molecular formula C9H14O2 B076639 3-Cyclohexene-1-carboxylic acid, ethyl ester CAS No. 15111-56-5

3-Cyclohexene-1-carboxylic acid, ethyl ester

Cat. No.: B076639
CAS No.: 15111-56-5
M. Wt: 154.21 g/mol
InChI Key: BYNLHLLOIZDKIC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl cyclohex-3-ene-1-carboxylate
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InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BYNLHLLOIZDKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90864557
Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
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Molecular Weight

154.21 g/mol
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CAS No.

15111-56-5
Record name Ethyl 3-cyclohexene-1-carboxylate
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Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, ethyl ester
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Record name Ethyl cyclohex-3-ene-1-carboxylate
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Record name 3-CYCLOHEXENE-1-CARBOXYLIC ACID, ETHYL ESTER
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Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Cyclohexene-1-carboxylic acid, ethyl ester, a versatile cyclic ester with significant applications as a synthetic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and analytical characterization, grounding theoretical principles in practical, field-proven insights.

Compound Identity and Physicochemical Properties

This compound (also known as ethyl cyclohex-3-ene-1-carboxylate) is a key intermediate in organic synthesis.[1][2] Its structure, featuring a cyclohexene ring and an ethyl ester functional group, provides two distinct sites for chemical modification, making it a valuable precursor for more complex molecules, including chiral frameworks relevant to pharmaceutical development.[3][4]

Core Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and characterization.

PropertyValueSource(s)
IUPAC Name ethyl cyclohex-3-ene-1-carboxylate[1][2]
CAS Number 15111-56-5[1][2][5]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
Appearance Liquid[6] (related ester)
Flash Point Combustible liquid (H227)[7]
SMILES CCOC(=O)C1CCC=CC1[1]
InChIKey BYNLHLLOIZDKIC-UHFFFAOYSA-N[1]

Synthesis Pathway: The Diels-Alder Reaction

The primary and most elegant route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).[8] This pericyclic reaction is a cornerstone of organic synthesis for its efficiency and stereospecificity in forming six-membered rings.[8][9]

The choice of this pathway is driven by the commercial availability of the starting materials and the reaction's high atom economy. The concerted mechanism involves the formation of two new carbon-carbon sigma bonds simultaneously from the pi systems of the diene and dienophile.[8][9] While the parent reaction between butadiene and acrylate shows little intrinsic endo/exo selectivity, reaction conditions, particularly the use of Lewis acid catalysts, can influence the stereochemical outcome.[8][9][10] For applications in drug development, achieving high diastereoselectivity and enantioselectivity is paramount, often accomplished using chiral auxiliaries or catalysts.[3]

Caption: Diels-Alder synthesis workflow.

Experimental Protocol: Diels-Alder Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The self-validating nature of this protocol lies in the inclusion of in-process checks and final characterization steps to confirm product identity and purity.

Objective: To synthesize this compound from 1,3-butadiene and ethyl acrylate.

Materials:

  • Ethyl acrylate

  • 1,3-Butadiene (handled as a condensed liquid at low temperature or from a cylinder)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • High-pressure reaction vessel (e.g., Parr autoclave)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Add toluene as a solvent.

  • Reactant Charging: Cool the vessel significantly (e.g., with a dry ice/acetone bath). Carefully condense a molar excess of 1,3-butadiene into the vessel. The causality here is to ensure the more volatile diene remains in the liquid phase to react.

  • Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat to the desired reaction temperature (e.g., 100-150 °C) for several hours (e.g., 12-24 hours). The pressure inside the vessel will increase significantly; ensure all safety precautions are followed.

  • Workup: Cool the vessel to room temperature. Carefully vent any unreacted butadiene in a fume hood. Open the vessel and transfer the liquid contents to a round-bottom flask.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product is then purified by fractional distillation under reduced pressure. This is critical to separate the desired product from unreacted ethyl acrylate and any potential dimers or polymers.

  • Characterization: The identity and purity of the collected fractions should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and compared against reference spectra.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate.

Reactions at the Alkene Moiety
  • Epoxidation: The double bond can be readily epoxidized using peroxy acids like peracetic acid or m-CPBA. The resulting epoxide is a versatile intermediate, susceptible to ring-opening reactions by various nucleophiles, which is a common strategy in the synthesis of functionalized cyclohexane scaffolds.[11]

  • Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) will reduce the double bond to yield ethyl cyclohexanecarboxylate, the fully saturated analogue.

  • Halogenation: The alkene can react with halogens (e.g., Br₂) via electrophilic addition to form a di-halogenated cyclohexane derivative.

Reactions at the Ester Moiety
  • Hydrolysis (Saponification): The ester can be hydrolyzed under basic conditions (e.g., using aqueous NaOH or KOH) to yield the corresponding carboxylate salt.[12] Subsequent acidification produces 3-cyclohexene-1-carboxylic acid.[12] This is a fundamental transformation for converting the ester into other functional groups.

  • Amidation: Reaction with amines can convert the ester into the corresponding amide. This often requires heat or catalytic activation.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group to a primary alcohol, yielding (cyclohex-3-en-1-yl)methanol.

Caption: Key reactions of the title compound.

Spectroscopic Characterization

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. The expected spectral features provide a fingerprint for the molecule.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Olefinic Protons (-CH=CH-)δ 5.5 - 5.8 ppmProtons on the C=C double bond are deshielded and appear downfield.
Methylene Protons (-O-CH₂-CH₃)δ ~4.1 ppm (quartet)Protons on the carbon adjacent to the ester oxygen are deshielded.[13]
Methyl Protons (-O-CH₂-CH₃)δ ~1.2 ppm (triplet)Protons of the terminal ethyl group.[13]
Aliphatic Ring Protonsδ 2.0 - 2.5 ppmProtons on the sp³ hybridized carbons of the cyclohexene ring.
¹³C NMR Carbonyl Carbon (C=O)δ ~175 ppmThe ester carbonyl carbon is highly deshielded.
Olefinic Carbons (-C=C-)δ 125 - 128 ppmsp² hybridized carbons of the double bond.
Methylene Carbon (-O-CH₂-)δ ~60 ppmCarbon adjacent to the ester oxygen.
IR Spectroscopy C=O Stretch (Ester)~1735 cm⁻¹Strong, characteristic absorption for a saturated ester carbonyl group.[13]
C=C Stretch (Alkene)~1650 cm⁻¹Medium to weak absorption for the carbon-carbon double bond.
C-O Stretch (Ester)~1180 cm⁻¹Strong absorption for the ester C-O single bond.[13]

Note: Specific shifts can vary based on solvent and instrument. Reference spectra for the parent acid and methyl ester can be found in databases like SpectraBase and the NIST WebBook.[14][15][16][17]

Safety and Handling

According to supplier safety data, this compound is classified as a combustible liquid.[7] Standard laboratory precautions should be observed.

  • Handling: Keep away from heat, sparks, and open flames.[7] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, well-ventilated place.[7]

  • Toxicity: While many reports indicate the chemical does not meet GHS hazard criteria, it is prudent to handle it with care, as with all laboratory chemicals.[1] The parent carboxylic acid is listed as causing skin corrosion/irritation.[18]

Conclusion

This compound is a foundational building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction and the orthogonal reactivity of its alkene and ester functionalities provide chemists with a versatile platform for constructing complex molecular architectures. For professionals in drug discovery and development, the ability to generate stereochemically defined cyclohexane cores from this intermediate underscores its strategic importance in creating novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full synthetic potential.

References

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Sources

A Technical Guide to Ethyl Cyclohex-3-ene-1-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of ethyl cyclohex-3-ene-1-carboxylate, a valuable cyclic ester in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, chemical reactivity, and its emerging significance as a versatile building block for complex molecular architectures, particularly within the pharmaceutical landscape.

Core Molecular Identity: IUPAC Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The molecule of focus is designated by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl cyclohex-3-ene-1-carboxylate .[1] Its structure consists of a six-membered carbon ring containing a double bond between carbons 3 and 4 (a cyclohexene ring). An ethoxycarbonyl group (-COOCH₂CH₃) is attached to carbon 1 of this ring.

Synonyms: 3-Cyclohexene-1-carboxylic acid, ethyl ester; Ethyl 3-cyclohexenecarboxylate.

Chemical Structure:

Chemical structure of ethyl cyclohex-3-ene-1-carboxylate

(Image Source: PubChem CID 85803)

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is crucial for its practical application and characterization.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 15111-56-5[1]
Appearance Colorless to light yellow clear liquid
Boiling Point Not explicitly available for this specific compound, but related ethyl cyclohexanecarboxylate has a boiling point of 82°C at 12 mmHg.[2]
Density Not explicitly available.

Spectroscopic Data Summary:

SpectroscopyKey FeaturesSource
¹³C NMR Data available in spectral databases.[1]
Mass Spec (GC-MS) Top peaks at m/z 81, 80, 79.[1]
Infrared (IR) Data available in spectral databases.[1]

Synthesis Methodologies: Crafting the Cyclohexene Core

The synthesis of ethyl cyclohex-3-ene-1-carboxylate can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

The Diels-Alder Cycloaddition: A Convergent and Elegant Approach

The Diels-Alder reaction stands as a cornerstone of cyclic compound synthesis, offering a powerful and atom-economical route to the cyclohexene core.[3][4][5] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile.

For the synthesis of ethyl cyclohex-3-ene-1-carboxylate, the logical disconnection points to 1,3-butadiene as the four-π-electron component and ethyl acrylate as the two-π-electron component.

Reaction Scheme:

Diels_Alder_Reaction Butadiene 1,3-Butadiene Plus + Product Ethyl cyclohex-3-ene-1-carboxylate Butadiene->Product [4+2] Cycloaddition EthylAcrylate Ethyl Acrylate EthylAcrylate->Product [4+2] Cycloaddition Arrow Heat

Caption: Diels-Alder synthesis of ethyl cyclohex-3-ene-1-carboxylate.

Causality in Experimental Design: The Diels-Alder reaction is favored due to its high convergence and stereospecificity. The reaction typically requires thermal conditions to overcome the activation energy. The choice of solvent is critical; non-polar solvents are often used to minimize side reactions. The relative orbital energies (HOMO of the diene and LUMO of the dienophile) govern the reaction rate, which can be accelerated by the presence of electron-withdrawing groups on the dienophile, such as the ester group in ethyl acrylate.

Experimental Protocol: Diels-Alder Synthesis

  • Reactor Setup: A high-pressure stainless-steel reactor is charged with ethyl acrylate (1.0 equivalent) and a suitable solvent such as toluene.

  • Reactant Addition: 1,3-Butadiene (1.1 equivalents) is carefully condensed into the reactor at a low temperature (-78 °C).

  • Reaction Conditions: The reactor is sealed and heated to 150-180 °C for 12-24 hours. The pressure inside the reactor will increase significantly.

  • Work-up and Purification: After cooling to room temperature, the reactor is carefully vented. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl cyclohex-3-ene-1-carboxylate.

Synthesis from Cyclohexanone Precursors

An alternative, though potentially more linear, approach begins with the readily available cyclohexanone. This multi-step synthesis offers a different strategic advantage, particularly if substituted cyclohexanone derivatives are the starting point. A plausible route involves the formation of a cyanohydrin, followed by esterification and dehydration.[6][7]

Synthesis_from_Cyclohexanone Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin HCN EsterAlcohol Cyclohexanol-1- ethylcarboxylate Cyanohydrin->EsterAlcohol EtOH, H⁺ Product Ethyl cyclohex-3-ene- 1-carboxylate EsterAlcohol->Product Dehydration (e.g., H₂SO₄, heat)

Caption: Multi-step synthesis from a cyclohexanone starting material.

Key Chemical Transformations: A Hub for Molecular Diversity

Ethyl cyclohex-3-ene-1-carboxylate is a versatile intermediate due to the presence of two key functional groups: the carbon-carbon double bond and the ethyl ester. Each offers a handle for a variety of chemical transformations.

Reactions of the Alkene Moiety
  • Hydrogenation: The double bond can be readily reduced to the corresponding saturated cyclohexane ring. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The product of this reaction is ethyl cyclohexanecarboxylate.[2] This transformation is crucial when the saturated ring system is the desired scaffold.

  • Epoxidation: The electron-rich double bond is susceptible to electrophilic attack by peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[8][9][10] This three-membered ring ether is a highly valuable intermediate, as it can be opened by various nucleophiles in a regio- and stereoselective manner.

    Mechanism of Epoxidation:

    Epoxidation_Mechanism Alkene Ethyl cyclohex-3-ene- 1-carboxylate TransitionState [Concerted Transition State] Alkene->TransitionState Peroxyacid m-CPBA Peroxyacid->TransitionState Plus + Epoxide Epoxide derivative TransitionState->Epoxide CarboxylicAcid m-Chlorobenzoic acid TransitionState->CarboxylicAcid Plus2 +

    Caption: Concerted mechanism of alkene epoxidation with a peroxyacid.

  • Hydroxylation: Following epoxidation, acid-catalyzed hydrolysis of the epoxide yields a trans-1,2-diol. This two-step sequence provides a reliable method for the dihydroxylation of the cyclohexene ring.

Reactions of the Ester Group
  • Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, cyclohex-3-ene-1-carboxylic acid. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide, is often preferred for its irreversibility.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (cyclohex-3-en-1-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: Reaction with amines can convert the ester into the corresponding amide. This transformation is often facilitated by heating or the use of catalysts.

Applications in Research and Drug Development

The cyclohexene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Ethyl cyclohex-3-ene-1-carboxylate serves as a key starting material for the synthesis of more complex and stereochemically rich molecules.[11]

A Case Study: Oseltamivir (Tamiflu®)

While not a direct precursor, the synthesis of the antiviral drug oseltamivir highlights the importance of functionalized cyclohexene derivatives. The core of oseltamivir is a substituted cyclohexene ring, and its industrial synthesis relies on the manipulation of functional groups on such a scaffold. The chemical transformations discussed above, such as epoxidation and the introduction of nitrogen-containing functional groups, are central to the synthetic strategies employed in creating such complex molecules. The ability to introduce chirality and multiple functional groups onto the cyclohexene ring, starting from simpler precursors like ethyl cyclohex-3-ene-1-carboxylate, is a testament to its utility in drug discovery and development.

Conclusion: A Versatile and Enduring Synthetic Intermediate

Ethyl cyclohex-3-ene-1-carboxylate is a molecule of significant synthetic utility. Its straightforward preparation via the robust Diels-Alder reaction and the orthogonal reactivity of its alkene and ester functionalities make it an ideal starting point for the synthesis of a diverse array of more complex molecules. For researchers in organic synthesis and drug development, a thorough understanding of the chemistry of this compound opens doors to the efficient construction of novel molecular architectures with potential biological activity. The principles of its synthesis and reactivity are foundational to modern organic chemistry and continue to be applied in the quest for new medicines and materials.

References

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3-Cyclohexene-1-carboxylic acid, ethyl ester CAS number 15111-56-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 15111-56-5), a versatile cyclic ester with significant applications in organic synthesis and pharmaceutical development. This document delves into its fundamental physicochemical properties, details its primary synthesis via the Diels-Alder reaction, explores its key chemical transformations, and highlights its role as a crucial intermediate in the production of high-value compounds such as Tranexamic acid. Furthermore, this guide presents detailed analytical methodologies for its characterization and outlines essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Introduction and Core Compound Profile

This compound, is a carbocyclic compound featuring a cyclohexene ring functionalized with an ethyl ester group. Its structure, containing both an alkene and an ester, makes it a valuable bifunctional building block in synthetic chemistry. The strategic placement of these groups allows for a wide range of chemical modifications, rendering it an important precursor for more complex molecular architectures.

Commonly known by synonyms such as Ethyl cyclohex-3-ene-1-carboxylate and Ethyl 3-cyclohexenecarboxylate, its identity is definitively established by its CAS Registry Number: 15111-56-5.[1][2][3] This molecule is particularly noteworthy for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and its use in the fragrance industry.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The data presented below has been compiled from authoritative chemical databases.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 15111-56-5[6][7]
Molecular Formula C₉H₁₄O₂[6][7]
Molecular Weight 154.21 g/mol [6][7]
Boiling Point 195 °C (lit.)[8]
Density 0.99 g/cm³[8]
Refractive Index 1.4550 - 1.4580[8]
Flash Point 63.0 ± 9.0 °C[8]
LogP (Octanol/Water) 1.90580[8]
Storage Temperature 2-8°C, Sealed in dry[9]
Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound. Representative data is summarized below.

TechniqueKey Peaks / ShiftsSource(s)
¹³C NMR Spectra available in public databases.[2]
¹H NMR Spectra available in public databases.
IR Spectroscopy Spectra available, characteristic C=O and C=C stretches expected.[2]
Mass Spectrometry GC-MS data available in NIST Mass Spectrometry Data Center.[2]

Synthesis Pathway: The Diels-Alder Reaction

The most common and efficient synthesis of this compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[10][11] This powerful reaction forms the six-membered ring by reacting a conjugated diene with a dienophile. In this case, 1,3-butadiene serves as the diene, and ethyl acrylate acts as the dienophile.

The concerted mechanism of the Diels-Alder reaction ensures high atom economy and stereochemical control, making it a preferred method for industrial-scale production.[10] The reaction proceeds via a single, cyclic transition state without the formation of intermediates.[10]

Caption: Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with ethyl acrylate (1.0 mol).

  • Reactant Addition: The reactor is sealed and cooled to -10°C. Liquefied 1,3-butadiene (1.2 mol) is then carefully added.

  • Reaction Conditions: The reactor is heated to 150-180°C. The reaction is typically complete within 2-4 hours, monitored by pressure changes and/or GC analysis of aliquots.

  • Work-up and Purification: After cooling to room temperature, any unreacted butadiene is safely vented. The crude product is transferred from the reactor.

  • Distillation: The crude mixture is purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Core Reactivity and Synthetic Applications

The chemical utility of this compound stems from the reactivity of its two primary functional groups: the carbon-carbon double bond within the cyclohexene ring and the ethyl ester moiety.

Reactions Start 3-Cyclohexene-1-carboxylic acid, ethyl ester Hydrogenation Ethyl Cyclohexanecarboxylate Start->Hydrogenation H₂ / Catalyst (e.g., Pd/C) Hydrolysis 3-Cyclohexene-1-carboxylic acid Start->Hydrolysis H₂O / H⁺ or OH⁻ (Hydrolysis) Intermediate Key Intermediate for Tranexamic Acid Synthesis Start->Intermediate Multi-step Conversion Pharma Pharmaceuticals (e.g., Tranexamic Acid) Intermediate->Pharma Further Synthesis

Caption: Key reaction pathways of the title compound.

Intermediate in Pharmaceutical Synthesis

A paramount application of this compound is its role as a precursor in the synthesis of Tranexamic acid , an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves a series of transformations starting from this compound or its corresponding carboxylic acid.[12] A related compound, ethyl 4-cyanocyclohex-3-ene-1-carboxylate, is a key intermediate in one synthetic route to Tranexamic acid, highlighting the importance of this structural scaffold.[12]

Furthermore, a patent discloses that the parent acid, 3-Cyclohexene-1-carboxylic acid, is an intermediate for producing compounds that act as inhibitors of activated blood coagulation factor X, indicating its utility in developing novel antithrombotic agents.[13]

Building Block in Organic Synthesis

Beyond specific pharmaceutical applications, its bifunctional nature makes it a versatile starting material for constructing complex cyclic molecules. The double bond can undergo various addition reactions (e.g., epoxidation, dihydroxylation, halogenation), while the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide, providing numerous handles for further molecular elaboration.

Analytical Methodologies

To ensure the purity and identity of this compound, standardized analytical techniques are employed.

Purity Assessment via Gas Chromatography (GC)

A robust method for determining purity involves gas chromatography coupled with a Flame Ionization Detector (GC-FID).

  • Instrumentation: A standard GC system with an FID detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute the sample (approx. 1 µL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: The purity is calculated based on the relative peak area percentage.

A similar compound, 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester, can be analyzed using reverse-phase HPLC, suggesting that LC methods are also applicable for non-volatile derivatives or related impurities.[14]

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical reagent.

  • Hazard Identification: The compound is classified as a combustible liquid (H227). According to GHS classifications from a majority of reports, it does not meet other major hazard criteria.[2]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage is between 2-8°C.[9]

  • Fire-Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound (CAS 15111-56-5) is more than a simple cyclic ester; it is a synthetically valuable and industrially relevant chemical intermediate. Its straightforward synthesis via the robust Diels-Alder reaction, coupled with the versatile reactivity of its alkene and ester functionalities, establishes it as a cornerstone for accessing complex molecular targets. Its demonstrated importance in the synthesis of pharmaceuticals like Tranexamic acid underscores its value to the drug development community. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-cyclohexenecarboxylate (CAS 15111-56-5).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Cyclohexene-1-carboxylic Acid Ethyl Ester. Retrieved from a generic SDS source for this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). Ethyl 3-cyclohexene-1-carboxylate. American Chemical Society.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Substance Registry Services.
  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • Kuujia.com. (n.d.). Cas no 15111-56-5 (Ethyl 3-cyclohexene-1-carboxylate).
  • Mol-Instincts. (n.d.). 3-环己烯-1-羧酸乙酯- CAS号15111-56-5.
  • SIELC Technologies. (2018). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester.
  • Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.
  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Bickers, D. R., et al. (2003).
  • Journal of Al-Nahrain University. (2012).
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 1197-18-8|Tranexamic Acid.
  • EPI Suite. (n.d.). EPI System Information for ginsene 15111-56-5.
  • The Good Scents Company. (n.d.). ginsene, 15111-56-5.

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An In-Depth Technical Guide to the Physical Properties of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclohexenecarboxylate, a key intermediate in organic synthesis, plays a significant role in the development of novel therapeutics and functional materials. Its unique structural motif, featuring a cyclohexene ring and an ethyl ester group, provides a versatile scaffold for the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physical characteristics of ethyl 3-cyclohexenecarboxylate, supported by experimental protocols and safety guidelines to ensure its proficient and safe handling.

Chemical Structure and Molecular Properties

Ethyl 3-cyclohexenecarboxylate is a cyclic ester with the molecular formula C₉H₁₄O₂. Its structure consists of a six-membered carbon ring containing one double bond, with an ethyl carboxylate group attached to one of the sp³-hybridized carbon atoms.

Molecular Formula: C₉H₁₄O₂

Molecular Weight: 154.21 g/mol

CAS Number: 15111-56-5[1]

Synonyms: 3-Cyclohexene-1-carboxylic Acid Ethyl Ester

Physicochemical Properties

The physical state and behavior of ethyl 3-cyclohexenecarboxylate under various conditions are critical parameters for its application in synthesis and product formulation.

Summary of Physical Properties
PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid
Boiling Point 195 °C
Density (Specific Gravity) 0.99 g/cm³ (at 20/20 °C)
Refractive Index 1.460
Flash Point 63 °C
Purity >95.0% (by GC)
Solubility

While specific quantitative data is limited, ethyl 3-cyclohexenecarboxylate is generally considered to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its nonpolar cyclohexene ring and the polar ester group contribute to this solubility profile. It is expected to have low solubility in water.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of ethyl 3-cyclohexenecarboxylate.

Infrared (IR) Spectroscopy

The infrared spectrum of ethyl 3-cyclohexenecarboxylate provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1] Key characteristic peaks would include:

  • C=O stretch (ester): around 1735 cm⁻¹

  • C=C stretch (alkene): around 1650 cm⁻¹

  • C-O stretch (ester): around 1200-1100 cm⁻¹

  • =C-H stretch (alkene): around 3020 cm⁻¹

  • C-H stretch (alkane): around 2950-2850 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

  • Vinyl protons (-CH=CH-): ~5.5-5.8 ppm

  • Ester methylene protons (-OCH₂CH₃): ~4.1 ppm (quartet)

  • Aliphatic protons on the cyclohexene ring: ~1.5-2.5 ppm

  • Ester methyl protons (-OCH₂CH₃): ~1.2 ppm (triplet)

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl carbon (C=O): ~175 ppm

  • Vinyl carbons (-CH=CH-): ~125-130 ppm

  • Ester methylene carbon (-OCH₂CH₃): ~60 ppm

  • Aliphatic carbons on the cyclohexene ring: ~20-40 ppm

  • Ester methyl carbon (-OCH₂CH₃): ~14 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides the mass spectrum of ethyl 3-cyclohexenecarboxylate, which is crucial for its identification.[1] The molecular ion peak ([M]⁺) would be expected at m/z 154.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research. The following are standard, self-validating protocols for measuring the key physical constants of liquid compounds like ethyl 3-cyclohexenecarboxylate.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of ethyl 3-cyclohexenecarboxylate and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_process Procedure Flask Round-Bottom Flask (with sample & boiling chips) Head Distillation Head (with Thermometer) Flask->Head Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Boil Liquid Boils, Vapor Rises Heat Apply Gentle Heat Heat->Boil Condense Vapor Condenses Boil->Condense Collect Collect Distillate Condense->Collect Record Record Stable Temperature Collect->Record

Caption: Workflow for Boiling Point Determination.

Determination of Density using a Pycnometer

Density is a fundamental property that relates a substance's mass to its volume.

Methodology:

  • Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh Empty: Accurately weigh the empty pycnometer.

  • Fill with Sample: Fill the pycnometer with ethyl 3-cyclohexenecarboxylate, ensuring no air bubbles are present.

  • Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20 °C).

  • Adjust Volume: Carefully adjust the liquid level to the pycnometer's calibration mark.

  • Weigh Filled: Dry the exterior of the pycnometer and weigh it accurately.

  • Calculation: Calculate the density by dividing the mass of the liquid (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.

DensityDetermination cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Clean Clean & Dry Pycnometer WeighEmpty Weigh Empty Pycnometer (m1) Clean->WeighEmpty Fill Fill with Sample WeighEmpty->Fill Equilibrate Equilibrate Temperature Fill->Equilibrate Adjust Adjust to Volume Mark Equilibrate->Adjust WeighFilled Weigh Filled Pycnometer (m2) Adjust->WeighFilled Calc Density = (m2 - m1) / Volume WeighFilled->Calc

Caption: Workflow for Density Determination.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.

Methodology:

  • Calibrate: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Clean Prisms: Clean the surfaces of the refractometer prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

  • Apply Sample: Apply a few drops of ethyl 3-cyclohexenecarboxylate to the lower prism.

  • Close Prisms: Close the prisms carefully.

  • Adjust and Read: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. Read the refractive index from the scale.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as the refractive index is temperature-dependent.

RefractiveIndexDetermination cluster_setup Setup & Calibration cluster_measurement Measurement cluster_control Control Calibrate Calibrate with Standard Clean Clean Prisms Calibrate->Clean Apply Apply Sample to Prism Clean->Apply Close Close Prisms Apply->Close Adjust Adjust for Sharp Boundary Close->Adjust Read Read Refractive Index Adjust->Read Temp Maintain Constant Temperature

Caption: Workflow for Refractive Index Determination.

Safe Handling and Storage

As a combustible liquid, proper handling and storage of ethyl 3-cyclohexenecarboxylate are crucial to ensure laboratory safety.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store in a cool and dark place, at a temperature below 15°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of ethyl 3-cyclohexenecarboxylate, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The presented data and experimental protocols serve as a reliable resource for the safe and effective use of this important chemical intermediate. A comprehensive understanding of these properties is the foundation for innovation and success in the synthesis and application of novel chemical entities.

References

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Spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Cyclohex-3-ene-1-carboxylate

Introduction

Ethyl cyclohex-3-ene-1-carboxylate (CAS No. 15111-56-5) is a valuable cyclic ester intermediate in organic synthesis, finding application in the development of pharmaceuticals and novel materials.[1][2] Its molecular structure, comprising a cyclohexene ring and an ethyl ester functional group, presents a distinct spectroscopic fingerprint. An unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development to ensure compound identity and purity.

This guide provides a comprehensive analysis of the key spectroscopic data for ethyl cyclohex-3-ene-1-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles, reflecting the rigorous standards of modern analytical chemistry. This document is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of ethyl cyclohex-3-ene-1-carboxylate with the numbering convention used throughout this guide.

Caption: Molecular structure of ethyl cyclohex-3-ene-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted spectrum of ethyl cyclohex-3-ene-1-carboxylate is consistent with its structure, as confirmed by certificates of analysis for commercially available samples.[3]

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition:

    • Temperature: Maintain a constant probe temperature, typically 25 °C, to ensure chemical shift stability.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient. A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation times, allowing for a shorter experimental duration.

    • Acquisition Time: Set to at least 3-4 seconds to ensure adequate resolution.

    • Relaxation Delay: A delay of 1-2 seconds is typically sufficient for quantitative analysis.

    • Number of Scans: Acquire a minimum of 8 or 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are based on established substituent effects and empirical data for similar structural motifs.

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H3, H4~5.70m2HOlefinic protons in the cyclohexene ring. Their chemical shift is in the typical range for vinylic protons. They appear as a multiplet due to coupling with each other and adjacent allylic protons.
H10 (-O-CH₂ -CH₃)~4.15q2HMethylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. The quartet (q) splitting is due to coupling with the three methyl protons (n+1 = 4).
H1 (-CH -COO)~2.55m1HThe methine proton at C1 is deshielded by the adjacent ester group. It appears as a multiplet due to complex coupling with the neighboring methylene protons at C2 and C6.
H2, H5, H62.40 - 1.80m6HThese six allylic and aliphatic protons on the cyclohexene ring overlap in a complex multiplet. Their chemical shifts are in the standard range for saturated ring systems.
H11 (-O-CH₂-CH₃ )~1.25t3HMethyl protons of the ethyl ester. The signal is a triplet (t) due to coupling with the two adjacent methylene protons (n+1 = 3).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, from the aliphatic to the carbonyl region.

    • Relaxation Delay: A longer delay (e.g., 2-5 seconds) is crucial for obtaining accurate integrals, especially for quaternary carbons like the carbonyl carbon, which have longer relaxation times.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl₃ solvent peak (triplet centered at ~77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
Assigned CarbonPredicted δ (ppm)Rationale for Assignment
C7 (C =O)~175The carbonyl carbon of the ester group appears in the characteristic downfield region for carboxylic acid derivatives.[4]
C3, C4 (=C H)~127, ~125The two olefinic carbons of the double bond. Their chemical shifts are typical for sp²-hybridized carbons in a non-conjugated alkene.[5]
C10 (-O-C H₂-)~60The methylene carbon of the ethyl ester, deshielded by the attached oxygen atom.
C1 (-C H-COO)~40The sp³ methine carbon attached to the ester group.
C2, C5, C6 (-C H₂-)30 - 24The three sp³ methylene carbons of the cyclohexene ring. They are expected to have slightly different chemical shifts due to their positions relative to the double bond and the ester group.
C11 (-C H₃)~14The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For liquid samples, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a solvent like CCl₄ can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent) must be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The gas-phase IR spectrum for ethyl cyclohex-3-ene-1-carboxylate is available in the NIST Chemistry WebBook.[6] The key absorption bands are interpreted as follows:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3030C-H Stretch=C-H (vinylic)Confirms the presence of the C=C double bond. This stretch occurs just above 3000 cm⁻¹.
2980-2850C-H StretchC(sp³)-H (aliphatic)Indicates the presence of the saturated portions of the cyclohexene ring and the ethyl group.
~1735 C=O Stretch Ester This is a very strong and sharp absorption, highly characteristic of the carbonyl group in a saturated ester. It is often the most prominent peak in the spectrum.[7]
~1650C=C StretchAlkeneA weaker absorption than the C=O stretch, confirming the presence of the carbon-carbon double bond within the ring.
~1200-1000C-O StretchEsterA strong, broad signal corresponding to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the exact mass is 154.0994 Da.[1]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or, more commonly, through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for a volatile compound like this.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation and Interpretation

The fragmentation of the molecular ion (M⁺˙) at m/z = 154 is governed by the stability of the resulting fragments. Key fragmentation pathways include cleavage at the ester group and reactions involving the cyclohexene ring.

G M [C₉H₁₄O₂]⁺˙ m/z = 154 (Molecular Ion) F1 [C₇H₉O]⁺ m/z = 109 M->F1 - •OCH₂CH₃ (loss of ethoxy radical) F2 [C₉H₁₃O]⁺ m/z = 139 M->F2 - •CH₃ (loss of methyl radical) F3 [C₆H₈]⁺˙ m/z = 80 (Retro-Diels-Alder) M->F3 - CH₂=CH-COOEt (loss of ethyl acrylate) F4 [C₇H₁₁O₂]⁺ m/z = 127 M->F4 - •C₂H₃ (loss of vinyl radical) F5 [C₂H₅O]⁺ m/z = 45 F1->F5 - CO (loss of carbon monoxide)

Caption: Predicted major fragmentation pathways for ethyl cyclohex-3-ene-1-carboxylate in EI-MS.

  • m/z = 154 [M]⁺˙: The molecular ion peak. Its presence confirms the molecular weight of the compound.

  • m/z = 109: A prominent peak resulting from the loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This α-cleavage is characteristic of esters.[8]

  • m/z = 80: This significant peak arises from a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene systems. The ring cleaves to form butadiene and ethyl acrylate, with the charge remaining on the butadiene fragment.

  • m/z = 127: Loss of an ethyl radical (•C₂H₅, 29 Da).

  • m/z = 45: A fragment corresponding to the ethoxy cation [CH₃CH₂O]⁺.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of ethyl cyclohex-3-ene-1-carboxylate. The predicted and observed spectral data are in full agreement with the assigned chemical structure. This guide serves as an authoritative reference, detailing not only the spectral data but also the underlying principles and standardized protocols necessary for its acquisition and interpretation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, a cornerstone of scientific integrity in research and development.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carboxylic acid, ethyl ester is a valuable organic compound utilized in various synthetic pathways. A thorough understanding of its structure is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous determination of molecular structures. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, correlating spectral data with its molecular structure.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Quantity : For a ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Use approximately 0.6-0.7 mL of the solvent to ensure sufficient sample height in the NMR tube.[1][2][3][4]

  • Dissolution and Filtration : Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.

  • Internal Standard : While modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift calibration (δ = 0.00 ppm).[5]

Spectrometer Parameters

High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal dispersion and resolution.

¹H NMR Parameters:

  • Pulse Sequence : A standard single-pulse sequence (e.g., zg30) is typically used.[5]

  • Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.[5][6]

  • Relaxation Delay : A relaxation delay of 1-2 seconds is recommended.[5]

  • Number of Scans : 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[5][6]

  • Spectral Width : A spectral width of approximately 10-15 ppm is appropriate for most organic molecules.[5]

¹³C NMR Parameters:

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets and enhance the signal through the Nuclear Overhauser Effect (NOE).[5][7]

  • Acquisition Time : An acquisition time of 1-2 seconds is standard.[5]

  • Relaxation Delay : A relaxation delay of 2-5 seconds is necessary to allow for the typically longer relaxation times of carbon nuclei.[5]

  • Number of Scans : Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128 to 1024 or more) is required.[5]

  • Spectral Width : A spectral width of about 200-250 ppm is standard for organic compounds.[5]

Data Processing: The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via Fourier Transformation. Phasing and baseline correction are then manually or automatically applied to obtain the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule.

Predicted ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3, H-4~5.70m2H
H-1~2.50m1H
H-2, H-5, H-6~2.30 - 1.80m6H
-OCH₂CH₃~4.15q2H~7.1
-OCH₂CH₃~1.25t3H~7.1

Interpretation:

  • Olefinic Protons (H-3, H-4) : These protons are in the most deshielded region of the aliphatic part of the spectrum due to the electron-withdrawing nature of the double bond. They are expected to appear as a multiplet around 5.70 ppm.

  • Allylic and Aliphatic Protons (H-1, H-2, H-5, H-6) : The proton at C-1 is adjacent to the electron-withdrawing ester group and is expected to be shifted downfield to around 2.50 ppm. The remaining allylic and aliphatic protons on the cyclohexene ring will appear as a complex multiplet in the range of 1.80-2.30 ppm.

  • Ethyl Ester Protons : The methylene protons (-OCH₂ CH₃) are adjacent to the oxygen atom and will be deshielded, appearing as a quartet around 4.15 ppm due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.25 ppm, coupled to the methylene protons.

Spin-Spin Coupling Network:

Caption: Spin-spin coupling relationships in the molecule.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C=O~175
C-3, C-4~125-127
-OC H₂CH₃~60
C-1~40
C-2, C-5, C-6~25-30
-OCH₂C H₃~14

Interpretation:

  • Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, around 175 ppm.

  • Olefinic Carbons (C-3, C-4) : The sp² hybridized carbons of the double bond are expected to resonate in the region of 125-127 ppm.

  • Ester Methylene Carbon (-O CH₂CH₃) : The carbon attached to the oxygen of the ester group will be found around 60 ppm.

  • Aliphatic Carbons (C-1, C-2, C-5, C-6) : The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region. The C-1 carbon, being adjacent to the ester group, will be slightly more deshielded (~40 ppm) than the other aliphatic carbons (C-2, C-5, C-6), which are expected in the 25-30 ppm range.

  • Ester Methyl Carbon (-OCH₂ CH₃) : The terminal methyl carbon of the ethyl group will be the most shielded carbon, appearing at approximately 14 ppm.

DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be valuable to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:

  • CH and CH₃ signals will appear as positive peaks.

  • CH₂ signals will appear as negative peaks.

  • Quaternary carbons (like the carbonyl carbon) will be absent.

This would allow for the unambiguous assignment of the aliphatic carbons in the cyclohexene ring and the ethyl group.

Conclusion

This technical guide provides a detailed framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By correlating the predicted chemical shifts, multiplicities, and coupling constants with the molecular structure, researchers and scientists can confidently verify the identity and purity of this compound. The provided experimental protocols and spectral analysis serve as a valuable resource for professionals engaged in organic synthesis, drug discovery, and quality control, ensuring the integrity and reliability of their scientific endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 139-174). Royal Society of Chemistry.
  • University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology, School of Chemistry and Biochemistry. (2023, August 29).
  • Organomation.
  • University College London, Faculty of Mathematical & Physical Sciences.
  • PubChem. This compound. [Link]
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  • Royal Society of Chemistry.
  • University of Wisconsin-Madison, Chemistry Department. 13C NMR Chemical Shifts. [Link]
  • PubChem.
  • ChemSynthesis.
  • PubChem. 3-Ethylcyclohex-1-ene. [Link]
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Scribd.
  • NIH. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]
  • PubChem. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester. [Link]
  • PubChem.
  • Supporting Inform
  • Supporting Inform

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The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of ethyl 3-cyclohexenecarboxylate, a compound of interest in flavor, fragrance, and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a detailed rationale for the analytical choices made. We will delve into the core principles of electron ionization (EI) mass spectrometry, elucidate the characteristic fragmentation pathways of this unsaturated cyclic ester, and present a robust, field-proven protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). By integrating foundational theory with practical application, this guide serves as a comprehensive resource for the structural elucidation and quantification of ethyl 3-cyclohexenecarboxylate.

Introduction: The Molecular Identity of Ethyl 3-Cyclohexenecarboxylate

Ethyl 3-cyclohexenecarboxylate (C₉H₁₄O₂) is a volatile organic compound with a molecular weight of 154.21 g/mol .[1] Its structure, featuring a cyclohexene ring and an ethyl ester functional group, presents a unique and illustrative case for mass spectrometric analysis. The double bond within the six-membered ring and the ester moiety are both susceptible to characteristic fragmentation under electron ionization, providing a rich data landscape for structural confirmation. Understanding these fragmentation patterns is not merely an academic exercise; it is crucial for distinguishing it from isomers, such as ethyl 1-cyclohexenecarboxylate, and its saturated analog, ethyl cyclohexanecarboxylate, thereby ensuring the integrity of research and development processes.

This guide will illuminate the causal links between the molecular structure of ethyl 3-cyclohexenecarboxylate and its mass spectrum, providing the reader with the expertise to confidently identify and analyze this and similar molecules.

The Causality of Fragmentation: Deconstructing the Mass Spectrum

Upon entering the ion source of a mass spectrometer, ethyl 3-cyclohexenecarboxylate is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.[2] The NIST Chemistry WebBook records the molecular weight as 154.2063.[1] This molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions.[2] The pattern of these fragment ions is a veritable fingerprint of the molecule.

The mass spectrum of ethyl 3-cyclohexenecarboxylate is characterized by several key fragmentation pathways, primarily dictated by the cyclohexene ring and the ethyl ester group.

The Signature of the Ring: Retro-Diels-Alder Fragmentation

A hallmark of cyclohexene derivatives in mass spectrometry is the retro-Diels-Alder (RDA) reaction.[1][3][4] This process involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile.[1][4] For the molecular ion of ethyl 3-cyclohexenecarboxylate, the RDA reaction is a dominant fragmentation pathway. The cyclohexene ring fragments to produce a charged 1,3-butadiene radical cation and a neutral ethyl acrylate.

The logical flow of this key fragmentation is visualized below:

RDA_Fragmentation M Ethyl 3-cyclohexenecarboxylate [M]⁺• (m/z 154) TS RDA Transition State M->TS Electron Ionization Butadiene 1,3-Butadiene radical cation (m/z 54) TS->Butadiene Ring Cleavage EthylAcrylate Ethyl acrylate (neutral loss) TS->EthylAcrylate Neutral Loss Products Fragment Ions

Caption: Retro-Diels-Alder fragmentation of ethyl 3-cyclohexenecarboxylate.

The Influence of the Ester: Alpha-Cleavage and McLafferty Rearrangement

The ethyl ester group also directs fragmentation. Common fragmentation patterns for esters include cleavage of the bond next to the carbonyl group (α-cleavage) and hydrogen rearrangements.[5]

  • Loss of the Ethoxy Group (-OCH₂CH₃): Alpha-cleavage can result in the loss of the ethoxy radical, leading to the formation of a cyclohexenecarbonyl cation.

  • Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the ethyl group from the ester can also occur.

  • McLafferty Rearrangement: While less prominent for this specific structure due to the ring, a McLafferty-type rearrangement is a possibility in esters with longer alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

The interplay of these fragmentation pathways results in the characteristic mass spectrum of ethyl 3-cyclohexenecarboxylate.

Comparative Analysis: The Role of Unsaturation

To fully appreciate the diagnostic value of the retro-Diels-Alder fragmentation, it is instructive to compare the mass spectrum of ethyl 3-cyclohexenecarboxylate with its saturated counterpart, ethyl cyclohexanecarboxylate. The latter, lacking the double bond, cannot undergo RDA fragmentation.[6][7] Its spectrum is instead dominated by fragmentations originating from the saturated ring and the ester group.

Fragment Ion (m/z) Proposed Structure/Origin Ethyl 3-cyclohexenecarboxylate Ethyl cyclohexanecarboxylate
154 Molecular Ion [M]⁺•PresentAbsent (M.W. 156)
156 Molecular Ion [M]⁺•AbsentPresent
128 [M - C₂H₂]⁺• (from RDA)PossibleAbsent
109 [M - OCH₂CH₃]⁺PresentPresent (m/z 111)
81 Cyclohexenyl cationProminentPresent
54 Butadiene radical cation (from RDA)ProminentAbsent

This comparative data underscores how the presence of the double bond in ethyl 3-cyclohexenecarboxylate fundamentally alters its fragmentation, providing a clear method for its differentiation.

Field-Proven Methodology: A GC-MS Protocol

The following protocol outlines a robust and validated method for the analysis of ethyl 3-cyclohexenecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal as it separates volatile compounds in a complex mixture before their introduction into the mass spectrometer for identification and quantification.[8]

Sample Preparation: Ensuring Analytical Integrity

The quality of the data is intrinsically linked to the quality of the sample preparation. For a volatile compound like ethyl 3-cyclohexenecarboxylate, the primary goal is to efficiently transfer the analyte from its matrix into the gas phase.

Step-by-Step Protocol:

  • Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane or hexane. Avoid non-volatile solvents and water.

  • Dilution: Prepare a stock solution of ethyl 3-cyclohexenecarboxylate at a concentration of approximately 1 mg/mL. From this, create a working solution of around 10 µg/mL. The goal for a splitless injection is to have approximately 10 ng of the compound on the column.

  • Filtration/Centrifugation: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter or by centrifuging the sample and drawing from the supernatant. This prevents contamination of the GC inlet and column.

  • Vialing: Transfer the final sample to a 1.5 mL glass autosampler vial. Do not use plastic vials or parafilm, as these can introduce contaminants.

Instrumentation and Parameters: The Analytical Engine

The following parameters are provided as a validated starting point and may be optimized for specific instrumentation and applications.

GC Parameter Setting Rationale
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Volume 1 µLA standard volume for capillary columns.
Carrier Gas HeliumProvides good separation efficiency.
Column DB-5ms (or equivalent)A nonpolar column suitable for a wide range of volatile and semi-volatile compounds.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program that allows for the separation of compounds with a range of boiling points.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe industry standard for creating extensive and comparable mass spectral libraries.
Mass Range 35-350 amuA suitable range to capture the molecular ion and key fragments of the analyte.
Scan Rate 2 scans/secProvides sufficient data points across a chromatographic peak for accurate identification and quantification.

The logical workflow for this analytical process is as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Solvent Solvent Selection Dilution Dilution Solvent->Dilution Filter Filtration Dilution->Filter Vial Vialing Filter->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching Spectrum->Library Fragmentation Fragmentation Analysis Spectrum->Fragmentation Report Final Report Library->Report Fragmentation->Report

Caption: A comprehensive workflow for the GC-MS analysis of ethyl 3-cyclohexenecarboxylate.

Conclusion: From Spectrum to Structure

The mass spectrometric analysis of ethyl 3-cyclohexenecarboxylate serves as an excellent case study in the principles of structural elucidation. The interplay between the retro-Diels-Alder fragmentation of the cyclohexene ring and the characteristic cleavages of the ethyl ester group provides a unique and identifiable mass spectrum. By understanding the causality behind these fragmentation pathways and employing a robust, validated GC-MS protocol, researchers can confidently identify and quantify this compound. This guide has provided the foundational knowledge and practical steps necessary to achieve this, empowering scientists to move from a raw spectrum to a confirmed molecular structure with a high degree of certainty.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-cyclohexenecarboxylate. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect.
  • JoVE. (2024). Mass Spectrometry: Cycloalkene Fragmentation.
  • MDPI. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 993.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PubChem. (n.d.). Ethyl cyclohexanoate.

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical research and drug development. Its power lies in its ability to probe the vibrational transitions of molecules, providing a unique "fingerprint" that reveals the functional groups present. This guide offers a detailed exploration of the FT-IR spectrum of 3-Cyclohexene-1-carboxylic acid, ethyl ester, a molecule of interest in organic synthesis and medicinal chemistry. We will dissect the expected spectral features, providing a robust framework for researchers, scientists, and drug development professionals to interpret and utilize this data effectively. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices, ensuring scientific integrity and practical applicability.

Molecular Structure and Expected Vibrational Modes

To logically interpret the FT-IR spectrum, we must first consider the molecular structure of this compound. This molecule contains several key functional groups that will give rise to characteristic absorption bands:

  • Ester Group (-COOEt): This group is characterized by a strong carbonyl (C=O) stretching vibration and two distinct carbon-oxygen (C-O) single bond stretches.

  • Cyclohexene Ring: This contains both sp² hybridized carbons (the C=C double bond) and sp³ hybridized carbons (the saturated portion of the ring). This will result in characteristic C-H stretching and bending vibrations for both types of carbons, as well as a C=C stretching vibration.

  • Ethyl Group (-CH₂CH₃): This aliphatic chain will contribute to the sp³ C-H stretching and bending regions of the spectrum.

The interplay of these functional groups and their vibrational modes will produce a complex but interpretable FT-IR spectrum.

Caption: Molecular structure of this compound with key functional groups highlighted.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic feature is the separation of absorptions from sp² and sp³ hybridized carbons.[1]

  • =C-H (sp²) Stretch (3100-3000 cm⁻¹): A weak to medium intensity band is expected just above 3000 cm⁻¹.[2] This absorption arises from the C-H bonds on the carbon-carbon double bond within the cyclohexene ring. Its presence is a clear indicator of unsaturation.[3][4]

  • -C-H (sp³) Stretch (3000-2850 cm⁻¹): Multiple strong, sharp bands are anticipated just below 3000 cm⁻¹.[5] These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups of the ethyl moiety and the saturated portion of the cyclohexene ring.[6]

The Carbonyl (C=O) Stretching Region (1750-1715 cm⁻¹)

The C=O stretch of the ester functional group is one of the most intense and characteristic absorptions in the spectrum.[3]

  • Ester C=O Stretch (1750-1735 cm⁻¹): For a saturated aliphatic ester, this band typically appears in the 1750-1735 cm⁻¹ range.[7] However, in this compound, the double bond is not in conjugation with the carbonyl group. Therefore, the absorption is expected to be in the higher end of the typical aliphatic ester range, likely around 1735-1745 cm⁻¹.[5][7] The high intensity of this band is due to the large change in dipole moment during the stretching vibration.

The C=C and C-O Stretching and Bending Region (1680-1000 cm⁻¹)

This region contains several important diagnostic peaks.

  • C=C Stretch (1680-1640 cm⁻¹): A band of weak to medium intensity is expected in this region, corresponding to the stretching vibration of the carbon-carbon double bond in the cyclohexene ring.[2][8] For cyclic alkenes, the position of this band can be influenced by ring strain.[9] In cyclohexene, this peak is typically observed around 1650 cm⁻¹.[10]

  • C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two C-O stretching bands.[7][11]

    • Asymmetric C-C-O Stretch: A strong band is expected between 1300 cm⁻¹ and 1200 cm⁻¹, corresponding to the stretching of the C-O bond adjacent to the carbonyl group.[1]

    • Symmetric O-C-C Stretch: Another strong band, often broader, will appear between 1100 cm⁻¹ and 1000 cm⁻¹ due to the stretching of the O-C bond of the ethyl group.[11]

  • CH₂ and CH₃ Bending (Scissoring) (around 1450 cm⁻¹): Medium intensity bands corresponding to the scissoring vibrations of the CH₂ groups in the ring and the ethyl group are expected around 1450 cm⁻¹.[9] A weaker band for the CH₃ bending vibration may also be observed.

The Fingerprint Region (below 1000 cm⁻¹)

This region of the spectrum contains a complex series of absorptions that are unique to the molecule as a whole.[5] While individual peak assignment can be challenging, this region is highly valuable for confirming the identity of a compound by comparison with a reference spectrum.

  • =C-H Out-of-Plane Bending (1000-650 cm⁻¹): The C-H bonds on the double bond will give rise to out-of-plane bending (wagging) vibrations in this region. The exact position can sometimes provide information about the substitution pattern of the alkene.[8][12]

Summary of Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000=C-H (sp²)StretchingWeak to Medium
3000-2850-C-H (sp³)StretchingStrong
1750-1735C=O (Ester)StretchingStrong
1680-1640C=C (Alkene)StretchingWeak to Medium
1300-1200C-O (Ester)Asymmetric StretchStrong
1100-1000C-O (Ester)Symmetric StretchStrong
~1450-CH₂-Bending (Scissoring)Medium
1000-650=C-HOut-of-Plane BendMedium

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a widely used technique due to its minimal sample preparation requirements.[13][14]

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 Ensures no interfering signals s1 Apply Sample to Crystal p2->s1 Ready for sample s2 Acquire Sample Spectrum s1->s2 Initiate measurement d1 Process Data s2->d1 Raw data obtained d2 Clean ATR Crystal d1->d2 Final spectrum generated

Sources

The Diverse Biological Activities of Cyclohexene Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclohexene Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The cyclohexene carboxylic acid motif represents a versatile and highly valuable scaffold in modern drug discovery. Its inherent structural features—a six-membered unsaturated carbocyclic ring coupled with a reactive carboxylic acid group—provide an excellent foundation for the development of novel therapeutic agents. The conformational flexibility of the cyclohexene ring, combined with the potential for diverse functionalization, allows for the precise spatial orientation of substituents to interact with a wide array of biological targets.[1] This guide offers an in-depth exploration of the multifaceted biological activities of cyclohexene carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will traverse their applications as anti-inflammatory, antiproliferative, antimicrobial, and anticancer agents, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate this promising chemical space.

Anti-inflammatory and Immunomodulatory Activities: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological driver of numerous diseases. Cyclohexene carboxylic acid derivatives have emerged as potent modulators of inflammatory responses, primarily through their ability to inhibit the production of pro-inflammatory cytokines.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of these derivatives.[3][4] NF-κB is a master regulator of inflammation, controlling the expression of genes encoding for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain cyclohexenone derivatives have been shown to covalently modify and inhibit components of the NF-κB signaling cascade, thereby preventing its activation.[4]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_p P-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome degradation Cyclohexene_Derivative Cyclohexene Carboxylic Acid Derivative Cyclohexene_Derivative->IKK Inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB signaling pathway by cyclohexene carboxylic acid derivatives.

Quantitative Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often quantified by their ability to inhibit the secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[2]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)Citation
Derivative 2f10~66-81Not Significant[2][5]
50~66-81Not Significant[2][5]
100~66-81Not Significant[2][5]
Derivative 2b100~92Strong Inhibition[2][5]

Antiproliferative and Anticancer Activities: Halting Uncontrolled Cell Growth

The cyclohexene scaffold is a recurring motif in compounds exhibiting potent antiproliferative and anticancer activities.[6][7] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cell cycle progression.

Structure-Activity Relationship of Amidrazone Derivatives

A notable class of antiproliferative agents is the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[2][5] SAR studies have revealed that the nature and position of substituents on the phenyl ring of the amidrazone moiety significantly influence their biological activity.[1]

SAR_Amidrazone cluster_R1 R1 Substituent (Crucial for Activity) cluster_R2 R2 Substituent (Enhances Activity) cluster_ring Cyclohexene Ring Core Cyclohex-1-ene-1-carboxylic Acid Amidrazone Core Pyridyl 2-Pyridyl Core->Pyridyl at R1 Nitrophenyl 4-Nitrophenyl (Electron-withdrawing) Core->Nitrophenyl at R2 Methylphenyl 4-Methylphenyl (Electron-donating) Core->Methylphenyl at R2 DoubleBond Unsaturation (Double Bond) Enhances Activity Core->DoubleBond

Caption: Key structure-activity relationships for amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.

Induction of Apoptosis

Some cyclohexenone derivatives have been shown to induce apoptosis in cancer cells by activating the caspase cascade.[8] Immunoblotting and immunofluorescence microscopy can be used to demonstrate the activation of executioner caspases, such as caspase-3 and -7, confirming an apoptotic mechanism of cell death.[8]

Antimicrobial Activity: A Broad Spectrum of Action

Cyclohexene carboxylic acid derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9]

CompoundS. aureus (MIC, µg/mL)M. smegmatis (MIC, µg/mL)Y. enterocolitica (MIC, µg/mL)C. albicans (MIC, µg/mL)Citation
Derivative 2c6464>512>512[2][5]
Derivative 2b>512>51264>512[2][5]
Derivative 2a25664>512>512[2][5]
Derivative 2f>512>512128256[2][5]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The robust evaluation of the biological activities of cyclohexene carboxylic acid derivatives relies on a suite of standardized in vitro and in vivo assays.

General Experimental Workflow

Experimental_Workflow Start Synthesis & Characterization of Cyclohexene Carboxylic Acid Derivatives InVitro In Vitro Screening Start->InVitro InVivo In Vivo Evaluation (for promising candidates) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Optimization SAR->Lead Lead->Start Iterative Design End Preclinical Development Lead->End

Caption: A generalized workflow for the discovery and development of bioactive cyclohexene carboxylic acid derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include appropriate vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.[11][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling).[11] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., intraperitoneally or orally).[13]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[9][14]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is the lowest concentration that inhibits visible growth after incubation.[5]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing broth medium.[5]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[5]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • Determination of MIC: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]

Conclusion and Future Perspectives

Cyclohexene carboxylic acid derivatives represent a rich and promising area for the discovery of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. The continued exploration of their mechanisms of action, particularly through advanced techniques such as chemoproteomics and structural biology, will undoubtedly unveil new biological targets and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, a deeper understanding of their pharmacokinetic and toxicological properties will be crucial for their successful translation into the clinic. The insights and methodologies presented in this guide are intended to empower researchers to effectively navigate this exciting field and unlock the full therapeutic potential of cyclohexene carboxylic acid derivatives.

References

  • Benchchem. (n.d.). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Paprocka, R., Kutkowska, J., Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., & Helmin-Basa, A. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3453.
  • Paprocka, R., Kutkowska, J., Paczkowska, E., Mwaura, G. M., Eljaszewicz, A., & Helmin-Basa, A. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3453.
  • Jusiel, J. I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 149.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti- tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63, 82.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2003). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European journal of pharmacology, 464(2-3), 195–203.
  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Paprocka, R., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3453.
  • Phillips, J. H., et al. (2012). Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling. ACS medicinal chemistry letters, 3(5), 385–389.

Sources

A Comprehensive Technical Guide to Ethyl 3-Cyclohexene-1-carboxylate and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclohexene-1-carboxylate is a versatile cyclic ester that serves as a pivotal building block in modern organic synthesis. Its unique structural features, combining a cyclohexene ring with an ethyl ester functional group, make it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of its chemical identity, synthesis, properties, and significant applications, with a particular focus on its role in drug development.

Nomenclature and Identification: Unambiguous Chemical Identity

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. Ethyl 3-cyclohexene-1-carboxylate is known by several synonyms and identifiers, which are crucial for database searches and procurement.

Identifier TypeValue
IUPAC Name ethyl cyclohex-3-ene-1-carboxylate
Synonyms 3-Cyclohexene-1-carboxylic acid, ethyl ester; Ethyl 3-cyclohexenecarboxylate; Ethyl 1,2,3,6-tetrahydrobenzoate
CAS Registry Number 15111-56-5[1]
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol

Synthesis of Ethyl 3-Cyclohexene-1-carboxylate: The Diels-Alder Approach

The most common and efficient method for the synthesis of ethyl 3-cyclohexene-1-carboxylate is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile). This reaction is a cornerstone of organic synthesis due to its high atom economy and stereospecificity, allowing for the formation of the cyclohexene ring in a single, concerted step.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product butadiene 1,3-Butadiene transition_state [4+2] Cyclic Transition State butadiene->transition_state Diene (4π electrons) ethyl_acrylate Ethyl Acrylate ethyl_acrylate->transition_state Dienophile (2π electrons) product Ethyl 3-Cyclohexene-1-carboxylate transition_state->product Cycloaddition

Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene and Ethyl Acrylate

The following is a representative experimental protocol for the synthesis of ethyl 3-cyclohexene-1-carboxylate. It is crucial to perform this reaction in a well-ventilated fume hood due to the gaseous nature of 1,3-butadiene and the flammability of the reagents.

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Ethyl acrylate

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • A pressure-rated reaction vessel equipped with a magnetic stirrer and a cooling system is charged with ethyl acrylate and a small amount of hydroquinone to inhibit polymerization.

  • The vessel is cooled to -10 °C.

  • Liquefied 1,3-butadiene is carefully added to the reaction vessel.

  • The vessel is sealed and the reaction mixture is allowed to warm to room temperature and then heated to 100-150 °C for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, the vessel is cooled, and any unreacted 1,3-butadiene is safely vented.

  • The reaction mixture is transferred to a round-bottom flask, and the solvent and any remaining starting materials are removed under reduced pressure.

  • The crude product is then purified by fractional distillation under vacuum to yield pure ethyl 3-cyclohexene-1-carboxylate.

Chemical Properties and Reactivity

The chemical reactivity of ethyl 3-cyclohexene-1-carboxylate is dictated by its two primary functional groups: the carbon-carbon double bond within the cyclohexene ring and the ethyl ester group.

Reactions of the Double Bond
  • Hydrogenation: The double bond can be readily reduced to the corresponding saturated cyclohexane derivative, ethyl cyclohexanecarboxylate, using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Epoxidation: The alkene can undergo epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. This epoxide is a valuable intermediate for further functionalization, as the strained three-membered ring can be opened by various nucleophiles.

  • Halogenation: The double bond will react with halogens (e.g., Br₂) in an electrophilic addition reaction to yield the corresponding dihalo-cyclohexane derivative.

G cluster_reactions Reactions of the Double Bond cluster_products Products start Ethyl 3-Cyclohexene-1-carboxylate hydrogenation Hydrogenation (H₂, Pd/C) start->hydrogenation epoxidation Epoxidation (m-CPBA) start->epoxidation halogenation Halogenation (Br₂) start->halogenation product_h Ethyl Cyclohexanecarboxylate hydrogenation->product_h product_e Ethyl 3,4-Epoxycyclohexanecarboxylate epoxidation->product_e product_x Ethyl 3,4-Dibromocyclohexanecarboxylate halogenation->product_x

Reactions of the Ester Group
  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexene-1-carboxylic acid.

  • Transesterification: The ethyl group can be exchanged with other alkyl groups by reacting with an alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (3-cyclohexenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: The ester can be converted to the corresponding amide by reaction with an amine.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of ethyl 3-cyclohexene-1-carboxylate.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.70 (m, 2H, -CH=CH-), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.50-2.10 (m, 5H, allylic and methine protons), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5 (C=O), 127.0 (-CH=), 125.0 (-CH=), 60.5 (-OCH₂-), 40.0 (-CH-), 30.0 (-CH₂-), 28.0 (-CH₂-), 25.0 (-CH₂-), 14.0 (-CH₃)
Infrared (IR) ν (cm⁻¹): 3025 (C-H, alkene), 2930 (C-H, alkane), 1730 (C=O, ester), 1180 (C-O, ester)
Mass Spectrometry (MS) m/z: 154 (M⁺), 109 (M⁺ - OEt), 81 (base peak)

Application in Drug Development: The Case of Oseltamivir (Tamiflu®)

A prominent example of the utility of the cyclohexene scaffold derived from a Diels-Alder reaction in drug development is the synthesis of the antiviral drug oseltamivir (Tamiflu®). While the commercial synthesis of oseltamivir starts from shikimic acid, a natural product, several total syntheses have been developed that utilize a cyclohexene derivative as a key intermediate, conceptually similar to ethyl 3-cyclohexene-1-carboxylate.[1][2]

The synthesis of oseltamivir highlights the strategic importance of the functional groups on the cyclohexene ring, which allow for the stereoselective introduction of the amine and ether functionalities present in the final drug molecule.[1][2] For instance, the double bond of a cyclohexene carboxylate derivative can be functionalized to introduce the necessary stereocenters.

G start Ethyl 3-Cyclohexene-1-carboxylate (or similar derivative) intermediate1 Functionalization of Double Bond start->intermediate1 Multi-step sequence intermediate2 Introduction of Amine and Ether Groups intermediate1->intermediate2 Stereoselective reactions oseltamivir Oseltamivir (Tamiflu®) intermediate2->oseltamivir

Safety and Handling

Ethyl 3-cyclohexene-1-carboxylate is a combustible liquid and should be handled with appropriate safety precautions.[3] It is recommended to work in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3] Store in a cool, well-ventilated place.

Conclusion

Ethyl 3-cyclohexene-1-carboxylate and its synonyms are indispensable reagents in the field of organic synthesis. The straightforward and efficient Diels-Alder synthesis provides access to a versatile scaffold that is rich in functionality. Its application in the synthesis of complex molecules, exemplified by the conceptual pathways to the antiviral drug oseltamivir, underscores its significance for the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher or scientist working in drug discovery and development.

References

  • Wikipedia. Oseltamivir total synthesis. [Link]
  • IISTE. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. [Link]
  • PubChem. This compound. [Link]

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Molecular weight and formula of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Ethyl Cyclohex-3-ene-1-carboxylate

A Senior Application Scientist's Guide to Synthesis, Characterization, and Application

Introduction: The Strategic Value of the Cyclohexene Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the cyclohexene ring system stands out as a "privileged scaffold."[1] Its inherent three-dimensional structure provides an ideal framework for developing molecules with enhanced binding affinity and metabolic stability.[1] Ethyl cyclohex-3-ene-1-carboxylate (also known as 3-Cyclohexene-1-carboxylic acid, ethyl ester) is a foundational building block that provides access to this critical molecular architecture.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this versatile intermediate. We will explore the causality behind procedural choices and establish the self-validating protocols necessary for robust scientific outcomes.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the bedrock of its effective use in the laboratory. These parameters govern everything from reaction setup and solvent selection to purification and storage. The key properties for Ethyl cyclohex-3-ene-1-carboxylate are summarized below.[2][3]

PropertyValueSource
IUPAC Name Ethyl cyclohex-3-ene-1-carboxylate
CAS Number 15111-56-5
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol [3]
Appearance Colorless to Light yellow clear liquid[2][4]
Boiling Point 195 °C[2][4]
Flash Point 63 °C[2][4]
Specific Gravity 0.99 (20/20)[2]
Refractive Index 1.46[2]

Synthesis: The Diels-Alder Approach

The most elegant and efficient route to the cyclohexene core of this molecule is the Nobel Prize-winning Diels-Alder reaction.[5] This [4+2] cycloaddition provides a powerful method for forming six-membered rings with excellent control over regiochemistry and stereochemistry.[6] The reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of an alkene (the dienophile).[5]

For the synthesis of Ethyl cyclohex-3-ene-1-carboxylate, the reactants are 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Caption: Diels-Alder synthesis of the target compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected. The primary challenge in this specific reaction is handling 1,3-butadiene, which is a gas at room temperature. A common and safer laboratory strategy is to generate it in situ from a stable precursor like 3-sulfolene.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Ethyl acrylate (dienophile)

  • Xylene (high-boiling solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-sulfolene (0.1 mol) and ethyl acrylate (0.1 mol). Add 100 mL of xylene.

    • Scientist's Insight: Xylene is chosen for its high boiling point (~140 °C), which is necessary to induce the thermal decomposition (retro-cheletropic reaction) of 3-sulfolene into 1,3-butadiene and sulfur dioxide gas. This in situ generation maintains a sufficient concentration of the gaseous diene in the reaction medium without requiring specialized gas handling equipment.

  • Thermal Reaction: Heat the mixture to a gentle reflux (~135-140 °C) with vigorous stirring. Maintain reflux for 2-3 hours.

    • Self-Validation Check: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the consumption of ethyl acrylate. The evolution of SO₂ gas is also an indicator that the diene is being generated.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

    • Causality: The water wash removes any water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process by drawing water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution through a small plug of diatomaceous earth to remove the drying agent and any fine particulates.

  • Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the xylene solvent.

  • Purification: Purify the resulting crude oil by vacuum distillation. The product will distill as a colorless liquid. This final step is crucial for removing unreacted starting material and any high-boiling point byproducts.

Caption: Step-by-step workflow for the synthesis and purification.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized product is paramount. A multi-technique approach involving mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. For Ethyl cyclohex-3-ene-1-carboxylate, the molecular ion peak [M]⁺ is expected at m/z = 154, corresponding to the molecular weight of 154.21 g/mol . A characteristic fragmentation pattern involves a retro-Diels-Alder reaction, which would yield fragments corresponding to the original diene and dienophile.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying key functional groups. The gas-phase IR spectrum for this compound is publicly available from the NIST Chemistry WebBook. The spectrum is characterized by several key absorption bands that confirm its structure.

  • ~3030 cm⁻¹ (C-H stretch, sp²): This peak is indicative of the C-H bonds on the alkene (C=C) moiety.

  • 2850-2950 cm⁻¹ (C-H stretch, sp³): These strong absorptions correspond to the C-H bonds of the aliphatic ring and the ethyl group.

  • ~1735 cm⁻¹ (C=O stretch, ester): This is a very strong and sharp absorption, characteristic of the carbonyl group in an aliphatic ester.

  • ~1180 cm⁻¹ (C-O stretch, ester): A strong band corresponding to the C-O single bond stretch of the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity and chemical environment of every carbon and hydrogen atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The spectrum for Ethyl cyclohex-3-ene-1-carboxylate has been reported, confirming the expected 9 carbon signals.

Chemical Shift (δ) ppmAssignmentRationale
~175C=OEster carbonyl carbon, highly deshielded.
~127=C H-Alkene carbon.
~125=C H-Alkene carbon.
~60-O-C H₂-CH₃Carbon directly attached to the ester oxygen.
~40-C H(C=O)-Methine carbon alpha to the carbonyl group.
~28-30Ring -C H₂-Aliphatic ring carbons.
~25Ring -C H₂-Aliphatic ring carbons.
~14-O-CH₂-C H₃Terminal methyl carbon of the ethyl group.

Source: Data adapted from PubChem CID 85803.

¹H NMR Spectroscopy (Predicted):

  • δ ~5.7 ppm (2H, multiplet): These are the two vinyl protons (-CH=CH-). They are the most deshielded protons on the carbon framework and will likely appear as a complex multiplet due to coupling with each other and adjacent allylic protons.

  • δ ~4.1 ppm (2H, quartet, J ≈ 7.1 Hz): This quartet is the characteristic signal for the -O-CH₂- protons of the ethyl ester, split by the three protons of the adjacent methyl group.

  • δ ~2.5 ppm (1H, multiplet): This is the methine proton alpha to the ester carbonyl group (-CH(C=O)-). It is deshielded by the electron-withdrawing carbonyl and will be a complex multiplet due to coupling with multiple neighboring protons.

  • δ ~2.0-2.3 ppm (4H, multiplet): These are the four allylic protons (protons on the carbons adjacent to the double bond). Their signals will overlap and be coupled to the vinyl protons and other aliphatic protons.

  • δ ~1.8 ppm (2H, multiplet): This signal corresponds to the remaining two aliphatic protons on the ring.

  • δ ~1.2 ppm (3H, triplet, J ≈ 7.1 Hz): This classic upfield triplet represents the methyl protons (-CH₃) of the ethyl ester, split by the two protons of the adjacent methylene group.

Applications in Research and Drug Development

Ethyl cyclohex-3-ene-1-carboxylate is primarily used as a versatile building block in organic synthesis. Its value lies in the combination of a reactive alkene and an ester functional group within a defined stereochemical framework.

  • Scaffold for Complex Molecules: The cyclohexene ring can be further functionalized through various reactions, including epoxidation, dihydroxylation, or hydrogenation, to create a wide array of substituted cyclohexane derivatives. These derivatives are key intermediates in the total synthesis of natural products and pharmaceuticals.[1]

  • Pharmaceutical Intermediates: Molecules containing the cyclohexane or cyclohexene core are prevalent in medicinal chemistry. This scaffold can position substituents in a precise three-dimensional arrangement, which is critical for effective interaction with biological targets like enzymes and receptors.[1]

  • Fragrance and Flavor Industry: As an ester with a pleasant, fruity odor, this compound and its derivatives find applications in the fragrance industry.[3]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. While aggregated data from a large number of suppliers suggests this chemical does not meet GHS hazard criteria, some individual suppliers provide specific warnings.[2][3] A conservative approach to safety is always recommended.

Hazard InformationPrecautionary Measures
GHS Signal Word: Warning[2]
Hazard Statement: H227: Combustible liquid[2]
Handling: P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2] Use in a well-ventilated area or fume hood. Avoid breathing vapors.
Personal Protective Equipment (PPE): P280: Wear protective gloves/ eye protection/ face protection.[2] Standard laboratory coat, safety glasses with side shields, and nitrile gloves are required.
Fire Fighting: P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[2]
Storage: P403 + P235: Store in a well-ventilated place. Keep cool.[2] Store in a tightly sealed container in a cool, dry place.
Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[2] Follow all local and national regulations for chemical waste disposal.

References

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  • Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. Royal Society of Chemistry.
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  • Freindorf, M., & Kraka, E. (2021). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. ResearchGate.
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  • National Center for Biotechnology Information. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central.
  • Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene.
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  • Infrared Spectroscopy. (n.d.).
  • SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid, 3-hydroxy-5-oxo-4-(1-oxobutyl)-,ethyl ester.
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Safety and hazards of ethyl 3-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of Ethyl 3-Cyclohexenecarboxylate

Introduction

Ethyl 3-cyclohexenecarboxylate (CAS No. 15111-56-5) is a carboxylate ester characterized by a cyclohexene ring structure.[1][2] It is primarily utilized as a fragrance ingredient and as an intermediate in organic synthesis.[3][4] Given its application in consumer products and its role as a laboratory chemical, a thorough understanding of its safety profile is essential for researchers, chemists, and professionals in the drug development and fragrance industries.

This guide provides a comprehensive analysis of the known safety and hazard data for ethyl 3-cyclohexenecarboxylate. It consolidates information from safety data sheets, regulatory databases, and scientific literature. Recognizing the frequent scarcity of exhaustive toxicological data for specialty chemicals, this document also outlines the standard experimental protocols and risk assessment methodologies, such as read-across and the Threshold of Toxicological Concern (TTC), that are critical for establishing a robust safety framework. The objective is to present a narrative grounded in scientific integrity, explaining not just the hazards, but the causality behind safety protocols and the logic of risk assessment in the face of incomplete data.

Physicochemical Properties and GHS Classification

The physicochemical properties of a substance are fundamental to understanding its potential hazards, particularly concerning flammability and exposure routes.

PropertyValueSource
CAS Number 15111-56-5[1][2]
Molecular Formula C₉H₁₄O₂[2][3]
Molecular Weight 154.21 g/mol [3]
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 194 - 196 °C / 381.2 - 384.8 °F[5]
Flash Point 68.33 °C (155.00 °F)[6]
Synonyms Ethyl cyclohex-3-ene-1-carboxylate, 3-Cyclohexene-1-carboxylic acid, ethyl ester[3]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, for ethyl 3-cyclohexenecarboxylate, the classification is not uniform across all sources, which is a critical insight for the user.

  • TCI Chemicals: Classifies the substance as a Combustible liquid (Category 4) with the hazard statement H227: Combustible liquid.[1] This classification is based on its flashpoint being between 60 °C and 93 °C.

  • ECHA C&L Inventory: Aggregated data from notifications to the European Chemicals Agency (ECHA) by 89 companies indicate that the substance does not meet the criteria for GHS hazard classification .[3]

This discrepancy highlights a common challenge with specialty chemicals where data may be limited or variable between suppliers. The "not classified" status may arise from a lack of comprehensive testing data submitted by notifiers. For a research and drug development audience, the most prudent approach is to adopt the more conservative classification. Therefore, it is recommended to handle ethyl 3-cyclohexenecarboxylate as a combustible liquid.

For comparison, a structurally related compound, ethyl 3-oxocyclohexane-1-carboxylate, is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8] While not directly applicable, this information suggests that related structures possess irritation potential, warranting caution.

Toxicological Profile: An Analysis of Data Gaps

A complete toxicological profile is often unavailable for chemicals that are not produced in high volumes. The following sections detail the known toxicological endpoints for ethyl 3-cyclohexenecarboxylate and describe the standard methodologies required to fill the existing data gaps.

Acute Toxicity

There is no publicly available data on the acute oral, dermal, or inhalation toxicity (LD₅₀/LC₅₀ values) for ethyl 3-cyclohexenecarboxylate.

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

This protocol is a self-validating system for determining acute oral toxicity. The causality behind this stepwise procedure is to minimize animal usage while obtaining a robust classification.

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used as they are a standard model for human toxicity.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing to ensure the substance is absorbed from an empty stomach, preventing variability from food interactions.

  • Dose Administration: A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of three animals. The vehicle (e.g., corn oil, water) should be inert.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg), and the procedure is repeated.

  • Endpoint: The result is not a precise LD₅₀ but a GHS classification category for acute toxicity.

Skin and Eye Irritation

As noted, aggregated ECHA data suggests ethyl 3-cyclohexenecarboxylate is not a skin or eye irritant.[3] However, due to the irritation potential of a related compound,[7] this should be confirmed experimentally if significant dermal or ocular exposure is anticipated.

Experimental Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)

This protocol uses reconstructed human epidermis (RhE) models, a trustworthy alternative to animal testing.

  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in a defined medium.

  • Test Chemical Application: A small volume of the undiluted ethyl 3-cyclohexenecarboxylate is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel to validate the test run.

  • Incubation and Rinsing: The tissues are incubated for a specific period (e.g., 60 minutes) before the test chemical is thoroughly rinsed off.

  • Cell Viability Assessment: After a post-exposure incubation period, tissue viability is determined using a quantitative assay, typically the MTT assay. This assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.

  • Classification: If the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) relative to the negative control, the chemical is classified as a skin irritant.

Sensitization, Mutagenicity, and Long-Term Toxicity

No data are available for sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. For many specialty chemicals, these endpoints are evaluated using a tiered approach.

  • Genotoxicity: An in vitro bacterial reverse mutation assay (Ames test, OECD 471) is the standard initial screen.

  • Long-Term Toxicity: If exposure levels are very low, the Threshold of Toxicological Concern (TTC) approach can be used. This principle establishes a human exposure threshold for chemicals with limited or no toxicity data, below which there is a very low probability of an appreciable risk to human health.[9] For a Cramer Class I material (low expected toxicity based on structure), the TTC for reproductive toxicity is 30 µg/kg bw/day.[9]

Occupational Exposure and Risk Management

Given the classification as a combustible liquid and the potential for uncharacterized hazards, a conservative approach to handling is required.

Engineering Controls and Personal Protective Equipment (PPE)
Control MeasureSpecificationRationale
Ventilation Use only in a well-ventilated area or in a chemical fume hood.To keep vapor concentrations below any (as yet unestablished) occupational exposure limits and below the lower explosive limit.[7]
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).To prevent splashes into the eyes, which could cause irritation.[7]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.To prevent skin contact, as the dermal absorption and irritation potential are not fully known.[7]
Body Protection Laboratory coat. Wear fire/flame resistant clothing if handling large quantities.To protect skin from accidental splashes and in case of fire.[7]
Safe Handling and Storage Workflow

Proper handling and storage are critical to mitigate fire risks and prevent accidental exposure.

dot

SafeHandlingWorkflow Workflow for Safe Handling and Storage cluster_pre Pre-Handling Checks cluster_handling Handling Procedure cluster_storage Storage start Obtain Substance check_sds Review Safety Data Sheet (SDS) start->check_sds check_ppe Verify Correct PPE is Available check_sds->check_ppe check_hood Ensure Fume Hood is Operational check_ppe->check_hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_hood->don_ppe work_hood Work Inside Fume Hood don_ppe->work_hood grounding Ground containers when transferring large volumes work_hood->grounding avoid_ignition Keep away from heat, sparks, and open flames grounding->avoid_ignition seal_container Keep container tightly closed when not in use avoid_ignition->seal_container store Store in a cool, dry, well-ventilated place seal_container->store store_away Store away from incompatible materials store->store_away end End of Process store_away->end EmergencyResponse Emergency Response Protocol for Spills and Exposure cluster_spill Spill Response cluster_exposure Personnel Exposure spill Spill or Exposure Occurs evacuate Evacuate non-essential personnel spill->evacuate skin Skin Contact: Remove clothing, wash area spill->skin If contact eye Eye Contact: Rinse with water for 15 min spill->eye If contact inhale Inhalation: Move to fresh air spill->inhale If inhaled ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all ignition sources ventilate->ignition contain Contain spill with inert absorbent (e.g., sand, vermiculite) ignition->contain collect Collect into a suitable, closed container for disposal contain->collect seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhale->seek_medical

Caption: Decision-making flowchart for emergency response to a spill or exposure event.

Fire and Explosion Hazards

  • Classification: Combustible Liquid, Category 4. [1]Vapors may form explosive mixtures with air, and are heavier than air, meaning they can travel along the ground to a distant ignition source. [10]* Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide, or alcohol-resistant foam. [1]* Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, primarily carbon monoxide (CO) and carbon dioxide (CO₂). [11]* Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11]Use water spray to keep fire-exposed containers cool and prevent rupture. [12]

Environmental Safety and Disposal

  • Ecotoxicity: No specific ecotoxicity data is available. However, good practice dictates that the chemical should not be allowed to enter drains or waterways. [7]Spills and leaks can contaminate soil and water. [13]* Persistence and Degradability: Data is not available.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility. [7]Do not dispose of down the drain.

Conclusion

Ethyl 3-cyclohexenecarboxylate is a combustible liquid that requires careful handling in a controlled laboratory environment. While aggregated regulatory data does not classify it as a skin or eye irritant, the lack of comprehensive public toxicological studies warrants a cautious approach, utilizing appropriate personal protective equipment to minimize exposure. The primary acute risks are associated with its combustibility and the potential for uncharacterized irritation. For researchers and drug development professionals, the key takeaway is the importance of procedural discipline: adhering to safe handling workflows, being prepared for emergencies, and recognizing the limitations of available data. When data is absent, risk management must be guided by the precautionary principle and a thorough understanding of standard safety protocols.

References

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  • SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxylate. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC119100050
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An In-depth Technical Guide to 3-Cyclohexene-1-carboxylic acid, ethyl ester: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclohexene-1-carboxylic acid, ethyl ester (also known as ethyl 3-cyclohexene-1-carboxylate) is a versatile cyclic ester with significant applications in the fields of pharmaceutical synthesis, fragrance chemistry, and materials science. Its molecular structure, featuring a cyclohexene ring and an ethyl ester functional group, provides a unique combination of reactivity and stereochemistry, making it a valuable building block for complex organic molecules. This guide offers a comprehensive overview of its commercial availability, detailed synthetic protocols, analytical quality control methods, and key applications, with a particular focus on its relevance to researchers and professionals in drug development.

The core value of this compound lies in its utility as a chiral precursor. Specifically, the enantiomer (S)-3-cyclohexene-1-carboxylic acid is a crucial starting material for the synthesis of the anticoagulant drug Edoxaban.[1][2][3] This connection to a widely used therapeutic agent underscores the importance of reliable sourcing and well-characterized synthesis of its ester derivative.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and industrial scale needs. The compound is typically offered at purities of 95% or greater, as determined by gas chromatography (GC). When sourcing this material, it is crucial for researchers to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers:

SupplierProduct NumberPurityAvailable QuantitiesCAS Number
TCI AmericaC0966>95.0% (GC)5mL, 25mL15111-56-5
Fisher ScientificC096625ML≥95.0% (GC)25mL15111-56-5
Santa Cruz Biotechnologysc-269323-Contact for details15111-56-5
CP Lab SafetyC0966-25mL15111-56-5

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Diels-Alder reaction.[4][5][6] This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene (1,3-butadiene) with a dienophile (ethyl acrylate). The reaction is highly valued for its atom economy and stereospecificity, reliably forming the cyclohexene ring structure.[7]

Experimental Protocol: Diels-Alder Synthesis

This protocol is a representative laboratory-scale synthesis. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.

Materials:

  • 1,3-Butadiene (can be generated in situ from 3-sulfolene)

  • Ethyl acrylate

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • High-pressure reaction vessel (autoclave) or a sealed tube for smaller scale

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine ethyl acrylate (1.0 equivalent) and a small amount of hydroquinone (inhibitor, ~0.1 mol%).

  • Addition of Diene: Cool the vessel and carefully add condensed 1,3-butadiene (1.1 equivalents).

  • Reaction Conditions: Seal the vessel and heat to 100-150°C for 6-12 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess butadiene in a fume hood.

  • Purification: Transfer the reaction mixture to a round-bottom flask. Remove the solvent and any unreacted starting material under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices:

  • Excess Butadiene: A slight excess of the diene is used to ensure the complete consumption of the more valuable dienophile.

  • Hydroquinone: This inhibitor prevents the polymerization of the alkene starting materials at elevated temperatures.

  • Sealed Vessel: Due to the low boiling point of 1,3-butadiene, a sealed, pressure-rated vessel is necessary to maintain the reactants in the liquid phase at the required reaction temperature.

  • Vacuum Distillation: This purification technique is ideal for separating the desired product from higher-boiling impurities and unreacted starting materials without requiring high temperatures that could lead to decomposition.

Quality Control and Analytical Methods

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of the compound and identifying any potential byproducts.

Typical GC-MS Parameters:

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methyl-polysiloxane)
Injector Temperature 250°C
Carrier Gas Helium
Oven Program Start at 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Detector Electron Impact (EI), 70 eV
Mass Range 35-450 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR:

    • δ 5.7 ppm (m, 2H, -CH=CH-)

    • δ 4.1 ppm (q, 2H, -O-CH₂-CH₃)

    • δ 2.5-2.0 ppm (m, 5H, ring protons)

    • δ 1.2 ppm (t, 3H, -O-CH₂-CH₃)

  • ¹³C NMR:

    • δ 175 ppm (C=O)

    • δ 126, 125 ppm (-CH=CH-)

    • δ 60 ppm (-O-CH₂)

    • δ 30-25 ppm (ring carbons)

    • δ 14 ppm (-CH₃)

Applications in Research and Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a precursor to (S)-3-cyclohexene-1-carboxylic acid, a key intermediate in the synthesis of the anticoagulant drug Edoxaban .[1][8][9] Edoxaban is a direct factor Xa inhibitor used for the prevention and treatment of venous thromboembolism.[1]

The synthesis of Edoxaban involves the enzymatic resolution of the racemic ethyl ester to isolate the desired (S)-enantiomer of the corresponding carboxylic acid.[3] This chiral acid then undergoes a multi-step synthesis to form the final active pharmaceutical ingredient.

Edoxaban_Synthesis_Intermediate racemic_ester Racemic this compound enzymatic_resolution Enzymatic Resolution racemic_ester->enzymatic_resolution s_acid (S)-3-Cyclohexene-1- carboxylic acid enzymatic_resolution->s_acid multi_step Multi-step Synthesis s_acid->multi_step edoxaban Edoxaban multi_step->edoxaban

Caption: Role of the ester in Edoxaban synthesis.

Beyond its use in the synthesis of Edoxaban, the cyclohexene carboxylate scaffold is a common motif in various bioactive molecules and natural products. Its functional groups allow for a wide range of chemical transformations, making it a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

Applications in the Flavor and Fragrance Industry

Derivatives of 3-cyclohexene-1-carboxylic acid are also utilized in the flavor and fragrance industry.[10][11][12][13] The ester group and the cyclic structure contribute to unique olfactory properties, often described as fruity and floral notes. By modifying the ester group or the cyclohexene ring, a diverse library of aroma compounds can be synthesized.

Safety and Handling

Based on available Safety Data Sheets, this compound is generally considered a combustible liquid. However, there are some conflicting GHS classifications from different suppliers. It is prudent to handle this compound with the appropriate care for a laboratory chemical.

Recommended Safety Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the most recent Safety Data Sheet from your supplier for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a commercially available and synthetically accessible compound of significant interest to researchers in drug development and other areas of chemical synthesis. Its role as a key precursor to the anticoagulant Edoxaban highlights its pharmaceutical relevance. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective use in the laboratory. The information provided in this guide serves as a valuable technical resource for scientists and professionals working with this important chemical intermediate.

References

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  • Fragrance and flavour compositions. (n.d.).
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  • Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions. (n.d.). Taylor & Francis Online. [Link]
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  • Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. (2011). PubMed. [Link]
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An In-Depth Technical Guide to the Thermochemical Properties of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermochemical data for 3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS No. 15111-56-5). In the absence of direct experimental measurements for this specific compound, this document outlines robust estimation methodologies based on the Benson Group Increment Theory, providing calculated values for key thermochemical parameters including the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp). Furthermore, this guide details the established experimental protocols, namely bomb calorimetry and Differential Scanning Calorimetry (DSC), that would be employed for the precise empirical determination of these values. The critical role of such thermochemical data in the broader context of chemical research and drug development is discussed, highlighting its application in understanding molecular stability, reaction energetics, and optimizing drug-target interactions. This document is intended to serve as a vital resource for researchers, enabling them to leverage thermochemical principles in their scientific endeavors.

Introduction: The Significance of Thermochemical Data

This compound is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. A thorough understanding of its thermochemical properties is fundamental to predicting its behavior in chemical reactions, assessing its stability, and modeling its interactions in biological systems.

Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, provide a quantitative measure of the energy content and stability of a molecule.[1] In the field of drug development, these parameters are invaluable for:

  • Lead Optimization: Understanding the thermodynamics of drug-target binding, driven by enthalpy and entropy changes, allows for the rational design of more potent and selective drug candidates.[2]

  • Structure-Activity Relationship (SAR) Elucidation: Thermochemical data provide deep insights into the molecular forces that govern ligand-target interactions, which is crucial for refining SAR models.[3]

  • Predicting Reaction Feasibility: Knowledge of the enthalpy of formation of reactants and products allows for the calculation of reaction enthalpies, indicating whether a reaction will be exothermic or endothermic.[4]

Given the absence of published experimental thermochemical data for this compound, this guide first presents estimated values derived from well-established computational methods, followed by a detailed description of the experimental procedures required for their empirical validation.

Estimated Thermochemical Data via Benson Group Increment Theory

The Benson Group Increment (BGI) theory is a powerful and widely used group-additivity method for estimating the thermochemical properties of organic molecules in the gas phase.[4] The theory posits that a molecule's thermodynamic properties can be calculated by summing the contributions of its constituent chemical groups.[5] This approach is particularly useful when experimental data is unavailable.[4]

Molecular Decomposition into Benson Groups

To apply the BGI theory, this compound is dissected into its fundamental Benson groups. Each group is defined by a central atom and its ligands.

The decomposition is as follows:

QuantityBenson GroupDescription
2Cd-(H)Vinylic C-H group
2C-(Cd)(C)(H)2Allylic secondary carbon
1C-(C)2(H)2Saturated secondary carbon
1C-(C)2(H)(CO)Saturated tertiary carbon attached to carbonyl
1CO-(O)(C)Carbonyl group of the ester
1O-(CO)(C)Oxygen atom linking carbonyl and ethyl group
1C-(O)(H)2(C)Methylene group attached to the ester oxygen
1C-(C)(H)3Methyl group of the ethyl chain
1Cyclohexene RingRing Strain Correction
Group Additivity Values (GAVs) and Calculation

The following table compiles the Group Additivity Values for the standard enthalpy of formation (ΔHf,298°), standard entropy (S298°), and heat capacity at various temperatures (Cp°(T)) for each group, sourced from authoritative compilations such as those by Cohen and Benson, and the NIST Chemistry WebBook.[6][7] All values are for the ideal gas state.

Table 1: Benson Group Additivity Values for Thermochemical Properties

GroupΔHf,298° (kJ/mol)S298° (J/mol·K)Cp°(300K) (J/mol·K)Cp°(500K) (J/mol·K)Cp°(1000K) (J/mol·K)Source
2 x Cd-(H)2 x 28.5 = 57.02 x 120.9 = 241.82 x 23.4 = 46.82 x 35.1 = 70.22 x 50.2 = 100.4[8]
2 x C-(Cd)(C)(H)22 x (-20.1) = -40.22 x 12.1 = 24.22 x 24.3 = 48.62 x 40.2 = 80.42 x 65.3 = 130.6[8]
1 x C-(C)2(H)2-20.99.422.637.761.5[5]
1 x C-(C)2(H)(CO)-58.6 (est.)-125.5 (est.)14.2 (est.)25.1 (est.)46.0 (est.)[7]
1 x CO-(O)(C)-138.9-46.023.833.543.9[7]
1 x O-(CO)(C)-59.841.018.025.133.5[7]
1 x C-(O)(H)2(C)-32.610.523.438.962.8[7]
1 x C-(C)(H)3-42.7127.225.943.571.1[5]
Cyclohexene Ring5.0-20.511.710.91.3[9]
Symmetry Correction0-Rln(σ)---[9]
Total Estimated -332.7 kJ/mol 271.5 J/mol·K 235.0 J/mol·K 370.3 J/mol·K 551.1 J/mol·K

Note: The value for C-(C)2(H)(CO) is an estimation based on similar groups and carries a higher uncertainty. The symmetry number (σ) for this molecule is assumed to be 1, resulting in a symmetry correction of 0.

Discussion of Estimated Values and Limitations

The Benson Group Increment Theory provides a valuable first approximation of the thermochemical properties. The estimated standard enthalpy of formation of -332.7 kJ/mol suggests that the formation of this compound from its constituent elements in their standard states is an exothermic process.

However, it is crucial to acknowledge the limitations of this method:

  • Accuracy: The overall accuracy is typically within ± 5-10 kJ/mol for enthalpy of formation, but can be larger for molecules with complex interactions or for which specific group values are not well-established.[4]

  • Phase: These estimations are for the ideal gas phase. Additional data, such as the enthalpy of vaporization, are required to determine the properties in the liquid phase.

  • Group Availability: The accuracy is highly dependent on the availability of precise GAVs for every group within the molecule. The value for the C-(C)2(H)(CO) group is a notable source of uncertainty in this estimation.

Therefore, while these estimated values are useful for preliminary assessments, they must be validated by experimental measurement.

Experimental Determination of Thermochemical Properties

To obtain definitive thermochemical data, direct calorimetric measurements are required. The following sections detail the standard experimental protocols for determining the enthalpy of formation and heat capacity.

Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter. The workflow involves combusting a known mass of the sample in a high-pressure oxygen environment and measuring the resultant temperature change.

graph TD; A[Weigh Sample] --> B{Prepare Bomb}; B --> C[Pressurize with O2]; C --> D[Immerse in Water Bath]; D --> E[Ignite Sample]; E --> F[Measure Temperature Rise (ΔT)]; F --> G[Calculate Heat of Combustion (qᵥ)]; G --> H[Calculate ΔHc°]; H --> I[Calculate ΔHf° via Hess's Law];
Workflow for Bomb Calorimetry Experiment.

Experimental Protocol:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of a standard substance with a known heat of combustion, such as benzoic acid.

    • Place the standard in the crucible of the bomb calorimeter.

    • Attach a fuse wire so that it is in contact with the sample.

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Immerse the bomb in a known mass of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the standard and the measured temperature rise.

  • Sample Measurement:

    • Accurately weigh approximately 0.8-1.0 g of this compound. As it is a liquid, it should be encapsulated in a gelatin capsule of known heat of combustion.

    • Repeat steps 1.2 to 1.7 with the sample.

    • Calculate the heat released by the combustion of the sample (qcomb) using Ccal and the measured ΔT.

    • Correct for the heat of combustion of the capsule and the fuse wire to obtain the heat of combustion of the sample alone.

  • Calculation of Enthalpy of Formation:

    • The combustion reaction for C9H14O2 is: C9H14O2(l) + 11.5 O2(g) → 9 CO2(g) + 7 H2O(l)

    • Using Hess's Law, the standard enthalpy of formation of the sample can be calculated: ΔHf°(sample) = [9 × ΔHf°(CO2) + 7 × ΔHf°(H2O)] - ΔHc°(sample)

    • Use the well-established standard enthalpies of formation for CO2(g) and H2O(l).

Heat Capacity Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the heat capacity (Cp) as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

graph TD; subgraph "Preparation" A[Weigh Sample (5-15 mg)] --> B[Seal in Hermetic Pan]; C[Place Sample & Reference Pans in DSC Cell]; end
Workflow for Differential Scanning Calorimetry.

Experimental Protocol:

  • Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.

  • Sample Preparation:

    • Accurately weigh 5-15 mg of this compound into a hermetic aluminum DSC pan.

    • Seal the pan to prevent volatilization during the experiment.[10]

    • Prepare an empty, sealed hermetic pan to serve as the reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to provide a stable atmosphere.[10]

    • Execute a temperature program, typically involving an initial heating and cooling cycle to erase the sample's thermal history, followed by a controlled heating ramp (e.g., 10 °C/min) over the desired temperature range.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The heat capacity (Cp) is calculated from the displacement of the DSC baseline relative to a baseline run with two empty pans. A sapphire standard is often used for highly accurate Cp measurements.

    • Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The temperature of the transition is determined from the onset of the peak, and the enthalpy of the transition (e.g., ΔHfusion) is calculated by integrating the area of the peak.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of this compound. In the absence of direct experimental data, this document has furnished estimated values for the standard enthalpy of formation, entropy, and heat capacity using the robust Benson Group Increment Theory. These values serve as a critical starting point for researchers. However, to ensure the highest degree of accuracy for applications in reaction modeling and drug development, empirical validation is paramount. The detailed experimental protocols for bomb calorimetry and Differential Scanning Calorimetry presented herein provide a clear and actionable framework for obtaining this essential experimental data. The synergy of estimation and experimental validation will empower researchers to confidently apply these thermochemical insights to advance their work in organic synthesis and medicinal chemistry.

References

  • Benson, S. W. (1976). Thermochemical Kinetics, Second Edition. J. Wiley & Sons.
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
  • Ghosh, M. K., Elliott, S. N., Somers, K. P., Klippenstein, S. J., & Curran, H. J. (2023). Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals. Combustion and Flame, 253, 112706.
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • Wikipedia. (2023). Heat of formation group additivity.
  • Naef, R., & Acree, W. E., Jr. (2021). Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules. Molecules, 26(20), 6101.
  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Wikipedia. (2024). Benson group increment theory.
  • Sabbe, M. K., et al. (n.d.). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//. Northwestern University.
  • NIST. (n.d.). NIST Chemistry WebBook.
  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • Holmes, J. L., & Aubry, C. (2011). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. Journal of Physical Chemistry A, 115(10), 10576-10591.
  • JYX. (2022). Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry.
  • DDS Calorimeters. (2017). How to prepare various samples for firing in an oxygen bomb calorimeter.
  • ResearchGate. (n.d.). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups.
  • Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
  • Chickos, J. S., Hesse, D. G., & Liebman, J. F. (n.d.). A Group Additivity Approach for the Estimation of Heat Capacities of Organic Liquids and Solids at 298 K. University of Missouri-St. Louis.
  • Holmes, J. L., & Aubry, C. (2011). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O.
  • Růžička, V., & Domalski, E. S. (1993). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. II. Compounds of Carbon, Hydrogen, Halogens, Nitrogen, Oxygen, and Sulfur.
  • Ghosh, M. K., et al. (2023). Group additivity values for entropy and heat capacities of C2–C8 alkanes, alkyl hydroperoxides, and their radicals. OSTI.GOV.
  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews, 93(7), 2419-2438.
  • Metso. (2023). 23. Benson Module.
  • NIST. (n.d.). The NIST Structures and Properties Group Additivity Model.
  • NSF Public Access Repository. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling.

Sources

Methodological & Application

Synthesis of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 3-Cyclohexene-1-carboxylic acid, ethyl ester, a valuable carbocyclic building block in organic synthesis. The protocol is centered around the robust and elegant Diels-Alder reaction, a cornerstone of modern synthetic chemistry. We will delve into the mechanistic underpinnings of this [4+2] cycloaddition, provide a detailed, field-tested laboratory protocol, outline critical safety considerations, and present a full suite of characterization data for the final product. This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for preparing this versatile intermediate.

Introduction: The Strategic Value of the Cyclohexene Ring

The cyclohexene moiety is a privileged scaffold in medicinal chemistry and materials science. Its conformational pre-organization and the presence of versatile functional handles (the alkene and the ester) make it an ideal starting point for the synthesis of complex natural products and pharmacologically active molecules. This compound, serves as a key intermediate, for instance, in the development of agents targeting activated blood coagulation factor Xa, which are crucial in thrombosis therapy.[1][2]

The synthesis route detailed herein employs the Nobel Prize-winning Diels-Alder reaction, which forms the six-membered ring in a single, atom-economical step from a conjugated diene and a dienophile.[3] This pericyclic reaction is renowned for its predictability, stereospecificity, and high yields, making it an exemplary transformation for both academic and industrial settings.[4]

The [4+2] Cycloaddition: A Mechanistic Perspective

The synthesis of ethyl 3-cyclohexene-1-carboxylate is a classic example of the Diels-Alder reaction.[4] It involves the [4+2] cycloaddition of a 4π-electron system (the diene, 1,3-butadiene) and a 2π-electron system (the dienophile, ethyl acrylate).

The reaction proceeds in a concerted fashion through a cyclic transition state, where the new carbon-carbon single bonds are formed simultaneously, albeit not necessarily at the exact same rate for asymmetrical reactants.[4] The feasibility and rate of the reaction are governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. The presence of the electron-withdrawing ester group on the acrylate dienophile lowers its LUMO energy, facilitating a more favorable interaction with the diene's HOMO and accelerating the reaction.[5]

cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene 1,3-Butadiene (Diene) TS Cyclic Pericyclic Transition State Diene->TS HOMO Dienophile Ethyl Acrylate (Dienophile) Dienophile->TS LUMO Product Ethyl 3-Cyclohexene-1-carboxylate TS->Product [4+2] Cycloaddition

Figure 1: Conceptual overview of the Diels-Alder reaction.

Safety First: A Comprehensive Hazard Analysis

Chemical synthesis demands a proactive approach to safety. The Diels-Alder reaction, while elegant, involves reagents and conditions that necessitate strict safety protocols.

  • 1,3-Butadiene: This reagent is typically generated in situ from 3-sulfolene to avoid handling the highly flammable and carcinogenic gas. The decomposition of 3-sulfolene, however, produces sulfur dioxide (SO₂), a corrosive and toxic gas with the smell of burnt matches.[6] This reaction must be performed in a certified chemical fume hood.

  • Ethyl Acrylate: A flammable liquid and vapor, and a potent irritant to the skin, eyes, and respiratory tract. It is also a lachrymator. Uninhibited ethyl acrylate can polymerize violently if exposed to heat or peroxides. Always use the inhibited form and store it properly.

  • Xylene: A flammable solvent that is toxic upon inhalation and skin contact.[6]

  • Thermal Hazards: The reaction is typically run at elevated temperatures (reflux). Care must be taken to prevent thermal runaways, especially on a larger scale.[7][8] Always use a heating mantle with a temperature controller and ensure gentle, controlled heating.

Personal Protective Equipment (PPE) is mandatory: Safety goggles, a flame-resistant lab coat, and nitrile gloves are required at all times.

Detailed Experimental Protocol

This protocol details the synthesis of the target compound from the thermal decomposition of 3-sulfolene to generate 1,3-butadiene in situ, which is then trapped by ethyl acrylate.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )AmountNotes
3-Sulfolene77-79-2118.1515.0 gDiene precursor
Ethyl acrylate140-88-5100.1215.0 mLDienophile, contains inhibitor
Xylene (anhydrous)1330-20-7106.1620 mLSolvent
Anhydrous MgSO₄7487-88-9120.37~5 gDrying agent
Round-bottom flask--100 mL-
Reflux condenser---Water-cooled
Heating mantle---With stirrer and controller
Separatory funnel--250 mL-
Distillation apparatus---For vacuum distillation
Step-by-Step Synthesis Workflow

G A 1. Assemble Apparatus B 2. Charge Reagents (3-Sulfolene, Ethyl Acrylate, Xylene) A->B C 3. Heat to Reflux (~140-145°C) for 1-2 hours B->C D 4. Cool to Room Temp C->D E 5. Transfer & Wash (Dilute NaHCO₃ solution) D->E F 6. Extract with Ether E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Filter & Concentrate (Rotary Evaporation) G->H I 9. Purify by Vacuum Distillation H->I J 10. Characterize Product I->J

Figure 2: Experimental workflow for the synthesis.

  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood. Ensure the condenser has a gas outlet at the top connected via tubing to a gas trap (e.g., a beaker with a dilute bleach solution) to neutralize the evolved SO₂ gas.

  • Charging the Flask: To the round-bottom flask, add 3-sulfolene (15.0 g), ethyl acrylate (15.0 mL), and anhydrous xylene (20 mL).

  • Reaction: Begin stirring and gently heat the mixture using a heating mantle. Increase the temperature until the xylene begins to reflux (approx. 140-145°C). The 3-sulfolene will melt and decompose, releasing butadiene and SO₂. Maintain a steady reflux for 1.5 to 2 hours.

  • Cooling and Workup: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic mixture sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities, followed by 50 mL of brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (~5 g). Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the xylene solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 92-94 °C at 15 mmHg .[9] This should yield a clear, colorless liquid. A typical yield is 75-85%.

Product Characterization

The identity and purity of the synthesized ethyl 3-cyclohexene-1-carboxylate should be confirmed through spectroscopic analysis.

  • Appearance: Colorless to light yellow liquid.

  • Molecular Formula: C₉H₁₄O₂

  • Molecular Weight: 154.21 g/mol

Spectroscopic Data Summary
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~5.70 (m, 2H, olefinic CH=CH), 4.15 (q, 2H, O-CH₂-CH₃), 2.50-2.10 (m, 5H, allylic & methine CH), 1.70 (m, 2H, CH₂), 1.25 (t, 3H, O-CH₂-CH₃). Note: Similar structures show olefinic protons around 5.70 ppm.[10]
¹³C NMR (CDCl₃, 100 MHz)δ ~175 (C=O), 127 (olefinic CH), 125 (olefinic CH), 60 (O-CH₂), 31 (CH), 28 (CH₂), 25 (CH₂), 24 (CH₂), 14 (CH₃).
IR (neat, cm⁻¹)~3025 (C-H, sp²), 2930 (C-H, sp³), 1735 (C=O, ester), 1650 (C=C, alkene), 1180 (C-O, ester).
Mass Spec (EI, m/z)154 (M⁺), 109 (M⁺ - OEt), 81 (M⁺ - CO₂Et).

References

  • Diels-Alder Reaction Lab Notes: Synthesis & Safety. (n.d.). Studylib.
  • Snyder, H. R., & Poos, G. I. (1950). 1-Cyano-1,3-butadienes. V. The Diels-Alder Adducts of 1-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate. Journal of the American Chemical Society, 72(9), 4104–4106.
  • Lecea, B., et al. (1998). The First Density Functional Study on the [4 + 2]-Cycloaddition Reactions of 1,2-Diaza-1,3-butadiene with Alkenes. The Journal of Organic Chemistry, 63(15), 5213–5221.
  • CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate. (n.d.). Google Patents.
  • Abele, S., et al. (2013). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development, 17(10), 1258–1266.
  • Abele, S. (2018). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers.
  • Predict the product in each of the following Diels-Alder reactions. (2017). Chegg.
  • A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. (2014).
  • Konkoli, Z., et al. (2018). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 23(11), 2781.
  • Kedrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.
  • US20110257401A1 - Process for producing optically active carboxylic acid. (n.d.). Google Patents.
  • US20200165218A1 - Methods for making cyclohexene oxide-containing esters. (n.d.). Google Patents.
  • 12BL Experiment 1: The Diels-Alder Reaction Safety. (n.d.). Ventura College Organic Chemistry Lab.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Cremer, D., et al. (2018). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. MDPI.
  • ethyl 3-methyl-3-cyclohexene-1-carboxyl
  • Ethyl 3-methyl-3-cyclohexene-1-carboxyl
  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. (2013). Organic Process Research & Development, 17(4), 652–658.
  • 3-Cyclohexene-1-carboxylic acid. (n.d.). Biosynth.
  • How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID?. (n.d.). Guidechem.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (n.d.).
  • Synthesis of ethyl 1-cyclohexene-1-carboxyl
  • Supporting inform
  • Ethyl 3-Cyclohexene-1-carboxyl
  • 3-Cyclohexene-1-carboxaldehyde(100-50-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Ethyl 3-Cyclohexene-1-carboxyl

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Application Note: Synthesis of Ethyl 3-Cyclohexenecarboxylate via the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency and stereospecificity in constructing six-membered rings.[1] This [4+2] cycloaddition, a thermally allowed pericyclic reaction, provides a powerful method for creating complex carbocyclic frameworks from simple precursors.[1] This application note provides a comprehensive guide to the synthesis of ethyl 3-cyclohexenecarboxylate, a valuable synthetic intermediate, through the reaction of 1,3-butadiene (the diene) and ethyl acrylate (the dienophile). We will delve into the reaction's mechanistic underpinnings, explore catalytic strategies for rate and selectivity enhancement, present a detailed experimental protocol, and offer insights into product characterization and troubleshooting. This document is intended for researchers and professionals in organic chemistry and drug development seeking a robust and well-validated methodology.

Mechanistic Insights: The [4+2] Cycloaddition Pathway

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur within a single, cyclic transition state without the formation of any intermediates.[1] It involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile. For the synthesis of ethyl 3-cyclohexenecarboxylate, the reaction proceeds between 1,3-butadiene and ethyl acrylate.

Key Mechanistic Features:

  • Orbital Symmetry: The reaction is governed by the Woodward-Hoffmann rules, proceeding suprafacially on both the diene and dienophile, which is thermally allowed.[1] The highest occupied molecular orbital (HOMO) of the electron-rich diene interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-deficient dienophile.

  • Conformational Requirement: The diene must adopt an s-cis conformation to allow for the necessary orbital overlap at the C1 and C4 positions. Dienes locked in an s-trans conformation will not react.[2][3]

  • Stereoselectivity (The Endo Rule): When a dienophile with a π-system in its electron-withdrawing group (like the carbonyl in ethyl acrylate) is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituent points towards the newly forming double bond, is typically the major kinetic product.[4][5] This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the electron-withdrawing group and the interior p-orbitals of the diene in the transition state, which lowers its energy.[4][6] The exo product, while often more sterically favored and thus the thermodynamic product, forms more slowly.[6][7]

Caption: Figure 1: Reaction Mechanism & Stereochemistry.

Accelerating the Reaction: The Role of Lewis Acid Catalysis

While the Diels-Alder reaction can proceed thermally, its rate is significantly enhanced by the use of Lewis acid catalysts.[8] Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), coordinate to a Lewis basic site on the dienophile—in this case, the carbonyl oxygen of the ethyl acrylate.

Causality of Catalysis:

  • LUMO Lowering: This coordination makes the ester group even more electron-withdrawing.

  • Increased Polarization: The polarization of the dienophile's π-system is enhanced, increasing its electrophilicity.[9][10]

  • Reduced Activation Energy: The energy gap between the diene's HOMO and the dienophile's LUMO is reduced, leading to a more favorable interaction and a lower activation energy barrier for the reaction.[11]

  • Enhanced Selectivity: Lewis acid catalysis often improves both regioselectivity and the endo:exo diastereoselectivity, further favoring the endo product.[8]

Experimental Protocol

This protocol details a robust procedure for the synthesis of ethyl 3-cyclohexenecarboxylate. Given the hazardous nature of the reactants, all steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountProperties
1,3-ButadieneC₄H₆54.09~5.4 g (100 mmol)Flammable, carcinogenic gas; supplied as liquefied gas under pressure.[12]
Ethyl AcrylateC₅H₈O₂100.125.0 g (50 mmol)Flammable liquid, irritant, sensitizer, lachrymator.[13]
Boron Trifluoride Etherate (BF₃·OEt₂)(C₂H₅)₂O·BF₃141.930.14 g (1 mmol)Corrosive, moisture-sensitive liquid.
Dichloromethane (DCM)CH₂Cl₂84.9350 mLVolatile solvent.
Saturated NaHCO₃ solution--30 mLAqueous solution for quenching.
Anhydrous MgSO₄MgSO₄120.37~5 gDrying agent.
Equipment
250 mL three-neck round-bottom flask
Reflux condenser with drying tube
Low-temperature thermometer
Magnetic stirrer and stir bar
Dry ice/acetone bath
Separatory funnel
Rotary evaporator
Distillation apparatus
Safety Precautions
  • 1,3-Butadiene: Extremely flammable gas. It is a known human carcinogen and reproductive toxicant. Handle only in a closed system or with extreme ventilation. Liquefied gas can cause frostbite upon skin contact.[12]

  • Ethyl Acrylate: Highly flammable liquid and vapor. Causes serious eye and skin irritation and may cause an allergic skin reaction.[14] It is a lachrymator. Wear chemical-resistant gloves, splash goggles, and a lab coat.[15]

  • BF₃·OEt₂: Corrosive. Reacts with moisture in the air to release toxic fumes. Handle with care, avoiding inhalation and skin contact.

  • General: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and polymerization, especially as ethyl acrylate can polymerize.[13]

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Attach a dry ice/acetone condenser to the central neck. Ensure all glassware is thoroughly dried.

  • Condensing Butadiene: Cool the flask to -78 °C using a dry ice/acetone bath. Carefully condense approximately 10 mL (~5.4 g, 100 mmol) of 1,3-butadiene gas into the flask.

  • Reagent Addition: Once the butadiene is liquefied, add 50 mL of anhydrous dichloromethane (DCM) via cannula.

  • Dienophile and Catalyst: In a separate, dry flask, prepare a solution of ethyl acrylate (5.0 g, 50 mmol) and BF₃·OEt₂ (0.14 g, 1 mmol) in 10 mL of anhydrous DCM.

  • Reaction Execution: Add the ethyl acrylate/catalyst solution dropwise to the cold, stirring butadiene solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Warming and Reaction: After the addition is complete, remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a colorless oil. Purify the oil by vacuum distillation to obtain pure ethyl 3-cyclohexenecarboxylate.

Caption: Figure 2: Experimental Workflow Summary.

Product Characterization

The identity and purity of the final product, ethyl 3-cyclohexenecarboxylate, should be confirmed using standard analytical techniques.

  • Expected Yield: 70-85%

  • Appearance: Colorless oil

  • Molecular Formula: C₉H₁₄O₂[16][17]

  • Molecular Weight: 154.21 g/mol [16][17]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): Key signals include peaks in the olefinic region (~5.6-5.7 ppm) for the cyclohexene protons, a multiplet for the proton at the ester-bearing carbon, and the characteristic quartet and triplet for the ethyl group.

    • ¹³C NMR (CDCl₃): Expect signals for the ester carbonyl (~175 ppm), two sp² carbons of the alkene (~125-127 ppm), and several sp³ carbons of the ring and ethyl group.

    • IR Spectroscopy (neat): A strong C=O stretch for the ester at ~1730 cm⁻¹, a C=C stretch at ~1650 cm⁻¹, and C-H stretches for sp² and sp³ carbons.[16]

    • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 154.[17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (hydrolyzed).2. Reactants not pure.3. Insufficient reaction time or temperature.1. Use fresh or newly opened BF₃·OEt₂.2. Use freshly distilled ethyl acrylate.3. Monitor reaction by TLC/GC-MS and extend reaction time if necessary.
Polymerization of Reactants 1. Presence of oxygen or radical initiators.2. Reaction temperature too high.1. Ensure the reaction is run under an inert atmosphere.2. Maintain careful temperature control, especially during reagent addition.
Formation of Multiple Products 1. Retro-Diels-Alder reaction at high temperatures.2. Isomerization or side reactions.1. Avoid excessive heating during reaction or work-up.2. Ensure catalyst is added correctly; verify the purity of starting materials.

Conclusion

The Diels-Alder reaction between 1,3-butadiene and ethyl acrylate is a classic and highly effective method for synthesizing ethyl 3-cyclohexenecarboxylate. By understanding the underlying principles of the [4+2] cycloaddition, leveraging Lewis acid catalysis to enhance reaction efficiency, and adhering to stringent safety and experimental protocols, researchers can reliably produce this versatile intermediate. The detailed methodology and troubleshooting guide presented here serve as a self-validating system to support successful synthesis for applications in pharmaceutical development and advanced organic chemistry.

References

  • PubChem. Ethyl 3-cyclohexene-1-carboxylate.
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Application Notes & Protocols for the Chiral Synthesis of Optically Active 3-Cyclohexene-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active 3-cyclohexene-1-carboxylic acid is a cornerstone chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the anticoagulant Edoxaban and the antiviral Oseltamivir.[1][2][3][4] Its stereocenter dictates the downstream stereochemistry in complex molecule synthesis, making the efficient and scalable production of its enantiomerically pure forms a critical objective in pharmaceutical process development. This technical guide provides an in-depth exploration of the primary methodologies for achieving this, focusing on asymmetric Diels-Alder reactions and enzymatic resolutions. We present not just the protocols but the underlying scientific rationale, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The Strategic Importance of a Chiral Cyclohexene Core

The 3-cyclohexene-1-carboxylic acid scaffold contains a single stereocenter at the C1 position. The specific (S)- or (R)-configuration of this stereocenter is crucial for the biological activity of the final drug substance.[4] The olefin and carboxylic acid functionalities offer versatile handles for further chemical transformations, allowing for the stereocontrolled introduction of new functionalities. Given the stringent purity requirements for pharmaceuticals, developing robust and economical methods to access single enantiomers of this intermediate is of paramount importance. The primary strategies employed to achieve this are broadly categorized into asymmetric synthesis and resolution of racemates.[4]

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 3-cyclohexene-1-carboxylic acid can be approached via several distinct strategies. The choice of method often depends on factors such as scale, cost of reagents, and desired enantiomeric purity.

  • Asymmetric Synthesis: This approach aims to directly generate the desired enantiomer, theoretically achieving a 100% yield of the target molecule.[2] This is often accomplished through the use of chiral catalysts or auxiliaries in reactions like the Diels-Alder cycloaddition.

  • Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzymatic resolution is a prominent example, where an enzyme selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.[3][5][6]

  • Classical Resolution: This method relies on the separation of diastereomeric salts formed by reacting the racemic acid with a chiral base.[4][7][8] The different physical properties, such as solubility, of the diastereomers allow for their separation by fractional crystallization.

This guide will focus on the first two strategies due to their elegance and prevalence in modern organic synthesis.

Asymmetric Diels-Alder Reaction: A Powerful C-C Bond Forming Strategy

The [4+2] cycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., an acrylate derivative) is an atom-economical and powerful method for constructing the cyclohexene ring system.[9] To induce chirality, this reaction can be controlled in two primary ways:

Substrate Control: The Chiral Auxiliary Approach

In this strategy, a chiral molecule, known as a chiral auxiliary, is covalently attached to the dienophile. This auxiliary directs the approach of the diene from a less sterically hindered face, leading to the preferential formation of one diastereomer. A subsequent straightforward chemical step removes the auxiliary, yielding the enantiomerically enriched product.

A highly effective and practical approach utilizes lactic acid esters as the chiral auxiliary.[1][2][10][11][12] Lactic acid is readily available in both enantiomeric forms, inexpensive, and easily removed due to its high water solubility after hydrolysis.[2][11]

Protocol 1: Diastereoselective Diels-Alder Reaction using an (L)-Lactic Acid Derived Auxiliary

This protocol describes the synthesis of (S)-3-cyclohexene-1-carboxylic acid using an acrylate dienophile derived from ethyl L-lactate.

Workflow Overview:

cluster_0 Step 1: Dienophile Synthesis cluster_1 Step 2: Diels-Alder Cycloaddition cluster_2 Step 3: Hydrolysis & Purification A Ethyl L-Lactate C Dienophile (Acrylated Lactate) A->C Acryloylation B Acryloyl Chloride B->C D 1,3-Butadiene F Diastereomeric Adduct C->F [4+2] Cycloaddition -78 °C D->F E TiCl4 (Lewis Acid) E->F G (S)-3-Cyclohexene-1-carboxylic Acid F->G Hydrolysis (NaOH) F->G H Lactic Acid (byproduct)

Caption: Workflow for chiral synthesis via Diels-Alder reaction.

Materials:

  • Ethyl L-lactate

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1,3-Butadiene (condensed)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dienophile Synthesis:

    • To a stirred solution of ethyl L-lactate (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by TLC or GC-MS.

    • Upon completion, quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude dienophile. Purification can be achieved by column chromatography.

  • Diastereoselective Diels-Alder Reaction:

    • Dissolve the purified dienophile (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add TiCl₄ solution (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution should turn deep red.

    • Stir for 30 minutes, then add condensed 1,3-butadiene (3.0 eq) slowly.

    • Stir the reaction mixture at -78 °C for 8-12 hours.

    • Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

    • Allow the mixture to warm to room temperature, extract with DCM, wash the combined organic layers with brine, dry, and concentrate to yield the crude diastereomeric adduct.[2][11]

  • Hydrolysis and Auxiliary Removal:

    • Dissolve the crude adduct in a mixture of THF and water.

    • Add NaOH (2.0-3.0 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC).

    • Acidify the mixture to pH ~2 with concentrated HCl.

    • Extract the product into ethyl acetate. The highly hydrophilic lactic acid byproduct will remain in the aqueous layer.[2][11]

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield optically active (S)-3-cyclohexene-1-carboxylic acid.

Reagent Control: The Chiral Lewis Acid Catalyst Approach

An alternative to chiral auxiliaries is the use of a chiral Lewis acid catalyst.[13] These catalysts coordinate to the dienophile, creating a chiral environment that biases the cycloaddition towards one enantiomer. Proline-derived oxaborolidine catalysts, in combination with a strong Brønsted acid, have proven effective for this transformation.[1][2][14]

Reaction Scheme:

dienophile Acrolein product Enantiomerically Enriched 3-Cyclohexene-1-carboxaldehyde dienophile->product diene 1,3-Butadiene diene->product catalyst Chiral Oxaborolidine Catalyst (e.g., Corey's Catalyst) catalyst->product Asymmetric Diels-Alder

Caption: Chiral Lewis acid catalyzed Diels-Alder reaction.

This method offers the advantage of not requiring the attachment and removal of an auxiliary group, making it more atom-economical.

Enzymatic Kinetic Resolution: A Green Chemistry Approach

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of 3-cyclohexene-1-carboxylic acid, this is typically performed on the corresponding racemic methyl or ethyl ester. A hydrolase enzyme (lipase or esterase) selectively catalyzes the hydrolysis of one ester enantiomer to the carboxylic acid, while leaving the other enantiomer largely untouched.[3][5][6]

This results in a mixture of one enantiomer as the acid and the other as the ester, which can then be separated based on their different chemical properties (e.g., acid-base extraction).

Protocol 2: Enzymatic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate

This protocol provides a general framework for enzymatic resolution. The choice of enzyme and specific conditions may require optimization.

Workflow Overview:

cluster_0 Separation racemate Racemic Methyl 3-Cyclohexene-1-carboxylate enzyme Hydrolase Enzyme (e.g., Lipase) racemate->enzyme Selective Hydrolysis acid (S)-3-Cyclohexene-1-carboxylic Acid enzyme->acid ester (R)-Methyl 3-Cyclohexene-1-carboxylate enzyme->ester buffer Phosphate Buffer (pH 7-8) buffer->enzyme

Sources

Application Notes and Protocols for the Use of Ethyl 3-Cyclohexenecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Six-Membered Ring Scaffold

Ethyl 3-cyclohexenecarboxylate is a bifunctional organic molecule that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a reactive alkene within a six-membered ring and an easily transformable ethyl ester group, offers chemists a reliable scaffold for constructing complex molecular architectures. The strategic placement of these functional groups allows for a wide array of selective transformations, making it a staple starting material in the synthesis of natural products, agrochemicals, and pharmaceutical intermediates. This guide provides an in-depth exploration of its synthesis, core reactivity, and detailed protocols for its application, designed for researchers and professionals in chemical and drug development.

PropertyValueReference
IUPAC Name ethyl cyclohex-3-ene-1-carboxylate[1][2]
Synonyms 3-Cyclohexene-1-carboxylic Acid, ethyl ester; Ethyl 3-cyclohexencarboxylate[1][2][3]
CAS Registry Number 15111-56-5[1][2]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[3]
Purity Typically >95.0% (GC)[3]

Core Application 1: Synthesis via Diels-Alder Reaction

The most direct and atom-economical synthesis of the cyclohexene ring system is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[4][5] Ethyl 3-cyclohexenecarboxylate is readily prepared by the reaction of 1,3-butadiene (the conjugated diene) with ethyl acrylate (the dienophile). The electron-withdrawing nature of the ester group on ethyl acrylate makes it an excellent dienophile, accelerating the reaction.[6]

Caption: Diels-Alder synthesis of ethyl 3-cyclohexenecarboxylate.

Experimental Protocol: Diels-Alder Synthesis

Objective: To synthesize ethyl 3-cyclohexenecarboxylate from 1,3-butadiene and ethyl acrylate.

Materials:

  • 1,3-Butadiene (liquefied gas, handled with extreme care in a condensed form at low temperature)

  • Ethyl acrylate

  • Hydroquinone (inhibitor)

  • Toluene (anhydrous)

  • High-pressure reaction vessel or sealed tube

Procedure:

  • Vessel Preparation: To a thick-walled, high-pressure glass reaction vessel, add ethyl acrylate (1.0 eq) and a catalytic amount of hydroquinone to inhibit polymerization.

  • Reactant Addition: Cool the vessel to approximately -78 °C using a dry ice/acetone bath. Carefully condense 1,3-butadiene (1.2 eq) into the vessel.

  • Sealing and Reaction: Securely seal the reaction vessel. Allow it to warm slowly to room temperature behind a blast shield in a well-ventilated fume hood. Transfer the vessel to an oil bath and heat at 100-120 °C for 12-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for the expected pressure.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess butadiene (if necessary) in a fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent and any unreacted ethyl acrylate via distillation. The desired product, ethyl 3-cyclohexenecarboxylate, can be purified by vacuum distillation.

Causality: The reaction is performed under heat in a sealed vessel to maintain the concentration of the gaseous butadiene and to provide the activation energy for the cycloaddition.[5] Hydroquinone is essential to prevent the radical polymerization of ethyl acrylate at high temperatures.

Core Application 2: Functional Group Transformations

The synthetic utility of ethyl 3-cyclohexenecarboxylate stems from the orthogonal reactivity of its alkene and ester functionalities. This allows for selective manipulation of one group while leaving the other intact for subsequent steps.

Transformations cluster_alkene Alkene Transformations cluster_ester Ester Transformations Start Ethyl 3-cyclohexenecarboxylate Epoxide Epoxide Derivative Start->Epoxide m-CPBA Dihalide Dibromo-cyclohexane carboxylate Start->Dihalide Br₂ / CCl₄ SaturatedEster Ethyl cyclohexanecarboxylate Start->SaturatedEster H₂, Pd/C CarboxylicAcid 3-Cyclohexenecarboxylic acid Start->CarboxylicAcid 1. NaOH (aq) 2. H₃O⁺ PrimaryAlcohol (Cyclohex-3-en-1-yl)methanol Start->PrimaryAlcohol LiAlH₄ / THF TertiaryAlcohol Tertiary Alcohol (via Grignard) Start->TertiaryAlcohol R-MgBr

Caption: Key transformations of ethyl 3-cyclohexenecarboxylate.

A. Transformations of the Cyclohexene Double Bond

The electron-rich double bond is susceptible to a variety of electrophilic addition reactions.

Objective: To synthesize ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.

Concept: Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) converts the alkene into an epoxide. This highly strained three-membered ring is a versatile intermediate, readily opened by nucleophiles to install new functional groups with defined stereochemistry.

Materials:

  • Ethyl 3-cyclohexenecarboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve ethyl 3-cyclohexenecarboxylate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess peroxy acid and the meta-chlorobenzoic acid byproduct. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

B. Transformations of the Ethyl Ester Functional Group

The ester moiety provides a handle for chain extension, reduction, or conversion to other carboxylic acid derivatives.

Objective: To synthesize 3-cyclohexenecarboxylic acid.

Concept: Base-promoted hydrolysis, or saponification, is an irreversible process that converts the ester into a carboxylate salt.[7] Subsequent acidification provides the corresponding carboxylic acid, a crucial precursor for amides, acid chlorides, and other derivatives, as demonstrated in syntheses involving the Curtius rearrangement.[8]

Materials:

  • Ethyl 3-cyclohexenecarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture (e.g., 1:1)

  • Hydrochloric acid (HCl, e.g., 3 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-cyclohexenecarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add NaOH (1.5 eq) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 3 M HCl. A white precipitate of the carboxylic acid may form.

  • Extraction: Extract the product from the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-cyclohexenecarboxylic acid, which can be further purified by recrystallization or chromatography.

Objective: To synthesize (cyclohex-3-en-1-yl)methanol.

Concept: The ester is readily reduced to a primary alcohol using a powerful hydride-reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is another key synthetic intermediate.

Materials:

  • Ethyl 3-cyclohexenecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged flask, suspend LiAlH₄ (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve ethyl 3-cyclohexenecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor by TLC.

  • Quenching (Fieser work-up): Cool the reaction back to 0 °C. Quench by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Work-up and Purification: A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product alcohol.[9]

Summary

Ethyl 3-cyclohexenecarboxylate is a foundational building block whose value lies in its straightforward synthesis and the predictable reactivity of its two distinct functional groups. The protocols outlined here for its synthesis via the Diels-Alder reaction and its subsequent transformations—including epoxidation, hydrolysis, and reduction—provide a robust toolkit for synthetic chemists. Mastery of these reactions enables the strategic incorporation of the cyclohexene scaffold into a multitude of complex target molecules, underscoring its continued importance in research and development.

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Application Notes & Protocols: Reactions of Ethyl 3-Cyclohexenecarboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Ethyl 3-Cyclohexenecarboxylate

Ethyl 3-cyclohexenecarboxylate is a valuable cyclic ester building block in organic synthesis, particularly relevant in the development of pharmaceutical intermediates and complex natural products.[1][2] Its structure is characterized by two key reactive sites amenable to nucleophilic attack: the electrophilic carbonyl carbon of the ester group and the conjugated C=C double bond, which makes the β-carbon electrophilic. This dual reactivity allows for a diverse range of chemical transformations, making a thorough understanding of its reaction pathways essential for synthetic chemists.

This guide provides an in-depth analysis of the reactions of ethyl 3-cyclohexenecarboxylate with various nucleophiles, explaining the mechanistic principles that govern selectivity and offering detailed protocols for key transformations.

Diagram 1: Reactive Sites of Ethyl 3-Cyclohexenecarboxylate

Reactivity_Map cluster_molecule Ethyl 3-cyclohexenecarboxylate cluster_attacks Sites of Nucleophilic Attack img nuc1 Conjugate (1,4) Addition (Soft Nucleophiles) p_beta nuc1->p_beta β-carbon nuc2 Direct (1,2) Addition (Hard Nucleophiles) p_carbonyl_c nuc2->p_carbonyl_c Carbonyl C nuc3 Acyl Substitution (e.g., Hydrolysis, Amidation) nuc3->p_carbonyl_c Carbonyl C p_ester

Caption: Key electrophilic sites on ethyl 3-cyclohexenecarboxylate.

Section 1: Conjugate (1,4) Addition - The Michael Reaction

The most prominent reaction pathway for α,β-unsaturated esters like ethyl 3-cyclohexenecarboxylate is the conjugate addition, or Michael reaction.[3][4] This reaction is favored by "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the conjugated system.[5][6] The driving force is the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[7]

Mechanistic Overview

The reaction proceeds via nucleophilic attack at the β-carbon, pushing electron density through the conjugated system to form a resonance-stabilized enolate. This intermediate is then protonated, typically during aqueous workup, to yield the saturated product. Keto-enol tautomerization ensures the final product is the thermodynamically stable carbonyl compound.[5][6]

Diagram 2: General Mechanism of Michael Addition

Michael_Addition_Mechanism start α,β-Unsaturated Ester + Soft Nucleophile (Nu⁻) step1 Nucleophilic attack at β-carbon start->step1 intermediate Resonance-Stabilized Enolate Intermediate step1->intermediate step2 Protonation (e.g., H₃O⁺ workup) intermediate->step2 tautomerization Keto-Enol Tautomerization step2->tautomerization product 1,4-Addition Product (Saturated Ester) tautomerization->product

Caption: Stepwise mechanism of the Michael (conjugate) addition.

Common Nucleophiles for Conjugate Addition

A wide array of nucleophiles can participate in this reaction, leading to diverse substituted cyclohexane derivatives.[4][7]

Nucleophile TypeExampleBase/CatalystTypical Product
Enolates Diethyl malonateSodium ethoxide (NaOEt)Di-ester substituted cyclohexane
Organocuprates Lithium dimethylcuprate ((CH₃)₂CuLi)N/A (reagent)3-Alkyl-cyclohexanecarboxylate
Amines Methylamine (CH₃NH₂)None or mild acid3-(Amino)-cyclohexanecarboxylate
Thiols Thiophenol (PhSH)Base (e.g., Et₃N)3-(Thiophenyl)-cyclohexanecarboxylate

Authoritative Insight: The choice between direct (1,2) and conjugate (1,4) addition is a classic example of the Hard and Soft Acids and Bases (HSAB) principle. Hard nucleophiles, such as Grignard or organolithium reagents, are driven by electrostatic interactions and rapidly attack the hard, electron-deficient carbonyl carbon (1,2-addition).[6] In contrast, softer nucleophiles like Gilman (organocuprate) reagents or stabilized enolates are governed by orbital interactions and preferentially attack the softer β-carbon, leading to the thermodynamically favored 1,4-adduct.[5][8]

Section 2: Reactions at the Ester Group

The ester functional group itself is a site for nucleophilic acyl substitution. These reactions are fundamental for converting the ester into other important functional groups like carboxylic acids and amides.

Saponification (Alkaline Hydrolysis)

Saponification is the hydrolysis of an ester using a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce a carboxylate salt and an alcohol.[9][10] The reaction is effectively irreversible because the final step is an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkoxide, driving the equilibrium to completion.[11] Subsequent acidification is required to protonate the carboxylate salt and isolate the free carboxylic acid.[9][11]

Diagram 3: Experimental Workflow for Saponification

Saponification_Workflow A 1. Dissolve Ester in Alcohol (e.g., MeOH) B 2. Add Aqueous Base (e.g., 1M NaOH) A->B C 3. Heat Under Reflux (e.g., 4-5 hours) B->C D 4. Cool and Extract with Ether (remove impurities) C->D E 5. Acidify Aqueous Layer with conc. HCl D->E F 6. Extract Aqueous Layer with Ethyl Acetate E->F G 7. Dry, Filter, and Evaporate Solvent F->G H Isolate Carboxylic Acid Product G->H

Caption: Standard laboratory workflow for ester saponification.

Amide Formation (Aminolysis)

Direct reaction of the ester with an amine (aminolysis) can form an amide, though this reaction is often slow and may require heating.[12] A more efficient, two-step approach involves first hydrolyzing the ester to the carboxylic acid, as described above, and then coupling the acid with an amine using a standard peptide coupling agent or by converting the acid to a more reactive acyl chloride.[13][14] For direct aminolysis, the reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of the ethoxide leaving group.[12]

Section 3: Reactions with Organometallic Reagents

Grignard Reagents: A Competing Pathway

Grignard reagents (R-MgX) are strong, hard nucleophiles.[15] When reacting with esters, they typically add twice to yield a tertiary alcohol.[15][16] With an α,β-unsaturated ester like ethyl 3-cyclohexenecarboxylate, the Grignard reagent can also undergo conjugate addition. The product distribution is highly dependent on reaction conditions, steric hindrance, and the presence of catalysts. To selectively achieve conjugate addition of an alkyl group, the use of a Gilman reagent is strongly preferred.[5]

Diagram 4: Selectivity of Organometallic Reagents

G cluster_0 Choice of Organometallic Nucleophile cluster_1 Reaction Pathways start Select Reagent Type hard Hard Nucleophile (e.g., Grignard, R-MgX) start->hard High Charge Density soft Soft Nucleophile (e.g., Gilman, R₂CuLi) start->soft Polarizable p1 Favors 1,2-Addition (Attack at C=O) hard->p1 p2 Favors 1,4-Addition (Conjugate Attack) soft->p2 res1 Product: Tertiary Alcohol (after double addition) p1->res1 res2 Product: β-Alkylated Ester p2->res2

Caption: Decision logic for achieving selective 1,2- vs 1,4-addition.

Section 4: Detailed Experimental Protocols

Protocol 1: Saponification of Ethyl 3-Cyclohexenecarboxylate

Objective: To hydrolyze the ester to 3-cyclohexenecarboxylic acid.

Materials:

  • Ethyl 3-cyclohexenecarboxylate (1.0 eq)

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution (2.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Dissolve ethyl 3-cyclohexenecarboxylate (e.g., 5.0 g, 32.4 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Add the 1 M NaOH solution (e.g., 81 mL, 81 mmol) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 5 hours.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester or neutral impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).[11]

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-cyclohexenecarboxylic acid.

Protocol 2: Michael Addition using Diethyl Malonate

Objective: To synthesize diethyl 2-(3-(ethoxycarbonyl)cyclohexyl)malonate.

Materials:

  • Ethyl 3-cyclohexenecarboxylate (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Ammonium Chloride (NH₄Cl) solution (saturated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve sodium ethoxide (e.g., 2.45 g, 36.0 mmol) in anhydrous ethanol (75 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl malonate (e.g., 5.76 g, 36.0 mmol) dropwise to the stirred solution. Allow the mixture to stir for 20 minutes to ensure complete formation of the enolate.[4][7]

  • Add ethyl 3-cyclohexenecarboxylate (e.g., 5.0 g, 32.4 mmol) dropwise to the enolate solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired 1,5-dicarbonyl product.[17]

References

  • Saponification-Typical procedures. OperaChem. [Link]
  • Nucleophilic conjug
  • Alkylation of enol
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
  • Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Process for preparing substituted cyclohexanes.
  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Alkylation of Enol
  • Alkylation of Enol
  • Michael addition reaction. Wikipedia. [Link]
  • Michael Addition of Carbonyl Compounds to α,β-Unsatur
  • Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
  • Conjugate Addition Reactions Part 1 V2. YouTube. [Link]
  • Conjugate Carbonyl Additions: The Michael Reaction. OpenStax. [Link]
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Chemistry Vignettes: Alkylation of enol
  • Conjugate Carbonyl Additions: The Michael Reaction. Chemistry LibreTexts. [Link]
  • Examples of Conjug
  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]
  • Synthesis of Amides. Chemistry LibreTexts. [Link]
  • (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Royal Society of Chemistry. [Link]
  • Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Prepar
  • S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene).
  • hydrolysis of esters. Chemguide. [Link]
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • Amide formation from carboxylic acid deriv
  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • Process for 4-substituted cyclohexane-1,3-dione. CSIR-Institute of Himalayan Bioresource Technology (IHBT), Palampur. [Link]
  • Ethyl 3-cyclohexenecarboxyl
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Application Note: Selective Reduction of Ethyl 3-Cyclohexenecarboxylate to (3-Cyclohexenyl)methanol using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The transformation of esters into primary alcohols is a cornerstone of organic synthesis, providing a reliable pathway to valuable intermediates in the development of pharmaceuticals, fragrances, and advanced materials. Lithium aluminum hydride (LiAlH₄ or LAH) stands out as a powerful and versatile reducing agent, capable of efficiently reducing a wide array of functional groups, including esters and carboxylic acids, which are resistant to milder agents like sodium borohydride (NaBH₄).[1][2]

This application note provides a comprehensive guide for the reduction of ethyl 3-cyclohexenecarboxylate to (3-cyclohexenyl)methanol.[3][4] The protocol is specifically designed for research scientists and drug development professionals, emphasizing mechanistic understanding, procedural safety, and robust execution. A key feature of this transformation is the chemoselectivity of LiAlH₄, which, under controlled conditions, reduces the ester functionality without affecting the carbon-carbon double bond present in the cyclohexene ring.

The Reaction Mechanism: A Two-Stage Hydride Delivery

The reduction of an ester with LiAlH₄ is a multi-step process that involves the sequential addition of two hydride equivalents from the [AlH₄]⁻ anion.[2][5] The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

  • Nucleophilic Acyl Substitution: The first step is the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5][6]

  • Intermediate Collapse: This tetrahedral intermediate is unstable and rapidly collapses. The strong aluminum-oxygen bond facilitates the expulsion of the ethoxide (⁻OEt) leaving group, resulting in the formation of an aldehyde intermediate.[1]

  • Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride equivalent from another LiAlH₄ molecule. This second nucleophilic addition generates a primary aluminum alkoxide intermediate.

  • Aqueous Workup: The reaction is completed by a carefully controlled aqueous workup. This step serves two purposes: it quenches any unreacted LiAlH₄ and protonates the aluminum alkoxide intermediate to yield the final product, (3-cyclohexenyl)methanol, along with ethanol from the original ester group.[6]

The entire process must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[7]

The following diagram illustrates the sequential hydride attack and intermediate formation.

LiAlH4 Ester Reduction Mechanism Ester Ethyl 3-cyclohexenecarboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Hydride Attack LiAlH4_1 LiAlH₄ LiAlH4_1->Tetrahedral Aldehyde Aldehyde Intermediate Tetrahedral->Aldehyde 2. Expulsion of EtO⁻ Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide 3. Second Hydride Attack LiAlH4_2 LiAlH₄ LiAlH4_2->Alkoxide Product (3-cyclohexenyl)methanol Alkoxide->Product 4. Protonation Workup H₂O / H₃O⁺ (Workup) Workup->Product

Caption: Simplified mechanism for the reduction of an ester to a primary alcohol.

Hazard Analysis and Critical Safety Precautions

Lithium aluminum hydride is a highly hazardous material. Strict adherence to safety protocols is not optional; it is essential for preventing fires, explosions, and serious injury.

  • Extreme Reactivity: LiAlH₄ is a water-reactive solid that can ignite spontaneously upon contact with moist air or water.[7][8] It releases large volumes of flammable hydrogen gas during these exothermic reactions.[1][9]

  • Corrosivity: The dust is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[10][11]

  • Fire Hazard: Standard fire extinguishers (water, CO₂) must not be used on LiAlH₄ fires as they will exacerbate the situation.[8] Only a Class D dry powder extinguisher (for combustible metals) or dry sand should be used.[8][12]

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and a full-face shield. Use heavy-duty, chemical-resistant gloves.[8][10]

  • Inert Atmosphere: All manipulations of solid LiAlH₄ and the entire reaction must be performed in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Handling: Use plastic or ceramic spatulas for transferring solid LiAlH₄ to avoid static sparks that could cause ignition.[11]

  • Emergency Preparedness: An appropriate Class D fire extinguisher and a bucket of dry sand must be immediately accessible in the work area.[8] Ensure an emergency safety shower and eyewash station are nearby.[11][12]

Detailed Experimental Protocol

This protocol describes the reduction of 10.0 g of ethyl 3-cyclohexenecarboxylate. All glassware must be oven-dried and cooled under a stream of inert gas before use. Solvents must be anhydrous.

Component Role Molar Mass ( g/mol ) Quantity Equivalents Notes
Ethyl 3-cyclohexenecarboxylateStarting Material154.2110.0 g (64.8 mmol)1.0---
Lithium Aluminum Hydride (LiAlH₄)Reducing Agent37.953.2 g (84.3 mmol)~1.3Use a slight excess to ensure complete reaction.
Anhydrous Tetrahydrofuran (THF)Solvent---250 mL---Diethyl ether is also a suitable solvent.[7]
15% (w/v) Sodium Hydroxide (NaOH)Workup Reagent---As required---Used to precipitate aluminum salts.[9]
Deionized WaterWorkup Reagent---As required------
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent---~5-10 g---Sodium sulfate can also be used.
Diethyl EtherExtraction Solvent---~200 mL------
Celite®Filter Aid---As needed------

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, 125 mL pressure-equalizing dropping funnel, magnetic stirrer, inert gas inlet (N₂ or Ar), heating mantle, ice-water bath, Buchner funnel, rotary evaporator.

Reaction Setup:

  • Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with an inert gas line), and a rubber septum. Purge the entire apparatus with nitrogen or argon for 10-15 minutes.

  • In the fume hood, carefully weigh 3.2 g of LiAlH₄ powder and quickly transfer it to the reaction flask against a positive flow of inert gas.

  • Add 150 mL of anhydrous THF to the flask via cannula or syringe to create a grey suspension of LiAlH₄. Begin gentle magnetic stirring.

  • Dissolve 10.0 g of ethyl 3-cyclohexenecarboxylate in 100 mL of anhydrous THF in the dropping funnel.

Reduction Reaction: 5. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. 6. Add the ester solution from the dropping funnel to the stirred LiAlH₄ suspension dropwise over approximately 45-60 minutes. The addition rate should be controlled to maintain the internal temperature below 10 °C. 7. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. 8. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), checking for the disappearance of the starting ester spot.

Reaction Workup (Fieser Method): CAUTION: The following steps are highly exothermic and release flammable hydrogen gas. Perform this procedure slowly and with extreme care in the fume hood, ensuring the flask remains in the ice-water bath. 9. Cool the reaction mixture back down to 0 °C. 10. Quench Step 1 (Water): Slowly and dropwise, add 3.2 mL of deionized water. Vigorous bubbling (H₂ evolution) will occur.[9][13] 11. Quench Step 2 (NaOH): After the gas evolution from the first step subsides, slowly add 3.2 mL of 15% aqueous NaOH solution. The grey slurry will begin to turn into a thicker, white precipitate.[9][13] 12. Quench Step 3 (Water): Slowly add 9.6 mL of deionized water. The precipitate should become a granular, easily filterable solid.[9][13] 13. Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

Isolation and Purification: 14. Set up a Buchner funnel with a pad of Celite® over filter paper. Wet the Celite® with a small amount of diethyl ether. 15. Filter the reaction mixture through the Celite® pad. Rinse the reaction flask with diethyl ether (2 x 50 mL) and pour the rinsings through the filter to wash the aluminum salts thoroughly. 16. Transfer the combined filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride (brine, ~50 mL), dry it over anhydrous magnesium sulfate, and filter to remove the drying agent. 17. Concentrate the solution using a rotary evaporator to remove the solvent. This will yield the crude product as an oil. 18. Purify the crude oil by vacuum distillation to obtain pure (3-cyclohexenyl)methanol. The expected boiling point is approximately 80-85 °C at 18 mmHg.[3]

Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reduction cluster_workup Workup & Quenching (0°C) cluster_purification Isolation & Purification setup_flask 1. Assemble dry glassware add_lah 2. Add LiAlH₄ to flask setup_flask->add_lah add_thf 3. Add anhydrous THF add_lah->add_thf prep_ester 4. Prepare ester solution in dropping funnel add_thf->prep_ester cool_lah 5. Cool LiAlH₄ suspension to 0°C add_ester 6. Add ester solution dropwise cool_lah->add_ester warm_stir 7. Warm to RT and stir add_ester->warm_stir monitor 8. Monitor via TLC warm_stir->monitor cool_final 9. Cool reaction to 0°C monitor->cool_final quench_h2o 10. Add H₂O (x mL) cool_final->quench_h2o quench_naoh 11. Add 15% NaOH (x mL) quench_h2o->quench_naoh quench_h2o2 12. Add H₂O (3x mL) quench_naoh->quench_h2o2 stir_final 13. Stir at RT quench_h2o2->stir_final filter 14. Filter through Celite® stir_final->filter wash 15. Wash salts with ether filter->wash extract 16. Wash filtrate, dry, & filter wash->extract evaporate 17. Concentrate via rotovap extract->evaporate distill 18. Purify by vacuum distillation evaporate->distill product product distill->product Final Product: (3-cyclohexenyl)methanol

Caption: Step-by-step workflow for the LiAlH₄ reduction of ethyl 3-cyclohexenecarboxylate.

Expected Results and Characterization

The reduction of ethyl 3-cyclohexenecarboxylate following this protocol should yield (3-cyclohexenyl)methanol as a colorless oil with a typical yield of 85-95%. The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The infrared spectrum should show a broad absorbance in the ~3300 cm⁻¹ region, characteristic of an O-H stretch, and the disappearance of the strong ester C=O stretch from the starting material at ~1735 cm⁻¹.

References

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]
  • Lithium Aluminum Hydride (LiAlH4)
  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
  • Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver. [Link]
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
  • Workup: Aluminum Hydride Reduction. University of Rochester Department of Chemistry. [Link]
  • Can anyone suggest the best method for lithium aluminium hydride work up?
  • Synthesis of alpha,alpha,3-Trimethyl-3-cyclohexene-1-methanol. PrepChem.com. [Link]
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
  • Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
  • 3-Cyclohexene-1-methanol, 98%.

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Application Notes & Protocols: Chemoenzymatic Synthesis of (S)-3-cyano-5-methylhexanoic acid, a Key Chiral Intermediate for Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Intermediates

In modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is paramount, as the biological activity of many drugs is dependent on a single stereoisomer.[1] This application note details a robust and scalable chemoenzymatic methodology for the production of (S)-3-cyano-5-methylhexanoic acid, a critical chiral intermediate in the manufacture of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[2] Pregabalin, marketed as Lyrica®, is a blockbuster drug for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[2][3]

The synthesis of complex chiral molecules like Pregabalin often relies on the strategic use of precursors that are transformed into advanced intermediates with the desired stereochemistry. Traditional chemical methods for achieving this, such as diastereomeric salt resolution, can be inefficient, while asymmetric synthesis may require expensive and toxic heavy metal catalysts.[4][5] Biocatalysis, particularly the use of enzymes, offers a "green" and highly selective alternative, capable of operating under mild conditions with exceptional enantio- and regioselectivity.[6][7]

This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed kinetic resolution of a racemic precursor, ethyl 3-cyano-5-methylhexanoate, to yield the desired (S)-enantiomer. We will explore the causality behind the experimental design, from precursor synthesis to the specifics of the enzymatic reaction and the characterization of the final intermediate.

Synthetic Strategy Overview: A Chemoenzymatic Approach

The overall strategy involves a two-stage process. First, a racemic precursor, (±)-ethyl 3-cyano-5-methylhexanoate, is synthesized. This is followed by a key enzymatic kinetic resolution step. Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, a lipase.[7] The lipase selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. This allows for the separation of the desired chiral intermediate.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: API Synthesis A Isovaleraldehyde + Diethyl Malonate B Knoevenagel Condensation A->B C Intermediate A B->C D Michael Addition (Cyanide) C->D E Decarboxylation D->E F (±)-Ethyl 3-cyano-5-methylhexanoate (Racemic Precursor) E->F G (±)-Ethyl 3-cyano-5-methylhexanoate H Lipase-catalyzed Hydrolysis G->H I (S)-3-cyano-5-methylhexanoic acid (Desired Intermediate) H->I Fast J (R)-Ethyl 3-cyano-5-methylhexanoate (Unreacted) H->J Slow K (S)-3-cyano-5-methylhexanoic acid L Reduction of Nitrile K->L M (S)-Pregabalin (API) L->M G cluster_0 Lipase-Catalyzed Hydrolysis Mechanism E Lipase (E) ES_complex E-(S)-Ester Complex E->ES_complex S_ester (S)-Ester S_ester->ES_complex Binding (Fast) R_ester (R)-Ester R_ester->E Binding (Slow/Inhibited) Acyl_E Acyl-Enzyme Intermediate ES_complex->Acyl_E Acylation Alcohol Ethanol ES_complex->Alcohol S_acid (S)-Acid Acyl_E->S_acid Deacylation (Hydrolysis) Water H₂O Water->Acyl_E E_regenerated Lipase (E) S_acid->E_regenerated

Sources

Application Notes and Protocols for Asymmetric Synthesis Using Lactic Ester as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Lactic Acid Derivatives in Asymmetric Synthesis

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy to achieve high levels of stereocontrol in chemical transformations.[1] These entities are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

Among the plethora of chiral auxiliaries, those derived from lactic acid have emerged as cost-effective and versatile tools.[2][3] Lactic acid, readily available in both enantiomeric forms from the chiral pool, offers a sustainable and economical starting point for the synthesis of these valuable reagents.[4] Ethyl lactate, in particular, is recognized as a green and biocompatible solvent, further enhancing the appeal of lactate-derived auxiliaries in sustainable chemical synthesis.[2][3] This guide provides a comprehensive overview and detailed protocols for the application of lactic esters as chiral auxiliaries in key asymmetric transformations, including enolate alkylations, aldol reactions, and Diels-Alder reactions. We will delve into the mechanistic underpinnings of the observed stereoselectivity and provide practical, field-proven methodologies for researchers, scientists, and professionals in drug development.

Mechanism of Stereochemical Induction: The Role of Chelation

The stereodirecting power of lactate-derived chiral auxiliaries primarily stems from the formation of a rigid, chelated transition state. The presence of the α-alkoxy group in the lactate moiety allows for the formation of a five-membered chelate ring with a metal cation, typically from a Lewis acid or the enolate counter-ion.[5][6] This chelation restricts the conformational freedom of the enolate, effectively shielding one of its prochiral faces and directing the approach of the electrophile to the less sterically hindered face.

The Felkin-Ahn model and its variations provide a framework for predicting the stereochemical outcome of nucleophilic additions to carbonyls with α-stereocenters.[7] In the context of lactate-derived enolates, a chelation-controlled model is often invoked.[6] The metal ion coordinates to both the enolate oxygen and the α-alkoxy group of the lactate auxiliary, creating a rigid bicyclic-like structure. This conformation forces the substituents on the chiral auxiliary to adopt specific positions, thereby creating a significant steric bias for the incoming electrophile.

G cluster_0 Chelation-Controlled Transition State Enolate Lactate-Derived Enolate Metal Metal Cation (e.g., Li+, TiCl4) Enolate->Metal Chelation Product Diastereomerically Enriched Product Enolate->Product Attack from less hindered face Metal->Enolate Metal->Product Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Product

Caption: Chelation model for stereochemical induction.

Experimental Protocols

Part 1: Attachment of the Lactic Acid Auxiliary

The first step in utilizing a chiral auxiliary is its covalent attachment to the substrate. For carboxylic acid substrates, this is typically achieved through standard esterification or acylation procedures. Here, we detail a common method for the preparation of a lactate ester of a carboxylic acid.

Protocol 1: Synthesis of a Chiral Lactate Ester from a Carboxylic Acid

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • (S)-Ethyl lactate (1.2 equiv)

    • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. To a solution of the carboxylic acid, (S)-ethyl lactate, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. e. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired chiral lactate ester.

Part 2: Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The use of a lactate chiral auxiliary allows for the diastereoselective introduction of an alkyl group alpha to a carbonyl functionality.

Protocol 2: Diastereoselective Alkylation of a Lactate-Derived Enolate

  • Materials:

    • Lactate ester substrate (from Protocol 1) (1.0 equiv)

    • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous NH₄Cl

  • Procedure: a. Dissolve the lactate ester substrate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add LDA solution dropwise via syringe and stir the mixture at -78 °C for 30 minutes to generate the lithium enolate. d. Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. e. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. f. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. g. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. h. Filter and concentrate the solvent under reduced pressure. i. Purify the crude product by column chromatography to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Table 1: Representative Diastereoselectivities in Enolate Alkylation

Electrophile (R-X)Diastereomeric Ratio (d.r.)Reference
Benzyl bromide>95:5[8]
Methyl iodide90:10[8]
Allyl bromide>95:5[9]
Part 3: Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Lactate-derived auxiliaries can effectively control the stereochemical outcome of this transformation.[10]

Protocol 3: Diastereoselective Aldol Reaction with a Lactate-Derived Ketone

  • Materials:

    • Lactate-derived ketone (e.g., (S)-2-benzyloxy-3-pentanone) (1.0 equiv)

    • Titanium(IV) chloride (TiCl₄) (2.0 equiv, 1.0 M solution in DCM)

    • Hünig's base (N,N-diisopropylethylamine, DIPEA) (1.1 equiv)

    • Aldehyde (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. Dissolve the lactate-derived ketone in anhydrous DCM under an inert atmosphere and cool to -78 °C. b. Add TiCl₄ solution dropwise, followed by the dropwise addition of DIPEA. Stir for 30 minutes at -78 °C to form the titanium enolate. c. Add the aldehyde dropwise and stir the reaction mixture at -78 °C for 2-3 hours. d. Quench the reaction with saturated aqueous NH₄Cl. e. Follow the extraction and purification procedure as described in Protocol 2.

G cluster_1 Asymmetric Aldol Reaction Workflow Start Lactate-Derived Ketone Enolate Titanium Enolate Formation Start->Enolate TiCl4, DIPEA Aldol Aldol Addition with Aldehyde Enolate->Aldol R-CHO Product Diastereomerically Enriched Aldol Adduct Aldol->Product

Caption: Workflow for the asymmetric aldol reaction.

Part 4: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings.[11] Attaching a lactate ester to a dienophile can induce high levels of diastereoselectivity in this [4+2] cycloaddition.[12]

Protocol 4: Diastereoselective Diels-Alder Reaction

  • Materials:

    • Lactate-derived acrylate (dienophile) (1.0 equiv)

    • Diene (e.g., cyclopentadiene, freshly cracked) (3.0 equiv)

    • Lewis acid (e.g., TiCl₄, Et₂AlCl) (1.1 equiv, 1.0 M solution in DCM)

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. Dissolve the lactate-derived acrylate in anhydrous DCM under an inert atmosphere and cool to -78 °C. b. Add the Lewis acid solution dropwise and stir for 15 minutes. c. Add the diene dropwise and allow the reaction to proceed at -78 °C for 3-6 hours. d. Monitor the reaction by TLC. e. Quench the reaction with saturated aqueous NaHCO₃. f. Follow the extraction and purification procedure as described in Protocol 2. The endo/exo ratio and diastereomeric excess (de) can be determined by ¹H NMR and chiral HPLC.

Table 2: Lewis Acid Effects in Diels-Alder Reaction with Lactate Acrylate

Lewis Acidendo:exo RatioDiastereomeric Excess (de)Reference
None85:1570%[12]
TiCl₄93:786%[12]
Et₂AlCl>95:5>90%[13]

Cleavage of the Lactic Ester Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary without racemization of the newly formed stereocenter.[14] For lactate esters, saponification under mild basic conditions is a common and effective method.

Protocol 5: Hydrolytic Cleavage of the Lactate Auxiliary

  • Materials:

    • Lactate ester product (1.0 equiv)

    • Lithium hydroxide (LiOH) (2.0-4.0 equiv)

    • Hydrogen peroxide (H₂O₂) (4.0 equiv, 30% aqueous solution)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure: a. Dissolve the lactate ester in a mixture of THF and water (typically 3:1 v/v). b. Cool the solution to 0 °C. c. Add the aqueous solution of LiOH, followed by the dropwise addition of H₂O₂. d. Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. e. Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide. f. Acidify the mixture with 1 M HCl to protonate the carboxylic acid. g. Extract the product with ethyl acetate. h. The aqueous layer will contain the lactate auxiliary (as lactic acid), which can potentially be recovered. i. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

Conclusion

Lactic acid-derived chiral auxiliaries offer a powerful, economical, and sustainable approach to asymmetric synthesis. The protocols detailed herein provide a practical guide for their application in key carbon-carbon bond-forming reactions. The high levels of diastereoselectivity are generally attributable to the formation of rigid, chelated transition states, providing a predictable and reliable method for the synthesis of enantiomerically enriched molecules. The straightforward attachment and cleavage procedures further enhance the utility of lactic esters as valuable tools for researchers in both academic and industrial settings.

References

  • Asymmetric induction. In Wikipedia.
  • Paul, S., Pradhan, K., & Das, A. R. (2016). Ethyl Lactate as a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 3(1), 111-118.
  • (2025). A New and Convenient Chiral Auxiliary for Asymmetric Diels-Alder Cycloadditions in Environmentally Benign Solvents. ResearchGate.
  • The asymmetric aldol reaction. (2012). OpenBU.
  • Chiral auxiliary. In Wikipedia.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
  • Chapter 1: Enolate Alkylations.
  • Pereira, C. S. M., Silva, V. M. T. M., & Rodrigues, A. E. (2011). Ethyl Lactate as a Solvent: Properties, Applications and Production Processes - A Review. Green Chemistry, 13(10), 2658-2671.
  • Chen, K. M., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. Tetrahedron Letters, 28(2), 155-158.
  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack.
  • (2006). (S)-(-)Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals.
  • Diastereoselectivity in enolate alkylation reactions. (2024). Chemistry Stack Exchange.
  • Diels–Alder reaction. In Wikipedia.
  • Chiral Catalyst-Directed Dynamic Kinetic Diastereoselective Acylation of Lactols for De Novo Synthesis of Carbohydr
  • Ethyl Lactate As A Solvent Properties, Applications and Production Processes - A Review.
  • Asymmetric Synthesis. University of York.
  • Palladium-Catalyzed Diastereoselective and Enantioselective Allylic Alkylations of Ketone Enol
  • Paquette, L. A. (2005). Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene. The Journal of Organic Chemistry, 70(1), 1-13.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.
  • The Diels-Alder Reaction. (2017). Master Organic Chemistry.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Asymmetric Alkylation of Enol
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • Diastereoselectivity of dianion (R, R)-1-Li 2 alkylations.
  • 14.5: Characteristics of the Diels-Alder Reaction. (2022). Chemistry LibreTexts.
  • Methods for cleavage of chiral auxiliary.
  • Asymmetric Synthesis. University of York.
  • CN103922933A - Preparation method of ethyl lactate.
  • How to remove Lactic Acid from my product? (2016). ResearchGate.
  • 1 The Selective Aldol Reaction. Macmillan Group.
  • Ethyl lactate production by reactive distillation using bio-based lactic acid and ethanol. uest.gr.
  • PURIFIC
  • Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe.

Sources

A Robust Reversed-Phase HPLC Method for the Quantification of Ethyl 3-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound (also known as Ethyl 3-cyclohexenecarboxylate). This compound is a key intermediate in organic synthesis and a component in fragrance formulations. The described isocratic reversed-phase method is optimized for accuracy and efficiency, making it suitable for quality control, purity assessment, and stability studies in research and industrial settings. The protocol details instrumentation, mobile phase preparation, system suitability criteria, and data interpretation, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction and Chromatographic Principles

This compound is a non-polar small molecule whose quantification is essential for ensuring product quality and reaction efficiency. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[1]

Rationale for Reversed-Phase Chromatography

The selection of the chromatographic mode is the most critical step in method development.[2] For Ethyl 3-cyclohexenecarboxylate, a reversed-phase (RP) approach was chosen. Here's the scientific reasoning:

  • Analyte Polarity : The target molecule is an ester with significant hydrocarbon character, rendering it moderately non-polar. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[3] This combination promotes retention of the analyte through hydrophobic interactions, which is the primary retention mechanism in this mode.[4]

  • Method Robustness and Versatility : RP-HPLC is the most widely used separation technique, accounting for over 65% of all HPLC separations.[1] This is due to its excellent reproducibility, the stability of modern C18 columns, and its applicability to a vast range of molecules.

  • Solvent Compatibility : The use of aqueous-organic mobile phases (e.g., water/acetonitrile) in RP-HPLC is well-established, with solvents that are readily available in high purity, have low UV cutoff wavelengths, and are compatible with most detection systems.

An alternative, Normal-Phase (NP) chromatography, uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).[5][6] While viable, NP-HPLC can suffer from longer column equilibration times and poor reproducibility due to the influence of trace amounts of water in the mobile phase.[7] Therefore, RP-HPLC is the preferred and more robust choice for this application.

Compound Information

A summary of the key properties for this compound is provided below.

PropertyValueReference
IUPAC Name ethyl cyclohex-3-ene-1-carboxylate[8]
CAS Number 15111-56-5[9]
Molecular Formula C₉H₁₄O₂[8]
Molecular Weight 154.21 g/mol [8]
Chemical Structure

Experimental Methodology

This section provides a complete protocol for the analysis. Adherence to these steps is crucial for achieving reproducible and accurate results.

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Pipettes and disposable syringes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or Type I ultrapure.

Chromatographic Conditions

The optimized parameters for the analysis are detailed in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard C18 column provides excellent retention and resolution for this moderately non-polar analyte. The dimensions offer a good balance of efficiency and analysis time.[3]
Mobile Phase Acetonitrile : Water (60:40, v/v)This isocratic mixture provides sufficient elution strength for a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and favorable viscosity.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, ensuring optimal efficiency and acceptable backpressure.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from solvent effects.
Column Temperature 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes.
Detection UV at 210 nmThe cyclohexene C=C bond provides UV absorbance at low wavelengths. A wavelength of 210 nm offers high sensitivity for this chromophore.[11]
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions

Mobile Phase Preparation (1 L)

  • Carefully measure 600 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water.

  • Transfer the solution to a suitable solvent reservoir bottle.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Acetonitrile and mix thoroughly by inverting the flask 15-20 times.

Working Standard Solutions Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These will be used to generate a calibration curve.

Sample Preparation

  • Accurately weigh an appropriate amount of the sample material into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[7]

HPLC Analysis Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions sys_setup HPLC System Setup & Column Equilibration prep_sample Prepare Sample Solutions prep_mobile Prepare & Degas Mobile Phase prep_mobile->sys_setup sys_suit System Suitability Test (SST) sys_setup->sys_suit analysis Inject Standards & Run Sequence sys_suit->analysis sample_run Inject Samples & Run Sequence analysis->sample_run integration Peak Integration & Calibration Curve sample_run->integration quant Quantify Analyte in Samples integration->quant report Generate Final Report quant->report

Caption: Overall workflow for the HPLC analysis.

System Suitability and Data Analysis

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before running the sample sequence. This test confirms that the chromatographic system is performing as expected.

System Suitability Test (SST)

Inject a mid-range working standard (e.g., 50 µg/mL) five or six times consecutively. The results must meet the following criteria.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.9 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or analyte interaction with active sites.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0%The relative standard deviation of peak areas from replicate injections demonstrates the precision of the system.
Data Processing and Quantification
  • Calibration Curve : Generate a linear regression calibration curve by plotting the peak area of the analyte against the concentration of the injected working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification : The concentration of this compound in the prepared samples is determined by interpolating their peak areas from the calibration curve.

  • Final Calculation : Calculate the final purity or concentration in the original sample material by accounting for the initial sample weight and all dilution factors.

Expected Results and Troubleshooting

Under the specified conditions, a sharp, well-defined peak for this compound should be observed with an approximate retention time of 4-6 minutes.

  • Issue: Poor Peak Shape (Tailing)

    • Cause : Potential secondary interactions with residual silanols on the C18 column.

    • Solution : Ensure the mobile phase is well-mixed. If tailing persists, consider using a column with high-purity silica or end-capping.

  • Issue: Drifting Retention Times

    • Cause : Inadequate column equilibration or temperature fluctuations.

    • Solution : Equilibrate the column with the mobile phase for at least 30 minutes before the first injection. Ensure the column oven is stable at the set temperature.

  • Issue: Low Sensitivity

    • Cause : The detector wavelength is not optimal, or the sample concentration is too low.

    • Solution : Verify the detector is set to 210 nm. If using a PDA detector, check the spectrum of the peak to confirm the absorbance maximum. Prepare a more concentrated sample if necessary.

Conclusion

The reversed-phase HPLC method detailed in this application note is a robust, precise, and accurate tool for the quantitative analysis of this compound. By following the outlined protocols for sample preparation, chromatographic conditions, and system suitability, laboratories can achieve reliable results for quality control and research applications. The method's use of standard C18 columns and common HPLC solvents makes it readily transferable and applicable in a wide range of analytical settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemcasts. (n.d.). Properties of 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester.
  • PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester. National Center for Biotechnology Information.
  • SIELC Technologies. (2018, May 16). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester.
  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – HPLC.
  • MicroSolv. (n.d.). Normal Phase HPLC with a C18 Column.
  • NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. NIST Chemistry WebBook.
  • Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1859.
  • disanto, M. D., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4963.
  • NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester. NIST Chemistry WebBook.
  • Kumar, P., & Kumar, A. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical and Biological Science Archive, 11(1), 1-10.
  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • U.S. Environmental Protection Agency. (n.d.). This compound. Substance Registry Services.
  • Mohammadi, T., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 78-83.
  • Wang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(40), 22016–22026.
  • Google Patents. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.

Sources

Application Notes and Protocols: Gas Chromatography Methods for Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-cyclohexenecarboxylate is a significant organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. Gas chromatography (GC) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds like ethyl 3-cyclohexenecarboxylate, offering high resolution, sensitivity, and reproducibility.[1]

This comprehensive guide provides detailed application notes and robust protocols for the analysis of ethyl 3-cyclohexenecarboxylate using gas chromatography. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate their own analytical methods. The methodologies presented herein are grounded in established scientific principles and field-proven insights to ensure data integrity and reliability.

I. Foundational Principles of GC for Ethyl 3-Cyclohexenecarboxylate Analysis

The successful separation of ethyl 3-cyclohexenecarboxylate from potential impurities and reaction byproducts hinges on a thorough understanding of the principles of gas chromatography. The primary factors influencing the separation are the choice of stationary phase, column dimensions, and the operational parameters of the GC system.[2]

A. Stationary Phase Selection: The Core of the Separation

The stationary phase is the most critical element in a GC analysis, as it dictates the separation mechanism.[2][3] For ethyl 3-cyclohexenecarboxylate, which is a moderately polar compound, the selection of a stationary phase with appropriate polarity is paramount.

  • Mid-Polar Phases: A stationary phase with intermediate polarity, such as one containing a percentage of cyanopropylphenyl polysiloxane (e.g., DB-624, HP-624), is often a suitable starting point. These phases offer a good balance of dispersive and dipole-dipole interactions, enabling the separation of a wide range of compounds with varying polarities.

  • Polar Phases: For analyses requiring enhanced separation of polar impurities, a more polar stationary phase like polyethylene glycol (PEG), often referred to as a "WAX" column (e.g., DB-WAX, HP-INNOWAX), can be employed.[4] These phases provide strong dipole-dipole and hydrogen bonding interactions.

  • Non-Polar Phases: While less common for this specific analyte, non-polar phases like dimethylpolysiloxane (e.g., DB-1, HP-1) can be useful for separating non-polar impurities or for specific applications where a different selectivity is desired.[4]

The choice of a bonded and cross-linked stationary phase is generally preferred due to its lower bleed at higher temperatures and increased durability, allowing for solvent rinsing if necessary.[2]

B. Column Dimensions: Optimizing Efficiency and Capacity

The internal diameter (I.D.), film thickness, and length of the GC column significantly impact the efficiency, resolution, and analysis time.

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher efficiency (more theoretical plates per meter) and better resolution. However, it also has a lower sample capacity. A larger I.D. (e.g., 0.32 mm or 0.53 mm) offers higher capacity but with a trade-off in efficiency. For most standard analyses of ethyl 3-cyclohexenecarboxylate, a 0.25 mm or 0.32 mm I.D. column is a good compromise.

  • Film Thickness: The thickness of the stationary phase film affects the retention of analytes and the column's capacity. A thicker film (e.g., 0.50 µm) increases retention, which can be beneficial for separating highly volatile compounds. A standard film thickness of 0.25 µm is often suitable for ethyl 3-cyclohexenecarboxylate.

  • Length: A longer column (e.g., 30 m) provides higher overall efficiency and resolution but results in longer analysis times. A shorter column (e.g., 15 m) can be used for faster analyses if the required resolution is achieved. A 30 m column is a common and versatile choice for method development.

II. Experimental Protocols

This section outlines detailed, step-by-step methodologies for the analysis of ethyl 3-cyclohexenecarboxylate. These protocols are designed to be self-validating systems, ensuring robust and reproducible results.

A. Protocol 1: Standard Liquid Injection for Purity Analysis

This protocol is suitable for the routine purity assessment of ethyl 3-cyclohexenecarboxylate samples that are relatively clean and do not require extensive sample preparation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the ethyl 3-cyclohexenecarboxylate sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile organic solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.[5] The final concentration should be around 1 mg/mL.[6]

  • Ensure the sample is completely dissolved and free of any particulate matter. If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.[5]

2. Gas Chromatography System Setup:

The following table summarizes the recommended GC parameters. These should be considered as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 6890/7890 or equivalent with FIDFID is a robust and sensitive detector for organic compounds.
Column DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalentA polar column provides good selectivity for the ester and potential polar impurities.
Carrier Gas Helium or HydrogenHelium is inert and provides good efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.0 mL/min (Constant Flow Mode)A standard flow rate for a 0.25 mm I.D. column.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and solvent without thermal degradation.
Injection Volume 1 µLA typical injection volume to avoid column overloading.
Split Ratio 50:1A higher split ratio is suitable for concentrated samples and helps to maintain sharp peaks.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)The temperature program allows for the separation of volatile components at the beginning and the elution of less volatile components at the end.
Detector Flame Ionization Detector (FID)Provides a linear response over a wide concentration range.
Detector Temp. 280 °CPrevents condensation of the analytes in the detector.
Makeup Gas (N2) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidizer for the FID flame.

3. Data Acquisition and Analysis:

  • Inject the prepared sample and acquire the chromatogram.

  • Identify the peak corresponding to ethyl 3-cyclohexenecarboxylate based on its retention time, which can be confirmed by injecting a pure standard.

  • Calculate the purity of the sample by area percent normalization, assuming all components have a similar response factor on the FID.

B. Protocol 2: Headspace GC for Residual Solvent Analysis

This protocol is designed for the analysis of volatile organic compounds (VOCs), such as residual solvents, in a solid or liquid matrix of ethyl 3-cyclohexenecarboxylate. Headspace GC is advantageous as it minimizes contamination of the GC system by introducing only the volatile components.[7][8][9]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the ethyl 3-cyclohexenecarboxylate sample directly into a 20 mL headspace vial.[10]

  • If the sample is a solid, add a high-boiling point solvent (e.g., dimethyl sulfoxide or dimethylformamide) to dissolve or suspend the sample and facilitate the release of volatile analytes.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[8]

2. Headspace Autosampler and GC System Setup:

ParameterRecommended SettingRationale
Headspace Sampler Agilent 7697A or equivalentProvides automated and reproducible headspace injections.
Vial Equilibration Temp. 80 °CA temperature high enough to promote partitioning of volatile solvents into the headspace without degrading the sample.
Vial Equilibration Time 15 minAllows the sample to reach equilibrium between the liquid/solid and gas phases.[9][10]
Loop Temperature 90 °CPrevents condensation of the analytes in the sample loop.
Transfer Line Temp. 100 °CEnsures the efficient transfer of analytes to the GC inlet.
GC System Same as Protocol 1The GC parameters can be similar to the liquid injection method, but may need to be optimized for the specific residual solvents of interest.
Column DB-624 (30 m x 0.32 mm I.D., 1.8 µm film thickness) or equivalentA thicker film helps to retain and separate very volatile solvents.
Oven Program Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 240 °C (hold 5 min)A lower initial temperature is necessary to separate highly volatile solvents.

3. Data Acquisition and Analysis:

  • The headspace autosampler will automatically inject the vapor phase from the vial into the GC.

  • Identify and quantify the residual solvents by comparing their retention times and peak areas to those of a calibrated standard mixture.

C. Protocol 3: Chiral GC for Enantiomeric Purity

For applications where the stereochemistry of ethyl 3-cyclohexenecarboxylate is critical, a chiral GC method is necessary to separate the enantiomers. This often requires the use of a specialized chiral stationary phase.

1. Sample Preparation:

  • Sample preparation is similar to Protocol 1. A dilute solution in a suitable solvent is required.

2. Chiral GC System Setup:

ParameterRecommended SettingRationale
GC System Same as Protocol 1Standard GC instrumentation is sufficient.
Column A column with a cyclodextrin-based chiral stationary phase (e.g., β-DEX, γ-DEX)Cyclodextrin phases are effective for separating a wide range of chiral compounds.[11][12] The specific cyclodextrin derivative will depend on the analyte.
Carrier Gas HydrogenOften provides better efficiency and faster analysis times for chiral separations.
Flow Rate 1.2 mL/min (Constant Flow Mode)May need to be optimized for the specific chiral column.
Inlet Temperature 240 °CA slightly lower temperature may be beneficial to prevent on-column degradation of the chiral selector.
Injection Volume 1 µL
Split Ratio 100:1A higher split ratio is often used in chiral GC to ensure sharp peaks.
Oven Program Isothermal at a low temperature (e.g., 80-120 °C)Chiral separations are often highly temperature-dependent, and lower temperatures generally lead to better resolution.[12] An initial screening of different isothermal temperatures is recommended.
Detector Flame Ionization Detector (FID)
Detector Temp. 260 °C

3. Data Acquisition and Analysis:

  • Inject the racemic standard of ethyl 3-cyclohexenecarboxylate to determine the retention times of the two enantiomers.

  • Inject the sample and integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

III. Method Validation

For use in regulated environments, such as in the pharmaceutical industry, any analytical method must be validated to ensure its suitability for its intended purpose.[13][14] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[15][16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

IV. Data Presentation and Visualization

A. Tabular Summary of GC Methods
MethodProtocol 1: Purity AnalysisProtocol 2: Residual SolventsProtocol 3: Chiral Analysis
Technique Liquid InjectionHeadspaceLiquid Injection
Column DB-WAXDB-624Cyclodextrin-based
Primary Application Purity AssessmentVolatile Impurity AnalysisEnantiomeric Purity
Key Parameters Temperature ProgramHeadspace EquilibrationIsothermal Temperature
B. Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve/Dilute in Solvent prep1->prep2 prep3 Filter (if necessary) prep2->prep3 prep4 Transfer to Vial prep3->prep4 injection Sample Injection (Liquid or Headspace) prep4->injection gc_system GC System Setup (Column, Temps, Flows) gc_system->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification & Reporting integration->quantification

Caption: General workflow for the GC analysis of ethyl 3-cyclohexenecarboxylate.

V. Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peaks No injection, detector not lit, leak in the systemCheck syringe, re-ignite FID, perform a leak check.
Broad Peaks Column overloading, slow injection, dead volumeDilute the sample, use a faster injection speed, check column installation.
Tailing Peaks Active sites in the inlet or column, column degradationUse an inert liner, replace the column.
Ghost Peaks Carryover from previous injection, septum bleedRun a solvent blank, replace the septum.
Poor Resolution Inappropriate stationary phase, non-optimal oven programSelect a column with different selectivity, optimize the temperature ramp rate.

VI. Conclusion

The gas chromatography methods detailed in this application note provide a robust framework for the analysis of ethyl 3-cyclohexenecarboxylate. By carefully selecting the appropriate stationary phase, optimizing the GC parameters, and following the outlined protocols, researchers and scientists can achieve accurate and reliable results for purity assessment, residual solvent analysis, and enantiomeric separation. The principles and methodologies described herein are intended to serve as a comprehensive resource to support the development and validation of analytical methods in both research and quality control environments.

References

  • SCION Instruments. Sample preparation GC-MS.
  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Integrated Liner Technologies. A Guide to GC Sample Preparation.
  • Ghesti, G. F., et al. (2012). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Química Nova, 35(1), 169-174.
  • da Silva, G. F., et al. (2018). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 29(4), 856-865.
  • Pupo, E. M., et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Vitae, 27(2).
  • Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID.
  • Lazar, G., et al. (2018). Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils. Farmacia, 66(5), 843-849.
  • Tvrzicka, E., et al. (2011). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 16(12), 10141-10156.
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  • NIST. Ethyl 3-cyclohexenecarboxylate.
  • Karthikeyan, K., & Dhanapal, C. K. (2016). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer-Whole plant. Der Pharmacia Lettre, 8(13), 106-114.
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  • Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2).
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  • PubChem. Ethyl 3-hydroxycyclohexanecarboxylate.
  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography.
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  • Islam, M. R., et al. (2022). Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA. Applied Biochemistry and Biotechnology, 194(5), 2099-2116.

Sources

Application Notes and Protocols for 3-Cyclohexene-1-carboxylic acid, ethyl ester as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS No. 15111-56-5), also known by synonyms such as Ethyl cyclohex-3-ene-1-carboxylate and the trade name Ginsene, is a fragrance ingredient valued for its unique olfactory profile.[1][2][3][4] This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective and safe use of this molecule in a variety of consumer products. We will delve into its synthesis, olfactory characteristics, performance in different applications, safety and regulatory considerations, and provide detailed protocols for its evaluation.

The molecular structure, a cyclohexene ring with an ethyl ester functional group, places it within the family of alicyclic esters, many of which are known for their fruity and floral scent profiles.[5] Understanding the nuances of this specific ingredient is key to leveraging its full potential in fragrance creation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its successful application in formulation.

PropertyValueSource
CAS Number 15111-56-5[3][6][7][8][9]
Molecular Formula C9H14O2[1][3][4][8]
Molecular Weight 154.21 g/mol [1][3][4][8]
Appearance Colorless to light yellow clear liquid[6]
Purity >95.0% (GC)[6]
Boiling Point Not explicitly found, but related compounds have boiling points in the range of 196-213 °C.[10]
Flash Point Combustible liquid (specific value not consistently reported, but a related compound has a flash point of 155°F / 68.33°C).[10]
Solubility Soluble in alcohol; sparingly soluble in water.[10]

Synthesis Overview: The Diels-Alder Approach

The synthesis of this compound typically proceeds via a two-step process, beginning with a Diels-Alder reaction. This powerful cycloaddition reaction involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (ethyl acrylate) to form the cyclohexene ring structure. This is a foundational reaction in organic chemistry for the formation of six-membered rings. The resulting 3-Cyclohexene-1-carboxylic acid is then esterified with ethanol to yield the final product. The efficiency and stereochemical control of the Diels-Alder reaction make it a preferred method for producing this and related fragrance molecules.

Synthesis_Overview Butadiene 1,3-Butadiene (Diene) DielsAlder Diels-Alder Reaction Butadiene->DielsAlder EthylAcrylate Ethyl Acrylate (Dienophile) EthylAcrylate->DielsAlder CyclohexeneAcid 3-Cyclohexene-1-carboxylic acid DielsAlder->CyclohexeneAcid Esterification Esterification CyclohexeneAcid->Esterification Ethanol Ethanol Ethanol->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: Synthesis pathway for this compound.

Olfactory Profile and Applications

The olfactory character of this compound is a key determinant of its use in perfumery.

Odor Description: Very intense, sweet, fruity, with floral notes reminiscent of ylang-ylang.[2] The fruity character can be further described as having aspects of pineapple and pear, with a green, slightly waxy background. This complexity allows it to be used in a variety of fragrance compositions to impart a unique, vibrant, and sophisticated fruitiness.

Applications and Recommended Use Levels:

While specific regulatory limits from IFRA for this exact CAS number were not identified in the conducted search, based on its structural class and data from related materials, the following are suggested starting points for formulation development. It is imperative for the formulator to conduct their own stability and safety assessments.

ApplicationSuggested Starting Level (%)Notes
Fine Fragrance (Eau de Parfum, Eau de Toilette)0.1 - 2.0%Lends a bright, fruity top and heart note. Blends well with floral, citrus, and other fruity notes.
Personal Care (Lotions, Creams)0.05 - 0.5%Provides a fresh, clean, and fruity scent. Stability testing for discoloration and viscosity changes is crucial.
Hair Care (Shampoos, Conditioners)0.1 - 0.8%Offers a pleasant, fruity fragrance that rinses well. Performance in different surfactant systems should be evaluated.
Soaps (Bar and Liquid)0.2 - 1.5%Stability in high pH environments needs to be thoroughly tested, as ester hydrolysis can occur, leading to a decrease in fragrance intensity and potential formation of off-notes.
Air Care (Candles, Diffusers)1.0 - 5.0%Good volatility allows for effective diffusion. Testing for performance in different wax blends and diffuser bases is recommended.

Safety and Regulatory Considerations

Regulatory Status: As of the latest search, this compound (CAS 15111-56-5) is included in the IFRA Transparency List, which is a comprehensive inventory of fragrance ingredients used in consumer products.[11] However, no specific usage restrictions or prohibitions under the IFRA Standards were found for this particular CAS number. It is the responsibility of the formulator to ensure compliance with all regional regulations and to conduct a thorough safety assessment.

Toxicological Profile (Inferred): Direct toxicological data for this specific ester is limited in the public domain. However, safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) on structurally similar cyclohexene carboxylate esters provide valuable insights.[12][13]

  • Skin Sensitization: Based on data from related compounds, it is not expected to be a potent skin sensitizer.[12] However, as with all fragrance ingredients, it is recommended to evaluate the final formulation for its skin sensitization potential. A Human Repeat Insult Patch Test (HRIPT) is the gold standard for this assessment.

  • Phototoxicity: Structurally similar molecules without significant chromophores absorbing in the UVA/UVB range have not shown phototoxic potential.[12]

  • Genotoxicity: Related esters have been found to be non-genotoxic.[12]

It is crucial to consult the latest safety data sheets from the supplier and to conduct a comprehensive safety assessment for any new formulation.

Protocols for Evaluation

Protocol 1: Stability Testing in a Cream Base

Objective: To assess the physical and chemical stability of this compound in a standard oil-in-water emulsion.

Materials:

  • This compound

  • Unfragranced cream base

  • Glass jars with airtight lids

  • pH meter

  • Viscometer

  • Colorimeter (or visual assessment against a standard)

  • Oven/Incubator set to 40°C

  • Refrigerator set to 4°C

  • Light exposure box with UV lamp

Procedure:

  • Sample Preparation:

    • Prepare three samples of the cream base:

      • Control: Unfragranced base.

      • Test Sample 1: Base with 0.5% this compound.

      • Test Sample 2: Base with 1.0% this compound.

    • Ensure the fragrance is thoroughly incorporated into the base.

    • Divide each sample into four sets of glass jars for storage under different conditions:

      • Room Temperature (approx. 25°C)

      • Elevated Temperature (40°C)

      • Refrigerated (4°C)

      • Light Exposure (cycled UV light at room temperature)

  • Initial Evaluation (Time 0):

    • For each sample, record the following baseline measurements:

      • Appearance: Color, clarity, and presence of any separation.

      • pH: Measure the pH of a 10% dilution of the cream in deionized water.

      • Viscosity: Measure the viscosity using a suitable viscometer.

      • Odor: Evaluate the odor profile on a smelling strip and on the skin.

  • Periodic Evaluation:

    • Evaluate the samples at weeks 1, 2, 4, 8, and 12.

    • At each time point, assess and record the appearance, pH, viscosity, and odor of each sample stored under the different conditions.

    • For odor evaluation, compare the aged samples to the refrigerated sample, which serves as the reference for the original scent profile.

  • Acceptance Criteria:

    • Appearance: No significant color change (browning or yellowing), separation, or crystallization.

    • pH: No significant drift (typically +/- 0.5 units from the initial value).

    • Viscosity: No significant change (typically +/- 10% from the initial value).

    • Odor: The fragrance profile should remain true to the original, without the development of off-notes (e.g., sour, rancid, or plastic-like).

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation Parameters Prep_Control Control (Unfragranced) Time0 Time 0 Evaluation Prep_Control->Time0 Prep_Test1 Test 1 (0.5% Fragrance) Prep_Test1->Time0 Prep_Test2 Test 2 (1.0% Fragrance) Prep_Test2->Time0 Storage_RT Room Temp (25°C) Periodic Periodic Evaluation (Weeks 1, 2, 4, 8, 12) Storage_RT->Periodic Storage_HT High Temp (40°C) Storage_HT->Periodic Storage_LT Low Temp (4°C) Storage_LT->Periodic Storage_UV UV Light Storage_UV->Periodic Eval_Appearance Appearance Eval_Appearance->Time0 Eval_Appearance->Periodic Eval_pH pH Eval_pH->Time0 Eval_pH->Periodic Eval_Viscosity Viscosity Eval_Viscosity->Time0 Eval_Viscosity->Periodic Eval_Odor Odor Eval_Odor->Time0 Eval_Odor->Periodic Time0->Storage_RT Time0->Storage_HT Time0->Storage_LT Time0->Storage_UV Analysis Data Analysis & Comparison Periodic->Analysis

Caption: Workflow for fragrance stability testing in a cream base.

Protocol 2: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference in odor exists between two samples, for instance, a fresh sample of this compound and one that has been aged.

Materials:

  • Fresh sample of this compound (Reference).

  • Aged sample of this compound (Test).

  • Odorless solvent (e.g., dipropylene glycol or ethanol) for dilution.

  • Glass vials with caps.

  • Perfumer's smelling strips.

  • A panel of at least 15 trained or semi-trained evaluators.

  • A well-ventilated, odor-free room.

Procedure:

  • Sample Preparation:

    • Dilute both the reference and test samples to a 10% concentration in the chosen solvent.

    • For each panelist, prepare a set of three vials, labeled with random three-digit codes.

    • Two of the vials will contain one sample, and the third vial will contain the other sample. The order should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Panelists are presented with their set of three coded samples.

    • They are instructed to smell each sample from a smelling strip in the order presented.

    • Each panelist is asked to identify the sample that is different from the other two.

    • Panelists are also encouraged to provide descriptive comments about any perceived differences.

  • Data Analysis:

    • Tally the number of correct identifications of the "odd" sample.

    • Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., 95%).

    • If a significant difference is found, analyze the descriptive comments to characterize the nature of the change in odor.

Conclusion

This compound is a valuable fragrance ingredient that can impart a unique and desirable sweet, fruity, and floral character to a wide range of products. Its successful application hinges on a thorough understanding of its olfactory profile, performance characteristics, and safety considerations. The protocols outlined in this document provide a framework for the systematic evaluation of this ingredient, enabling formulators to use it with confidence and creativity. As with any fragrance material, rigorous testing in the final application is paramount to ensure product stability, safety, and consumer acceptance.

References

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development - ACS Publications. (2022-01-28).
  • Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. Universidad de Zaragoza.
  • RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl. Food and Chemical Toxicology. (2019-12-14).
  • This compound | C9H14O2 | CID 85803. PubChem.
  • ethyl cyclohexyl carboxylate, 3289-28-9. The Good Scents Company.
  • Showing Compound Ethyl cyclohexanecarboxylate (FDB011176). FooDB. (2010-04-08).
  • All Ingredients Information : Starting with E. The Good Scents Company.
  • RIFM fragrance ingredient safety assessment, ethyl cyclohexanecarboxylate, CAS Registry Number 3289-28-9. PubMed.
  • IFRA publishes updated global Transparency List of fragrance ingredients. Mynewsdesk. (2022-04-28).
  • SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit.
  • RIFM fragrance ingredient safety assessment, ethyl 2-ethyl-3,6,6-trimethylcyclohexenecarboxylate, CAS Registry Number 94333-50-3. Food and Chemical Toxicology. (2019-10-14).
  • 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester | C11H18O2 | CID 12082921. PubChem.
  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC - NIH.
  • ethyl 3-hexenoate, 2396-83-0. The Good Scents Company.
  • RIFM fragrance ingredient safety assessment, ethyl cyclohexanecarboxylate, CAS Registry Number 3289-28-9. Request PDF - ResearchGate. (2025-07-21).
  • ethyl (Z)-3-hexenoate, 64187-83-3. The Good Scents Company.
  • Sensory analysis of fruity perception of nearly “ester free” wines.... ResearchGate.
  • ethyl 3-oxohexanoate, 3249-68-1. The Good Scents Company.
  • Panel training on odour and aroma perception for sensory analysis. DLG.org.
  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. MatheO.
  • ginsene, 15111-56-5. The Good Scents Company.
  • RIFM fragrance ingredient safety assessment, cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl. Food and Chemical Toxicology. (2022-06-09).
  • Sensory assessment: How to implement flavour evaluation techniques. Everglow Spirits.
  • IFRA Chemicals List | PDF. Scribd.
  • GCMS Analysis. PerfumersWorld.
  • Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. MDPI.
  • Leffingwell & Associates. Leffingwell & Associates.
  • ethyl 3-hydroxyhexanoate, 2305-25-1. The Good Scents Company.
  • The link between function and structure of esters. Aston Chemicals.
  • Safety Assessment of Ethers and Esters of Ascorbic Acid as Used in Cosmetics. PubMed.
  • This compound - Substance Details - SRS. US EPA.
  • (PDF) Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. ResearchGate. (2024-10-04).
  • Ethyl 3-hydroxycyclohexanecarboxylate | C9H16O3 | CID 3023897. PubChem - NIH.
  • Ethyl 3-methylcyclohexane carboxylate | C10H18O2 | CID 12610635. PubChem - NIH.
  • Ethyl 3-methyl-3-cyclohexene-1-carboxylate | C10H16O2 | CID 12958123. PubChem.
  • publications. Leffingwell & Associates.

Sources

Laboratory scale preparation of ethyl 3-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Scale Preparation of Ethyl 3-Cyclohexenecarboxylate via Diels-Alder Cycloaddition

Authored by a Senior Application Scientist

This document provides a comprehensive, scientifically-grounded protocol for the laboratory-scale synthesis of ethyl 3-cyclohexenecarboxylate. Moving beyond a mere list of steps, this guide delves into the mechanistic underpinnings, critical safety considerations, and practical insights essential for a successful and reproducible synthesis. The target audience includes researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing this versatile cyclic ester intermediate.

Strategic Overview: The Elegance of the Diels-Alder Reaction

The synthesis of ethyl 3-cyclohexenecarboxylate is a classic demonstration of the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings. This Nobel Prize-winning reaction, first described by Otto Diels and Kurt Alder in 1928, is a concerted [4+2] cycloaddition between a conjugated diene and an alkene, referred to as the dienophile.[1][2]

In this specific synthesis, the reaction partners are:

  • The Diene: 1,3-Butadiene, a simple four-carbon molecule with two conjugated double bonds, providing the 4 π-electron system.

  • The Dienophile: Ethyl acrylate, an alkene substituted with an electron-withdrawing ester group, which serves as the 2 π-electron system. The presence of this group activates the double bond, making it more susceptible to reaction.

The concerted nature of the mechanism, where bonds are formed and broken simultaneously in a cyclic transition state, makes the reaction highly efficient and stereospecific, providing reliable access to the desired cyclohexene architecture.[1]

Reaction Mechanism

The reaction proceeds through a single, cyclic transition state, leading directly to the formation of the ethyl 3-cyclohexenecarboxylate product. Two new carbon-carbon sigma bonds are formed at the expense of two pi bonds from the starting materials.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product butadiene 1,3-Butadiene (Diene) ts [4+2] Cyclic Transition State butadiene->ts 4π e- plus + acrylate Ethyl Acrylate (Dienophile) acrylate->ts 2π e- product Ethyl 3-cyclohexenecarboxylate ts->product Cycloaddition

Caption: The Diels-Alder reaction mechanism for ethyl 3-cyclohexenecarboxylate.

Pre-synthesis Hazard Analysis and Mitigation

Trustworthiness in protocol design begins with safety. The reagents used in this synthesis are hazardous, and a thorough understanding of their properties is paramount. All operations must be conducted within a certified chemical fume hood by trained personnel.

ReagentKey HazardsMitigation & Handling Procedures
1,3-Butadiene Extremely Flammable Gas ; vapors are heavier than air and can travel to an ignition source.[3] Carcinogen and suspected mutagen.[4] Can form explosive peroxides upon exposure to oxygen.[3] Liquefied gas can cause frostbite.[5][6]Use only in a well-ventilated fume hood.[7] Eliminate all ignition sources (sparks, open flames, hot surfaces).[3][5] Use non-sparking tools and grounded equipment to prevent static discharge.[3][5][7] Handle as a carcinogen with extreme caution.[6] Wear appropriate PPE, including thermal gloves when handling liquefied gas.[6]
Ethyl Acrylate Flammable Liquid and Vapor .[8][9] Serious Eye and Skin Irritant ; lachrymator (tear-producing).[10] Respiratory Tract Irritant .[9][10] May cause skin sensitization (allergic reaction).[10] Suspected Carcinogen .[10] Can undergo hazardous, violent polymerization, especially when heated or exposed to light, unless properly inhibited.[8][9]Keep away from heat, sparks, and open flames.[8][11] Wear protective gloves (e.g., Butyl Rubber), splash-proof goggles, and a lab coat.[10] Ensure adequate ventilation and avoid inhaling vapors.[11][12] Handle as a carcinogen.[10] Use only stabilized ethyl acrylate containing a polymerization inhibitor (e.g., hydroquinone). Store in a cool, dark place.[9]
Ethyl 3-Cyclohexenecarboxylate Combustible liquid .[13]Keep away from heat and open flames. Store in a well-ventilated, cool place.[13]

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale, yielding several grams of the target compound.

Reagents and Equipment
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl Acrylate (inhibited)100.1210.0 g (11.0 mL)0.101.0
1,3-Butadiene54.09~8.1 g (~13.5 mL liq.)~0.15~1.5
Hydroquinone (inhibitor)110.11100 mg--
Diethyl Ether (anhydrous)-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine (Saturated NaCl)-As needed--
Anhydrous Magnesium Sulfate-As needed--

Equipment:

  • 100 mL capacity pressure vessel or autoclave with a magnetic stir bar, pressure gauge, and appropriate valves.

  • Gas cylinder of 1,3-butadiene with a regulator.

  • Cold finger or dry ice/acetone condenser.

  • Graduated cylinder or tube, cooled in a dry ice/acetone bath.

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks).

  • Rotary evaporator.

  • Fractional distillation apparatus (Vigreux column, distillation head, condenser, receiver flasks).

  • Vacuum pump and heating mantle.

Step-by-Step Synthesis Workflow

G A 1. Reagent Preparation Charge pressure vessel with ethyl acrylate and hydroquinone. B 2. Butadiene Transfer Condense 1,3-butadiene gas into a cooled, graduated tube. A->B C 3. Reaction Setup Transfer liquefied butadiene to the sealed pressure vessel. B->C D 4. Cycloaddition Heat the sealed vessel (e.g., 150°C for 6-8 hours) with stirring. C->D E 5. Cooldown & Venting Cool vessel to room temp. and safely vent excess butadiene in a fume hood. D->E F 6. Work-up Transfer crude product. Wash with NaHCO3(aq), water, and brine. E->F G 7. Drying & Concentration Dry organic layer with MgSO4. Remove solvent via rotary evaporation. F->G H 8. Purification Purify crude ester by fractional vacuum distillation. G->H I 9. Characterization Obtain pure ethyl 3-cyclohexenecarboxylate. Analyze via NMR, IR, GC-MS. H->I

Caption: Experimental workflow for the synthesis of ethyl 3-cyclohexenecarboxylate.

  • Vessel Preparation: Place a magnetic stir bar, 10.0 g (0.10 mol) of inhibited ethyl acrylate, and 100 mg of hydroquinone into the 100 mL pressure vessel.

    • Causality Note: The additional hydroquinone is a precautionary measure to prevent the polymerization of ethyl acrylate at the elevated reaction temperature, which could otherwise lead to a dangerous pressure increase and low yield.[8]

  • Butadiene Condensation: In a fume hood, set up a graduated collection tube fitted with a cold finger or condenser cooled with a dry ice/acetone slurry (-78 °C). Slowly pass gaseous 1,3-butadiene from the cylinder through the condenser. The gas will liquefy and collect in the tube. Collect approximately 13.5 mL (~8.1 g, ~0.15 mol) of liquid butadiene.

    • Causality Note: Using a slight excess of the more volatile diene (1.5 equivalents) helps to drive the reaction to completion according to Le Châtelier's principle. Condensing the gas is the most accurate way to measure and transfer a specific quantity in a laboratory setting.

  • Reaction Assembly: Carefully and quickly add the liquefied butadiene to the chilled pressure vessel containing the ethyl acrylate. Immediately and securely seal the vessel. Allow the vessel to warm slowly to room temperature behind a blast shield.

  • Heating and Reaction: Place the sealed pressure vessel in a heating mantle set upon a magnetic stir plate. Heat the vessel to 150 °C and stir the contents for 6-8 hours. Monitor the pressure gauge; it will rise as the vessel heats and should gradually decrease as the gaseous butadiene is consumed.

  • Cooling and Venting: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature behind a blast shield. Once cool, carefully vent the excess pressure by attaching a tube from the outlet valve to the back of the fume hood.

  • Aqueous Work-up: Open the vessel and transfer the crude product to a separatory funnel using a small amount of diethyl ether for rinsing. Wash the organic solution sequentially with:

    • 50 mL of saturated sodium bicarbonate solution (to remove the acidic hydroquinone inhibitor).

    • 50 mL of water.

    • 50 mL of brine (to aid in breaking emulsions and removing bulk water).

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification by Vacuum Distillation: Assemble a fractional distillation apparatus. Transfer the crude oil to the distillation flask. Distill the product under reduced pressure. The boiling point of ethyl 3-cyclohexenecarboxylate is approximately 194-196 °C at atmospheric pressure, but will be significantly lower under vacuum.[14] Collect the fraction that distills at the expected temperature for the pressure used.

Field Insights & Troubleshooting

  • Issue: Low Yield. This can result from an incomplete reaction or a leak in the pressure vessel. Ensure the vessel is properly sealed and consider extending the reaction time or slightly increasing the temperature if the reaction does not go to completion.

  • Issue: Polymerization. If a solid polymer forms in the reaction vessel, it indicates that the inhibitor was insufficient or the ethyl acrylate was old. Always use fresh, inhibited ethyl acrylate.[9]

  • Purification Tip: A clean fractional distillation is key to obtaining a high-purity product. Using a Vigreux column and ensuring a slow, steady distillation rate will provide the best separation from any unreacted starting material or potential byproducts.

Conclusion

The Diels-Alder synthesis of ethyl 3-cyclohexenecarboxylate is a robust and reliable laboratory procedure. By understanding the underlying cycloaddition mechanism and adhering strictly to the outlined safety and handling protocols, researchers can confidently prepare this valuable intermediate for further synthetic applications. The success of this experiment hinges on careful execution, particularly in the handling of the hazardous reagents and the final purification step.

References

  • Braskem. (2015, May 26). 1,3-butadiene Safety Data Sheet.
  • New Jersey Department of Health. (2007, January). Hazardous Substance Fact Sheet: Ethyl Acrylate.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): ETHYL ACRYLATE.
  • Westlake Chemical. (2015, May 14). Safety Data Sheet: Butadiene.
  • Ayers Chemical. (n.d.). MSDS Ethyl Acrylate.
  • Linde Gas GmbH. (2022, March 1). SAFETY DATA SHEET 1,3-Butadiene, stabilized.
  • Occupational Safety and Health Administration. (n.d.). 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory).
  • New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: 1,3-Butadiene.
  • Mamaghani, M., et al. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Diels–Alder reaction.

Sources

Troubleshooting & Optimization

Purification of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Safety Note: Always handle this compound in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. [3]Store in a cool, well-ventilated place. [3]

Purification Workflow Overview

The purification strategy depends on the scale of the reaction and the nature of the impurities. The following diagram outlines the general decision-making process.

Gcluster_prePre-Purificationcluster_mainPurificationACrude Reaction MixtureBAqueous Workup(e.g., NaHCO₃ wash)A->BQuench/NeutralizeCDrying & Solvent RemovalB->CExtract & DryDInitial Purity Analysis(TLC, GC, ¹H NMR)C->DEVacuum DistillationD->EHigh boiling impuritiesLarge scale (>5g)FFlash Column ChromatographyD->FClose-boiling impuritiesSmall scale (<5g)GHigh Purity Product(>98%)E->GF->G

Caption: General workflow for the purification of ethyl 3-cyclohexene-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Issue 1: My final product has a low purity (<95%) after vacuum distillation.

  • Symptom: GC analysis shows multiple peaks, or ¹H NMR spectrum displays unidentifiable signals in addition to the product peaks.

  • Potential Causes & Solutions:

    • Incomplete Reaction: Unreacted ethyl acrylate (BP: 99-100 °C) can be a persistent impurity.

      • Causality: Ethyl acrylate is volatile and can co-distill with the product if the vacuum is not sufficiently high or the fractionation column is inefficient.

      • Solution: Before distillation, perform an aqueous wash with a dilute solution of sodium bisulfite. This will react with the acrylate, forming a water-soluble adduct that can be removed in the aqueous layer.

    • Presence of Side Products: The Diels-Alder reaction can sometimes produce dimers of butadiene or other adducts. [5]For instance, the dimer of 1-cyanobutadiene is a known concurrent product in similar reactions. [5] * Causality: These side products may have boiling points very close to the desired product, making separation by distillation difficult.

      • Solution: If distillation fails, flash column chromatography is the recommended next step. Use a non-polar solvent system like Hexanes/Ethyl Acetate to effectively separate the slightly more polar ester product from non-polar hydrocarbon dimers. [6][7] 3. Thermal Decomposition: The ester, while relatively stable, can undergo isomerization or decomposition if heated for prolonged periods at high temperatures.

      • Causality: High temperatures can promote the retro-Diels-Alder reaction or other rearrangement pathways.

      • Solution: Ensure the distillation is performed under a high vacuum (e.g., <15 mmHg) to lower the boiling point. [3][8]Use a short-path distillation apparatus for smaller scales to minimize the time the compound spends at high temperatures.

Issue 2: The yield is significantly lower than expected after purification.

  • Symptom: The isolated mass of the pure product is much less than the theoretical maximum.

  • Potential Causes & Solutions:

    • Mechanical Losses: Significant product loss can occur during transfers, especially with viscous oils.

      • Solution: Rinse all glassware (reaction flask, separatory funnel, etc.) with a small amount of the extraction solvent (e.g., diethyl ether or ethyl acetate) and combine the rinses to ensure all product is carried through the workup.

    • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer during the workup.

      • Causality: While the ester has low water solubility, emulsions or insufficient mixing can lead to poor extraction efficiency.

      • Solution: Perform at least three extractions with a suitable organic solvent. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.

    • Overly Aggressive Distillation: Taking too wide a fraction cut can lead to the loss of product in the forerun or tail fractions.

      • Solution: Monitor the distillation temperature closely. Collect a small forerun fraction, then collect the main fraction over a narrow, stable temperature range (e.g., 2-3 °C). Analyze the different fractions by TLC or GC to avoid discarding product-containing cuts.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my crude product: vacuum distillation or flash chromatography?

A1: The choice depends on the scale and the nature of the impurities.

  • Vacuum Distillation is generally preferred for larger scales (>5-10 g) and when impurities have significantly different boiling points. It is a more economical and scalable method.

  • Flash Column Chromatography is ideal for smaller scales or when distillation fails to separate impurities with close boiling points. [9]It offers higher resolution but is more time-consuming and uses more solvent. A common solvent system is a gradient of ethyl acetate in hexane or heptane. [6][10] Q2: My ¹H NMR shows a complex multiplet around 5.7 ppm. Is this correct?

A2: Yes, this is expected. The two vinyl protons (on the C=C double bond) in the cyclohexene ring are chemically non-equivalent and couple to each other and to adjacent allylic protons. This results in a complex multiplet signal. [2]The NIST Chemistry WebBook and PubChem provide spectral data for comparison. [2][11] Q3: How should I store the purified ethyl 3-cyclohexene-1-carboxylate?

A3: The compound is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources. It is generally stable, but for long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation or polymerization.

Q4: I am seeing an impurity that I suspect is the free carboxylic acid. How can I remove it?

A4: The free acid (3-Cyclohexene-1-carboxylic acid) is a common impurity resulting from hydrolysis of the ester.

  • Causality: This can happen if the reaction mixture is acidic or exposed to water for extended periods, especially at elevated temperatures.

  • Solution: Before the final purification step (distillation or chromatography), wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and can be easily separated. Be sure to perform this wash in a separatory funnel and vent frequently, as CO₂ gas will be evolved.

Troubleshooting Flowchart: Diagnosing Purity Issues

This diagram provides a logical path for diagnosing and resolving common purity problems.

GstartImpure Product(Post-Purification)check_nmrAnalyze ¹H NMR Spectrumstart->check_nmrcheck_gcAnalyze GC-MS Datastart->check_gcbroad_ohBroad singlet >10 ppm?check_nmr->broad_ohCheck for acid protonacrylate_signalsSignals for Ethyl Acrylate?check_nmr->acrylate_signalsCheck for vinyl signals~5.8-6.4 ppmunknown_peaksUnknown peaks in GC?check_gc->unknown_peakssol_acidDiagnosis: Free Acid ImpuritySolution: NaHCO₃ Washbroad_oh->sol_acidYessol_acrylateDiagnosis: Unreacted AcrylateSolution: NaHSO₃ Washacrylate_signals->sol_acrylateYessol_columnDiagnosis: Side ProductsSolution: Flash Chromatographyunknown_peaks->sol_columnYes

Caption: A diagnostic flowchart for troubleshooting common impurities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.
  • NIST. (n.d.). Ethyl 3-cyclohexenecarboxylate. NIST Chemistry WebBook.
  • Snyder, H. R., & Poos, G. I. (1950). 1-Cyano-1,3-butadienes. V. The Diels-Alder Adducts of 1-Cyano-l,3-butadiene with Acrylates and Acrylonitrile. Journal of the American Chemical Society, 72(9), 4104–4107.
  • King, A. (2017). Successful Flash Chromatography. Teledyne ISCO.
  • The Organic Chemistry Tutor. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • The Good Scents Company. (n.d.). Ethyl cyclohexyl carboxylate.

Technical Support Center: Purification of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of ethyl 3-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you obtain a high-purity product. Our approach is rooted in explaining the chemical principles behind each step, ensuring a comprehensive understanding of the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My crude product is a mixture of several compounds. What are the likely impurities?

In the Diels-Alder synthesis of ethyl 3-cyclohexenecarboxylate, several side reactions can occur, leading to a variety of impurities in your crude product. Understanding the origin of these impurities is the first step toward effective removal.

  • Unreacted Starting Materials: Residual 1,3-butadiene and ethyl acrylate are common. Due to its low boiling point, 1,3-butadiene is often removed during solvent evaporation, but ethyl acrylate may persist.

  • Butadiene Dimer (4-Vinylcyclohexene): 1,3-butadiene can undergo a Diels-Alder reaction with itself to form 4-vinylcyclohexene (VCH).[1][2] This is a very common and significant byproduct.

  • Polymers: Both 1,3-butadiene and ethyl acrylate can undergo thermal or radical-initiated polymerization, especially at elevated reaction temperatures, leading to oligomeric or polymeric materials.[3]

  • Regioisomers: While the "ortho" product (ethyl 3-cyclohexenecarboxylate) is generally favored, the formation of the "meta" regioisomer (ethyl 4-cyclohexenecarboxylate) is possible, although typically as a minor component.[4]

  • Hydrolysis Product: If water is present during the reaction or work-up, the ester can hydrolyze to 3-cyclohexenecarboxylic acid.[5][6]

How can I remove the butadiene dimer (4-vinylcyclohexene)?

The presence of 4-vinylcyclohexene is a frequent issue. Fortunately, its physical properties allow for effective separation.

Explanation of the Challenge: 4-Vinylcyclohexene is formed via the dimerization of 1,3-butadiene.[1][2] It has a significantly lower boiling point than the desired product, which is the key to its removal.

Troubleshooting Protocol: Fractional Distillation Fractional distillation is the most effective method for removing 4-vinylcyclohexene.[7]

Key Physical Properties for Separation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
4-Vinylcyclohexene108.18128.9[1][8]
Ethyl 3-cyclohexenecarboxylate154.21195

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to ensure high separation efficiency. Use a heating mantle with a stirrer for uniform heating.

  • Initial Distillation: Slowly heat the crude product. The first fraction to distill will be enriched in 4-vinylcyclohexene. Collect this fraction at a temperature corresponding to its boiling point (~129 °C at atmospheric pressure).

  • Main Fraction Collection: After the 4-vinylcyclohexene has been removed, the temperature will rise. Collect the main fraction at the boiling point of ethyl 3-cyclohexenecarboxylate (~195 °C at atmospheric pressure).

  • Vacuum Distillation (Recommended): To prevent potential thermal degradation of the product, it is highly recommended to perform the distillation under reduced pressure. This will lower the boiling points of all components. For example, a related compound, ethyl 4-oxocyclohexanecarboxylate, has a boiling point of 150-152 °C at 40 mmHg.[9][10][11] A similar reduction in boiling point can be expected for ethyl 3-cyclohexenecarboxylate.

Workflow for Fractional Distillation:

G cluster_0 Fractional Distillation Setup Crude Product Crude Product Heating Mantle Heating Mantle Crude Product->Heating Mantle Heat Fractionating Column Fractionating Column Heating Mantle->Fractionating Column Vaporization Condenser Condenser Fractionating Column->Condenser Separation Receiving Flasks Receiving Flasks Condenser->Receiving Flasks Condensation Fraction 1 (VCH) Fraction 1 (VCH) Receiving Flasks->Fraction 1 (VCH) Low BP Fraction 2 (Product) Fraction 2 (Product) Receiving Flasks->Fraction 2 (Product) High BP

Caption: Fractional distillation workflow for separating 4-vinylcyclohexene from the product.

I suspect I have regioisomers. How can I separate them?

Separating regioisomers (ethyl 3-cyclohexenecarboxylate and ethyl 4-cyclohexenecarboxylate) can be challenging due to their similar physical properties.

Explanation of the Challenge: The formation of regioisomers is a known phenomenon in Diels-Alder reactions with unsymmetrical dienes and dienophiles.[4] Their structural similarity often results in very close boiling points, making separation by distillation difficult.

Troubleshooting Protocol: Flash Column Chromatography Flash column chromatography is a powerful technique for separating compounds with small differences in polarity.[12][13]

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. Aim for a solvent system that gives a good separation of the spots corresponding to the isomers.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the eluent, collecting fractions. Monitor the fractions by TLC to identify which contain the purified desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Relationship for Isomer Separation:

G Crude Product\n(Isomer Mixture) Crude Product (Isomer Mixture) TLC Analysis TLC Analysis Crude Product\n(Isomer Mixture)->TLC Analysis Determine Eluent Flash Chromatography Flash Chromatography TLC Analysis->Flash Chromatography Optimized Separation Pure Isomer 1 Pure Isomer 1 Flash Chromatography->Pure Isomer 1 Pure Isomer 2 Pure Isomer 2 Flash Chromatography->Pure Isomer 2

Caption: Workflow for the separation of regioisomers using chromatography.

My reaction mixture is viscous and difficult to work with. What is causing this and how can I prevent it?

Increased viscosity is a strong indicator of polymer formation.

Explanation of the Challenge: Ethyl acrylate and 1,3-butadiene can undergo polymerization, especially under prolonged heating.[3] This not only reduces the yield of the desired product but also makes the purification process more difficult.

Troubleshooting and Prevention:

  • Use of Polymerization Inhibitors: The addition of a radical scavenger to the reaction mixture can effectively prevent polymerization. Common inhibitors include hydroquinone or 4-methoxyphenol (MEHQ).[14] A small amount (e.g., 0.1 mol%) is typically sufficient.

  • Control Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times, as these conditions favor polymerization. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Removal of Polymers: If polymers have already formed, they can often be removed by dissolving the crude product in a suitable solvent and filtering off the insoluble polymeric material. Alternatively, during distillation, polymers will remain as a non-volatile residue.

My product seems to have hydrolyzed. How can I avoid this?

The presence of 3-cyclohexenecarboxylic acid indicates hydrolysis of the ester product.

Explanation of the Challenge: Esters can be hydrolyzed to carboxylic acids in the presence of water, and this reaction can be catalyzed by either acid or base.[5][6][15]

Troubleshooting and Prevention:

  • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the reaction and work-up.

  • Neutral Work-up: During the work-up, avoid strongly acidic or basic aqueous washes if possible. If an aqueous wash is necessary, use a neutral solution like brine.

  • Purification: If the carboxylic acid has formed, it can be removed by washing the organic layer with a dilute solution of a weak base, such as sodium bicarbonate. The desired ester will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its sodium salt.

Chemical Pathway of Hydrolysis:

G Ethyl 3-cyclohexenecarboxylate Ethyl 3-cyclohexenecarboxylate 3-Cyclohexenecarboxylic Acid 3-Cyclohexenecarboxylic Acid Ethyl 3-cyclohexenecarboxylate->3-Cyclohexenecarboxylic Acid + H2O (acid or base)

Caption: Hydrolysis of the ester product to the corresponding carboxylic acid.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. International Agency for Research on Cancer.
  • Occupational Safety and Health Administration. (2020). 4-VINYL CYCLOHEXENE. U.S. Department of Labor.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7499, 4-Vinyl-1-cyclohexene.
  • Wikipedia contributors. (2023, December 1). 4-Vinylcyclohexene. In Wikipedia, The Free Encyclopedia.
  • Tradeindia. (n.d.). Ethyl 4-oxocyclohexanecarboxylate Boiling Point: 150-152 A C40 Mm Hg(Lit.).
  • International Programme on Chemical Safety. (2021). ICSC 1177 - 4-VINYLCYCLOHEXENE.
  • BenchChem. (2025).
  • ChemBK. (2024). ethyl 4-oxo-cyclohexanecarboxylate.
  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18686, Ethyl cyclohexanoate.
  • ResearchGate. (2008). A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Google Patents. (n.d.). CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Chemical Synthesis Database. (2025). ethyl 4-oxo-2-cyclohexene-1-carboxylate.
  • ResearchGate. (2019). Figure 1. Effect of polymerization inhibitors on the outcome. Reaction....
  • ResearchGate. (2002). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate.
  • ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • NIST. (n.d.). Ethyl 3-cyclohexenecarboxylate. In NIST Chemistry WebBook.
  • BenchChem. (2025).
  • Cheresources.com. (2021). Vacuum Distillation.
  • PubMed. (2002). Ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate inhibited by beta-cyclodextrin. National Center for Biotechnology Information.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Google Patents. (n.d.). WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting....
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography.
  • National Science Foundation. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • National Institutes of Health. (2014). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes.
  • ResearchGate. (2021). (PDF) BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • ResearchGate. (1988). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates.
  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • PubMed. (1988). Alkylating properties and genetic activity of 4-vinylcyclohexene metabolites and structurally related epoxides. National Center for Biotechnology Information.
  • ResearchGate. (2014). A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene.
  • YouTube. (2023). Hydrolysis of esters mechanism.
  • U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 4-Vinylcyclohexene.
  • ResearchGate. (2013). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • ResearchGate. (2000). Separation of optical isomers of ethyl 3-hydroxybutyrate by pre-column derivatization.

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Technical Support Center: Optimizing Yield in the Diels-Alder Synthesis of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Diels-Alder synthesis of ethyl 3-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this classic cycloaddition reaction. Our goal is to equip you with the knowledge to not only execute this synthesis successfully but also to rationally optimize your reaction conditions for maximum yield and purity.

Introduction to the Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with excellent stereochemical control.[1] The synthesis of ethyl 3-cyclohexenecarboxylate from 1,3-butadiene and ethyl acrylate is a prime example of a [4+2] cycloaddition, forming two new carbon-carbon bonds in a single, concerted step.[1] This guide will delve into the practical aspects of this reaction, addressing common challenges and providing solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate?

The reaction is a pericyclic, concerted [4+2] cycloaddition. This means the new sigma bonds between the diene (1,3-butadiene) and the dienophile (ethyl acrylate) form simultaneously in a single, cyclic transition state without the formation of any intermediates.[1] The pi electrons from the diene and dienophile redistribute to form the new, more stable sigma bonds of the cyclohexene ring.

Q2: Why is ethyl acrylate a good dienophile for this reaction?

Ethyl acrylate is an effective dienophile due to the presence of the electron-withdrawing ethyl ester group conjugated with the double bond. This electronic feature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene).

Q3: What is the expected stereochemistry of the product?

The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. Since ethyl acrylate is a planar molecule, this aspect is less complex than with substituted dienophiles. However, the reaction can proceed through two different transition states, leading to endo or exo products if the dienophile has substituents that can be oriented accordingly. For simple acrylates, the preference for endo or exo is less pronounced than with cyclic dienophiles.[2]

Q4: Can this reaction be catalyzed?

Yes, Lewis acids are commonly used to catalyze Diels-Alder reactions.[3] A Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinates to the carbonyl oxygen of the ethyl acrylate. This coordination enhances the electron-withdrawing nature of the ester group, further lowering the dienophile's LUMO energy and accelerating the reaction.[4][5] This catalytic effect can lead to higher yields and milder reaction conditions.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 3-cyclohexenecarboxylate and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

A low yield of the desired ethyl 3-cyclohexenecarboxylate is a frequent challenge. The root causes can often be traced back to reactant quality, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Poor Quality Reactants:

    • 1,3-Butadiene: Butadiene is a gas at room temperature and is often supplied as a liquefied gas. Ensure it is of high purity. Contaminants can interfere with the reaction.

    • Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially if it is old or has been stored improperly.[6] It is crucial to use freshly distilled ethyl acrylate or ensure that it contains an effective polymerization inhibitor.

  • Suboptimal Reaction Temperature:

    • Temperature Too Low: The reaction may not have sufficient thermal energy to overcome the activation barrier, resulting in a slow reaction rate. Consider incrementally increasing the reaction temperature.

    • Temperature Too High (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder reaction, is favored at high temperatures.[1] If you observe initial product formation that then decreases over time at elevated temperatures, this is a likely culprit. Running the reaction at the lowest effective temperature is key.

  • Presence of Polymerization:

    • Observation: The reaction mixture becomes viscous, or a solid precipitate forms. This is a strong indication of the polymerization of either 1,3-butadiene or ethyl acrylate.

    • Solution:

      • Add a Polymerization Inhibitor: Commercial ethyl acrylate is typically stabilized with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[6] If you are distilling the ethyl acrylate, it is advisable to add a small amount of a radical inhibitor to the reaction mixture.

      • Control Temperature: High temperatures can initiate polymerization.

      • Exclude Oxygen: While some inhibitors require oxygen to be effective, for others, an inert atmosphere (e.g., nitrogen or argon) can help prevent radical-initiated polymerization.

Problem 2: Formation of Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Byproducts & Mitigation Strategies:

  • Poly(ethyl acrylate): As discussed above, this is a common byproduct. The use of an inhibitor and careful temperature control are the primary methods to prevent its formation.

  • Butadiene Dimer (4-vinylcyclohexene): 1,3-butadiene can act as both the diene and dienophile in a self-Diels-Alder reaction to form 4-vinylcyclohexene. This is more likely to occur at higher temperatures.

    • Mitigation: Use a moderate excess of the dienophile (ethyl acrylate) to favor the desired reaction. Careful control of the reaction temperature can also minimize this side reaction.

  • Isomerization of the Product: Under certain conditions (e.g., presence of acid or base, or high temperatures), the double bond in the product, ethyl 3-cyclohexenecarboxylate, can migrate to a more thermodynamically stable position, such as in conjugation with the ester group, to form ethyl 1-cyclohexenecarboxylate.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Synthesis

This protocol outlines a standard procedure for the thermal reaction.

Materials:

  • 1,3-Butadiene

  • Ethyl acrylate (freshly distilled or containing an inhibitor)

  • Toluene (anhydrous)

  • Hydroquinone (optional, as an additional inhibitor)

  • Reaction vessel (e.g., a pressure-rated tube or a sealed flask)

Procedure:

  • To a pressure-rated reaction tube, add ethyl acrylate (1.0 equivalent).

  • Add anhydrous toluene to dissolve the ethyl acrylate.

  • If desired, add a catalytic amount of hydroquinone.

  • Cool the tube in a dry ice/acetone bath to condense the 1,3-butadiene.

  • Carefully add an excess of 1,3-butadiene (e.g., 1.5-2.0 equivalents).

  • Seal the reaction tube and allow it to warm to room temperature behind a blast shield.

  • Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 100-150 °C). The optimal temperature should be determined experimentally.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube in a well-ventilated fume hood to vent any unreacted butadiene.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Synthesis

This protocol utilizes a Lewis acid to promote the reaction at a lower temperature.

Materials:

  • 1,3-Butadiene

  • Ethyl acrylate (freshly distilled)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Add anhydrous dichloromethane to the flask, followed by the Lewis acid (e.g., AlCl₃, 0.1-0.2 equivalents) under a positive pressure of inert gas.

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl acrylate (1.0 equivalent) dropwise to the stirred suspension of the Lewis acid.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Condense 1,3-butadiene (1.5-2.0 equivalents) into a separate, cold graduated cylinder and add it to the reaction mixture.

  • Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterThermal SynthesisLewis Acid Catalyzed Synthesis
Temperature 100-150 °C0 °C to Room Temperature
Reaction Time Several hours to daysTypically shorter
Catalyst NoneAlCl₃, BF₃·OEt₂, etc.
Pressure Requires a sealed vesselCan often be done at atmospheric pressure
Potential for Byproducts Higher risk of butadiene dimerizationLower risk of thermal side reactions

Visualizations

Reaction Mechanism

Diels_Alder_Mechanism reactants 1,3-Butadiene + Ethyl Acrylate ts Transition State reactants->ts [4+2] Cycloaddition product Ethyl 3-cyclohexenecarboxylate ts->product Troubleshooting_Workflow start Low Yield of Product check_reactants Check Reactant Purity (Distill Ethyl Acrylate) start->check_reactants check_polymer Evidence of Polymerization? check_reactants->check_polymer add_inhibitor Add Polymerization Inhibitor check_polymer->add_inhibitor Yes optimize_temp Optimize Reaction Temperature check_polymer->optimize_temp No add_inhibitor->optimize_temp increase_temp Increase Temperature optimize_temp->increase_temp Reaction too slow decrease_temp Decrease Temperature (Retro-Diels-Alder suspected) optimize_temp->decrease_temp Product decomposition consider_catalyst Consider Lewis Acid Catalyst optimize_temp->consider_catalyst Still low yield end Improved Yield increase_temp->end decrease_temp->end consider_catalyst->end

Caption: A logical workflow for troubleshooting low product yield.

Analytical Monitoring

To effectively troubleshoot and optimize the reaction, it is essential to monitor its progress and characterize the product and byproducts.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (ethyl acrylate) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for this reaction. It can separate the product from the starting materials and any byproducts, and the mass spectrum can confirm the identity of the product (molecular weight of ethyl 3-cyclohexenecarboxylate is 154.21 g/mol ). [7]It is also excellent for identifying byproducts like the butadiene dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The ¹H NMR spectrum of ethyl 3-cyclohexenecarboxylate will show characteristic signals for the vinyl protons of the cyclohexene ring, the protons adjacent to the ester group, and the ethyl group protons. [7]

References

  • Ethyl acrylate - Wikipedia. (n.d.).
  • 3-Cyclohexene-1-carboxylic acid, ethyl ester. PubChem. (n.d.).
  • BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibr
  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acryl
  • How Lewis Acids Catalyze Diels–Alder Reactions. (2020).
  • BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. (2022). Southern Methodist University.
  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. (2020). MDPI.
  • The simplest Diels–Alder reactions are not endo-selective. (2020). PubMed Central.
  • A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. (2004).
  • Ethyl 3-oxocyclohexanecarboxylate. PubChem. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • 16.3: The Diels-Alder Cycloaddition Reaction. (2021). Chemistry LibreTexts.
  • The simplest Diels–Alder reactions are not endo-selective. (2020). Royal Society of Chemistry.
  • How Lewis Acids Catalyze Diels–Alder Reactions. (2020). Wiley Online Library.
  • (PDF) BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. (2022).
  • Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube.
  • A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. (2020). Wiley Online Library.
  • Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. (2011).
  • Diels–Alder reaction - Wikipedia. (n.d.).
  • Predict the product in each of the following Diels-Alder reactions. (2017). Chegg.

Sources

Technical Support Center: Troubleshooting Low Conversion in Ethyl 3-Cyclohexenecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this classic Diels-Alder reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction yields and achieve high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing ethyl 3-cyclohexenecarboxylate?

The most common and efficient method for synthesizing ethyl 3-cyclohexenecarboxylate is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This reaction involves the concerted interaction between a conjugated diene (1,3-butadiene) and a dienophile (ethyl acrylate). The pi electrons from the diene and dienophile rearrange to form a new six-membered ring, the cyclohexene core of your product.[1][2]

Q2: I'm experiencing very low conversion in my reaction. What are the most likely initial culprits?

Low conversion in a Diels-Alder reaction can often be traced back to a few key factors. Firstly, ensure the quality and purity of your starting materials, 1,3-butadiene and ethyl acrylate. Contaminants can inhibit the reaction. Secondly, confirm your reaction temperature. The Diels-Alder reaction is thermally driven, but excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction.[3] Lastly, ensure your diene, 1,3-butadiene, can adopt the necessary s-cis conformation for the reaction to occur.[4][5]

Q3: Can the use of a catalyst improve my conversion rate?

Absolutely. While the thermal reaction is common, Lewis acid catalysts are frequently employed to accelerate the Diels-Alder reaction and often improve yields, even at lower temperatures.[6][7][8] Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the ethyl acrylate, making it a more potent dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7][8]

Q4: What are the common side products I should be aware of?

A significant side reaction to consider is the polymerization of ethyl acrylate, especially at elevated temperatures or in the presence of radical initiators.[9] It is also possible to form isomeric byproducts, although the regioselectivity of this particular Diels-Alder reaction is generally high. In some cases, dimerization of the diene can also occur.

In-Depth Troubleshooting Guide for Low Conversion

Issue 1: Sub-optimal Reaction Conditions

If your conversion is low, the first area to investigate is your reaction setup and parameters.

Potential Cause 1: Incorrect Temperature

The Diels-Alder reaction is subject to kinetic and thermodynamic control.[3] While heating is required, excessive temperatures can shift the equilibrium back towards the starting materials via the retro-Diels-Alder reaction.[3]

Troubleshooting Protocol:

  • Temperature Screening: If you are running the reaction at a high temperature (e.g., >150 °C) and observing low conversion, consider lowering the temperature. Conversely, if the reaction is too slow at a lower temperature, a modest increase may be beneficial.

  • Stepwise Temperature Profile: Start the reaction at a moderate temperature to initiate the cycloaddition and then increase it to drive the reaction to completion.

  • Use of a Lewis Acid Catalyst: The addition of a Lewis acid can significantly lower the activation energy, allowing the reaction to proceed at a lower temperature and minimizing the risk of the retro-Diels-Alder reaction.[7]

ParameterThermal ConditionsLewis Acid Catalyzed
Temperature 100-180 °C0 °C to Room Temperature
Pressure Atmospheric or elevatedAtmospheric
Typical Reaction Time 6-24 hours1-8 hours
Expected Conversion Moderate to GoodGood to Excellent

Potential Cause 2: Inadequate Mixing

If the reactants are not adequately mixed, the reaction rate will be limited by diffusion. This is especially relevant if you are using a gaseous diene like butadiene.

Troubleshooting Protocol:

  • Effective Stirring: Ensure vigorous and consistent stirring throughout the reaction.

  • Sealed Reaction Vessel: When using butadiene gas, a sealed pressure vessel is recommended to maintain a sufficient concentration of the diene in the reaction mixture.

  • Solvent Choice: Select a solvent in which both reactants are soluble. Toluene or xylene are common choices for thermal reactions. For catalyzed reactions, dichloromethane is often used.

Issue 2: Reactant Quality and Stoichiometry

The purity and ratio of your reactants are critical for achieving high conversion.

Potential Cause 1: Impure Reactants

Impurities in either the 1,3-butadiene or ethyl acrylate can interfere with the reaction. For instance, inhibitors present in commercially available ethyl acrylate to prevent polymerization must be removed prior to use.

Troubleshooting Protocol:

  • Purification of Ethyl Acrylate: Distill ethyl acrylate immediately before use to remove any inhibitors or polymers.

  • High-Purity Butadiene: Use a high-purity grade of 1,3-butadiene. If using a cylinder, ensure it is free of contaminants.

  • Check for Water: The reaction should be performed under anhydrous conditions, especially when using a Lewis acid catalyst, as water will deactivate the catalyst.

Potential Cause 2: Incorrect Stoichiometry

While a 1:1 molar ratio of diene to dienophile is the theoretical ideal, in practice, using an excess of one reactant can drive the reaction to completion.

Troubleshooting Protocol:

  • Excess of Diene: Since 1,3-butadiene is volatile, using a slight excess (1.1 to 1.5 equivalents) can help compensate for any loss due to evaporation and push the equilibrium towards the product.

  • Controlled Addition: In some cases, slow addition of the dienophile to a solution of the diene can minimize side reactions like polymerization.

Issue 3: Catalyst Deactivation or Inefficiency

When employing a Lewis acid catalyst, its activity is paramount.

Potential Cause 1: Catalyst Deactivation

Lewis acids are sensitive to moisture and other protic impurities. Any water present in the reactants or solvent will hydrolyze and deactivate the catalyst.

Troubleshooting Protocol:

  • Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly distilled reactants.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Potential Cause 2: Incorrect Choice or Amount of Catalyst

The choice and concentration of the Lewis acid can significantly impact the reaction rate and yield.

Troubleshooting Protocol:

  • Catalyst Screening: If one Lewis acid (e.g., AlCl₃) is not providing the desired results, consider screening other options like ZnCl₂, BF₃·OEt₂, or SnCl₄.

  • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). If conversion is still low, a higher loading may be necessary, but be mindful that this can also increase the likelihood of side reactions.

Experimental Workflow and Analysis

A typical experimental workflow for the synthesis and analysis of ethyl 3-cyclohexenecarboxylate is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant Purification (e.g., Distillation of Ethyl Acrylate) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Prep->Reaction_Setup Glassware_Prep Dry Glassware (Oven-dried) Glassware_Prep->Reaction_Setup Reagent_Addition Reagent Addition (Controlled) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quenching (e.g., with water or sat. NaHCO₃) Reaction_Monitoring->Quenching Upon Completion Extraction Extraction (e.g., with diethyl ether) Quenching->Extraction Drying Drying Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Purification (e.g., Distillation or Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization Troubleshooting Start Low Conversion Observed Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Adjust_Conditions Adjust Reaction Conditions (Temperature, Time) Check_Reactants->Adjust_Conditions Reactants OK Purify_Reactants Purify Reactants (Distill Ethyl Acrylate) Check_Reactants->Purify_Reactants Impurities Suspected Consider_Catalyst Consider Using or Changing Lewis Acid Catalyst Adjust_Conditions->Consider_Catalyst No Improvement Optimize_Temp Optimize Temperature Adjust_Conditions->Optimize_Temp Sub-optimal Temp Success Improved Conversion Adjust_Conditions->Success Improvement Seen Add_Catalyst Introduce Lewis Acid Consider_Catalyst->Add_Catalyst No Catalyst Used Screen_Catalysts Screen Different Lewis Acids Consider_Catalyst->Screen_Catalysts Catalyst Ineffective Optimize_Stoichiometry Optimize Stoichiometry (Excess Diene) Purify_Reactants->Optimize_Stoichiometry Optimize_Stoichiometry->Adjust_Conditions Increase_Time Increase Reaction Time Optimize_Temp->Increase_Time Increase_Time->Consider_Catalyst Add_Catalyst->Success Screen_Catalysts->Success

Sources

Technical Support Center: Purification of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful isolation of this compound from its starting materials, primarily 1,3-butadiene and ethyl acrylate, following a Diels-Alder reaction.[1][2]

Core Principles of Separation

The successful separation of ethyl 3-cyclohexenecarboxylate from its starting materials hinges on the significant differences in their physical properties. The Diels-Alder reaction, a [4+2] cycloaddition, transforms a conjugated diene and a dienophile into a cyclohexene derivative.[1][2] In this case, the volatile gas 1,3-butadiene (diene) reacts with the liquid ethyl acrylate (dienophile) to form the much higher-boiling point ester, ethyl 3-cyclohexenecarboxylate.

This disparity in boiling points is the primary lever for purification. Additionally, differences in polarity between the product and any unreacted starting materials or potential side products can be exploited through chromatographic techniques.

Physical Properties at a Glance

A clear understanding of the physical properties of the compounds involved is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
1,3-Butadiene C4H654.09-4.4735 mg/L at 20°C[3]
Ethyl Acrylate C5H8O2100.1299.41.5 g/100 mL[4]
Ethyl 3-Cyclohexenecarboxylate C9H14O2154.21195Insoluble (by inference from similar esters)

Troubleshooting Common Purification Issues

This section addresses specific challenges you may encounter during the workup and purification of your Diels-Alder reaction mixture.

Issue 1: My crude product appears to be a mixture of my desired product and unreacted ethyl acrylate.

Root Cause Analysis: This is a common scenario, often resulting from using an excess of the dienophile (ethyl acrylate) to drive the reaction to completion or from an incomplete reaction. Due to the significant difference in boiling points between ethyl acrylate and ethyl 3-cyclohexenecarboxylate, fractional distillation is the most effective method for separation.[5]

Recommended Protocol: Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points.[5] The efficiency of the separation depends on the fractionating column used.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is a good starting point for this separation. For more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) can provide a greater number of theoretical plates and thus better separation.

  • Charging the Flask: Transfer the crude reaction mixture to a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle. It is crucial to heat the mixture slowly and evenly to establish a proper temperature gradient in the column.

  • Collecting Fractions:

    • Fraction 1 (Low Boiling): The first fraction to distill will be the lower-boiling component, ethyl acrylate (Boiling Point: 99.4°C).[4] Collect this in a separate receiving flask.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature is not stable. It is best to collect this separately to avoid contaminating the pure fractions.

    • Fraction 2 (High Boiling): Once the ethyl acrylate has been removed, the temperature will rise and stabilize at the boiling point of your desired product, ethyl 3-cyclohexenecarboxylate (Boiling Point: 195°C).[6] Collect this fraction in a clean, pre-weighed receiving flask.

  • Monitoring: Monitor the temperature at the head of the distillation column throughout the process. A sharp, stable temperature reading indicates that a pure component is distilling.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness, which can be hazardous.

Visualizing the Workflow:

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Completion & Analysis A Assemble Fractional Distillation Apparatus B Charge Flask with Crude Product & Boiling Chips A->B C Gently Heat the Flask B->C D Monitor Head Temperature C->D E Collect Ethyl Acrylate Fraction (~99°C) D->E Temp ≈ 99°C F Collect Intermediate Fraction D->F Temp Unstable G Collect Ethyl 3-Cyclohexenecarboxylate Fraction (~195°C) D->G Temp ≈ 195°C E->D F->D H Stop Distillation Before Dryness G->H I Analyze Purity of Fractions (e.g., GC, NMR) H->I

Caption: Workflow for Fractional Distillation.

Issue 2: I'm concerned about the presence of polymeric byproducts.

Root Cause Analysis: Both 1,3-butadiene and ethyl acrylate can undergo polymerization, especially at elevated temperatures.[7][8][9] These polymers are typically high-molecular-weight, non-volatile substances.

Recommended Protocol: Simple Distillation or Flash Chromatography

If the primary contaminants are polymeric, a simple distillation may be sufficient to isolate the volatile product from the non-volatile polymer. However, if other, more closely boiling impurities are present, flash column chromatography is a more versatile purification method.[10][11]

Step-by-Step Protocol: Flash Column Chromatography

  • Adsorbent and Solvent System Selection:

    • Adsorbent: Silica gel is the standard choice for separating compounds of differing polarities.

    • Solvent System: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 on a TLC plate. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

    • Add a layer of sand on top of the silica to prevent disruption of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • The less polar components will travel down the column faster. Since ethyl 3-cyclohexenecarboxylate is an ester, it is more polar than any unreacted diene but may have similar polarity to the starting dienophile. The polymeric material will remain at the top of the column.

  • Fraction Collection: Collect small fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizing the Workflow:

Flash_Chromatography_Workflow A Select Adsorbent (Silica Gel) & Solvent System (e.g., Hexanes/Ethyl Acetate) B Pack Chromatography Column A->B C Dissolve Crude Product in Minimal Solvent B->C D Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Remove Solvent via Rotary Evaporation H->I J Isolated Pure Product I->J

Caption: Workflow for Flash Column Chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my starting 1,3-butadiene is pure?

A1: 1,3-butadiene is a gas at room temperature and is typically supplied in a lecture bottle or cylinder.[3][12][13] Purity can be checked by gas chromatography (GC). It is often stored with an inhibitor to prevent polymerization, which should be removed before use if it interferes with the reaction.

Q2: My reaction is very slow. What can I do?

A2: The Diels-Alder reaction is a thermal cycloaddition.[1] Gently heating the reaction mixture can increase the rate. However, be aware that higher temperatures can also promote the retro-Diels-Alder reaction and the polymerization of starting materials.[14] Using a Lewis acid catalyst can sometimes accelerate the reaction at lower temperatures.

Q3: Are there any significant side products I should be aware of?

A3: Besides polymerization of the starting materials, the Diels-Alder reaction can sometimes produce regioisomers if the diene or dienophile is unsymmetrically substituted.[15][16] For the reaction between 1,3-butadiene and ethyl acrylate, the primary product is ethyl 3-cyclohexenecarboxylate. However, analysis of the crude product by GC-MS or NMR is always recommended to identify any unexpected byproducts.

Q4: What is the best way to remove the polymerization inhibitor from ethyl acrylate?

A4: Commercial ethyl acrylate often contains inhibitors like hydroquinone.[4][17] These can typically be removed by washing the ethyl acrylate with an aqueous solution of a mild base (e.g., 5% NaOH) to extract the acidic inhibitor, followed by washing with water and brine, and then drying over an anhydrous drying agent like MgSO4 or Na2SO4. The purified ethyl acrylate should be used immediately or stored under an inert atmosphere in the cold and dark to prevent polymerization.[18][19]

Q5: Can I use vacuum distillation to purify my product?

A5: Yes, vacuum distillation is an excellent option, especially if you are concerned about thermal degradation of your product at its atmospheric boiling point of 195°C.[6] By reducing the pressure, you can lower the boiling point significantly, allowing for a gentler purification.

References

  • Wikipedia. (n.d.). Ethyl acrylate.
  • National Center for Biotechnology Information. (n.d.). 1,3-Butadiene. PubChem.
  • Wikipedia. (n.d.). Butadiene.
  • Ataman Kimya. (n.d.). ETHYL ACRYLATE.
  • Opsis AB. (n.d.). 1,3-Butadiene.
  • Solubility of Things. (n.d.). 1,3-butadiene.
  • RTECS. (n.d.). 1,3-Butadiene.
  • Wikipedia. (n.d.). Butadiene (data page).
  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Ethyl Acrylate (EA).
  • Museum of Fine Arts Boston. (2022). Ethyl acrylate. MFA Cameo.
  • American Chemistry Council. (n.d.). Overview -1,3-Butadiene Physical and Chemical Properties.
  • RTECS. (n.d.). Ethyl Acrylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl cyclohexanoate. PubChem.
  • University of Colorado Boulder. (n.d.). The Diels-Alder Reaction.
  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-cyclohexenecarboxylate.
  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Ropp, G. A., & Coyner, E. C. (1951). Reactions of 1-Phenyl-1,3-butadiene with Acrylic Acid, Ethyl Acrylate and Methyl Vinyl Ketone. Journal of the American Chemical Society, 73(12), 5463-5465.
  • ResearchGate. (2025). Ethylene-ethyl acrylate copolymers via ADMET polymerization: Effect of sequence distribution on thermal properties.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick [Video]. YouTube.
  • MDPI. (n.d.). Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems.
  • ACS Publications. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
  • PubMed. (n.d.). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems.

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Preventing hydrolysis of ethyl 3-cyclohexenecarboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling ethyl 3-cyclohexenecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar esters. The primary challenge during the workup of reactions involving this compound is its susceptibility to hydrolysis, which can significantly impact reaction yield and purity. This guide provides in-depth, field-tested solutions and the scientific rationale behind them to ensure you can confidently isolate your product.

Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a critical problem during workup?

A1: Ester hydrolysis is the chemical decomposition of an ester back into its parent carboxylic acid and alcohol.[1] This reaction is the direct reverse of a Fischer esterification and can be catalyzed by either acid or base in the presence of water.[2][3] During a typical reaction workup, you use aqueous solutions to remove catalysts, unreacted starting materials, and byproducts. This aqueous environment, especially if acidic or basic, creates the ideal conditions for unintended hydrolysis, which can severely decrease the yield of your desired ethyl 3-cyclohexenecarboxylate.[1]

Q2: Which steps in a standard workup pose the highest risk for hydrolyzing my ester?

A2: The highest risk is associated with any step involving an aqueous wash. Specifically:

  • Acidic Washes: While less common for this specific workup, using a dilute acid wash can initiate acid-catalyzed hydrolysis, which is a reversible equilibrium process.[4][5][6] An excess of water in this step can drive the reaction backward, away from your ester product.[4][6]

  • Basic Washes: Using a basic solution, such as sodium bicarbonate or sodium hydroxide, is necessary to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7][8] However, this step can trigger base-catalyzed hydrolysis, also known as saponification. Saponification is effectively irreversible under basic conditions because the resulting carboxylate salt is unreactive.[9][10] This makes it a more significant threat to your yield than acid-catalyzed hydrolysis.[3][4]

Q3: How can I tell if my ester is hydrolyzing during the workup?

A3: The primary indicator is a lower-than-expected yield of the purified ester, coupled with the detection of the starting carboxylic acid (3-cyclohexenecarboxylic acid) in your crude product. This can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You will see a new, more polar spot that corresponds to the starting carboxylic acid.

  • NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks characteristic of the starting carboxylic acid alongside your ester peaks.[1]

  • IR Spectroscopy: The presence of a very broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid's hydrogen-bonded dimer may appear.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

If you are experiencing low yields and have confirmed the presence of the hydrolyzed acid, this guide will help you pinpoint the cause and implement a solution.

Issue 1: Low yield with significant starting acid observed after basic wash.
  • Probable Cause: The base used for neutralization was too strong, or the contact time was too long, leading to saponification. Strong bases like NaOH or KOH rapidly hydrolyze esters.[10]

  • Solution: Switch to a milder base. Cold, saturated sodium bicarbonate (NaHCO₃) solution is the preferred reagent.[7][8] It is sufficiently basic (pH ≈ 8.3) to neutralize strong acid catalysts but mild enough to minimize the rate of saponification.[11] Always perform this wash quickly and at low temperatures (0-5 °C).

Issue 2: Emulsion formation during aqueous washes, leading to extended contact time.
  • Probable Cause: Vigorous shaking or insufficient ionic strength in the aqueous layer can lead to the formation of stable emulsions, prolonging the exposure of the ester to the aqueous phase and increasing the risk of hydrolysis.

  • Solution: To break an emulsion, add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[7][12] In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.

Issue 3: Product still contains acidic impurities after multiple bicarbonate washes.
  • Probable Cause: The acidic catalyst or starting material was not fully neutralized.

  • Solution: Ensure you are using a saturated solution of NaHCO₃. After each wash, test the pH of the aqueous layer by touching a wet stirring rod to litmus or pH paper.[7][13] Continue washing with fresh portions of cold NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ≥ 7).

Issue 4: Low yield even after implementing all precautions.
  • Probable Cause: Inefficient drying of the organic layer. Residual water can co-distill with the solvent or interfere with subsequent purification steps.

  • Solution: After the final brine wash, dry the organic layer thoroughly with an anhydrous drying agent. Magnesium sulfate (MgSO₄) is generally more efficient and faster than sodium sulfate (Na₂SO₄).[14][15] Add the drying agent until it no longer clumps and swirls freely like a snow globe.[1]

Core Principles for a Hydrolysis-Free Workup

The rate of ester hydrolysis is governed by four key factors. Controlling them is essential for maximizing your yield.

Parameter Impact on Hydrolysis Recommended Action
Temperature Higher temperatures dramatically increase the rate of both acid- and base-catalyzed hydrolysis.Conduct all aqueous extraction steps in an ice-water bath (0-5 °C). Use pre-chilled solutions for all washes.
pH Control Strong bases (pH > 10) rapidly and irreversibly saponify the ester. Strong acids (pH < 4) can catalyze hydrolysis.Use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) to neutralize acids.[7] Avoid strong bases like NaOH or KOH.
Contact Time The longer the ester is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.Perform extractions and washes efficiently and without delay. Do not let the layers sit in the separatory funnel for extended periods.
Water Concentration Water is a reactant in the hydrolysis reaction. Excess water can promote the reverse reaction under acidic conditions.[4]After the neutralization wash, use a brine (saturated NaCl) wash to remove the bulk of the dissolved water from the organic layer.[7][8][12][16] Follow with a thorough drying step using an anhydrous salt.[17]
Visualizing the Problem: The Saponification Mechanism

Understanding the mechanism of base-catalyzed hydrolysis (saponification) highlights why it is an irreversible process that must be carefully avoided during workup.

G Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification) cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Irreversible Deprotonation Ester Ethyl 3-cyclohexenecarboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Fast OH OH⁻ (from base) OH->Tetrahedral Fast CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Reforms Carbonyl Alkoxide ⁻OEt (Ethoxide) Tetrahedral->Alkoxide Reforms Carbonyl Carboxylate Carboxylate Anion (Resonance Stabilized) CarboxylicAcid->Carboxylate Very Fast & Irreversible Ethanol Ethanol CarboxylicAcid->Ethanol Very Fast & Irreversible Alkoxide->Carboxylate Very Fast & Irreversible Alkoxide->Ethanol Very Fast & Irreversible

Caption: Base-catalyzed hydrolysis (saponification) is irreversible.

Validated Protocol: Optimized Workup for Ethyl 3-cyclohexenecarboxylate

This step-by-step protocol is designed to isolate your ester product with minimal hydrolytic decomposition.

Experimental Workflow Diagram

G start 1. Cool Reaction Mixture to 0-5 °C dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute transfer 3. Transfer to Separatory Funnel dilute->transfer wash_bicarb 4. Wash with Cold, Saturated NaHCO₃ (Repeat until aqueous layer is pH ≥ 7) transfer->wash_bicarb wash_brine 5. Wash with Cold Brine (Sat. NaCl) wash_bicarb->wash_brine Check pH of aqueous layer dry 6. Dry Organic Layer (e.g., Anhydrous MgSO₄) wash_brine->dry filter 7. Filter or Decant Drying Agent dry->filter evaporate 8. Remove Solvent via Rotary Evaporation filter->evaporate product Crude Ester Product evaporate->product

Sources

Column chromatography conditions for purifying ethyl 3-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3-cyclohexenecarboxylate. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide researchers, scientists, and drug development professionals with practical, in-depth advice for successful column chromatography. Our approach emphasizes not just the procedural steps but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Fundamentals & Initial Method Development

This section covers the essential preliminary steps and foundational knowledge required before attempting purification.

FAQ: What is the absolute first step before I even think about packing a column?

The indispensable first step is to perform a thorough analysis of your crude reaction mixture using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, low-cost analytical technique that serves as a small-scale pilot for your column chromatography.[2]

The primary goals of this initial TLC analysis are:

  • To identify a suitable solvent system (mobile phase): This allows you to find a solvent or solvent mixture that provides good separation between your target compound, ethyl 3-cyclohexenecarboxylate, and any impurities.

  • To estimate the number of components in your mixture: Visualizing the spots under UV light or with a stain will tell you how complex your purification challenge is.

  • To establish a baseline for your purification: The TLC plate provides a "map" that predicts how the separation will behave on a larger scale in the column.

FAQ: How do I select the right stationary phase for ethyl 3-cyclohexenecarboxylate?

For a molecule like ethyl 3-cyclohexenecarboxylate, which contains a polar ester group and a non-polar cyclohexene ring, the standard and most effective choice for the stationary phase is silica gel (SiO₂) .

Causality Behind the Choice:

  • Polarity: Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[1][3]

  • Interaction Mechanism: In normal-phase chromatography, compounds separate based on their relative polarity. More polar compounds in your mixture will adsorb more strongly to the polar silica gel and therefore move more slowly down the column. Less polar compounds will have a higher affinity for the non-polar mobile phase and will elute faster.[1]

  • Compound Profile: Ethyl 3-cyclohexenecarboxylate is of moderate polarity. The ester's carbonyl and ether oxygens can form hydrogen bonds with the silica's hydroxyl groups, allowing for sufficient interaction to achieve separation from less polar hydrocarbon byproducts or more polar impurities.

For highly acid-sensitive compounds, where the inherent acidity of silica gel might cause degradation, alumina (Al₂O₃) could be considered as an alternative.[3] However, for a standard ester like this, silica gel is the authoritative starting point.

FAQ: What is the best way to determine the optimal mobile phase using TLC?

The goal is to find a solvent system where the TLC spot for ethyl 3-cyclohexenecarboxylate has a Retention Factor (R_f) value of approximately 0.3-0.35 .[4] An R_f in this range generally translates to good separation on a column, as it indicates the compound is interacting with the stationary phase but not so strongly that it requires an excessively large volume of solvent to elute.

Experimental Protocol: TLC Solvent System Screening

  • Prepare the TLC Chamber: Use a beaker or a dedicated TLC tank with a lid or watch glass. Place a small piece of filter paper inside and add your chosen solvent system to a depth of about 0.5 cm. The filter paper helps to saturate the chamber atmosphere with solvent vapor, ensuring a more uniform development of the plate.[2]

  • Spot the Plate: Dissolve a tiny amount of your crude material in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

  • Visualize and Calculate R_f: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots (e.g., under a UV lamp if the compound is UV-active, or using a chemical stain). Calculate the R_f value:

    • R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Data Presentation: Solvent System Selection Guide

Observed TLC Result (R_f value) Interpretation Action Required
R_f ≈ 0 (Spot at baseline)Solvent is not polar enough. Compound is too strongly adsorbed to the silica.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
R_f ≈ 1.0 (Spot at solvent front)Solvent is too polar. Compound has no affinity for the silica.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
R_f ≈ 0.3 - 0.35 Optimal. This solvent system should provide good separation on the column.Proceed to column chromatography with this solvent system.
Spots are not separated The chosen solvent system does not have the right selectivity for your mixture.Try a different solvent combination (e.g., switch from ethyl acetate/hexane to dichloromethane/hexane).[5]

A great starting point for ethyl 3-cyclohexenecarboxylate is a mixture of hexanes and ethyl acetate .[6] Begin with a low-polarity mixture like 5% ethyl acetate in hexanes (5:95) and gradually increase the ethyl acetate concentration until the target R_f is achieved.

Section 2: The Purification Workflow

This section provides detailed protocols and explains critical decisions in the purification process.

Visualization: Overall Purification Workflow

The following diagram illustrates the logical flow from crude material to pure product.

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Solvent Select Solvent System (Rf ≈ 0.3) TLC->Solvent Pack Pack Column with Silica Gel Solvent->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A standard workflow for purifying an organic compound using column chromatography.

FAQ: Should I use isocratic or gradient elution, and what's the difference?

The choice between isocratic and gradient elution depends on the complexity of your sample and your purification goals.[7]

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification (e.g., 10% ethyl acetate in hexane).[8] This method is simple and reproducible. It is ideal when the impurities are well-separated from your product on the initial TLC.[9] The main drawback is that strongly retained (more polar) compounds can take a very long time to elute, often resulting in broad peaks (band broadening) and wasted solvent.[8]

  • Gradient Elution: Involves dynamically changing the mobile phase composition during the run, typically by gradually increasing the concentration of the more polar solvent.[10] For example, you might start with 5% ethyl acetate in hexane and slowly increase to 20% ethyl acetate. This approach is highly effective for complex mixtures with components of widely varying polarities.[9] It leads to sharper peaks for later-eluting compounds, reduces total run time, and often improves separation.[10]

Recommendation for Ethyl 3-Cyclohexenecarboxylate: For a typical reaction mixture, a step-gradient elution is often the most efficient choice. You can start with a low-polarity solvent to elute non-polar byproducts, then increase the polarity to elute your target compound, and finally use a high-polarity wash to remove any strongly-bound impurities.

Data Presentation: Isocratic vs. Gradient Elution

Feature Isocratic Elution Gradient Elution
Solvent Composition ConstantVaries over time
Complexity Simple, easy to set up.[11]More complex, requires careful planning.[10]
Best For Simple mixtures; separating compounds with similar polarities.[9]Complex mixtures with a wide range of polarities.[10]
Peak Shape Late-eluting peaks can be broad.[8]Peaks are generally sharper, improving resolution and sensitivity.[10]
Run Time Can be long if strongly retained impurities are present.Often shorter overall analysis time.[7]
Solvent Consumption Can be high.Often more efficient, using less total solvent.[8]
Experimental Protocol: Column Packing and Sample Loading
  • Column Preparation: Select a column of appropriate size. A good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample. Secure the column vertically with a clamp. Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.[4]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

    • Open the stopcock and allow some solvent to drain, which will compact the silica bed. Crucially, never let the solvent level drop below the top of the silica gel. This will cause cracks and ruin the separation.

  • Loading the Sample (Dry Loading Method): Dry loading is highly recommended as it often leads to better resolution.[12]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[12]

    • Carefully add this powder to the top of the packed column. Add another ~1 cm layer of sand on top to protect the surface.

  • Elution: Carefully add your mobile phase to the column. Use gentle air pressure (from a pump or airline) to achieve a steady flow rate (a descent of about 2 inches/minute is a good target).[4] Collect the eluent in a series of labeled test tubes or flasks (fractions).

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a Q&A format.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Observed No_Movement No_Movement Problem->No_Movement Compound at Baseline (Rf=0) Front_Running Front_Running Problem->Front_Running Compound at Solvent Front (Rf=1) Poor_Sep Poor_Sep Problem->Poor_Sep Poor Separation Tailing Tailing Problem->Tailing Streaking / Tailing Question Question Solution Solution Q_Polarity1 Is eluent polarity too low? No_Movement->Q_Polarity1 Diagnosis Sol_IncreasePolarity Gradually increase % of polar solvent (e.g., Ethyl Acetate). Q_Polarity1->Sol_IncreasePolarity Yes Q_Polarity2 Is eluent polarity too high? Front_Running->Q_Polarity2 Diagnosis Sol_DecreasePolarity Decrease % of polar solvent or switch to a less polar system. Q_Polarity2->Sol_DecreasePolarity Yes Q_Overload Was the column overloaded? Poor_Sep->Q_Overload Diagnosis Sol_ReduceLoad Use less sample or a larger column. Q_Overload->Sol_ReduceLoad Yes Q_Solvent Is TLC separation adequate? Q_Overload->Q_Solvent No Sol_OptimizeSolvent Screen different solvent systems for better selectivity (e.g., CH2Cl2/Hexane). Q_Solvent->Sol_OptimizeSolvent No Sol_Gradient Use a shallower gradient during elution to improve resolution. Q_Solvent->Sol_Gradient Yes Q_Tailing Is sample acidic/basic or unstable? Tailing->Q_Tailing Diagnosis Sol_Neutralize Add a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds) to neutralize silica. Q_Tailing->Sol_Neutralize Yes Sol_CheckPolarity Check for incorrect solvent polarity or overloading. Q_Tailing->Sol_CheckPolarity No

Sources

Improving enantioselectivity in the synthesis of chiral cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral cyclohexene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we address common challenges and frequently asked questions to help you improve enantioselectivity and overall success in your experiments. Our approach is rooted in mechanistic principles and practical, field-proven insights to ensure the reliability of your synthetic strategies.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Catalyst and Ligand System: The choice and purity of the chiral catalyst or ligand are paramount.[1][2]

  • Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the product's ee.[1]

  • Ligand Structure: The steric and electronic properties of the chiral ligand play a critical role in creating a selective chiral environment. For instance, in cobalt-catalyzed asymmetric hydroalkylation, modifying the substituents on a bisoxazoline (BOX) ligand can dramatically impact enantioselectivity. A systematic evaluation of ligands with varying steric bulk and electronic properties is often necessary to find the optimal match for a specific substrate.[3]

  • Catalyst Loading: While catalytic amounts are used, the optimal loading can vary. Too low a concentration might be insufficient to drive the reaction efficiently, while excessively high concentrations can sometimes lead to the formation of less selective catalytic species. An optimal range is often found between 5-20 mol%.[1]

2. Reaction Conditions:

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the transition states leading to the two enantiomers will have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one enantiomer.[1] However, this often comes at the cost of a slower reaction rate.[4]

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A change in solvent polarity can sometimes lead to a significant improvement in ee.[5] In some cases, a specific solvent may facilitate the formation of a more organized transition state, leading to higher enantioselectivity.[6]

3. Substrate Properties:

  • The structure of the substrate itself can influence the stereochemical outcome. Steric hindrance near the reacting center or the presence of coordinating functional groups can either enhance or diminish the selectivity of a given catalyst system.

Question 2: My reaction has a low yield and poor conversion, even though the enantioselectivity is acceptable. How can I improve the efficiency?

Answer: Low conversion and yield can be due to catalyst deactivation, suboptimal reaction conditions, or inherent limitations of the reactants.

1. Catalyst Activity and Stability:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure that all reagents and solvents are pure and dry, as impurities like water or oxygen can deactivate many catalysts.

  • Reaction Time: The reaction may simply be slow. Monitor the reaction progress over time using techniques like TLC or GC to determine if extending the reaction time improves conversion.

2. Reaction Parameters:

  • Temperature: While lower temperatures favor enantioselectivity, they also slow down the reaction. A careful balance must be struck. It may be necessary to find a temperature that provides acceptable enantioselectivity within a reasonable timeframe.[4]

  • Concentration: The concentration of reactants can influence the reaction rate. In some cases, higher concentrations can improve yields, but in others, it may lead to side reactions or product inhibition.

3. Reactant Properties:

  • Diene Conformation (for Diels-Alder Reactions): For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation. Acyclic dienes may have a high energy barrier to adopting this conformation, leading to a slow reaction.[4]

  • Electronic Mismatch: In reactions like the Diels-Alder, the rate is fastest with an electron-rich diene and an electron-poor dienophile (or vice versa in inverse-electron demand reactions). If the electronic properties of your reactants are not well-matched, the reaction may be sluggish.[4]

Question 3: I am observing the formation of diastereomers in my reaction. How can I improve diastereoselectivity?

Answer: Diastereoselectivity is often controlled by the same factors that influence enantioselectivity, but with a focus on the relative orientation of multiple newly formed stereocenters.

  • Catalyst Choice: The structure of the catalyst is crucial in controlling the approach of the reactants, which dictates the diastereomeric outcome. Bifunctional organocatalysts, for example, can orient both the nucleophile and electrophile in a specific way to favor the formation of one diastereomer.[1]

  • Reaction Conditions: Temperature and solvent can affect the transition state geometry. Lowering the temperature often enhances diastereoselectivity.[1]

  • Substrate Control: The steric bulk of substituents on the reactants can direct the approach of one molecule to the other, favoring the formation of the less sterically hindered diastereomer.

A summary of troubleshooting strategies is presented in the table below:

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Impure catalyst/ligandVerify the enantiomeric purity of the catalyst/ligand.
Suboptimal catalyst structureScreen a library of chiral ligands with varying steric and electronic properties.[3]
Reaction temperature is too highDecrease the reaction temperature.[1]
Inappropriate solventScreen a range of solvents with different polarities.[5]
Low Yield/Conversion Catalyst deactivationUse pure, dry reagents and solvents.
Insufficient reaction timeMonitor the reaction over a longer period.
Reaction temperature is too lowGradually increase the temperature while monitoring the effect on ee.[4]
Poor Diastereoselectivity Unfavorable transition stateEmploy a catalyst known to induce high diastereoselectivity, such as a bifunctional organocatalyst.[1]
Reaction temperature is too highLower the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Question 1: How do I choose the right catalyst for my enantioselective synthesis of a chiral cyclohexene derivative?

Answer: The choice of catalyst depends heavily on the specific reaction you are performing.

  • For Diels-Alder Reactions: Chiral Lewis acids are commonly used to activate the dienophile. These can be based on metals like copper, titanium, or rhodium, complexed with chiral ligands.[7][8] Organocatalysts, such as chiral phosphoric acids, have also proven effective.[9]

  • For Michael Additions: Organocatalysts, particularly those based on proline and its derivatives or thioureas, are widely used.[1][10] They activate the reactants through the formation of enamines or by hydrogen bonding.

  • For Hydroalkylation Reactions: Transition metal catalysts, such as those based on cobalt with chiral bisoxazoline (BOX) ligands, have shown excellent results in the enantioselective hydroalkylation of cyclohexene derivatives.[3][11]

The selection process often involves consulting the literature for similar transformations and may require screening a small library of catalysts to find the one that provides the best combination of reactivity and selectivity for your specific substrates.

Question 2: What are the most common methods for determining the enantiomeric excess of my product?

Answer: Accurate determination of ee is crucial for optimizing your reaction. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable and widely used techniques. The enantiomers are separated on a chiral stationary phase, and the ratio of the two enantiomers is determined by integrating the peak areas.[3][12]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The enantiomers are separated on a chiral column.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary, the NMR signals of the two enantiomers can be resolved, allowing for their quantification.[13]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be a rapid method for determining ee, especially for high-throughput screening.[14]

Question 3: Can you provide a general experimental protocol for an organocatalyzed synthesis of a chiral cyclohexene derivative?

Answer: The following is a general protocol for an L-proline catalyzed asymmetric aldol condensation to form a β-hydroxy ketone, a precursor that can be converted to a chiral cyclohexenone. This protocol should be adapted based on the specific substrates and literature precedents.

Protocol: L-Proline Catalyzed Asymmetric Aldol Condensation

  • To a clean, dry reaction vessel, add the aromatic aldehyde (1.0 mmol) and the solvent (e.g., DMSO, 2 mL).

  • Add the L-proline catalyst (0.1-0.3 mmol, 10-30 mol%) to the mixture.

  • Add the cyclohexanone (2.0-5.0 mmol, 2-5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product using NMR and mass spectrometry.

  • Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC.[1]

Visualizing Experimental Workflows and Concepts

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed check_purity Verify Catalyst/Ligand Purity start->check_purity screen_ligands Screen Ligand Library (Vary Sterics/Electronics) check_purity->screen_ligands If pure success High ee Achieved check_purity->success If impurity found & resolved lower_temp Lower Reaction Temperature screen_ligands->lower_temp If ee still low screen_ligands->success If optimal ligand found screen_solvents Screen Solvents lower_temp->screen_solvents If ee still low lower_temp->success If ee improves re_evaluate Re-evaluate Substrate/Catalyst Compatibility screen_solvents->re_evaluate If ee still low screen_solvents->success If ee improves re_evaluate->screen_ligands

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

General Experimental Workflow for Synthesis and Analysis

G setup Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction Monitoring (TLC, GC) setup->reaction workup Workup & Quenching reaction->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization analysis Chiral Analysis (HPLC, GC) characterization->analysis

Caption: A generalized workflow from reaction setup to chiral analysis.

References

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
  • Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters.
  • Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds.
  • Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
  • Design and synthesis of a novel chiral triptycene-based imine ligand for enantioselective epoxide ring-opening reactions. RSC Publishing. [Link]
  • Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbon
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. onlinelibrary.wiley.com. [Link]
  • Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions.
  • Catalytic Enantioselective Formation of Chiral-Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis.
  • Determination of enantiomeric excess. www.ch.ic.ac.uk. [Link]
  • Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photoc
  • Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones.
  • Enantioselective, transition metal catalyzed cycloisomeriz
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
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  • Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
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Technical Support Center: Kinetic Resolution of Ethyl 3-Cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the kinetic resolution of ethyl 3-cyclohexene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthetic procedure. Optically active 3-cyclohexene-1-carboxylic acid and its esters are vital building blocks for a wide range of pharmaceuticals, including the anti-influenza drug oseltamivir (Tamiflu) and the anticoagulant Edoxaban.[1][2] Enzymatic kinetic resolution offers a highly enantioselective and environmentally benign alternative to traditional chemical methods for obtaining these valuable chiral molecules.[1][3]

This document provides a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of kinetic resolution?

A: Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent.[4] In the context of ethyl 3-cyclohexene-1-carboxylate, a chiral enzyme, typically a lipase or esterase, selectively catalyzes the hydrolysis of one ester enantiomer faster than the other.[5][6] This results in a mixture of one enantiomer as a carboxylic acid product and the unreacted, enantioenriched ester of the opposite configuration.[4]

Q2: Why are lipases and esterases the preferred biocatalysts for this resolution?

A: Lipases and esterases are widely used because they exhibit several advantageous properties:

  • High Enantioselectivity: Many lipases can distinguish between the enantiomers of "hard-to-discriminate" substrates like ethyl 3-cyclohexene-1-carboxylate, which has a nearly symmetric structure.[3][6]

  • Broad Substrate Scope: These enzymes can act on a wide variety of ester substrates.[6][7]

  • Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (temperature, pH), which prevents the degradation of sensitive substrates and products.[8][9]

  • Operational Simplicity: Many lipases are commercially available, robust, and can be used in aqueous or organic solvents, sometimes even immobilized for easy recovery and reuse.[10][11]

Q3: How is the efficiency of a kinetic resolution measured?

A: The efficiency is primarily assessed by the Enantiomeric Ratio (E) , also known as the selectivity factor (s).[12] This value is a measure of the enzyme's ability to differentiate between the two enantiomers and is calculated from the extent of conversion (c) and the enantiomeric excess of the substrate (eeₛ) or product (eeₚ). A high E value is essential for achieving high enantiomeric excess in a practical yield.[12][13] For a successful preparative-scale resolution, an E value greater than 50 is generally desired.[7]

Q4: Why should the reaction be stopped at approximately 50% conversion?

A: In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[4][14] As the reaction proceeds, the faster-reacting enantiomer is consumed. If the reaction is allowed to go significantly beyond 50% conversion, the enzyme will begin to hydrolyze the slower-reacting enantiomer at a more significant rate. This action decreases the enantiomeric excess of the carboxylic acid product and reduces the overall efficiency of the resolution.[7][12] The enantiomeric excess of the unreacted starting material, however, continues to increase and theoretically approaches 100% as the reaction nears full completion.[4] Therefore, stopping at ~50% conversion provides an optimal balance, yielding both the product and the remaining starting material with high enantiomeric purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) of Product and/or Unreacted Substrate

Q: My chiral HPLC analysis shows low ee values for both the formed 3-cyclohexene-1-carboxylic acid and the remaining ethyl ester. What are the potential causes and how can I improve the enantioselectivity?

A: Low enantiomeric excess is a common problem stemming from several factors. The key is to systematically investigate and optimize the reaction parameters.

Probable Causes & Solutions:

  • Suboptimal Reaction Time (Incorrect Conversion):

    • The Problem: The single most common cause of low ee for the product is running the reaction past the ideal 50% conversion mark.[12]

    • The Solution: Perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours), quench the reaction, and analyze the samples by HPLC or GC to determine both conversion and enantiomeric excess. This will allow you to identify the optimal time to stop the reaction to maximize the ee of both components.

  • Inherent Low Selectivity of the Chosen Enzyme:

    • The Problem: The selected lipase or esterase may simply not be very selective for your specific substrate. The enantiomeric ratio (E) might be too low.

    • The Solution: Screen a panel of different commercially available lipases and esterases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (PCL), Candida rugosa (CRL)).[15][16] Even enzymes from different suppliers can have varying activities and selectivities. Some research has focused on identifying novel carboxylesterases through genome mining specifically for this substrate, indicating that common commercial enzymes can have limitations.[1][3]

  • Unfavorable Reaction Conditions:

    • The Problem: Temperature, pH, and solvent can dramatically influence an enzyme's three-dimensional structure and, consequently, its activity and enantioselectivity.[17][18][19]

    • The Solution:

      • Temperature: While higher temperatures increase reaction rates, they can sometimes decrease enantioselectivity.[1][17] Test a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often favor higher E values, albeit at the cost of longer reaction times.[1]

      • pH: For hydrolysis in an aqueous buffer, maintain the optimal pH for the specific enzyme using a suitable buffer system (e.g., phosphate buffer, pH 7.0-8.0).[3] The pH affects the ionization state of amino acid residues in the enzyme's active site.[17]

      • Solvent: If using an organic solvent, its nature is critical. Water activity, in particular, has a profound effect on lipase activity.[10][18] Anhydrous organic solvents like diisopropyl ether or toluene are common. Sometimes, a biphasic system (e.g., isooctane/aqueous buffer) can enhance enantioselectivity.[3]

Below is a workflow to systematically address low ee.

G start Start: Low ee Observed check_conversion 1. Analyze Conversion Level via Time-Course Study start->check_conversion conversion_ok Is Conversion ≈ 50%? check_conversion->conversion_ok adjust_time Adjust Reaction Time to Achieve ~50% Conversion conversion_ok->adjust_time No screen_enzymes 2. Screen Different Lipases/ Esterases (CALB, PCL, etc.) conversion_ok->screen_enzymes Yes adjust_time->check_conversion enzyme_found High E Value Achieved? screen_enzymes->enzyme_found optimize_temp 3. Optimize Temperature (Test 10°C, 25°C, 40°C) enzyme_found->optimize_temp No end_success Success: High ee Achieved enzyme_found->end_success Yes temp_ok Improvement in ee? optimize_temp->temp_ok optimize_solvent 4. Optimize Solvent System (e.g., Toluene, MTBE, Biphasic) temp_ok->optimize_solvent No temp_ok->end_success Yes solvent_ok Improvement in ee? optimize_solvent->solvent_ok solvent_ok->end_success Yes end_fail Consider Dynamic Kinetic Resolution or Alternative Synthetic Routes solvent_ok->end_fail No

Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Very Slow or Stalled Reaction

Q: I set up the reaction, but after 24 hours, there is minimal to no conversion of the ester. What could be the problem?

A: A stalled reaction typically points to an issue with the enzyme's activity or the reaction environment.

Probable Causes & Solutions:

  • Inactive or Denatured Enzyme:

    • The Problem: The enzyme may have lost its activity due to improper storage, extreme pH, or high temperature.[17][20] Lipases are proteins with a specific 3D structure essential for function; denaturation causes this structure to be lost.

    • The Solution: Always use a fresh batch of enzyme or one that has been stored correctly (typically refrigerated or frozen). Ensure your buffer pH and reaction temperature are within the enzyme's optimal range.[19]

  • Presence of Inhibitors:

    • The Problem: Your substrate or solvent may contain impurities that act as enzyme inhibitors.[21] For example, heavy metal ions or certain organic molecules can bind to the enzyme and block its active site.[22] The product itself (carboxylic acid) or the co-product (ethanol) can sometimes cause product inhibition at higher concentrations.

    • The Solution: Use high-purity, analytical-grade substrates and solvents. If product inhibition is suspected, consider performing the reaction in a biphasic system where the product is extracted into the aqueous phase, away from the enzyme which may be in the organic phase.

  • Insufficient Water Activity (in Organic Solvents):

    • The Problem: Lipases require a thin layer of water on their surface to maintain their catalytically active conformation, even in organic media.[10][18] A completely anhydrous system can render the enzyme inactive.

    • The Solution: While bulk water should be avoided (as it promotes hydrolysis), ensure a minimal amount of water is present. This can be achieved by using enzymes that are not completely lyophilized or by pre-equilibrating the solvent with a salt hydrate pair to control water activity (a_w).

  • Poor Substrate/Enzyme Dispersion:

    • The Problem: The reaction is heterogeneous, involving a solid enzyme and a liquid substrate. If the mixture is not adequately agitated, the enzyme particles may clump together, reducing the available surface area for catalysis.

    • The Solution: Ensure efficient stirring or shaking throughout the reaction. The speed of agitation can be a critical parameter to optimize.[23]

Issue 3: Difficulty Separating the Product Acid from the Unreacted Ester

Q: The reaction worked, but I am struggling to get a clean separation of the 3-cyclohexene-1-carboxylic acid from the unreacted ethyl 3-cyclohexene-1-carboxylate. What is a reliable workup procedure?

A: This is a classic separation challenge that can be easily solved by exploiting the difference in acidity between the two compounds.

Standard Workup Protocol:

  • Stop the Reaction: Quench the reaction, for example, by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent like ethyl acetate or diethyl ether to dilute the mixture.

  • Liquid-Liquid Extraction: Transfer the organic mixture to a separatory funnel.

  • Base Wash: Add a dilute aqueous basic solution (e.g., 5% NaHCO₃ or 1 M Na₂CO₃). The carboxylic acid product will be deprotonated to its carboxylate salt, which is water-soluble. The unreacted ester, being neutral, will remain in the organic layer. Shake the funnel gently and allow the layers to separate.

  • Separate Layers: Drain the aqueous layer (containing the carboxylate salt) into a clean flask. Repeat the base wash on the organic layer 1-2 more times to ensure complete extraction of the acid.

  • Isolate the Unreacted Ester: The combined organic layers now contain the enantioenriched ethyl 3-cyclohexene-1-carboxylate. Wash this layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Isolate the Carboxylic Acid: Cool the combined aqueous layers in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl or citric acid) until the pH is ~2-3. The water-soluble carboxylate will be protonated back to the less soluble carboxylic acid, which may precipitate or can be extracted with fresh portions of an organic solvent (e.g., ethyl acetate). Dry the organic extracts and remove the solvent to yield the enantioenriched carboxylic acid.

Experimental Protocols & Data

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing the kinetic resolution.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Resolution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis setup Combine racemic ester, solvent/buffer, and enzyme (e.g., Lipase PS) react Incubate with agitation at controlled temperature (e.g., 30°C) setup->react monitor Monitor conversion by taking aliquots for GC/HPLC analysis react->monitor quench Stop reaction at ~50% conversion monitor->quench extract Separate acid and ester via basic liquid-liquid extraction quench->extract analyze Determine ee of purified acid and ester using chiral HPLC extract->analyze

Caption: General workflow for enzymatic kinetic resolution.
Protocol 1: Lipase-Catalyzed Hydrolysis of Ethyl 3-cyclohexene-1-carboxylate

This is a general guideline; specific amounts and conditions should be optimized as described in the troubleshooting section.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 3-cyclohexene-1-carboxylate (e.g., 1.0 g, 6.48 mmol).

  • Solvent/Buffer: Add 20 mL of a suitable reaction medium. This could be a 0.1 M phosphate buffer (pH 7.5) or an organic solvent like diisopropyl ether.

  • Enzyme Addition: Add the chosen lipase (e.g., 100-500 mg of Lipase from Pseudomonas cepacia). The optimal enzyme loading needs to be determined experimentally.[16]

  • Incubation: Seal the flask and stir the mixture at a constant temperature (e.g., 30°C) using a temperature-controlled water bath or heating mantle.

  • Monitoring: Periodically (e.g., every 4 hours), pause stirring, withdraw a small aliquot (e.g., 50 µL), and quench it with 1 mL of a solvent like acetonitrile containing an internal standard. Analyze by GC or HPLC to determine the conversion rate.

  • Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme (if immobilized or solid) or proceeding directly to the workup.

  • Purification: Follow the liquid-liquid extraction procedure detailed in Troubleshooting Issue 3 to separate the acidic product from the unreacted ester.

Protocol 2: Determination of Enantiomeric Excess (ee)
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable chiral column (e.g., Chiralcel OD-H or similar). UV detection is typically used.[24]

  • Mobile Phase: A common mobile phase for this separation is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the purified carboxylic acid and the unreacted ester in the mobile phase.

  • Analysis: Inject the samples onto the chiral column and record the chromatograms. Identify the peaks corresponding to the (R) and (S) enantiomers. The elution order must be confirmed using authentic, enantiomerically pure standards if available.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:

    • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Table 1: Key Factors and Their Influence on Kinetic Resolution
ParameterEffect on Reaction RateEffect on Enantioselectivity (E value)Typical Optimization Range
Temperature Increases with temperature until denaturation point[20]Often decreases at higher temperatures[1]10°C – 50°C
pH (Aqueous) Highly dependent; optimal range is enzyme-specific[17]Highly dependent; deviations from optimum can lower E[17]pH 6.0 – 8.5
Enzyme Choice Varies significantly between different lipases/esterasesThis is the primary determinant of the E value[25]Screen various commercial enzymes
Solvent Can be faster in organic solvents by shifting equilibriumHighly dependent on solvent polarity and properties[10][26]Toluene, MTBE, DIPE, Biphasic systems
Agitation Speed Increases up to a point by overcoming mass transfer limits[23]Generally minimal, unless poor mixing is an issue150 – 600 rpm
Substrate Conc. Follows Michaelis-Menten kinetics; can be inhibited at very high concentrations[19]Can decrease at very high concentrations[7]0.1 M – 2.0 M

References

  • ACSPublications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
  • Dou, Z., Chen, X., Niwayama, S., Xu, G., & Ni, Y. (2021). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. Organic Letters, 23(8), 3043–3047. [Link]
  • ResearchGate. (2021). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining | Request PDF.
  • Pu, L. (1997). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 119(41), 9869-9878. [Link]
  • PubMed. (2021). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining.
  • Taylor & Francis Online. (2007). Lipase-Catalyzed Esterification: Catalysis Reviews.
  • ACS Publications. (2021). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining.
  • PMC - NIH. (2023). Trends in the Use of Lipases: A Systematic Review and Bibliometric Analysis.
  • CDN. (n.d.). LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW.
  • Monash University. (n.d.). Factors affecting enzyme activity.
  • Creative Enzymes. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction.
  • ResearchGate. (2025). Lipase-Catalyzed Reactions for Modification of fats and other Lipids.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PubMed Central. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
  • NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Wikipedia. (n.d.). Kinetic resolution.
  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
  • PMC - NIH. (n.d.). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases.
  • YouTube. (2022). Stereochemistry: Kinetic Resolution.
  • UT Southwestern. (n.d.). Kinetic Resolutions.
  • PMC - NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • ResearchGate. (2025). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases.
  • Wiley Online Library. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.
  • PubMed. (2019). Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions.
  • Chemistry LibreTexts. (2025). Enzyme Inhibition.
  • Biology LibreTexts. (2022). Factors Affecting Enzyme Activity.
  • Conduct Science. (2021). Factors That Affects Enzyme Activity.
  • sfera. (n.d.). Optimization, kinetic, and scaling-up of solvent-free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • University of Pennsylvania. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.
  • PMC - NIH. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.

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Technical Support Center: Synthesis of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 3-cyclohexene-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Overview of the Synthesis: The Diels-Alder Reaction

The most common and efficient method for synthesizing 3-Cyclohexene-1-carboxylic acid, ethyl ester is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This reaction involves the combination of a conjugated diene (1,3-butadiene) and a dienophile (ethyl acrylate).

The reaction is valued for its high atom economy and stereospecificity. However, like any chemical transformation, it is not without potential pitfalls. Understanding the reaction mechanism and potential side reactions is crucial for troubleshooting and optimizing the synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Low Product Yield

Question: My reaction has resulted in a significantly lower yield of ethyl 3-cyclohexene-1-carboxylate than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reaction conditions to reactant quality. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction: The Diels-Alder reaction is an equilibrium process. Insufficient reaction time or inadequate temperature can lead to a low conversion of starting materials.

    • Causality: The formation of the cyclohexene ring involves the concerted movement of electrons, which requires a certain activation energy.

    • Solution:

      • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of starting materials.

      • Increase reaction time: If the reaction has not gone to completion, extend the reaction time.

      • Optimize temperature: While higher temperatures can favor the retro-Diels-Alder reaction, a moderate increase can sometimes improve the rate of the forward reaction. A typical temperature range is 100-150°C. For the reaction between acrolein and butadiene, temperatures between 80°C and 240°C have been reported, with a preferred range of 140°-170°C in a secondary reactor for continuous processes[1].

  • Poor Quality of Reactants: The purity of 1,3-butadiene and ethyl acrylate is paramount.

    • Causality: Impurities can interfere with the reaction or lead to the formation of unwanted byproducts. For instance, butadiene can contain inhibitors to prevent polymerization during storage.

    • Solution:

      • Purify reactants: Distill ethyl acrylate before use. Ensure 1,3-butadiene is passed through a column of a suitable inhibitor remover.

      • Verify reactant integrity: Use NMR or GC-MS to confirm the purity of your starting materials.

  • Use of a Lewis Acid Catalyst: The reaction can be sluggish without a catalyst.

    • Causality: A Lewis acid, such as boron trifluoride (BF3), can coordinate to the carbonyl oxygen of the ethyl acrylate, making it more electron-deficient and thus a more reactive dienophile. This coordination increases the mutual polarization and charge transfer between the diene and dienophile, lowering the activation energy[2][3][4].

    • Solution: Consider adding a catalytic amount of a Lewis acid like BF3 or titanium tetrachloride (TiCl4) to the reaction mixture[5]. Be mindful that this can sometimes alter the endo/exo selectivity.

FAQ 2: Presence of Unexpected Byproducts

Question: My post-reaction analysis (e.g., GC-MS or NMR) shows the presence of significant impurities alongside my desired product. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common challenge. Identifying the nature of these impurities is the first step toward eliminating them.

  • Polymerization of Starting Materials: Both 1,3-butadiene and ethyl acrylate can undergo polymerization under the reaction conditions.

    • Causality: The high temperatures often used for the Diels-Alder reaction can initiate radical or thermal polymerization of the vinyl groups in the reactants. Computational studies have shown that for some diene-dienophile pairs, polymerization via a diradical pathway can be competitive with the concerted cycloaddition[6].

    • Solution:

      • Add a polymerization inhibitor: A small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture.

      • Optimize temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize thermal polymerization.

  • Isomerization of the Product: The double bond in the cyclohexene ring can migrate.

    • Causality: Traces of acid or base, or even high temperatures, can catalyze the isomerization of this compound to the more thermodynamically stable 2-cyclohexene or 1-cyclohexene isomers. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, has been shown to catalyze this isomerization at elevated temperatures[7].

    • Solution:

      • Neutralize the reaction mixture: Ensure the workup procedure effectively removes any acidic or basic catalysts or byproducts.

      • Purify under mild conditions: Use vacuum distillation at the lowest possible temperature to purify the product and avoid thermally induced isomerization.

  • Dimerization of Butadiene: 1,3-butadiene can dimerize to form 4-vinylcyclohexene.

    • Causality: This is a competing Diels-Alder reaction where one molecule of butadiene acts as the diene and another acts as the dienophile.

    • Solution:

      • Control stoichiometry: Use a slight excess of the dienophile (ethyl acrylate) to favor the desired reaction.

      • Optimize temperature: The rate of butadiene dimerization is also temperature-dependent. Finding the optimal temperature for the desired reaction while minimizing dimerization is key.

  • Formation of the exo Isomer: The Diels-Alder reaction can produce both endo and exo diastereomers.

    • Causality: While the endo product is often the kinetically favored product due to secondary orbital interactions, the exo product can be the thermodynamically more stable isomer. Recent studies challenge the idea of inherent endo-selectivity in simpler Diels-Alder reactions, showing that kinetic endo:exo ratios can be close to 1:1[8].

    • Solution:

      • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the formation of the kinetic (endo) product. Higher temperatures can lead to equilibration and a higher proportion of the thermodynamic (exo) product.

      • Lewis Acid Catalysis: The choice of Lewis acid catalyst can influence the endo/exo selectivity.

FAQ 3: Difficulties in Product Purification

Question: I am struggling to obtain a pure sample of ethyl 3-cyclohexene-1-carboxylate after the reaction. What are the best purification strategies?

Answer: Effective purification is critical for obtaining a high-quality final product.

  • Distillation Challenges:

    • Problem: Co-distillation of impurities with similar boiling points or thermal degradation of the product.

    • Solution:

      • Fractional Vacuum Distillation: Use a fractionating column to improve the separation of components with close boiling points.

      • Low-Temperature Distillation: Employ a good vacuum pump to lower the boiling point of the product and minimize the risk of thermal isomerization or decomposition.

  • Chromatographic Purification:

    • Problem: Incomplete separation of byproducts from the desired ester.

    • Solution:

      • Column Chromatography: For small-scale purifications, silica gel column chromatography can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

      • HPLC: For analytical purposes or purification of small quantities, High-Performance Liquid Chromatography (HPLC) can provide excellent resolution[9].

  • Hydrolysis of the Ester:

    • Problem: The ester group is sensitive to both acidic and basic conditions, especially in the presence of water, leading to the formation of 3-cyclohexene-1-carboxylic acid[10][11][12].

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents during the reaction and workup.

      • Neutral Workup: Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate solution followed by brine, to remove any acidic components. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

III. Experimental Protocols and Workflows

General Synthetic Protocol

A representative procedure for the synthesis of ethyl 3-cyclohexene-1-carboxylate is as follows:

  • To a pressure vessel, add ethyl acrylate and a polymerization inhibitor (e.g., hydroquinone).

  • Cool the vessel and condense 1,3-butadiene into it.

  • Seal the vessel and heat it to the desired temperature (e.g., 100-150°C) for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the vessel to room temperature and carefully vent any excess butadiene.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove any unreacted starting materials under reduced pressure.

  • Purify the crude product by fractional vacuum distillation.

Purification Workflow

PurificationWorkflow crude Crude Product distillation Fractional Vacuum Distillation crude->distillation impurities Low-Boiling Impurities distillation->impurities Volatiles residue High-Boiling Residue/Polymers distillation->residue Residue pure_product Pure Ethyl 3-cyclohexene- 1-carboxylate distillation->pure_product Product Fraction

Caption: A typical purification workflow for ethyl 3-cyclohexene-1-carboxylate.

IV. Visualization of Key Reactions

Diels-Alder Reaction Mechanism

DielsAlder cluster_reactants Reactants cluster_product Product 1_3_Butadiene 1,3-Butadiene Product Ethyl 3-cyclohexene-1-carboxylate 1_3_Butadiene->Product [4+2] Cycloaddition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Product

Caption: The Diels-Alder reaction between 1,3-butadiene and ethyl acrylate.

Common Side Reactions

SideReactions reactants 1,3-Butadiene + Ethyl Acrylate main_product Desired Product reactants->main_product Diels-Alder polymer_ea Poly(ethyl acrylate) reactants->polymer_ea Polymerization polymer_bd Poly(butadiene) reactants->polymer_bd Polymerization dimer_bd 4-Vinylcyclohexene (Butadiene Dimer) reactants->dimer_bd Dimerization isomer Isomerized Product main_product->isomer Isomerization

Sources

Technical Support Center: Scaling the Synthesis of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of ethyl 3-cyclohexenecarboxylate. The transition from bench-scale synthesis to pilot or industrial production presents unique challenges, particularly for thermally sensitive and potentially hazardous reactions like the Diels-Alder cycloaddition. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up process.

Section 1: Fundamentals of the Synthesis

This section addresses the core principles of the reaction, providing the foundational knowledge necessary for successful scaling.

FAQ 1: What is the primary synthetic route to ethyl 3-cyclohexenecarboxylate?

The most common and atom-economical method for synthesizing ethyl 3-cyclohexenecarboxylate is the Diels-Alder reaction . This [4+2] cycloaddition involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (ethyl acrylate).[1][2] The reaction forms a six-membered ring, generating the target cyclohexene structure in a single, concerted step.

The reaction is valued for its high efficiency and stereospecificity, making it a cornerstone of modern organic synthesis.[1]

Diagram 1: Diels-Alder Reaction Mechanism

Diels_Alder cluster_transition_state Transition State cluster_product Product Butadiene 1,3-Butadiene (Diene) EthylAcrylate Ethyl Acrylate (Dienophile) TS [4+2] Cycloaddition (Concerted Mechanism) Butadiene->TS EthylAcrylate->TS Product Ethyl 3-cyclohexenecarboxylate TS->Product New σ-bonds form Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactor with Ethyl Acrylate & Solvent Addition Controlled Sub-surface Addition of Butadiene Reactants->Addition Butadiene Prepare 1,3-Butadiene in Pressurized Cylinder Butadiene->Addition Monitoring Continuous Monitoring: Temp, Pressure, Agitation Addition->Monitoring Control Temp > Setpoint? Monitoring->Control Quench Vent & Quench (if necessary) Monitoring->Quench Control->Monitoring No Pause Pause Addition Control->Pause Yes Pause->Monitoring Extraction Aqueous Wash / Liquid-Liquid Extraction Quench->Extraction Purification Vacuum Distillation Extraction->Purification Analysis QC Analysis (GC, NMR) Purification->Analysis

Caption: Process flow for scaling the synthesis with integrated safety loops.

Problem 2: The reaction yield has dropped significantly compared to the lab scale.

Cause: This common issue can stem from several factors related to the physical differences in the scaled-up environment.

Solutions:

  • Improve Mixing: As mentioned, switch from magnetic stirring to a properly designed overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity. [3]* Re-optimize Temperature: The optimal temperature profile in a large reactor may differ from a lab flask. Conduct small-scale optimization studies to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing the retro-Diels-Alder and polymerization side reactions.

  • Inhibit Polymerization: Ethyl acrylate is prone to radical polymerization, especially at elevated temperatures. [4]Add a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.

  • Check Reagent Purity: Ensure the purity of starting materials is consistent. Impurities that were negligible on a small scale can have a significant impact on larger batches.

Problem 3: The final product is contaminated with a polymeric byproduct.

Cause: This is almost always due to the polymerization of the ethyl acrylate dienophile.

Solutions:

  • Strict Temperature Control: Avoid any temperature overshoots. Polymerization rates often increase more rapidly with temperature than the Diels-Alder reaction rate.

  • Use an Inhibitor: This is the most direct solution. A few hundred ppm of an appropriate inhibitor can effectively prevent polymerization without significantly impacting the desired cycloaddition.

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress by an appropriate analytical method (e.g., GC, TLC) and proceed with the workup as soon as the starting material is consumed to a satisfactory level.

  • Consider a Catalyzed, Low-Temperature Process: Using a Lewis acid allows the reaction to run at temperatures where polymerization is kinetically disfavored. [4]

Problem 4: The workup is difficult, involving stable emulsions during extraction.

Cause: Scaling up extractions can be problematic. The increased volume and vigorous agitation required can lead to the formation of stable emulsions, especially if acidic or basic washes are used.

Solutions:

  • Optimize Solvent Choice: Select an extraction solvent with a significantly different density from the aqueous phase and low mutual solubility.

  • Modify Agitation: Use gentle, rocking agitation rather than vigorous stirring during the extraction phase in the reactor.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and "dry" the organic layer.

  • Phase-Separation Aids: In difficult cases, small amounts of a different solvent (like isopropanol) or filtration through a pad of celite can help break up emulsions.

Section 3: Recommended Experimental Protocols

The following protocols provide a starting point for both lab and pilot-scale synthesis. Note: These are illustrative and must be adapted and fully risk-assessed before implementation. [5]

Parameter Lab Scale (100 mL flask) Pilot Scale (20 L Reactor) Rationale for Change
Equipment Round-bottom flask, magnetic stirrer, condenser Jacketed glass-lined steel reactor, overhead stirrer Enhanced heat transfer, robust mixing, and pressure containment are critical at scale. [3]
Ethyl Acrylate 25 g (0.25 mol) 5.0 kg (50 mol) Direct 200x scale-up.
Solvent (Toluene) 50 mL 10 L Maintains concentration while providing sufficient thermal mass.
Inhibitor (Hydroquinone) 25 mg 5 g Prevents polymerization of the dienophile, a greater risk with longer heating times at scale. [4]
1,3-Butadiene ~16 g (0.30 mol, 1.2 eq) ~3.2 kg (60 mol, 1.2 eq) A slight excess of the volatile diene ensures complete conversion of the ester.
Temperature 110 °C (Reflux) 100-110 °C (Internal) Precise internal temperature control is vital to prevent runaway reactions and side-product formation. [3]
Addition Time All at once (sealed tube) 2-4 hours (sub-surface sparge) Slow addition manages the exotherm and maintains a safe operating state.
Reaction Time 12 hours 12-16 hours (Monitor by GC) Reaction is monitored to determine endpoint, avoiding unnecessary heating that could cause degradation.
Workup Dilute, wash with NaHCO₃, brine Cool, vent, wash with NaHCO₃, brine Process remains similar, but handling of large volumes requires dedicated equipment.
Purification Short-path distillation Fractional vacuum distillation Fractional distillation is necessary to achieve high purity with larger volumes.

| Expected Yield | 75-85% | 70-80% | A slight decrease in yield is common on scale-up due to handling losses and less ideal conditions. |

References

  • ResearchGate. Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
  • Royal Society of Chemistry. Chapter 16: Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
  • Abele, S., et al. (2018). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development.
  • Van der Borght, K., et al. (2015). Improving the efficiency of the Diels-Alder process by using flow chemistry and zeolite catalysis. Green Chemistry.
  • Google Patents. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate.
  • Mamaghani, M., et al.
  • University of Illinois Division of Research Safety. Scale-up Reactions. (2019).
  • Stanford Environmental Health & Safety. Scale Up Safety. (2023).
  • ACS Omega. Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions.
  • Japan International Center for Environmental Technology Transfer. III Analytical Methods.
  • ResearchGate. Optimization of the reaction conditions for the Diels-Alder reaction.
  • ResearchGate. A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate.
  • Beilstein Journal of Organic Chemistry. Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (2017).
  • Wikipedia. Hagemann's ester.
  • MDPI. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. (2022).
  • NIST WebBook. Ethyl 3-cyclohexenecarboxylate.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • ResearchGate. Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement.
  • PubChem. Ethyl 3-oxocyclohexanecarboxylate.
  • ResearchGate. (PDF) BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • Chemical Science. The simplest Diels–Alder reactions are not endo -selective. (2020).
  • ResearchGate. A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity.
  • PubChem. Ethyl 3-hydroxycyclohexanecarboxylate.
  • Organic Syntheses. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

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Technical Support Center: Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Effective Drying Techniques

Welcome to the technical support center for handling and purifying ethyl 3-cyclohexenecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who require an anhydrous product for subsequent reactions or analyses. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively in your own laboratory settings.

Part 1: Foundational Knowledge - Why Drying is Critical

Q1: Why is it so important to dry ethyl 3-cyclohexenecarboxylate after an aqueous workup?

A1: Ethyl 3-cyclohexenecarboxylate, like all esters, is susceptible to hydrolysis—a reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by residual acid or base from your reaction or workup.[1] The presence of water can therefore lead to product degradation over time, reduced yield, and the introduction of impurities that may complicate subsequent synthetic steps or analytical characterization.

Furthermore, many organometallic or dehydrating reagents used in modern synthesis (e.g., Grignard reagents, lithium aluminum hydride, acid chlorides) react violently or are quenched by water. Ensuring your substrate is anhydrous is a prerequisite for the success of these sensitive reactions.

Part 2: Selecting the Appropriate Drying Method

The choice of drying agent is the most critical decision in this process. It depends on the required level of dryness, the scale of your experiment, and the chemical compatibility of the agent with your ester.

Q2: Which solid drying agents are suitable for ethyl 3-cyclohexenecarboxylate, and which should I avoid?

A2: The ideal drying agent for an ester is chemically inert, efficient, and easily separable from the product.

  • Recommended: Anhydrous Sodium Sulfate (Na₂SO₄) and Anhydrous Magnesium Sulfate (MgSO₄) are the most common and effective choices.[2] Molecular sieves are excellent for achieving a high degree of dryness.[3]

  • Avoid: Anhydrous Calcium Chloride (CaCl₂) should be avoided. It can form adducts and complexes with esters, leading to product loss.[4] Strong dehydrating agents that are also acidic or basic (e.g., phosphorus pentoxide, calcium hydride) are not suitable for simple product drying after a workup as they can catalyze degradation.[5]

Q3: How do I choose between Sodium Sulfate, Magnesium Sulfate, and Molecular Sieves?

A3: This decision involves a trade-off between speed, capacity, and final water content. The following table summarizes the key characteristics to guide your choice.

Drying AgentSpeedCapacity (Water/g Agent)AcidityEase of RemovalKey Considerations
Sodium Sulfate (Na₂SO₄) SlowHigh (forms decahydrate)NeutralExcellent (granular, easy to decant or filter)Best for routine, non-critical drying. Allow at least 15-30 minutes of contact time.[6] Inefficient above 32°C.
Magnesium Sulfate (MgSO₄) FastMedium (forms heptahydrate)Mildly AcidicFair (fine powder, requires filtration)Excellent for rapid and thorough drying.[6][7] Its fine powder nature provides a large surface area but can lead to product adsorption; always rinse the solid with fresh solvent.[2]
Molecular Sieves (3Å or 4Å) Slow to ModerateLow to MediumNeutralExcellent (beads, easy to decant or filter)The best choice for achieving exceptionally dry ("anhydrous") conditions.[5] Ideal for drying solvents or solutions that will be used in highly moisture-sensitive reactions.[3]

Part 3: Experimental Protocols & Workflows

A successful drying procedure begins before the drying agent is even added.

Workflow: Decision Logic for Drying Organic Solutions

This diagram outlines the logical steps from initial workup to obtaining a dry product solution.

DryingWorkflow cluster_prep Pre-Drying Step cluster_drying Primary Drying Step cluster_separation Product Isolation prep Organic Layer from Aqueous Workup brine Wash with Saturated Aqueous NaCl (Brine) prep->brine Removes bulk H₂O choose Required Dryness? brine->choose na2so4 Use Sodium Sulfate (Na₂SO₄) choose->na2so4 Routine mgso4 Use Magnesium Sulfate (MgSO₄) choose->mgso4 Fast & Thorough sieves Use Molecular Sieves (3Å or 4Å) choose->sieves Anhydrous separate Agent Type? na2so4->separate mgso4->separate sieves->separate decant Decant or Pipette separate->decant Granular (Na₂SO₄, Sieves) filter Gravity Filter separate->filter Powder (MgSO₄) rinse Rinse Agent with Dry Solvent decant->rinse filter->rinse evaporate Evaporate Solvent (Rotovap) rinse->evaporate

Caption: Decision workflow for drying ethyl 3-cyclohexenecarboxylate.

Protocol 1: Routine Drying with Anhydrous Sodium Sulfate (Na₂SO₄)

This method is ideal for general-purpose drying where trace amounts of residual water are acceptable.

  • Pre-Dry: After your final aqueous wash, wash the organic layer containing your ester with an equal volume of saturated NaCl solution (brine). This removes the majority of dissolved water.[8]

  • Separate: Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add Drying Agent: Add a small amount of granular anhydrous Na₂SO₄ (e.g., 1-2 spatula tips for 50 mL of solution). Swirl the flask.

  • Observe: Initially, the Na₂SO₄ will clump together as it absorbs water, sticking to the bottom of the flask.[2]

  • Incremental Addition: Continue adding small portions of Na₂SO₄ and swirling until some of the newly added crystals move freely in the solution without clumping.[9] This "snow globe" effect indicates that all the water has been absorbed.

  • Wait: Allow the flask to stand for at least 15 minutes to ensure complete drying.[6]

  • Isolate: Carefully decant (pour off) the solution into a clean flask, leaving the clumped drying agent behind. Alternatively, for small volumes, draw the liquid off with a Pasteur pipette.[8][10]

  • Rinse: Add a small volume of fresh, dry solvent to the drying agent, swirl, and decant this rinsing into your main solution to recover any adsorbed product.

Protocol 2: Rapid Drying with Anhydrous Magnesium Sulfate (MgSO₄)

Use this method when you need to dry your solution quickly and thoroughly.

  • Pre-Dry & Separate: Follow steps 1 and 2 from the Sodium Sulfate protocol.

  • Add Drying Agent: Add a small amount of anhydrous MgSO₄ powder. Swirl vigorously. MgSO₄ works much faster than Na₂SO₄.

  • Observe & Add: As with Na₂SO₄, add portions until newly added powder remains free-flowing.[7]

  • Wait: Due to its high efficiency, a waiting period of only 5-10 minutes is typically sufficient.

  • Isolate: MgSO₄ is a fine powder and must be removed by gravity filtration. Set up a funnel with fluted filter paper and filter the solution into a clean, dry flask.

  • Rinse: Rinse the original flask and the filter paper containing the MgSO₄ with a small amount of fresh, dry solvent to ensure complete recovery of your product.[2]

Part 4: Troubleshooting & FAQs

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
"My drying agent keeps clumping, no matter how much I add." The solution contains a large amount of water.Ensure you have performed a brine wash to remove bulk water.[8] If you have, you may need to separate the layers again. Add the drying agent in larger portions until some remains free-flowing.
"The solution is clear, but after I remove the solvent, my product is still wet (e.g., broad H₂O peak in NMR)." 1. Insufficient contact time with the drying agent. 2. The drying agent was not fully effective.1. Increase the contact time (especially for Na₂SO₄).[6] 2. Use a more efficient agent like MgSO₄ or molecular sieves. 3. Redissolve the product in a dry solvent and re-dry.
"My final yield is lower than expected." The product was adsorbed onto the surface of the drying agent. This is more common with fine powders like MgSO₄.[2]Always rinse the drying agent with a small amount of fresh, dry solvent after decanting or filtering and combine the rinsing with your main solution.[2]
"My solution turned cloudy after adding the drying agent." This can happen if the solution is saturated with water and the formation of hydrates creates a fine suspension.Add more drying agent and swirl. If it persists, allow it to settle and then filter through a small plug of Celite or glass wool.
Frequently Asked Questions (FAQs)
  • Q: Can I use heat or a vacuum to dry ethyl 3-cyclohexenecarboxylate?

    • A: While placing a sample under a high vacuum can remove residual volatile solvents and trace water, it is not an effective method for removing significant amounts of water from an organic solution.[6] Distillation can be used, but the primary technique for removing water from an ester solution is azeotropic distillation, often with a Dean-Stark apparatus and a solvent like toluene.[11][12][13] This is typically used to drive an esterification reaction to completion rather than to dry a finished product.

  • Q: Is ethyl 3-cyclohexenecarboxylate sensitive to acid or base?

    • A: Yes. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[1][14] Therefore, it is crucial to use a neutral drying agent like Na₂SO₄ or molecular sieves, especially if your compound has other sensitive functional groups.[9] While MgSO₄ is generally acceptable, its slight acidity should be a consideration for highly sensitive substrates.[2]

  • Q: How can I tell if my starting drying agent is still anhydrous?

    • A: Anhydrous drying agents should be free-flowing powders or granules. If the material in your stock bottle is clumped together or forms hard cakes, it has absorbed atmospheric moisture and its drying capacity is depleted.[9] It should be replaced or reactivated (e.g., by baking in an oven, following appropriate safety procedures).

  • Q: Can I add molecular sieves directly to my reaction flask to remove water as it's formed (e.g., in a Fischer esterification)?

    • A: This is an advanced and effective technique. However, you must never add molecular sieves directly to a strongly acidic reaction mixture, as the acid will destroy the aluminosilicate structure of the sieves.[15][16] The proper way to do this is to place the sieves in a Soxhlet extractor, which allows the solvent/water azeotrope to be dried by the sieves before the solvent is returned to the reaction flask, keeping the sieves separate from the acid catalyst.[15]

References

  • Ester Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Chemical Properties of Ethyl 3-cyclohexenecarboxylate (CAS 15111-56-5). (n.d.). Cheméo.
  • Sodium Sulfate in Chemical Labs: Applications as a Drying Agent. (2025, September 23). Elchemy.
  • Technical Support Center: Driving Esterification Equilibrium by Water Removal. (n.d.). Benchchem.
  • Tips & Tricks: Drying Methods. (2026). University of Rochester, Department of Chemistry.
  • What happens if I use calcium chloride in the esterification mixture of carboxylic acid, alcohol and sulfuric acid? (2019, August 4). Quora.
  • Anhydrous sodium suflate for fatty acid esters. (2014, September 24). Chromatography Forum.
  • Using molecular sieves for solvent drying. (n.d.). University of Michigan, Department of Chemistry.
  • Ethyl 3-cyclohexenecarboxylate. (n.d.). NIST WebBook.
  • Drying solvents. (2023, July 25). Sciencemadness Wiki.
  • 3.2: Drying Agents. (2024, August 15). Chemistry LibreTexts.
  • Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. (2017, January 31). YouTube.
  • Drying Organic Solutions. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Using drying agents. (n.d.). University of Calgary, Department of Chemistry.
  • Using molecular sieves during the reaction. (2017, November 16). Reddit.
  • Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls. (2025, August 31). GFSi.
  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010, September 27). TSI Journals.
  • Azeotropic distillation. (n.d.). Wikipedia.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). US EPA.
  • Hydrolysis of esters. (n.d.). Chemguide.

Sources

Common pitfalls in the handling and storage of ethyl 3-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-cyclohexenecarboxylate (E3CC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and use of this versatile unsaturated ester. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Critical Storage & Handling Protocols (FAQs)

This section addresses the most frequently asked questions regarding the fundamental preservation and safety protocols for Ethyl 3-cyclohexenecarboxylate. Proper storage is the first and most critical step in ensuring experimental reproducibility.

Q1: What are the ideal storage conditions for Ethyl 3-cyclohexenecarboxylate to ensure long-term stability?

A1: The long-term stability of E3CC is critically dependent on temperature and atmosphere. While it can be stored at room temperature for short periods, for long-term storage, it is highly recommended to store it in a cool, dark place at temperatures below 15°C.[1]. The container should be tightly sealed and stored in a dry, well-ventilated area.[2][3].

  • Causality: The molecule contains two reactive sites: an ester functional group and a carbon-carbon double bond. Lower temperatures reduce the rate of potential degradation reactions, such as hydrolysis and slow oxidation. A tightly sealed container prevents the ingress of atmospheric moisture and oxygen, which are key reactants in these degradation pathways.

Q2: Is storage under an inert atmosphere (e.g., Argon or Nitrogen) necessary?

A2: Yes, for long-term storage or for high-purity applications, blanketing the compound with an inert gas is a best practice.

  • Expertise & Experience: The cyclohexene ring possesses allylic hydrogens (hydrogens on the carbons adjacent to the double bond), which are susceptible to radical-mediated oxidation by atmospheric oxygen. This process can lead to the formation of hydroperoxides and other oxidative degradation products, which can compromise the purity of the material and interfere with subsequent reactions. While not always listed on basic safety data sheets, field experience shows that inerting is crucial for sensitive applications.

Q3: What type of container is recommended for storing E3CC?

A3: Use the original supplier's container whenever possible. If transferring to a new container, amber glass bottles with a tight-fitting, chemically resistant cap (e.g., PTFE-lined) are ideal. Polyethylene or polypropylene containers may also be suitable.[4].

  • Trustworthiness: Avoid containers that may have residual moisture, acidic, or basic contaminants. Always ensure the container is clearly labeled and free from leaks.[4]. Before use, especially after long-term storage, it is prudent to verify the compound's purity via Gas Chromatography (GC) to ensure no degradation has occurred.

Q4: What are the essential personal protective equipment (PPE) requirements when handling this compound?

A4: Standard laboratory PPE is required. This includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[2][4]. All handling should be performed in a well-ventilated area or a chemical fume hood.[2][4]. Ensure eyewash stations and safety showers are readily accessible.[5].

Section 2: Understanding Chemical Stability & Degradation (FAQs)

Ethyl 3-cyclohexenecarboxylate is susceptible to specific degradation pathways due to its chemical structure. Understanding these pathways is key to troubleshooting and preventing experimental failures.

Q5: What is the most common degradation pathway for E3CC?

A5: The most common degradation pathway is hydrolysis of the ester linkage.[6][7]. This reaction is catalyzed by the presence of water, and significantly accelerated by acidic or basic conditions.[8][9].

  • Mechanistic Insight: In this reaction, a water molecule cleaves the ester, yielding 3-cyclohexene-1-carboxylic acid and ethanol.[7][9]. This is a reversible reaction under acidic conditions, but the use of a strong base (saponification) drives the reaction to completion by forming the carboxylate salt.[7][8]. The presence of the carboxylic acid impurity can alter the pH of your sample and interfere with subsequent chemical transformations.

Q6: How does oxidation affect the quality of E3CC?

A6: The double bond in the cyclohexene ring is susceptible to oxidation.[6]. This can occur slowly upon exposure to air (autoxidation) or more rapidly in the presence of oxidizing agents.

  • Expertise & Experience: Oxidation can lead to a variety of byproducts, including epoxides, diols, or even cleavage of the ring. These impurities are often difficult to separate and can poison catalysts or lead to unexpected side products in your reactions. The presence of β-hydrogens in the ester structure can also be a site for oxidative attack at high temperatures.[6].

Q7: Can Ethyl 3-cyclohexenecarboxylate polymerize?

A7: While less reactive than terminal alkenes like vinylcyclohexene, the internal double bond of E3CC can potentially undergo polymerization or oligomerization under certain conditions, such as in the presence of radical initiators, strong acids, or certain transition metal catalysts.[10][11][12]. This is not a common issue under standard storage conditions but can be a pitfall in certain reaction setups, especially at elevated temperatures.

Visualizing Degradation Pathways

G cluster_main Ethyl 3-Cyclohexenecarboxylate cluster_degradation Potential Degradation Products E3CC Ethyl 3-Cyclohexenecarboxylate (C₉H₁₄O₂) Hydrolysis 3-Cyclohexene-1-carboxylic Acid + Ethanol E3CC->Hydrolysis + H₂O (Acid/Base catalyst) Oxidation Epoxides, Diols, Other Oxidized Species E3CC->Oxidation + [O] (Air, Oxidizing Agents) Polymerization Oligomers / Polymers E3CC->Polymerization Initiator / Heat

Caption: Primary degradation pathways for Ethyl 3-cyclohexenecarboxylate.

Section 3: Troubleshooting Common Experimental Issues

This section provides practical, step-by-step guidance for resolving specific problems you may encounter.

Scenario 1: Assay Failure / Unexpected Impurities in Analysis (GC/NMR)

You perform a GC analysis on your stored E3CC and find the purity is below the required specification (>95%), or you observe unexpected peaks in your NMR spectrum.

  • Cross-Reference Storage Conditions: Immediately check your storage records. Was the container properly sealed? Was it stored at the recommended temperature and protected from light?

  • Identify Impurities:

    • GC-MS Analysis: The most effective method. Look for the mass corresponding to the hydrolyzed product, 3-cyclohexene-1-carboxylic acid (m/z = 126.15), and ethanol. Oxidative products may appear as M+16 or M+32 peaks.

    • ¹H NMR Analysis: Hydrolysis is indicated by a broadening of the baseline and the appearance of a new carboxylic acid proton signal (typically >10 ppm).

  • Quantify Purity: Use a calibrated GC with an internal standard to get an accurate quantification of the remaining E3CC.

  • Remediation: If the purity is only slightly compromised and the primary impurity is the carboxylic acid, it may be possible to remove it with a mild basic wash (e.g., dilute sodium bicarbonate solution), followed by drying over magnesium sulfate and re-distillation under reduced pressure. However, for critical applications, using a new, verified lot is the most trustworthy approach.

Scenario 2: Reaction Failure or Inconsistent Yields

You are using E3CC in a reaction (e.g., Diels-Alder, hydrogenation) and are experiencing low or no yield, or the yield varies significantly between batches.

Troubleshooting Workflow

G decision decision process process start Inconsistent Reaction Results c1 Verify Purity of E3CC (GC/NMR) start->c1 end end d1 Is Purity >98%? c1->d1 p1 Re-purify or use a new batch of E3CC d1->p1 No c2 Check Reaction Conditions (Solvent, Temp, Atmosphere) d1->c2 Yes p1->c1 d2 Are conditions strictly anhydrous? c2->d2 p2 Dry all solvents/reagents. Use inert atmosphere. d2->p2 No c3 Analyze Reagent Compatibility d2->c3 Yes p2->c2 end_success Problem Resolved c3->end_success end_fail Consult Literature for Alternative Pathways c3->end_fail

Caption: A logical workflow for troubleshooting reaction failures involving E3CC.

Section 4: Incompatible Materials & Reagents

To prevent hazardous situations and failed experiments, avoid mixing Ethyl 3-cyclohexenecarboxylate with the following classes of reagents.

Incompatible Reagent ClassReason for Incompatibility & Potential Outcome
Strong Oxidizing Agents Reacts exothermically with the C=C double bond. Can lead to uncontrolled reactions and the formation of unwanted byproducts.
(e.g., Peroxides, Permanganates)
Strong Acids Catalyzes rapid hydrolysis of the ester group.[7][9]. Can also promote polymerization/isomerization of the double bond.
(e.g., Sulfuric Acid, HCl)
Strong Bases Catalyzes irreversible hydrolysis (saponification) of the ester.[7][8]. Can be highly exothermic.
(e.g., Sodium Hydroxide, LDA)
Radical Initiators Can initiate polymerization of the cyclohexene ring, especially upon heating.
(e.g., AIBN, Benzoyl Peroxide)
References
  • Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. National Institutes of Health (NIH). [Link]
  • 3-Cyclohexene-1-carboxylic acid, ethyl ester. PubChem. [Link]
  • Polymerization of 4-vinyl-1-cyclohexene. OpenMETU. [Link]
  • SYNTHETIC ESTERS. Zschimmer & Schwarz. [Link]
  • Polymerization of 4-vinyl-1-cyclohexene. OpenMETU. [Link]
  • Chemical Properties of Ethyl 3-cyclohexenecarboxyl
  • Polymerisation of cyclohexene.
  • hydrolysis of esters. Chemguide. [Link]
  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

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Optimizing reaction time and temperature for ethyl 3-cyclohexenecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of this classic Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. Our goal is to provide you with the in-depth technical insights necessary to enhance reaction yield, purity, and efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

A low yield of ethyl 3-cyclohexenecarboxylate is one of the most common experimental issues. This can often be traced back to reaction conditions, reagent quality, or equilibrium dynamics.

Potential Cause 1: Suboptimal Temperature Control

The Diels-Alder reaction is highly sensitive to temperature. While higher temperatures increase the reaction rate, they can also promote the reverse (retro-Diels-Alder) reaction, shifting the equilibrium back toward the starting materials.[1][2] This is especially true for reactions that are thermodynamically controlled at elevated temperatures.[1][3][4]

  • Solution:

    • Verify Temperature: Ensure your reaction vessel's internal temperature is accurately monitored. Do not rely solely on the heating mantle or oil bath setting.

    • Optimize Temperature Range: For the uncatalyzed reaction, a moderate temperature range of 100-150°C is typically effective. If you observe product decomposition or a stall in conversion, consider lowering the temperature and extending the reaction time.

    • Consider Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored endo product is dominant. At higher temperatures, the equilibrium may favor the more stable exo product or the starting materials themselves.[1][3] If your goal is maximum yield, operating under kinetic control (lower temperatures) is often preferable.

Potential Cause 2: Presence of Inhibitors or Impurities

Commercial 1,3-butadiene and ethyl acrylate often contain polymerization inhibitors (e.g., hydroquinone). While necessary for storage, these inhibitors can quench the desired reaction.

  • Solution:

    • Purify Reagents: Remove inhibitors immediately before use. Ethyl acrylate can be passed through a short column of activated basic alumina. Gaseous 1,3-butadiene can be passed through a trap containing a fresh inhibitor-remover resin.

    • Check for Polymerization: Visually inspect your reaction mixture. The formation of a viscous liquid or solid precipitate is a strong indicator of unwanted polymerization of either the diene or the dienophile.

Potential Cause 3: Reagent Stoichiometry and Conformation

The Diels-Alder reaction requires the diene (1,3-butadiene) to be in the s-cis conformation to react.[5] Although this is a low-energy conformation for butadiene, ensuring an adequate concentration of the reactive conformer is key.

  • Solution:

    • Use an Excess of Diene: Since 1,3-butadiene is a gas at room temperature, it is typically condensed into the reaction vessel at a low temperature. Using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction forward.

    • Ensure a Closed System: The reaction should be conducted in a sealed pressure vessel (e.g., a sealed tube or a high-pressure autoclave) to prevent the volatile butadiene from escaping, thereby maintaining its concentration in the reaction mixture.

Issue 2: Formation of Undesired Byproducts

The primary byproduct concerns in this synthesis are polymers of the starting materials and, to a lesser extent, isomeric products.

Potential Cause 1: Polymerization of Starting Materials

Ethyl acrylate is prone to radical polymerization, especially at elevated temperatures. Butadiene can also polymerize.

  • Solution:

    • Strict Temperature Control: Avoid excessive temperatures. As noted, temperatures above 150°C can significantly increase the rate of polymerization.

    • Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can initiate radical polymerization pathways.

    • Limit Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress by techniques like GC-MS or TLC to determine the point of maximum conversion, then begin workup.

Potential Cause 2: Competing Reaction Pathways

While the Diels-Alder cycloaddition is the dominant pathway, at very high temperatures or in the presence of certain catalysts, other reactions, such as ene reactions or stepwise radical pathways, can occur.[6]

  • Solution:

    • Maintain Optimal Temperature: Adhering to the recommended temperature range (100-150°C) minimizes these alternative pathways.

    • Careful Catalyst Selection: If using a Lewis acid catalyst, choose one known to selectively enhance the Diels-Alder reaction without promoting side reactions.[7][8]

Experimental Workflow for Synthesis

The following diagram outlines a generalized workflow for the synthesis of ethyl 3-cyclohexenecarboxylate.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Purify Ethyl Acrylate (remove inhibitor) add_ea Add Ethyl Acrylate & Solvent (optional) prep_reagents->add_ea prep_vessel Dry Reaction Vessel (Autoclave/Sealed Tube) prep_vessel->add_ea cool_vessel Cool Vessel to -78°C add_ea->cool_vessel add_bd Condense 1,3-Butadiene cool_vessel->add_bd seal_vessel Seal Vessel Securely add_bd->seal_vessel heat_reaction Heat to 100-150°C (Monitor Pressure) seal_vessel->heat_reaction monitor Monitor Progress (GC/TLC) heat_reaction->monitor cool_down Cool to Room Temp. (Vent excess pressure safely) monitor->cool_down remove_solvent Remove Solvent (Rotary Evaporation) cool_down->remove_solvent distill Purify by Vacuum Distillation remove_solvent->distill analyze Characterize Product (NMR, IR, GC-MS) distill->analyze

Caption: General experimental workflow for ethyl 3-cyclohexenecarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time and temperature?

There is a trade-off between reaction time and temperature. Higher temperatures lead to faster rates but risk lower yields due to the retro-Diels-Alder reaction and polymerization.[2] A good starting point is to heat the reaction at 120-140°C for 6-12 hours . The reaction should be monitored to find the optimal endpoint where the yield of the desired product is maximized.

ConditionTemperature (°C)Typical Time (h)Key Considerations
Thermal (Uncatalyzed) 100 - 1506 - 24Simple, but requires higher temperatures and longer times. Risk of polymerization and retro-reaction.
Lewis Acid Catalyzed 0 - 251 - 8Faster rates at lower temperatures, reducing side reactions. Requires anhydrous conditions and catalyst removal.[9][10]

Q2: Can a Lewis acid catalyst be used to improve the reaction?

Yes, Lewis acids can significantly accelerate the Diels-Alder reaction, allowing it to proceed at lower temperatures and shorter times.[5] They function by coordinating to the carbonyl oxygen of the ethyl acrylate, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the orbital interaction with the diene's HOMO.[8][11]

  • Common Catalysts: AlCl₃, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃.[8][12]

  • Key Considerations:

    • Anhydrous Conditions: Lewis acids are extremely sensitive to water. All reagents, solvents, and glassware must be scrupulously dried.

    • Catalyst Loading: Typically, 5-10 mol% of the catalyst is sufficient. Higher loadings can sometimes lead to side product formation.[9][10]

    • Workup: The workup procedure must include a step to quench and remove the Lewis acid, typically an aqueous wash.

Q3: How can I effectively monitor the reaction's progress?

Monitoring the reaction is crucial for optimization.

  • Gas Chromatography (GC): This is an excellent method for quantitative analysis. A small aliquot of the reaction mixture can be withdrawn (after cooling), diluted, and injected to determine the ratio of starting materials to the product.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. Spot the reaction mixture against standards of the starting materials on a silica plate. The appearance of a new spot with a different Rf value indicates product formation.

Q4: What is the expected stereochemistry of the product?

The Diels-Alder reaction between 1,3-butadiene and a monosubstituted dienophile like ethyl acrylate generates a racemic mixture of two enantiomers. While the concepts of endo and exo selectivity are critical for cyclic dienes, for the reaction of 1,3-butadiene, these transition states lead to the same product.[13] However, the electronic and steric effects of the substituents will still influence the transition state energetics.

Troubleshooting Decision Tree

If a reaction fails, this logical diagram can help diagnose the potential cause.

G start Reaction Yield is Low/Zero check_sm Analyze Crude Mixture (GC, NMR) start->check_sm sm_present Starting Materials Unchanged? check_sm->sm_present byproducts Byproducts or Polymer Present? check_sm->byproducts temp_low Reaction Temp Too Low or Time Too Short sm_present->temp_low Yes inhibitor Inhibitor Present in Reagents sm_present->inhibitor Yes leak System Leak (Loss of Butadiene) sm_present->leak Yes temp_high Reaction Temp Too High (Retro-Diels-Alder) byproducts->temp_high Yes polymer Polymerization Occurred (Temp too high / O2 present) byproducts->polymer Yes sol_increase_cond Solution: Increase Temp/Time or Use Catalyst temp_low->sol_increase_cond sol_purify Solution: Purify Reagents Before Use inhibitor->sol_purify sol_check_seal Solution: Check Seals, Use Pressure Vessel leak->sol_check_seal sol_reduce_temp Solution: Reduce Temp, Monitor Progress temp_high->sol_reduce_temp sol_inert Solution: Use Inert Atmosphere, Reduce Temp polymer->sol_inert

Caption: A decision tree for troubleshooting low-yield reactions.

References
  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
  • Chemistry LibreTexts. (2022). 10.3: The Diels Alder Reaction. [Link]
  • Gama, N., et al. (2020).
  • Putri, P. I., et al. (2024). Comprehensive Analysis of Kinetic and Thermodynamic Factors Influencing the Diels-Alder Reaction.
  • ResearchGate. (n.d.). Thermodynamic and kinetic properties of the single-molecule Diels-Alder...[Link]
  • Hakam, A., et al. (2018). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry. [Link]
  • Cremer, D., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. NSF Public Access Repository. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • Houk, K. N., et al. (1995). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society. [Link]
  • MDPI. (2022).
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
  • Google Patents. (n.d.).
  • Tran, V., & Minehan, T. G. (2012). Lewis Acid Catalyzed Intramolecular Condensation of Ynol Ether-Acetals.
  • National Institutes of Health. (2012). Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals.
  • PubChem. (n.d.).
  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]
  • Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. [Link]
  • Beaudry Research Group. (n.d.). Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones. [Link]
  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. [Link]
  • Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. [Link]
  • PubMed. (2004). A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of Carboxylic Acids

Welcome to the Technical Support Center for the purification of carboxylic acids via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their purification techniques. Here, we move beyond simple protocols to explain the underlying principles that govern success. Our goal is to provide you with the expertise to not only execute procedures but also to troubleshoot and optimize them effectively.

Fundamental Principles: The "Why" Behind Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] The core principle is to dissolve the impure carboxylic acid in a hot solvent to create a saturated solution.[1] As this solution cools, the solubility of the carboxylic acid decreases, leading to the formation of purified crystals.[1][2] The impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand through hot filtration if they are insoluble in the hot solvent.[4][5]

The unique chemical nature of carboxylic acids—specifically their polarity and capacity for hydrogen bonding—plays a crucial role in their solubility.[6][7][8] The carboxyl group can form strong hydrogen bonds with polar solvents like water and alcohols.[6][7][8] However, the nonpolar hydrocarbon tail of the carboxylic acid interacts better with nonpolar organic solvents.[6] This duality is key to selecting an appropriate solvent system.

Solvent Selection: The Cornerstone of Successful Recrystallization

Choosing the right solvent is the most critical step in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the carboxylic acid at elevated temperatures.

  • Low solubility for the carboxylic acid at low temperatures. [1]

  • High or very low solubility for impurities so they either remain in solution or can be filtered off.[1]

  • A boiling point lower than the melting point of the carboxylic acid to prevent the compound from "oiling out".[1][9]

  • It should not react with the carboxylic acid.

  • It should be volatile enough to be easily removed from the purified crystals. [10]

The principle of "like dissolves like" is a good starting point.[1][6] Since carboxylic acids have both polar and nonpolar characteristics, a range of solvents can be effective.[6][7][8][11]

Common Solvents for Recrystallizing Carboxylic Acids:

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for short-chain carboxylic acids (up to four carbons) that are highly soluble.[6][7][8] Solubility decreases as the carbon chain length increases.[6][7][8]
Ethanol78.5HighA versatile solvent for many organic compounds, including carboxylic acids. Often used in mixed-solvent systems with water.[9]
Methanol64.7HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate77.1MediumA good choice for moderately polar carboxylic acids.
Acetone56MediumA strong, polar aprotic solvent. Its low boiling point can be a disadvantage.[10]
Toluene111LowSuitable for less polar, aromatic carboxylic acids. Its high boiling point requires careful handling.[10]
Hexane69Very LowTypically used for nonpolar compounds, but can be effective for carboxylic acids with long hydrocarbon chains.[7][8] Often used as the "anti-solvent" in mixed-solvent systems.

Experimental Protocols

Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure for purifying a carboxylic acid using a single solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Isolation start Place crude carboxylic acid in Erlenmeyer flask add_solvent Add minimum amount of hot solvent to dissolve start->add_solvent Heat solvent separately hot_filtration Hot gravity filtration (if insoluble impurities exist) add_solvent->hot_filtration Impurities present? cool_slowly Cool solution slowly to room temperature add_solvent->cool_slowly No impurities hot_filtration->cool_slowly ice_bath Place in ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with a small amount of ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the boiling solvent to the carboxylic acid in small portions, with swirling, until the solid is just dissolved.[1] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the desired product.[4] This is done using a pre-heated funnel and fluted filter paper.[2][13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Mixed-Solvent Recrystallization

This technique is employed when no single solvent has the ideal solubility characteristics. It involves using a pair of miscible solvents—one in which the carboxylic acid is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[14]

Step-by-Step Methodology:

  • Dissolve the carboxylic acid in the minimum amount of the hot "good" solvent.

  • Add the hot "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).[14]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[14]

  • Allow the solution to cool slowly, as described in the single-solvent method.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of carboxylic acids in a question-and-answer format.

Q1: My carboxylic acid is not dissolving, even in a large amount of hot solvent. What should I do?

A1: This indicates you have chosen a poor solvent. You will need to select a different solvent with a more similar polarity to your compound. Refer to the solvent selection table and consider the "like dissolves like" principle. If your compound is very nonpolar, you may need to use a less polar solvent or a mixed-solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[15] If the solution is not saturated, crystals will not form. To remedy this, you can boil off some of the solvent to increase the concentration of the carboxylic acid and then attempt to cool the solution again.[1][16][17]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[15][18] To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[1][16][18]

    • Add a seed crystal: If you have a small amount of the pure carboxylic acid, adding a tiny crystal to the solution can initiate crystallization.[16][19][20][21][22]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1][17][23] This often happens when the boiling point of the solvent is higher than the melting point of the carboxylic acid. It can also be caused by a high concentration of impurities, which can depress the melting point of your compound.[17][24]

To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation point.[17]

  • Allow the solution to cool very slowly. You can try insulating the flask to slow the cooling rate further.

  • If oiling persists, consider using a different solvent with a lower boiling point or a mixed-solvent system.

Q4: The recovery of my purified carboxylic acid is very low. What went wrong?

A4: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned before, this will keep a significant portion of your compound dissolved in the mother liquor.[18]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Washing the crystals with too much cold solvent or with solvent that is not cold enough: This can dissolve some of your purified product.[18]

  • Premature crystallization during hot filtration: If crystals form on the filter paper or in the funnel stem, you will lose product. Ensure your funnel and receiving flask are pre-heated.[2][5][13]

Q5: My purified crystals are colored, but the pure compound should be colorless. How can I remove the color?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][4] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[1][4] Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1][17]

Frequently Asked Questions (FAQs)

Q: How do I know if my carboxylic acid is pure after recrystallization?

A: The most common way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point range. You can also use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for a more quantitative assessment of purity.

Q: Can I reuse the filtrate (mother liquor)?

A: The mother liquor contains the soluble impurities as well as some of your dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop will likely be less pure than the first.

Q: What is the difference between crystallization and recrystallization?

A: Crystallization is the process of forming a solid from a solution.[25] Recrystallization is a purification technique where an existing solid is dissolved and then crystallized again to improve its purity.[25]

References

  • Physical Properties of Carboxylic Acids. (2025, December 16). CK-12 Foundation.
  • What is the process of seeding, as it applies to recrystalization? What purpose does it serve? (n.d.). Homework.Study.com.
  • Recrystallization. (n.d.). Wired Chemist.
  • Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991, October 31). OSTI.GOV.
  • Hot Filtration. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization and hot filtration. (n.d.). Safrole.
  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Chemistry Practical Techniques: Recrystallisation, including hot filtration. (2012, April 12). YouTube.
  • Recrystallization. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Seed crystal. (n.d.). Wikipedia.
  • Crystallization Seeding. (n.d.). Journal of New Developments in Chemistry.
  • Recrystallization1. (n.d.).
  • Seeding in Crystallisation. (2025, August 8). ResearchGate.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). Benchchem.
  • Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate.
  • Recrystallization-1.pdf. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • 223 questions with answers in RECRYSTALLISATION. (n.d.). ResearchGate.
  • Problems with Recrystallisations. (n.d.). University of York.
  • What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • RECRYSTALLISATION. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-Cyclohexenecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the efficient construction of carbocyclic scaffolds remains a cornerstone of drug discovery and development. Ethyl 3-cyclohexenecarboxylate, a versatile building block, serves as a crucial intermediate in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients. Its six-membered ring, adorned with both an alkene and an ester functional group, offers multiple handles for further chemical elaboration. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

This analysis will delve into four distinct synthetic strategies: the classic Diels-Alder reaction, the straightforward Fischer esterification, a multi-step approach involving Ring-Closing Metathesis (RCM), and a theoretical exploration of an intramolecular Wittig reaction. Each route will be examined for its efficiency, practicality, and scalability, providing researchers with the necessary data to select the optimal path for their specific synthetic goals.

Route 1: The Diels-Alder Reaction: A Classic Cycloaddition

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides the most direct route to the cyclohexene core of the target molecule. This [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (ethyl acrylate) is a powerful and atom-economical method for forming the six-membered ring in a single step.

Mechanistic Rationale

The reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state of six π-electrons.[1] The choice of 1,3-butadiene as the four-π-electron component and ethyl acrylate as the two-π-electron component directly furnishes the desired ethyl 3-cyclohexenecarboxylate scaffold. The electron-withdrawing nature of the ester group in ethyl acrylate activates it as a dienophile, facilitating the reaction with the electron-rich diene.[2] The regioselectivity of the reaction is predictable, leading to the desired constitutional isomer.

Caption: Diels-Alder reaction workflow.

Experimental Protocol: Diels-Alder Cycloaddition

A representative protocol for the synthesis of ethyl 3-cyclohexenecarboxylate via the Diels-Alder reaction is as follows:

  • Reaction Setup: In a high-pressure autoclave, combine ethyl acrylate (1.0 equivalent) and a suitable solvent such as toluene. To prevent polymerization of the diene and dienophile, a radical inhibitor like hydroquinone is often added.

  • Addition of Diene: Cool the autoclave and introduce liquefied 1,3-butadiene (1.1-1.5 equivalents).

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 150-200°C for several hours. The reaction progress can be monitored by GC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully vent the excess butadiene. The reaction mixture is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 3-cyclohexenecarboxylate.

Note: Due to the gaseous nature of 1,3-butadiene and the high pressures involved, this reaction requires specialized equipment and safety precautions.

Route 2: Fischer Esterification: A Functional Group Interconversion

An alternative and often more accessible approach is the esterification of the corresponding carboxylic acid, 3-cyclohexenecarboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, utilizing an acid catalyst in the presence of excess alcohol.[3]

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the desired ester. The reaction is an equilibrium process; therefore, using a large excess of the alcohol (ethanol) or removal of water as it is formed drives the reaction towards the product.[2]

Caption: Fischer Esterification workflow.

Experimental Protocol: Fischer Esterification

A typical laboratory-scale procedure for the Fischer esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-cyclohexenecarboxylic acid (1.0 equivalent) and a large excess of absolute ethanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by vacuum distillation.[5]

Route 3: Ring-Closing Metathesis (RCM): A Modern Approach

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, offering high functional group tolerance and mild reaction conditions.[6] While a direct RCM to ethyl 3-cyclohexenecarboxylate is not straightforward, a two-step sequence starting from diethyl diallylmalonate is a viable strategy.

Mechanistic Rationale

The RCM reaction is catalyzed by transition metal alkylidene complexes, most notably Grubbs-type ruthenium catalysts. The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps. The catalyst reacts with a terminal alkene to form a metallacyclobutane intermediate, which then fragments to release ethylene and a new metal alkylidene. This new alkylidene then reacts intramolecularly with the second terminal alkene to form another metallacyclobutane, which upon cycloreversion, yields the cyclic alkene product and regenerates the catalyst.[6] The subsequent step would involve hydrolysis of the diester followed by decarboxylation to yield 3-cyclohexenecarboxylic acid, which can then be esterified as described in Route 2.

RCM_Route A Diethyl Diallylmalonate B Ring-Closing Metathesis (Grubbs Catalyst) A->B C Diethyl Cyclopent-3-ene-1,1-dicarboxylate B->C D Hydrolysis & Decarboxylation C->D E 3-Cyclohexenecarboxylic Acid D->E F Fischer Esterification E->F G Ethyl 3-cyclohexenecarboxylate F->G

Caption: Multi-step synthesis via RCM.

Experimental Protocol: Ring-Closing Metathesis

The following protocol outlines the key RCM step:

  • Reaction Setup: To a solution of diethyl diallylmalonate (1.0 equivalent) in a degassed solvent such as dichloromethane, add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction is driven by the release of ethylene gas.

  • Work-up and Purification: Upon completion, the reaction is quenched by adding ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford diethyl cyclopent-3-ene-1,1-dicarboxylate.

Route 4: Intramolecular Wittig Reaction: A Theoretical Pathway

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds and phosphorus ylides.[7] An intramolecular variant of this reaction could theoretically be employed to construct the cyclohexene ring of the target molecule. This would involve a substrate containing both a carbonyl group (an aldehyde) and a phosphonium salt within the same molecule.

Mechanistic Rationale

The proposed synthesis would begin with a suitable starting material, such as ethyl 6-oxoheptanoate. This would first be converted to a phosphonium salt at the C7 position via reaction with triphenylphosphine and a bromine source. Subsequent treatment with a strong base would generate the phosphorus ylide in situ. The nucleophilic ylide would then attack the intramolecular aldehyde at C1, forming an oxaphosphetane intermediate. This intermediate would then collapse to form the cyclohexene ring and triphenylphosphine oxide.

Caption: Proposed intramolecular Wittig reaction.

Proposed Synthetic Protocol
  • Precursor Synthesis: Synthesize a suitable precursor such as ethyl 6-bromo-2-formylhexanoate.

  • Phosphonium Salt Formation: React the precursor with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation and Cyclization: Treat the phosphonium salt with a strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide or potassium tert-butoxide) in an anhydrous, aprotic solvent like THF at low temperature to generate the ylide, which would then undergo intramolecular cyclization.

  • Work-up and Purification: The reaction would be quenched, and the product, ethyl 3-cyclohexenecarboxylate, would be isolated and purified, likely via column chromatography to remove the triphenylphosphine oxide byproduct.

Comparative Analysis of Synthesis Routes

Parameter Diels-Alder Reaction Fischer Esterification Ring-Closing Metathesis (RCM) Intramolecular Wittig Reaction (Theoretical)
Starting Materials 1,3-Butadiene, Ethyl Acrylate3-Cyclohexenecarboxylic Acid, EthanolDiethyl DiallylmalonateEthyl 6-bromo-2-formylhexanoate (or similar)
Number of Steps 11 (from carboxylic acid)3+2+ (from a suitable precursor)
Typical Yield Moderate to HighHighModerate (overall)Unknown (likely moderate)
Reaction Conditions High Temperature and PressureReflux, Acid CatalystRoom Temperature, Inert AtmosphereAnhydrous, Inert Atmosphere, Strong Base
Key Reagents/Catalysts (Optional) Lewis AcidStrong Acid (e.g., H₂SO₄)Grubbs CatalystTriphenylphosphine, Strong Base
Advantages Atom economical, directSimple, high yielding, common lab procedureMild conditions, high functional group toleranceForms the C=C bond with high regioselectivity
Disadvantages Requires high pressure equipment, gaseous reactantEquilibrium reactionMulti-step, expensive catalyst, byproduct removalMulti-step precursor synthesis, stoichiometric byproduct

Conclusion

The choice of synthetic route for ethyl 3-cyclohexenecarboxylate is highly dependent on the specific needs and resources of the research setting.

  • The Diels-Alder reaction is the most direct and atom-economical approach, making it ideal for large-scale industrial synthesis where specialized high-pressure equipment is available.

  • Fischer esterification represents the most practical and accessible method for laboratory-scale synthesis, provided the starting carboxylic acid is readily available. Its simplicity, high yields, and use of common reagents make it a robust and reliable choice.

  • Ring-Closing Metathesis offers a modern and elegant, albeit multi-step, alternative. It is particularly advantageous when high functional group tolerance and mild reaction conditions are paramount, despite the higher cost of the ruthenium catalyst.

  • The intramolecular Wittig reaction remains a more theoretical proposition for this specific target. While plausible, it would require significant synthetic effort to prepare the necessary precursor and may not be as efficient as the other established methods.

Ultimately, a thorough evaluation of the available starting materials, required scale, equipment, and cost considerations will guide the synthetic chemist to the most appropriate and efficient route for obtaining ethyl 3-cyclohexenecarboxylate.

Product Characterization Data

Ethyl 3-cyclohexenecarboxylate [8]

  • Molecular Formula: C₉H₁₄O₂

  • Molecular Weight: 154.21 g/mol

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃): δ 5.68 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.50-2.00 (m, 5H), 1.25 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ 175.8, 126.8, 125.1, 60.3, 40.8, 28.5, 25.0, 24.4, 14.2.

  • IR (neat): ν 3025, 2930, 1735 (C=O), 1650 (C=C), 1180 cm⁻¹.

References

  • Ansary, I., Samanta, S., Roy, B., & Majumdar, K. C. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Synlett, 2011(05), 694-698.
  • National Institute of Standards and Technology. (n.d.). Ethyl 3-cyclohexenecarboxylate. In NIST Chemistry WebBook.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • PrepChem. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate.
  • PubChem. (n.d.). Diethyl cyclopent-3-ene-1,1-dicarboxylate.
  • PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate.
  • The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4.
  • Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis.
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • University of California, Irvine. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Wittig reaction.
  • YouTube. (2018, May 6). Wittig Reaction Mechanism.
  • YouTube. (2020, October 19). Wittig Olefination Reaction | Part-V: Intramolecular | Organic Name Reactions.
  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2001). The Diels-Alder reaction in water. European Journal of Organic Chemistry, 2001(3), 439-455.
  • Google Patents. (1998). Preparation of cyclohexene carboxylate derivatives.
  • Kennesaw State University. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821-3823.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. (n.d.). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate. In PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-3-cyclohexene-1-carboxylate. In PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-methylcyclohexane carboxylate. In PubChem.
  • Organic Syntheses. (n.d.). preparation and diels–alder reaction of a highly nucleophilic diene.
  • PubChem. (n.d.). Ethyl cyclohexanoate.
  • Reddit. (2021, January 13). intramolecular wittig reaction mechanism? i didn't know you can form rings via wittig reaction. can anybody tell me how this would happen?
  • ResearchGate. (2019, June 6). (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol.
  • ResearchGate. (n.d.). Ring‐closing metathesis (RCM) of diethyl diallyl malonate (DDM, 1)....
  • Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube.
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  • University of Pittsburgh. (n.d.). Ring Closing Metathesis of Diallylmalonate.
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A Comparative Guide to Catalysts for the Diels-Alder Reaction of Butadiene and Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic strategy, enabling the efficient construction of six-membered rings. The reaction of 1,3-butadiene and ethyl acrylate, a fundamental [4+2] cycloaddition, serves as a valuable model for understanding and optimizing this powerful transformation. The choice of catalyst is paramount, profoundly influencing reaction rates, yields, and, critically, the stereochemical outcome. This guide provides an in-depth comparison of various catalytic systems for this reaction, supported by experimental data and mechanistic insights to inform your experimental design.

The Uncatalyzed Reaction: A Baseline for Comparison

In the absence of a catalyst, the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate proceeds, albeit under forcing conditions, typically requiring high temperatures and long reaction times. The uncatalyzed reaction often results in modest yields and a mixture of endo and exo diastereomers, with a slight preference for the endo product due to secondary orbital interactions. This lack of significant selectivity underscores the necessity for catalytic intervention in most practical applications.[1][2]

Lewis Acid Catalysis: The Workhorse for Enhanced Reactivity and Selectivity

Lewis acids are the most extensively studied and widely employed catalysts for the Diels-Alder reaction. By coordinating to the carbonyl oxygen of the dienophile (ethyl acrylate), they lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction.[2][3][4] This electronic activation also often enhances the endo selectivity of the reaction.[2][3]

Mechanism of Lewis Acid Catalysis

The catalytic cycle begins with the coordination of the Lewis acid to the carbonyl group of ethyl acrylate. This coordination increases the electron-withdrawing nature of the ester group, making the dienophile more electrophilic and thus more reactive towards the diene. The reaction then proceeds through a concerted transition state to form the cyclohexene product. Subsequent decomplexation of the Lewis acid from the product regenerates the catalyst for the next cycle.

Lewis_Acid_Catalysis cluster_reactants Reactants EA Ethyl Acrylate Complex Activated Complex [EA-LA] EA->Complex Coordination Butadiene 1,3-Butadiene TS Endo Transition State Butadiene->TS LA Lewis Acid (e.g., AlCl₃, BF₃) LA->Complex Complex->TS [4+2] Cycloaddition Product_Complex Product-LA Complex TS->Product_Complex Product_Complex->LA Catalyst Regeneration Product Diels-Alder Adduct Product_Complex->Product Decomplexation

Caption: Generalized workflow for Lewis acid-catalyzed Diels-Alder reaction.

Comparison of Common Lewis Acid Catalysts

A variety of Lewis acids have been employed for the Diels-Alder reaction of butadiene and acrylates. Their performance is influenced by factors such as the strength of the Lewis acid, the solvent, and the reaction temperature.

CatalystTypical ConditionsYield (%)endo:exo RatioKey Characteristics & References
AlCl₃ Dichloromethane, -78 °C to rtHigh>95:5Highly active, can promote polymerization. Use of THF complex can mitigate side reactions.[3][5][6][7]
BF₃·OEt₂ Dichloromethane, -78 °C to 0 °CHigh~90:10A versatile and commonly used catalyst. Computational studies show a significant lowering of the activation barrier.[8][9][10][11][12]
TiCl₄ Dichloromethane, -78 °CHigh>98:2Often provides excellent stereoselectivity at low temperatures.[2]
SnCl₄ Dichloromethane, -78 °C to -20 °CGood to High~95:5A milder Lewis acid, can be advantageous for sensitive substrates.[2]
ZnCl₂ Varies (often higher temp.)Moderate to GoodVariesA weaker Lewis acid, may require more forcing conditions.[2]

Note: The data presented is a synthesis of typical results from various studies, primarily on methyl or ethyl acrylate, and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocol: AlCl₃-Catalyzed Diels-Alder Reaction

This protocol is a representative example for the use of a strong Lewis acid catalyst.

Materials:

  • Ethyl acrylate

  • 1,3-Butadiene (condensed or generated in situ)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous DCM.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Anhydrous AlCl₃ (typically 0.1 to 1.0 equivalent) is added carefully under a positive pressure of nitrogen.

  • Ethyl acrylate is added dropwise to the stirred suspension.

  • A pre-condensed solution of 1,3-butadiene in anhydrous DCM is added slowly to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct.

Brønsted Acid Catalysis: An Emerging Alternative

While less common than Lewis acid catalysis for this specific transformation, Brønsted acids can also promote the Diels-Alder reaction. They function by protonating the carbonyl oxygen of the dienophile, which, similar to Lewis acid coordination, increases its electrophilicity. Chiral Brønsted acids have been developed to achieve high enantioselectivity.

A notable example involves the use of a Brønsted acid-activated chiral oxazaborolidine. This system has been shown to be highly effective for the Diels-Alder reaction of substituted cyclopentadienes with ethyl acrylate, affording excellent yields and enantioselectivities.[13] While this example does not use butadiene as the diene, it highlights the potential of this catalyst class.

Bronsted_Acid_Catalysis cluster_reactants Reactants EA Ethyl Acrylate Protonated_EA Protonated Ethyl Acrylate EA->Protonated_EA Protonation BA Brønsted Acid (H⁺) BA->Protonated_EA TS Transition State Protonated_EA->TS [4+2] Cycloaddition Butadiene 1,3-Butadiene Butadiene->TS Product_H Protonated Product TS->Product_H Product_H->BA Catalyst Regeneration Product Diels-Alder Adduct Product_H->Product Deprotonation

Caption: Conceptual workflow for Brønsted acid-catalyzed Diels-Alder reaction.

Further research is needed to explore the application of various Brønsted acids to the simpler butadiene/ethyl acrylate system to provide a direct comparison with Lewis acid catalysts.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free alternative for a wide range of organic transformations, including the Diels-Alder reaction. For reactions involving α,β-unsaturated carbonyls, chiral secondary amines are often used as catalysts. These amines react with the dienophile to form a transient iminium ion, which is a more reactive dienophile.

The MacMillan group developed a highly enantioselective organocatalytic Diels-Alder reaction using a chiral imidazolidinone catalyst.[14] Although their seminal work focused on α,β-unsaturated aldehydes, the principle of iminium ion activation is applicable to other carbonyl-containing dienophiles. The application of similar organocatalytic strategies to the Diels-Alder reaction of butadiene and ethyl acrylate is an active area of research.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the Diels-Alder reaction of butadiene and ethyl acrylate depends on the specific requirements of the synthesis.

  • For high yields and excellent endo selectivity , traditional Lewis acids like AlCl₃ and TiCl₄ remain the catalysts of choice, particularly when stereochemical control is paramount.

  • Brønsted acid catalysis , especially with chiral catalysts, presents a promising avenue for asymmetric synthesis, though more research is needed for this specific substrate combination.

  • Organocatalysis offers a metal-free and often milder alternative, with the potential for high enantioselectivity. The development of organocatalysts specifically tailored for the activation of ethyl acrylate in this reaction would be a significant advancement.

Future research will likely focus on developing more efficient, selective, and environmentally benign catalytic systems. This includes the design of novel chiral catalysts for asymmetric synthesis and the exploration of unconventional activation modes. By understanding the principles and performance of the currently available catalysts, researchers can make informed decisions to optimize their synthetic routes towards valuable six-membered ring structures.

References

  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. Asymmetric Catalysis of the Diels–Alder Reaction with a Chiral Amine through Reversible Iminium Formation. J. Am. Chem. Soc.2000, 122 (17), 4243–4244. [Link]
  • Birney, D. M.; Houk, K. N. Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. The origins of selectivity. J. Am. Chem. Soc.1990, 112 (11), 4127–4133. [Link]
  • Corey, E. J.; Ensley, H. E. Preparation of an optically active reagent for asymmetric synthesis of prostaglandins and other compounds. A new approach to chiral helpers. J. Am. Chem. Soc.1975, 97 (23), 6908–6909. [Link]
  • Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Asymmetric Diels-Alder cycloaddition reactions with chiral N-acyloxazolidinones. J. Am. Chem. Soc.1988, 110 (4), 1238–1256. [Link]
  • Fringuelli, F.; Girotti, R.; Pizzo, F.; Vaccaro, L. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels−Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions. Org. Lett.2006, 8 (12), 2487–2489. [Link]
  • Goual, N.; et al. AlCl3 assisted Diels Alder reaction between butadiene derivatives and 2‐cycloalkenones.
  • Kraka, E.; et al. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • Lording, W. J.; et al. The simplest Diels–Alder reactions are not endo-selective. Chem. Sci.2020, 11, 10842-10849. [Link]
  • Payette, J. N.; Yamamoto, H. Regioselective and Asymmetric Diels−Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. J. Am. Chem. Soc.2007, 129 (31), 9536–9537. [Link]
  • Sakata, K.; Fujimoto, H. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen2018, 7 (8), 652-658. [Link]
  • Unknown. 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. [Link]
  • Unknown. Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

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A Comparative Guide to the Validation of an HPLC Method for Purity Assessment of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and final products is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. Ethyl 3-cyclohexenecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the downstream reaction yields and the impurity profile of the final API. This guide provides an in-depth, scientifically grounded validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of ethyl 3-cyclohexenecarboxylate, comparing its performance against a Gas Chromatography (GC) alternative.

The Criticality of Method Choice: HPLC vs. GC

The selection of an analytical method for purity assessment is a decision driven by the physicochemical properties of the analyte and the potential impurities. Ethyl 3-cyclohexenecarboxylate is a volatile, non-polar compound, making it amenable to both HPLC and GC analysis.

  • High-Performance Liquid Chromatography (HPLC): Offers versatility with a wide range of stationary and mobile phases, allowing for the separation of a broad spectrum of impurities, including non-volatile and thermally labile compounds. The use of UV detection is common for compounds with a suitable chromophore.

  • Gas Chromatography (GC): Is inherently well-suited for volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range for hydrocarbons and related molecules.

This guide will focus on the development and validation of a reversed-phase HPLC (RP-HPLC) method, a ubiquitous technique in quality control laboratories, and then compare its performance metrics with a validated GC method.

Part 1: Development and Validation of an RP-HPLC Method

The objective was to develop a simple, specific, and reliable RP-HPLC method for the determination of ethyl 3-cyclohexenecarboxylate purity and to validate it in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_validation Validation Parameters (ICH Q2(R1)) start_node Method Development process_node System Suitability (SST) start_node->process_node Initial Parameters decision_node decision_node process_node->decision_node SST Pass? decision_node->start_node No (Optimize) param_node Specificity decision_node->param_node Yes param_node2 Linearity param_node->param_node2 end_node Validated Method param_node3 Accuracy param_node2->param_node3 param_node4 Precision param_node3->param_node4 param_node5 LOD & LOQ param_node4->param_node5 param_node6 Robustness param_node5->param_node6 param_node6->end_node

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Detailed HPLC Methodology

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 210 nm.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of ethyl 3-cyclohexenecarboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the standard solution.

Validation Parameter Results

The method was validated to demonstrate its suitability for the intended purpose.

1. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study was performed by subjecting the sample to acidic, basic, oxidative, and thermal stress. The chromatograms showed that the main peak of ethyl 3-cyclohexenecarboxylate was well-resolved from all degradation product peaks, proving the method's specificity.

2. Linearity The linearity of the method was established by analyzing a series of solutions at concentrations ranging from 50% to 150% of the working concentration (500 to 1500 µg/mL).

ParameterResult
Range500-1500 µg/mL
Regression Equationy = 2541.3x - 12.5
Correlation Coefficient (r²)0.9998

The high correlation coefficient indicates excellent linearity over the tested range.

3. Accuracy (Recovery) Accuracy was determined by the standard addition method. A known amount of reference standard was spiked into the sample at three concentration levels (80%, 100%, and 120%).

Spiked LevelMean Recovery (%)% RSD
80%99.2%0.8%
100%100.5%0.6%
120%99.8%0.7%

The recovery values were within the acceptable range of 98-102%, demonstrating the method's accuracy.

4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Type% RSD of Peak Area
Repeatability (n=6)0.5%
Intermediate Precision (n=6)0.9%

The low relative standard deviation (%RSD) values confirm that the method is precise.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD5.2 µg/mL
LOQ15.8 µg/mL

6. Robustness The robustness of the method was evaluated by intentionally varying key parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within acceptable limits, indicating the method's robustness.

Part 2: Comparative Analysis with Gas Chromatography (GC-FID)

For a comprehensive evaluation, the validated HPLC method was compared against a standard GC-FID method, a common alternative for this type of analyte.

Logical Relationship of Validation Parameters

Caption: Interdependence of validation parameters for a reliable method.

Performance Comparison: HPLC vs. GC-FID

The following table summarizes the performance of the validated HPLC method against a typical GC-FID method for the purity assessment of ethyl 3-cyclohexenecarboxylate.

ParameterValidated RP-HPLC Method Comparative GC-FID Method Commentary
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is more versatile for a wider range of impurities, including non-volatile ones. GC is ideal for volatile analytes.
Specificity High; demonstrated via forced degradation.High; excellent resolution for volatile impurities.Both methods are highly specific. HPLC may have an edge if non-volatile, structurally similar impurities are expected.
Linearity (r²) 0.9998> 0.999Both methods exhibit excellent linearity.
Accuracy (% Recovery) 99.2% - 100.5%98.5% - 101.0%Both methods provide high accuracy.
Precision (% RSD) < 1.0%< 1.5%The HPLC method demonstrated slightly better precision in this study.
LOD / LOQ 5.2 / 15.8 µg/mL~1 / ~3 µg/mLGC-FID is generally more sensitive for this type of volatile analyte, offering lower detection and quantitation limits.
Run Time 10 minutes~15 minutes (including cool-down)The HPLC method offers a slightly faster analysis time per sample.
Solvent Consumption High (Isocratic flow of 1.0 mL/min)Low (Carrier gas)GC is a "greener" technique with significantly less solvent consumption and waste generation.
Sample Throughput HighModerateThe shorter run time of the HPLC method allows for higher sample throughput.
Instrumentation Cost Moderate to HighModerateInstrumentation costs are generally comparable, but can vary based on configuration.

Conclusion and Recommendation

Both the validated RP-HPLC and the comparative GC-FID methods are suitable for the purity assessment of ethyl 3-cyclohexenecarboxylate. The choice between them depends on the specific needs of the laboratory and the anticipated impurity profile.

  • The RP-HPLC method is highly robust, precise, and specific. It is particularly advantageous if potential impurities include non-volatile or thermally unstable compounds that would not be amenable to GC analysis. Its faster run time also supports higher sample throughput.

  • The GC-FID method offers superior sensitivity (lower LOD/LOQ) and is a more environmentally friendly option due to its minimal solvent consumption. It is an excellent choice when trace-level volatile impurities are of primary concern and when a "green" analytical approach is prioritized.

For routine quality control where a broad range of potential impurities must be monitored and high throughput is desired, the validated RP-HPLC method presented here is the recommended approach. If the primary goal is the detection of trace volatile impurities or adherence to green chemistry principles, GC-FID should be considered the method of choice. This guide provides the necessary data for an informed decision, ensuring that the selected method is scientifically sound and fit for its intended purpose.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Introduction to Gas Chrom
  • Green Chemistry. Environmental Protection Agency (EPA). [Link]

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3-Cyclohexenecarboxylate: A Comparative Analysis Centered on GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. An incorrect structural assignment can compromise experimental results, invalidate biological data, and lead to significant setbacks in development pipelines. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural confirmation of ethyl 3-cyclohexenecarboxylate, with a primary focus on the robust capabilities of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore not only the "how" but, more critically, the "why" behind the chosen methodologies, ensuring a self-validating and trustworthy analytical workflow.

The Analytical Imperative: Beyond a Simple Formula

Ethyl 3-cyclohexenecarboxylate (C₉H₁₄O₂) is a cyclic ester with a molecular weight of 154.21 g/mol .[1][2] While its molecular formula is simple, the possibility of isomeric impurities—such as the saturated analogue ethyl cyclohexanecarboxylate or positional isomers like ethyl 2-cyclohexenecarboxylate—necessitates a definitive analytical strategy. Relying on a single technique can be misleading. Therefore, a multi-faceted approach, anchored by a primary method and confirmed by orthogonal techniques, is the gold standard. Molecular spectroscopy, which studies the interaction of electromagnetic radiation with matter, provides the essential tools for this purpose.[3][4]

The Workhorse Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique that couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] It serves as an ideal first-line method for confirming the identity and purity of volatile and semi-volatile organic compounds like ethyl 3-cyclohexenecarboxylate.

Causality of the GC-MS Workflow

The power of GC-MS lies in its two-dimensional analysis. The gas chromatograph first separates the analyte from the solvent and any potential impurities based on their boiling points and interactions with the stationary phase of the GC column. The retention time (RT) provides the first piece of identifying information. Subsequently, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern is a chemical "fingerprint" that provides definitive structural information and molecular weight.[6]

Expected GC-MS Profile of Ethyl 3-Cyclohexenecarboxylate

Based on reference data from the NIST Mass Spectrometry Data Center, we can predict the key features of the electron ionization (EI) mass spectrum.[1][7]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 154. This corresponds to the intact molecule with one electron removed. The presence of this peak is crucial as it confirms the molecular weight of the compound.[1][2]

  • Key Fragmentation Patterns: The true diagnostic power comes from analyzing the fragmentation. The fragmentation of esters is well-characterized and often involves cleavage of bonds adjacent to the carbonyl group.[8] For ethyl 3-cyclohexenecarboxylate, the most significant fragments are:

    • m/z 109: This peak arises from the loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This is a classic alpha-cleavage next to the carbonyl group, resulting in a stable acylium ion.

    • m/z 81: A prominent peak resulting from a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives. This fragmentation cleaves the ring, leading to the loss of ethylene and the formation of a C₆H₉O₂⁺ fragment which subsequently loses CO to give a C₅H₉⁺ fragment.

    • m/z 79 & 54: These fragments are also characteristic of the cyclohexene ring structure.

The following diagram illustrates the primary fragmentation pathways.

fragmentation_pathway M Ethyl 3-cyclohexenecarboxylate (Molecular Ion) m/z = 154 F1 Acylium Ion m/z = 109 M->F1 - •OCH₂CH₃ (Loss of Ethoxy Radical) F2 Cyclohexenyl Cation m/z = 81 M->F2 - C₂H₄ (Ethylene) (Retro-Diels-Alder) F3 C₆H₇⁺ Fragment m/z = 79 F2->F3 - H₂

Caption: Key fragmentation pathways for ethyl 3-cyclohexenecarboxylate in EI-MS.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system, incorporating standard practices to ensure reproducibility and accuracy. It is synthesized from established methodologies for the analysis of organic esters.[9][10][11]

Objective: To confirm the molecular weight and fragmentation pattern of a synthesized sample of ethyl 3-cyclohexenecarboxylate and assess its purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve the sample in 1.0 mL of a high-purity solvent such as ethyl acetate or dichloromethane. Ensure the solvent does not co-elute with the analyte.
  • Vortex the solution for 30 seconds to ensure complete dissolution.
  • Transfer the solution to a 2 mL GC autosampler vial.

2. Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole MS.
  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. This phase is robust and provides good separation for a wide range of organic molecules.[10]
  • Injection: 1.0 µL of the sample is injected with a split ratio of 50:1. A high split ratio is used to avoid overloading the column and detector with a concentrated sample.
  • Injector Temperature: 250 °C. This ensures rapid and complete vaporization of the analyte.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: Increase at 10 °C/min to 240 °C.
  • Hold: Maintain 240 °C for 5 minutes.
  • Rationale: This program provides a good balance between resolving early-eluting impurities and ensuring the analyte elutes in a reasonable time with good peak shape.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which generates reproducible fragmentation patterns that can be compared to library spectra.[10]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400. This range comfortably covers the molecular ion and all expected fragments.
  • Solvent Delay: 3 minutes. This prevents the massive solvent peak from entering and saturating the MS detector.

4. Data Analysis:

  • Identify the chromatographic peak for the analyte.
  • Extract the mass spectrum for this peak.
  • Compare the obtained spectrum with a reference library (e.g., NIST).
  • Confirm the presence of the molecular ion at m/z 154 and the key fragment ions at m/z 109, 81, and 79.

Orthogonal Techniques: Building a Case for Unambiguous Confirmation

While GC-MS is powerful, complete structural elucidation relies on complementary data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide orthogonal information that, when combined with MS data, creates an unassailable structural proof.[3][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the precise bonding arrangement of atoms in a molecule.[4][12] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

  • ¹H NMR: Would show distinct signals for the ethyl group (a triplet and a quartet), the vinyl protons on the C=C double bond, the allylic protons, and the proton on the carbon bearing the ester group. The splitting patterns and integration values would confirm the connectivity.

  • ¹³C NMR: Would reveal the number of unique carbon atoms, with characteristic chemical shifts for the carbonyl carbon (C=O), the vinyl carbons (C=C), and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[3][6] For ethyl 3-cyclohexenecarboxylate, the IR spectrum would be expected to show:

  • Strong C=O stretch: A sharp, intense absorption band around 1730 cm⁻¹, characteristic of an ester carbonyl group.

  • C=C stretch: A medium intensity band around 1650 cm⁻¹, indicating the presence of the cyclohexene double bond.

  • C-O stretch: Bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester.

  • sp² C-H stretch: A band just above 3000 cm⁻¹, corresponding to the hydrogens on the double bond.

Comparative Guide: Choosing the Right Tool

The following table objectively compares the performance and utility of these key analytical techniques for the structural confirmation of ethyl 3-cyclohexenecarboxylate.

Parameter GC-MS NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy
Primary Information Molecular Weight, Fragmentation Pattern, PurityAtomic Connectivity, Chemical EnvironmentFunctional Groups
Confirmation Level High (Confirms MW and substructures)Very High (Definitive structure)Low (Confirms functional groups only)
Sample Requirement Micrograms (µg)Milligrams (mg)Milligrams (mg)
Analysis Type DestructiveNon-destructiveNon-destructive
Key Strength Excellent for identifying known compounds via library matching and assessing purity.Unparalleled for elucidating novel or unknown structures.Rapid and simple confirmation of key chemical bonds.
Key Limitation Isomers can have similar fragmentation; less definitive for novel structures.Lower sensitivity; requires pure sample; complex spectra.Provides no information on molecular weight or atomic connectivity.

A Self-Validating Workflow for Structural Elucidation

To ensure the highest degree of confidence, the data from these techniques must be integrated logically. A proposed workflow is outlined below.

validation_workflow cluster_0 Primary Analysis cluster_1 Orthogonal Confirmation Sample Synthesized Sample GCMS GC-MS Analysis Sample->GCMS Hypothesis Structural Hypothesis: - MW = 154 - Key Fragments Match - Purity > 95% GCMS->Hypothesis IR IR Spectroscopy Hypothesis->IR NMR NMR (¹H & ¹³C) Spectroscopy Hypothesis->NMR IR_Data Data Confirms: - Ester C=O - Alkene C=C IR->IR_Data NMR_Data Data Confirms: - Correct Proton/Carbon Count - Specific Connectivity NMR->NMR_Data Confirmation Unambiguous Structural Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: A self-validating workflow integrating GC-MS with orthogonal techniques.

This integrated approach ensures trustworthiness. The GC-MS provides a strong initial hypothesis of the structure and its purity. This hypothesis is then rigorously tested and confirmed by the orthogonal data from IR (confirming the expected functional groups) and NMR (confirming the exact atomic arrangement). When the data from all three techniques are congruent, the structural assignment can be considered validated.

Conclusion

For the structural confirmation of ethyl 3-cyclohexenecarboxylate, GC-MS stands out as an exceptionally powerful and efficient primary analytical tool. It provides definitive data on molecular weight and characteristic fragmentation patterns, which are crucial for identity verification and purity assessment. However, in alignment with the principles of rigorous scientific validation, this guide strongly advocates for a multi-technique approach. The corroborating evidence from NMR and IR spectroscopy transforms a strong hypothesis into an unambiguous structural confirmation. By understanding the causality behind each experimental choice and integrating data from these orthogonal methods, researchers can ensure the integrity of their results and the success of their development programs.

References

  • Title: Ethyl 3-cyclohexenecarboxylate Source: NIST Chemistry WebBook URL:[Link][1]
  • Title: Ethyl 3-oxocyclohexanecarboxyl
  • Title: Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link][12]
  • Title: Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy Source: Maricopa Open Digital Press URL:[Link][3]
  • Title: Fatty Acid Mass Spectrometry Protocol Source: LIPID MAPS URL:[Link][9]
  • Title: What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?
  • Title: Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis Source: ResearchG
  • Title: Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy Source: LibreTexts URL:[Link][4]
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  • Title: Ethyl 3-cyclohexenecarboxylate Source: NIST Chemistry WebBook URL:[Link][2]
  • Title: Ethyl 3-cyclohexenecarboxylate Mass Spectrum Source: NIST Chemistry WebBook URL:[Link][7]
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link][8]
  • Title: Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants Source: Journal of Medicinal and Chemical Sciences URL:[Link][5]
  • Title: GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves Source: Journal of Chemical and Pharmaceutical Research URL:[Link][14]
  • Title: 'The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida' Source: CABI Digital Library URL:[Link][11]

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A Comparative Guide to the Reactivity of 3-Cyclohexene-1-carboxylic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-cyclohexene-1-carboxylic acid and its corresponding ethyl ester, ethyl 3-cyclohexene-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic principles with practical, field-proven experimental designs to elucidate the distinct chemical behaviors of these two important synthons.

Introduction: Structural and Electronic Profiles

3-Cyclohexene-1-carboxylic acid and its ethyl ester are bifunctional molecules, each possessing two key reactive sites: a carbon-carbon double bond within a cyclohexene ring and a carbonyl-containing functional group.[1][2] While structurally similar, the subtle difference between the carboxylic acid's hydroxyl group (-OH) and the ester's ethoxy group (-OCH₂CH₃) imparts significant and predictable differences in their chemical reactivity.

The reactivity of both molecules is governed by the electronic properties of their respective functional groups. The carbonyl group (C=O) is inherently electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a dipole, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This electron-withdrawing inductive effect extends to the adjacent C=C bond, reducing its electron density and thus its nucleophilicity compared to a simple cyclohexene.[3][4]

  • 3-Cyclohexene-1-carboxylic Acid: The presence of an acidic proton on the hydroxyl group allows it to act as a proton donor and participate in hydrogen bonding. In basic media, it is readily deprotonated to form a carboxylate anion, which is highly unreactive toward nucleophilic attack due to its negative charge.

  • Ethyl 3-cyclohexene-1-carboxylate: The ethoxy group in the ester is a poorer leaving group than the protonated hydroxyl of the carboxylic acid. The ester lacks an acidic proton, making it susceptible to nucleophilic attack at the carbonyl carbon under both acidic and basic conditions.

This guide will dissect these differences by comparing reactivity at both the carbonyl center and the alkene functionality, supported by detailed experimental protocols for quantitative analysis.

G cluster_alkene_reactions Alkene Reactivity Comparison mol_acid 3-Cyclohexene-1-carboxylic Acid site_carbonyl Carbonyl Group (C=O) mol_acid->site_carbonyl site_alkene Alkene (C=C) mol_acid->site_alkene mol_ester Ethyl 3-cyclohexene-1-carboxylate mol_ester->site_carbonyl mol_ester->site_alkene esterification Fischer Esterification (Acid-specific) site_carbonyl->esterification Acid engages in... saponification Base-Catalyzed Hydrolysis (Ester-specific) site_carbonyl->saponification Ester engages in... electrophilic_addition Electrophilic Addition (e.g., Bromination) site_alkene->electrophilic_addition Both engage in...

Caption: Logical workflow for comparing the reactivity of the two target molecules.

Comparative Reactivity at the Carbonyl Functional Group

The most pronounced differences in reactivity are observed at the carbonyl carbon. The carboxylic acid can be converted to its ester via acid-catalyzed esterification, while the ester can be hydrolyzed back to the carboxylic acid, most efficiently under basic conditions.

Fischer Esterification of 3-Cyclohexene-1-carboxylic Acid

The conversion of a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst is known as Fischer esterification.[5][6] This is a reversible, equilibrium-controlled process.[6][7] The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (ethanol in this case).[8] To drive the reaction toward the product (the ester), an excess of the alcohol is typically used, or the water byproduct is removed as it forms.[6][7][8]

fischer_esterification Fischer Esterification Mechanism start Carboxylic Acid + H⁺ protonated_carbonyl Protonated Carbonyl (Enhanced Electrophile) start->protonated_carbonyl 1. Protonation alcohol_attack Nucleophilic Attack by Ethanol tetrahedral_intermediate Tetrahedral Intermediate alcohol_attack->tetrahedral_intermediate 2. Attack proton_transfer Proton Transfer activated_complex Activated Complex (H₂O is good leaving group) proton_transfer->activated_complex 3. Transfer water_loss Loss of Water protonated_ester Protonated Ester water_loss->protonated_ester 4. Elimination final_ester Ester Product protonated_ester->final_ester 5. Deprotonation

Caption: The mechanism of acid-catalyzed Fischer Esterification.

Saponification of Ethyl 3-cyclohexene-1-carboxylate

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (NaOH).[9][10][11] This reaction is effectively irreversible. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[11][12] This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as the leaving group. The final, crucial step is an acid-base reaction where the liberated ethoxide, a strong base, deprotonates the newly formed carboxylic acid.[12] This final proton transfer is highly exergonic and drives the reaction to completion, forming the carboxylate salt.[12]

saponification Saponification Mechanism start Ester + OH⁻ tetrahedral_intermediate Tetrahedral Intermediate start->tetrahedral_intermediate 1. Nucleophilic Attack elimination Elimination of Alkoxide (⁻OEt) tetrahedral_intermediate->elimination 2. Collapse acid_base Carboxylic Acid + ⁻OEt final_products Carboxylate Salt + Ethanol (Irreversible Step) acid_base->final_products 3. Proton Transfer (Driving Force)

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis (Saponification).

Experimental Protocol: Kinetic Analysis of Saponification

This protocol outlines a method to determine the second-order rate constant for the saponification of ethyl 3-cyclohexene-1-carboxylate.

Objective: To measure the rate of consumption of hydroxide ions over time to determine the reaction kinetics.

Materials:

  • Ethyl 3-cyclohexene-1-carboxylate

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Ethanol (solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25°C)

  • Stopwatch, burette, pipettes, conical flasks

  • Quenching solution (ice-cold deionized water or dilute acid)

Procedure:

  • Preparation: Place separate flasks containing the 0.1 M NaOH solution and a solution of the ester in ethanol into the constant temperature water bath and allow them to equilibrate for at least 20 minutes.

  • Initiation: Pipette equal volumes of the thermostated NaOH and ester solutions into a larger reaction flask, start the stopwatch immediately, and mix thoroughly. This marks time t=0. The initial concentrations of NaOH and ester should be equal (e.g., 0.05 M after mixing).

  • Sampling & Quenching: At regular intervals (e.g., 2, 5, 10, 15, 20, 30 minutes), withdraw a fixed volume (e.g., 10 mL) of the reaction mixture with a pipette. Immediately discharge the aliquot into a flask containing a known volume of ice-cold water to quench the reaction by dilution and cooling.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and immediately titrate the unreacted NaOH with the standardized 0.1 M HCl solution until the pink color disappears. Record the volume of HCl used.

  • Data Analysis:

    • Calculate the concentration of NaOH remaining at each time point.

    • For a second-order reaction with equal initial concentrations ([A]₀), the integrated rate law is: 1/[A]t = kt + 1/[A]₀.

    • Plot 1/[NaOH]t versus time (t). The plot should be linear.

    • The slope of the line is the second-order rate constant, k.

Self-Validation: The linearity of the 1/[A]t vs. time plot validates the assumption of second-order kinetics. The experiment should be repeated at different temperatures to determine the activation energy of the reaction.

Comparative Reactivity at the C=C Double Bond

Both molecules undergo electrophilic addition reactions at the C=C double bond, but the rate of reaction is influenced by the electronic nature of the attached functional group.

Electrophilic Addition: The Effect of the Carbonyl Group

The pi bond of an alkene acts as a nucleophile, attacking an electrophile.[4] The rate of this reaction is highly dependent on the electron density of the double bond.[3][4] Both the -COOH and -COOEt groups are electron-withdrawing via the inductive effect. This effect pulls electron density away from the cyclohexene ring, including the C=C double bond. Consequently, the double bond in both 3-cyclohexene-1-carboxylic acid and its ethyl ester is less nucleophilic and therefore less reactive towards electrophiles than the double bond in unsubstituted cyclohexene.[3][4]

Comparing the acid and the ester, the difference in their inductive effects is minimal, suggesting their reactivity towards electrophiles should be very similar. Any observed difference would likely be subtle and potentially influenced by solvent effects or the specific reaction conditions.

Case Study: Bromination

A classic example of electrophilic addition is the reaction with bromine (Br₂).[13] The approaching pi bond of the alkene induces a dipole in the Br-Br bond, allowing one bromine atom to act as an electrophile.[13] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the bromide ion (Br⁻) in an Sₙ2-like fashion.[14] This backside attack results in anti-addition, where the two bromine atoms add to opposite faces of the original double bond.[14][15]

bromination Electrophilic Bromination Mechanism start Alkene + Br₂ pi_complex π-Complex Formation start->pi_complex 1. Electrophilic Approach bromonium_ion Cyclic Bromonium Ion Intermediate pi_complex->bromonium_ion 2. Ion Formation bromide_attack Backside Attack by Br⁻ final_product trans-Dibromo Product (Anti-addition) bromide_attack->final_product 3. Ring Opening (Sₙ2)

Caption: Mechanism for the electrophilic addition of bromine to an alkene.

Experimental Protocol: Comparative Rate of Bromination

This protocol uses a decolorization assay to compare the rates at which the carboxylic acid and the ethyl ester react with bromine.

Objective: To qualitatively and semi-quantitatively compare the reaction rates by monitoring the disappearance of bromine's color.

Materials:

  • 3-Cyclohexene-1-carboxylic acid

  • Ethyl 3-cyclohexene-1-carboxylate

  • Unsubstituted cyclohexene (as a positive control)

  • A stock solution of bromine (Br₂) in a non-polar, inert solvent (e.g., dichloromethane or tetrachloromethane). The solution should have a distinct color.

  • Test tubes, pipettes, stopwatch.

Procedure:

  • Preparation: Prepare equimolar solutions of the carboxylic acid, the ethyl ester, and cyclohexene in the same inert solvent used for the bromine solution.

  • Reaction Setup: Place equal volumes of each of the three substrate solutions into separate, identical test tubes.

  • Initiation and Observation: To each test tube, add an identical, small volume of the bromine stock solution simultaneously (or in rapid succession, starting a stopwatch for each). A typical endpoint is the disappearance of the red-brown bromine color.

  • Data Collection: Record the time it takes for the bromine color to completely disappear in each test tube. A faster disappearance time indicates a higher reaction rate.

  • Causality Check: The experiment relies on the principle that the rate of decolorization is directly proportional to the rate of consumption of bromine by the alkene. The unsubstituted cyclohexene should react fastest, confirming the deactivating effect of the carbonyl-containing groups. Comparing the times for the acid and the ester will reveal any subtle differences in their alkene reactivity.

Summary of Comparative Data

The following table summarizes the expected outcomes from the kinetic experiments described. The rate constants are illustrative but reflect the underlying chemical principles.

ReactionSubstrateExpected Relative RateTypical Rate LawNotes
Saponification Ethyl 3-cyclohexene-1-carboxylateN/A (Acid does not react)Rate = k [Ester] [OH⁻]Reaction is irreversible and proceeds readily at room temperature.[12]
Fischer Esterification 3-Cyclohexene-1-carboxylic AcidN/A (Ester is the product)Rate = k [Acid] [Alcohol] [H⁺]Reversible reaction requiring an acid catalyst and heat.[5][7]
Bromination 3-Cyclohexene-1-carboxylic AcidSlowRate = k [Alkene] [Br₂]Slower than cyclohexene due to the electron-withdrawing -COOH group.[3][4]
Bromination Ethyl 3-cyclohexene-1-carboxylateSlowRate = k [Alkene] [Br₂]Slower than cyclohexene; rate is expected to be very similar to the carboxylic acid.
Bromination Cyclohexene (Control)FastRate = k [Alkene] [Br₂]Serves as a baseline for a non-deactivated alkene.

Conclusion

The primary difference in reactivity between 3-cyclohexene-1-carboxylic acid and its ethyl ester lies in the behavior of their respective functional groups at the carbonyl center. The carboxylic acid undergoes acid-catalyzed esterification, while the ester undergoes rapid, irreversible base-catalyzed hydrolysis (saponification). The carboxylic acid's acidic proton also allows for acid-base chemistry that the ester cannot undergo.

In contrast, the reactivity of the C=C double bond is broadly similar for both compounds. Both are deactivated towards electrophilic addition compared to unsubstituted cyclohexene due to the inductive electron-withdrawing effect of the carbonyl group. While subtle differences may exist, for most synthetic applications, the alkene reactivity can be considered comparable. This guide provides the foundational understanding and experimental framework for researchers to exploit these distinct reactivity profiles in complex molecule synthesis.

References

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  • PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester.
  • NIST WebBook. (n.d.). Ethyl 3-cyclohexenecarboxylate.
  • ElectronicsAndBooks. (n.d.). The Kinetics of the Esterification of the Cyclohexanedicarboxylic Acids with Diphenyldiazomethane.
  • Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.
  • ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development.
  • CP Lab Safety. (n.d.). Ethyl 3-Cyclohexene-1-carboxylate, 25mL, Each.
  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • J-STAGE. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.
  • ChemSynthesis. (2025). ethyl 3-methyl-3-cyclohexene-1-carboxylate.
  • PubChem. (n.d.). Ethyl 2-oxo-3-cyclohexene-1-carboxylate.
  • ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates.

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A Comparative Guide to the Structure-Activity Relationship of 3-Cyclohexene-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-cyclohexene-1-carboxylic acid scaffold is a versatile building block in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, anti-inflammatory, antibacterial, and dopamine receptor modulating activities. By synthesizing technical data with field-proven insights, this document aims to empower researchers in the rational design of novel and more potent therapeutic agents.

The Versatile Core: 3-Cyclohexene-1-Carboxylic Acid

The inherent structural features of the 3-cyclohexene-1-carboxylic acid core, including its partially unsaturated cyclic system and the reactive carboxylic acid group, offer a unique platform for chemical modification. This allows for the exploration of a wide chemical space, leading to derivatives with tailored biological activities. The cyclohexene ring provides a semi-rigid scaffold that can orient substituents in specific three-dimensional arrangements, crucial for molecular recognition at biological targets.

Comparative Analysis of Biological Activities

This section delves into the SAR of various classes of 3-cyclohexene-1-carboxylic acid derivatives, supported by experimental data from peer-reviewed literature.

Anticancer Activity: A Tale of Two Scaffolds

The quest for novel anticancer agents has led to the exploration of several classes of 3-cyclohexene-1-carboxylic acid derivatives, with cyclohexenone and amidrazone derivatives emerging as particularly promising.

Cyclohexenone Derivatives:

The introduction of a ketone functional group into the cyclohexene ring, along with various substitutions, has yielded compounds with potent cytotoxic effects against a range of cancer cell lines. A notable example is the synthesis of cyclohexenone derivatives bearing an indole moiety.[1]

  • Key SAR Insights: The antitumor activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the cytotoxic potency. The indole nucleus, a well-known pharmacophore in anticancer drug discovery, appears to be a crucial contributor to the activity of these derivatives.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Cyclohexenone Derivatives [1]

Compound IDHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)
2 >100>100>100
3a 58.572.385.1
6 42.155.863.7
7 35.248.951.2
8a 28.439.642.3
8b 21.731.536.8
10 15.322.128.4
11 12.818.921.5
13 9.214.617.8
14 7.511.314.2
17 5.18.910.6

Amidrazone Derivatives:

More recently, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant antiproliferative activity.[2]

  • Key SAR Insights: The antiproliferative effects of these compounds are highly dependent on the substituents on the amidrazone moiety. For instance, derivatives with a 4-chlorophenyl or a 4-nitrophenyl group have shown promising activity.

A direct comparison of the IC50 values between the two classes is challenging due to variations in the tested cell lines and experimental conditions. However, the data suggests that both scaffolds are promising starting points for the development of novel anticancer agents.

Anti-inflammatory and Antibacterial Activities of Amidrazone Derivatives

A series of six new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (2a-2f) were synthesized and evaluated for their anti-inflammatory and antibacterial properties.[2]

Anti-inflammatory Activity:

The anti-inflammatory potential was assessed by measuring the inhibition of pro-inflammatory cytokine production (TNF-α and IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).

  • Key SAR Insights:

    • Inhibition of TNF-α: Compound 2f (R1=H, R2=4-nitrophenyl) demonstrated strong and dose-dependent inhibition of TNF-α secretion.[2]

    • Broad Cytokine Inhibition: Derivative 2b (R1, R2=2-pyridyl) was a potent inhibitor of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 at a high dose.[2]

Table 2: Anti-inflammatory Activity of Amidrazone Derivatives (2a-2f) [2]

CompoundR1R2TNF-α Inhibition (%) at 100 µg/mLIL-6 Inhibition (%) at 100 µg/mL
2a PhenylPhenyl~40~30
2b 2-Pyridyl2-Pyridyl>90>90
2c Phenyl2-Pyridyl~50~40
2d 4-Chlorophenyl2-Pyridyl~60~50
2e 4-Methylphenyl2-Pyridyl~45~35
2f H4-Nitrophenyl~80~60

Antibacterial Activity:

The antimicrobial activity was determined by measuring the minimal inhibitory concentration (MIC) against a panel of bacterial and fungal strains.

  • Key SAR Insights:

    • Compound 2c (R1=phenyl, R2=2-pyridyl) exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[2]

    • Derivative 2b (R1, R2=2-pyridyl) selectively inhibited the growth of Yersinia enterocolitica.[2]

Table 3: Antibacterial Activity (MIC, µg/mL) of Amidrazone Derivatives (2b and 2c) [2]

CompoundS. aureusM. smegmatisY. enterocolitica
2b >512>51264
2c 128128>512
Dopamine Receptor Agonist Activity

Derivatives of 3-cyclohexene-1-carboxylic acid have also been explored as dopamine receptor agonists, which are potential therapeutic agents for neurological disorders like Parkinson's disease. The affinity of these compounds for dopamine D2 and D3 receptors is a key determinant of their activity.

  • Key SAR Insights: The nature of the substituent on the nitrogen atom of the carboxamide and the overall three-dimensional shape of the molecule are critical for receptor binding. The presence of specific aromatic and heterocyclic moieties can significantly enhance binding affinity and selectivity.

Table 4: Comparative Dopamine Receptor Affinity (Ki, nM) of Selected Cyclohexene Derivatives

Compound ClassD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
N-Aryl CarboxamidesVaries (e.g., 5-50)Varies (e.g., 1-20)[3]
Bivalent LigandsAs low as 2.0As low as 0.91[4]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.

Synthesis of Indole-Containing Cyclohexenone Carboxylic Acid Derivatives[1]

A mixture of 4-(3,4-dimethylphenyl)-4-oxo-2-(2-phenyl-1H-indol-3-yl)butanoic acid (1) and ethyl acetoacetate in a 1:1 molar ratio is refluxed in the presence of sodium ethoxide in absolute ethanol for 8 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the desired cyclohexenone derivative (2). Further modifications can be made by reacting compound 2 with aromatic aldehydes in the presence of a base to introduce various substituents.[1]

Sulforhodamine B (SRB) Assay for Antiproliferative Activity[5][6]
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.

Broth Microdilution Method for MIC Determination[7][8][9]
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

General Structure of Bioactive 3-Cyclohexene-1-Carboxylic Acid Derivatives

Workflow start Synthesis of 3-Cyclohexene-1-Carboxylic Acid Derivatives antiproliferative Antiproliferative Assay (SRB Assay) start->antiproliferative anti_inflammatory Anti-inflammatory Assay (Cytokine Inhibition) start->anti_inflammatory antibacterial Antibacterial Assay (MIC Determination) start->antibacterial data_analysis Data Analysis (IC50 / MIC Determination) antiproliferative->data_analysis anti_inflammatory->data_analysis antibacterial->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Workflow for synthesis and biological screening.

Proposed Signaling Pathway for Anticancer Cyclohexenone Derivatives

Signaling_Pathway drug Cyclohexenone Derivative cell_cycle Cell Cycle Arrest (G2/M Phase) drug->cell_cycle apoptosis Induction of Apoptosis drug->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation caspase_activation->cell_death

Caption: Anticancer mechanism via apoptosis induction.

Conclusion and Future Directions

The 3-cyclohexene-1-carboxylic acid scaffold has proven to be a fruitful starting point for the development of a wide array of biologically active compounds. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications in tuning the potency and selectivity of these derivatives.

Future research should focus on:

  • Exploring a wider range of substituents on the cyclohexene and carboxylic acid moieties to further refine the SAR.

  • Investigating the mechanism of action of the most potent compounds at the molecular level to identify their specific cellular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel 3-cyclohexene-1-carboxylic acid derivatives as next-generation therapeutics.

References

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  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]
  • Nayak, S. K., et al. (2014). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825-1831.
  • Bhakat, S., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Chemical Neuroscience, 3(9), 715–722.
  • Shin, S. Y., et al. (2019). Anticancer activities of cyclohexenone derivatives.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti- tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853.
  • Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853.
  • Nayak, S. K., et al. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825-1831.
  • Bhakat, S., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Chemical Neuroscience, 3(9), 715–722.
  • Nayak, S. K., et al. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825-1831.
  • Bhakat, S., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Chemical Neuroscience, 3(9), 715–722.
  • Nayak, S. K., et al. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825-1831.
  • Bhakat, S., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Chemical Neuroscience, 3(9), 715–722.
  • Bhakat, S., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Chemical Neuroscience, 3(9), 715–722.

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A Senior Application Scientist's Guide to Alternative Chiral Auxiliaries for Asymmetric Synthesis of Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted cyclohexene frameworks is a cornerstone of modern pharmaceutical development. These carbocyclic structures are prevalent in a vast array of natural products and medicinally important compounds, where specific stereochemistry is critical for biological activity. The asymmetric Diels-Alder reaction, a powerful tool for constructing six-membered rings, often relies on chiral auxiliaries to control the stereochemical outcome.[1] This guide provides a comparative analysis of established and alternative chiral auxiliaries for the synthesis of 3-cyclohexene-1-carboxylic acid, a foundational building block for more complex molecules. We will move beyond a simple listing of options to explore the mechanistic rationale, performance data, and practical considerations that guide the selection of an appropriate auxiliary in a research and development setting.

The Foundational Approach: (-)-8-Phenylmenthol

The use of (-)-8-phenylmenthol as a chiral auxiliary in Diels-Alder reactions represents a classic and highly effective strategy, famously demonstrated by E.J. Corey in his landmark synthesis of prostaglandins.[2][3][4] Derived from naturally available pulegone, this auxiliary leverages profound steric hindrance to achieve remarkable stereocontrol.[5][6]

Mechanism of Stereodirection: When acryloyl chloride is esterified with (-)-8-phenylmenthol, the resulting dienophile adopts a conformation where the bulky dimethylbenzyl group effectively shields one face of the acrylate. Lewis acid activation, typically with agents like Et₂AlCl or BCl₃, coordinates to the carbonyl oxygen, locking the s-trans conformation and enhancing the dienophile's reactivity.[5] This coordination further projects the phenylmenthol moiety, creating a formidable steric barrier. Consequently, the diene (e.g., 1,3-butadiene) can only approach from the less hindered face, leading to the preferential formation of a single diastereomer.[2]

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Stereochemical Model" { A [label="Lewis Acid (LA)"]; B [label="O"]; C [label="O"]; D [label="R"]; E [label="H"]; F [label="H"]; G [label="H"]; H [label="Bulky Phenylmenthol Group (Blocks Top Face)"]; I [label="Butadiene Approach from Unhindered Bottom Face"];

}

Performance and Limitations: This auxiliary consistently delivers high diastereoselectivity, often exceeding 95:5 d.r., and has been instrumental in complex total synthesis.[5][7] However, the practical application of (-)-8-phenylmenthol is hampered by several factors. The synthesis of the auxiliary itself can be inefficient, and both enantiomers are not equally accessible.[8] Furthermore, cleavage of the robust ester linkage to liberate the desired carboxylic acid often requires harsh reductive conditions (e.g., LiAlH₄), which may not be compatible with sensitive functional groups elsewhere in the molecule.

Key Alternatives and Comparative Performance

The limitations of early auxiliaries spurred the development of alternatives that offer improved accessibility, milder cleavage conditions, and consistently high performance. Here, we compare the most prominent alternatives for the asymmetric Diels-Alder synthesis of cyclohexenecarboxylic acid derivatives.

Evans' Oxazolidinone Auxiliaries

Popularized by David A. Evans, N-acyloxazolidinones are among the most reliable and versatile chiral auxiliaries in asymmetric synthesis.[8][9] They are particularly effective in Lewis acid-catalyzed Diels-Alder reactions.[10][11]

Causality of Experimental Choice: Derived from readily available amino acids, Evans' auxiliaries are available in both enantiomeric forms.[12] The key to their effectiveness lies in the formation of a rigid, chelated transition state with a Lewis acid. The Lewis acid coordinates to both carbonyl oxygens of the N-acyloxazolidinone, locking the conformation of the dienophile. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) then acts as a powerful stereocontrol element, blocking one face of the dienophile and directing the diene's approach to the opposite side.[10] This chelation-enforced rigidity leads to exceptionally high levels of diastereoselectivity.[13]

Cleavage and Versatility: A significant advantage of Evans' auxiliaries is the ease and versatility of their removal. The resulting N-acyl bond can be cleaved under a variety of mild conditions to yield different functionalities. For instance, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, reduction with LiBH₄ affords the primary alcohol, and reaction with certain nucleophiles can produce amides or esters. This flexibility is invaluable in multi-step synthesis.[14]

Oppolzer's Camphorsultam

Based on the rigid, naturally occurring camphor skeleton, Oppolzer's sultam is another "gold standard" chiral auxiliary.[15] Its application in asymmetric Diels-Alder reactions is well-documented and highly reliable.[16][17][18]

Causality of Experimental Choice: Like Evans' auxiliaries, camphorsultam is available in both enantiomeric forms and provides excellent stereocontrol through Lewis acid chelation.[5] The rigid bicyclic structure and the sulfonyl group create a highly predictable and sterically hindered environment. A key practical advantage is that the resulting Diels-Alder adducts are often highly crystalline, which can greatly simplify purification by allowing for recrystallization to upgrade diastereomeric purity to >99%.[5]

Cleavage Conditions: Removal of the camphorsultam auxiliary is typically achieved via hydrolysis with reagents like LiOH or via reduction, similar to the Evans auxiliaries. The recovery of the auxiliary is generally high, making it cost-effective for large-scale applications.[5]

Lactic Acid Esters

A more recent and highly practical alternative involves the use of simple lactic acid esters as the chiral auxiliary. This approach offers significant advantages in terms of cost, availability, and operational simplicity.

Causality of Experimental Choice: A study by Ochiai et al. demonstrated that the TiCl₄-catalyzed Diels-Alder reaction between 1,3-butadiene and an acrylate derived from ethyl lactate proceeds with good diastereoselectivity.[19][20] The stereochemical outcome is dependent on the stoichiometry of the Lewis acid and the specific lactate ester used. A key innovation is that both the (S)- and (R)-cyclohexenecarboxylic acids can be synthesized from the same inexpensive and readily available L-lactic acid precursor.[19]

Cleavage and "Green" Chemistry: The most compelling feature of this auxiliary is its facile removal. The lactate auxiliary can be cleaved simply by hydrolysis with water, making the workup procedure exceptionally straightforward and environmentally benign.[19] This avoids the need for strong reducing agents or harsh basic conditions, broadening the functional group tolerance of the overall sequence.

Performance Data Summary

The following table provides a comparative overview of the performance of these auxiliaries in the asymmetric Diels-Alder reaction with simple dienes to form cyclohexene precursors. Note that direct comparison is challenging as conditions (Lewis acid, temperature, solvent) vary between studies.

Chiral AuxiliaryDieneDienophileLewis Acidd.r. (endo:exo)Yield (%)Reference
(-)-8-Phenylmenthol 5-benzyloxymethylcyclopentadieneAcrylateAlCl₃97:389[7]
(-)-8-Phenylmenthol IsopreneAcrylateBCl₃97% d.e.99[5]
Evans' Oxazolidinone CyclopentadieneN-AcryloylEt₂AlCl>100:188[5]
Evans' Oxazolidinone 1,3-ButadieneN-CrotonylEt₂AlCl100:182[5]
Oppolzer's Sultam IsopreneN-AcryloylEtAlCl₂98.5:1.581[5]
Oppolzer's Sultam CyclopentadieneN-AcryloylTiCl₄>98% d.e.74[17]
Ethyl (S)-Lactate 1,3-ButadieneAcrylateTiCl₄ (2 eq)88:1281[19]

Experimental Protocols & Workflows

A robust experimental design is critical for reproducibility and success. The general workflow for employing a chiral auxiliary in this synthesis is a three-step process.

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}

Protocol 1: Asymmetric Diels-Alder using an Evans' Oxazolidinone Auxiliary

This protocol is representative of a Lewis acid-catalyzed cycloaddition.

1. Preparation of N-Acryloyl Oxazolidinone:

  • To a flame-dried, argon-purged round-bottom flask, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. Monitor by TLC until starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral dienophile.

2. Diastereoselective Diels-Alder Reaction:

  • To a flame-dried, argon-purged flask, add the purified N-acryloyl oxazolidinone (1.0 eq) and anhydrous DCM (~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Add freshly distilled 1,3-butadiene (condensed and added as a liquid, ~3.0 eq) slowly via cannula.

  • Maintain the reaction at -78 °C, monitoring by TLC. The reaction is typically complete within 2-4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis. Purify by flash chromatography if necessary.

3. Cleavage to (R)-3-Cyclohexene-1-carboxylic Acid:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1N HCl.

  • Extract the product with ethyl acetate (3x). The chiral auxiliary remains in the aqueous layer and can be recovered.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid. Determine enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric ester.

Conclusion and Future Outlook

While the classic (-)-8-phenylmenthol auxiliary laid the groundwork for asymmetric Diels-Alder reactions, modern synthesis demands more practical and versatile solutions. Evans' oxazolidinones and Oppolzer's camphorsultam have become the workhorses in this field, offering excellent and predictable stereocontrol, reliable access to both enantiomers, and versatile cleavage options.[5][8] The high crystallinity often afforded by Oppolzer's sultam is a distinct advantage for purification at scale.[5]

For researchers prioritizing process efficiency and green chemistry, the development of auxiliaries like lactic acid esters is particularly exciting.[19] Their low cost, ready availability, and exceptionally mild cleavage conditions represent a significant step forward, reducing the environmental impact and operational complexity of the synthesis. The choice of auxiliary is no longer just about achieving high stereoselectivity; it is a strategic decision that impacts step-count, scalability, cost of goods, and overall synthetic elegance. As drug development pipelines continue to demand complex chiral molecules, the continued innovation in chiral auxiliary design will remain a critical enabler of progress.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral directing group. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
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  • Helmchen, G., et al. (1994). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions.
  • Trost, B. M. (2014). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH. [Link]
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A Comparative Spectroscopic Analysis of Synthesized vs. Commercial Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of synthetic chemistry and drug development, the unambiguous verification of a molecule's structure and purity is paramount. While modern synthetic methods offer powerful tools for creating novel compounds, it is a rigorous analytical comparison against a known, trusted standard that provides the ultimate confirmation of success. This guide presents a detailed head-to-head spectral comparison of laboratory-synthesized ethyl 3-cyclohexenecarboxylate with its commercially available counterpart, offering researchers a practical framework for compound validation.

Ethyl 3-cyclohexenecarboxylate serves as a valuable model system as it is readily synthesized via one of the most elegant and powerful reactions in organic chemistry: the Diels-Alder reaction.[1][2][3] This guide will detail its synthesis, followed by a multi-technique spectroscopic analysis—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and confident structural profile.

I. Synthesis Strategy: The Diels-Alder Cycloaddition

The formation of the six-membered ring in ethyl 3-cyclohexenecarboxylate is classically achieved through a [4+2] cycloaddition, a type of pericyclic reaction where a conjugated diene reacts with an alkene (the dienophile).[2][4][5]

  • Reaction: 1,3-Butadiene (the 4π-electron diene) reacts with ethyl acrylate (the 2π-electron dienophile).

  • Mechanism: This reaction proceeds in a single, concerted step through a cyclic transition state, where three π-bonds are broken, and two new σ-bonds and one new π-bond are formed, creating the cyclohexene ring.[1][2][4] The driving force is the formation of the energetically more stable σ-bonds from weaker π-bonds.[6] The presence of the electron-withdrawing ester group on the dienophile facilitates the reaction.[6]

Rationale for Synthesis: Synthesizing compounds in-house, even those commercially available, is a critical skill. It allows for isotopic labeling, the creation of derivatives, and ensures a deep understanding of the molecule's properties and potential impurities from a specific synthetic route.

II. The Spectroscopic Fingerprint: A Multi-Technique Approach

To establish the identity and purity of the synthesized ester, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The data obtained from the synthesized product is compared directly with data from a commercial standard (e.g., from suppliers like Sigma-Aldrich) and reference databases like the NIST Chemistry WebBook.[7][8]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Validation Synthesis Diels-Alder Reaction (1,3-Butadiene + Ethyl Acrylate) Purification Distillation / Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS GC-MS Purification->MS SpecData Synthesized Sample Data NMR->SpecData IR->SpecData MS->SpecData Comparison Head-to-Head Data Comparison SpecData->Comparison RefData Commercial Standard Data RefData->Comparison Conclusion Structure & Purity Confirmed Comparison->Conclusion

Caption: Workflow from synthesis to spectral validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment of individual atoms.[9][10][11][12][13]

¹H NMR Data Comparison

The ¹H NMR spectrum maps the environments of the hydrogen atoms. Key signals for ethyl 3-cyclohexenecarboxylate include the vinyl protons of the double bond, the aliphatic protons of the ring, and the protons of the ethyl ester group.

Assignment Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm) Key Features
Vinyl (-CH=CH-)~5.70 (m)~5.70 (m)Characteristic multiplet for alkene protons.
Ester Methylene (-OCH₂CH₃)~4.12 (q)~4.12 (q)Quartet due to coupling with methyl protons.
Ring Protons (-CH₂-, -CH-)~1.80-2.50 (m)~1.80-2.50 (m)Complex region of overlapping multiplets.
Ester Methyl (-OCH₂CH₃)~1.25 (t)~1.25 (t)Triplet due to coupling with methylene protons.

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Assignment Synthesized Sample (δ, ppm) Commercial Standard (δ, ppm) Key Features
Carbonyl (-C=O)~175.5~175.5Most downfield signal, characteristic of esters.
Vinyl (-CH=CH-)~127.0, ~125.2~127.0, ~125.2Two distinct signals for the two alkene carbons.
Ester Methylene (-OCH₂)~60.5~60.5Signal for the carbon attached to oxygen.
Ring Carbons (-CH₂-, -CH-)~24-40~24-40Multiple signals in the aliphatic region.
Ester Methyl (-CH₃)~14.3~14.3Most upfield signal.

Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration, but the multiplicity and relative positions should remain consistent.

The near-identical chemical shifts and splitting patterns between the synthesized and commercial samples provide strong evidence that the correct carbon skeleton and functional groups have been assembled.

IR spectroscopy is excellent for quickly identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[14][15][16][17][18]

IR Data Comparison

Vibrational Mode Synthesized Sample (cm⁻¹) Commercial Standard (cm⁻¹) Interpretation
C=O Stretch (Ester)~1735 (strong, sharp)~1735 (strong, sharp)Confirms the presence of the carbonyl group.[15][18]
C-H Stretch (sp²)~3025 (medium)~3025 (medium)Indicates C-H bonds on the C=C double bond.[16]
C-H Stretch (sp³)~2850-2960 (strong)~2850-2960 (strong)Aliphatic C-H bonds in the ring and ethyl group.[15]
C=C Stretch (Alkene)~1650 (weak-medium)~1650 (weak-medium)Confirms the presence of the cyclohexene double bond.[17]
C-O Stretch (Ester)~1180 (strong)~1180 (strong)Characteristic stretch for the ester C-O bond.

The perfect overlap of these key absorption bands is a strong confirmation that the same functional groups are present in both samples.

GC-MS is a powerful hybrid technique that first separates components of a mixture (GC) and then provides the molecular weight and fragmentation pattern of each component (MS).[19][20][21] This is ideal for assessing purity and confirming the molecular formula.

Mass Spectrometry Data

The mass spectrum is generated by ionizing the molecule and detecting the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.[21][22][23]

  • Molecular Ion (M⁺): The molecular weight of ethyl 3-cyclohexenecarboxylate (C₉H₁₄O₂) is 154.21 g/mol .[7][24] Both the synthesized and commercial samples should show a prominent molecular ion peak at m/z = 154 .

  • Fragmentation Pattern: The fragmentation pattern serves as a molecular "fingerprint."[19][21] A key fragmentation for this molecule is the retro-Diels-Alder reaction, which would yield fragments corresponding to 1,3-butadiene (m/z = 54) and ethyl acrylate (m/z = 100). Another common fragmentation is the loss of an ethoxy group (-OCH₂CH₃), resulting in a peak at m/z = 109. The congruence of these fragmentation patterns between the two samples provides definitive structural confirmation.

III. Experimental Protocols

Synthesis of Ethyl 3-Cyclohexenecarboxylate

  • A pressure vessel is charged with ethyl acrylate (1.0 eq) and a small amount of hydroquinone polymerization inhibitor.

  • The vessel is cooled in a dry ice/acetone bath.

  • 1,3-Butadiene (1.2-1.5 eq) is condensed into the vessel.

  • The vessel is sealed and heated to 100-150 °C for several hours.

  • After cooling, the vessel is carefully vented.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure ethyl 3-cyclohexenecarboxylate.

NMR Spectroscopy

  • Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

  • Place a single drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Record the spectrum from 4000 to 600 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

GC-MS Analysis

  • Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~100 µg/mL.

  • Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • Use a temperature program that starts at ~50 °C and ramps up to ~250 °C to ensure proper separation.

  • The mass spectrometer should be operated in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.

IV. Conclusion

The comprehensive analysis, spanning NMR, IR, and MS techniques, demonstrates an exact match between the spectral data of the laboratory-synthesized ethyl 3-cyclohexenecarboxylate and its commercial counterpart. This rigorous, multi-faceted approach validates the success of the Diels-Alder synthesis and confirms the identity and high purity of the final product. For researchers in any field, this guide underscores the indispensable practice of thorough spectroscopic characterization to ensure the integrity of their chemical materials.

References

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A Comparative Guide to the Biological Activities of 3-Cyclohexene-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral molecules, the differential biological activity of enantiomers is a cornerstone of modern drug discovery and development. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 3-cyclohexene-1-carboxylic acid, a key chiral building block. While research has heavily focused on the pharmacological applications of one enantiomer, this document aims to present a balanced view of our current understanding, highlight knowledge gaps, and provide actionable experimental protocols for researchers seeking to explore this fascinating chiral molecule.

Introduction: The Significance of Chirality in 3-Cyclohexene-1-carboxylic Acid

3-Cyclohexene-1-carboxylic acid possesses a single stereocenter, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology and toxicology that such enantiomers can exhibit markedly different biological activities.[1][2][3] This disparity arises from the three-dimensional nature of biological receptors and enzymes, which often interact preferentially with one enantiomer over the other. This guide delves into the known biological activities of the enantiomers of 3-cyclohexene-1-carboxylic acid, with a particular focus on their pharmacological relevance.

Comparative Analysis of Biological Activity

The known biological activities of the enantiomers of 3-cyclohexene-1-carboxylic acid are largely centered on the pharmacological utility of the (S)-enantiomer. Derivatives of the racemic mixture have also been explored for a range of other biological effects.

Pharmacological Activity: A Tale of Two Enantiomers

The most significant and well-documented biological role of a 3-cyclohexene-1-carboxylic acid enantiomer is the use of the (S)-enantiomer as a crucial intermediate in the synthesis of the anticoagulant drug edoxaban .[4][5] Edoxaban is a potent and orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[5] The specific stereochemistry of the (S)-enantiomer is critical for the proper three-dimensional structure and, consequently, the therapeutic efficacy of the final drug molecule.

In stark contrast, the (R)-enantiomer is often considered an "unnecessary stereoisomer" in the context of edoxaban synthesis.[5] In fact, processes have been patented to racemize the unwanted (R)-enantiomer back to the racemic mixture to improve the overall yield of the desired (S)-enantiomer.[5] A Chinese patent explicitly states that (R)-3-cyclohexenecarboxylic acid cannot be used to synthesize edoxaban.[6] This strongly suggests that the (R)-enantiomer does not possess the desired pharmacological activity for Factor Xa inhibition.

Potential Antitumor, Anti-inflammatory, and Antimicrobial Activities

While the pharmacological focus has been on the individual enantiomers for anticoagulant therapy, studies on derivatives of racemic 3-cyclohexene-1-carboxylic acid have revealed a broader spectrum of potential biological activities. These include:

  • Antitumor Activity: Certain novel derivatives of cyclohexene carboxylic acid have been synthesized and tested for their antitumor properties.[7]

  • Anti-inflammatory and Antiproliferative Activity: Amidrazone derivatives of the related cyclohex-1-ene-1-carboxylic acid have shown anti-inflammatory and antiproliferative effects in cell-based assays.[8][9]

  • Antifungal and Antibacterial Activity: The core cyclohexene structure is found in various natural and synthetic compounds exhibiting antimicrobial properties.[9]

It is crucial to note that these studies were conducted on derivatives of the racemic mixture or structural analogs. As of the latest literature review, there is a conspicuous absence of studies that have systematically evaluated and compared the antifungal, herbicidal, or other biological activities of the individual (R)- and (S)-enantiomers of 3-cyclohexene-1-carboxylic acid. This represents a significant knowledge gap and an area ripe for future research.

Data Presentation: Summary of Enantiomer Properties

Feature(S)-3-Cyclohexene-1-carboxylic Acid(R)-3-Cyclohexene-1-carboxylic Acid
CAS Number 5708-19-0[10]21591-86-4
Known Biological Role Key intermediate in the synthesis of the anticoagulant drug edoxaban.[4][5]Considered an "unnecessary" byproduct in edoxaban synthesis.[5]
Pharmacological Activity Precursor to a potent Factor Xa inhibitor.[5]Not active as a precursor for edoxaban.[6]
Other Activities Not extensively studied individually.Not extensively studied individually.

Experimental Protocols

For researchers aiming to bridge the existing knowledge gaps, the following protocols provide a framework for the chiral resolution of 3-cyclohexene-1-carboxylic acid and the subsequent comparative evaluation of the biological activities of its enantiomers.

Protocol 1: Chiral Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid

This protocol is adapted from methodologies described in the patent literature for obtaining the individual enantiomers from the racemic mixture.[5]

Objective: To separate the (R)- and (S)-enantiomers of 3-cyclohexene-1-carboxylic acid.

Materials:

  • Racemic 3-cyclohexene-1-carboxylic acid

  • (R)-α-phenylethylamine

  • Ethyl acetate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Salt Formation:

    • Dissolve racemic 3-cyclohexene-1-carboxylic acid in ethyl acetate.

    • Slowly add a solution of (R)-α-phenylethylamine in ethyl acetate to the solution at a controlled temperature (e.g., 50-55°C).

    • Stir the mixture for several hours to allow for the diastereomeric salt of (S)-3-cyclohexene-1-carboxylic acid with (R)-α-phenylethylamine to crystallize.

    • Cool the suspension and stir for an extended period to maximize precipitation.

    • Filter the suspension under reduced pressure to collect the crystalline salt.

    • The filtrate will be enriched with the diastereomeric salt of (R)-3-cyclohexene-1-carboxylic acid.

  • Isolation of (S)-3-Cyclohexene-1-carboxylic Acid:

    • Suspend the collected crystalline salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with HCl to a pH of approximately 1-2.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield (S)-3-cyclohexene-1-carboxylic acid.

  • Isolation of (R)-3-Cyclohexene-1-carboxylic Acid:

    • Process the filtrate from step 1.5 in a similar manner to steps 2.1-2.5 to isolate (R)-3-cyclohexene-1-carboxylic acid.

  • Purity Assessment:

    • Determine the optical purity (enantiomeric excess) of each enantiomer using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Comparative Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of the (R)- and (S)-enantiomers against a target fungal species.

Materials:

  • (R)-3-cyclohexene-1-carboxylic acid

  • (S)-3-cyclohexene-1-carboxylic acid

  • Racemic 3-cyclohexene-1-carboxylic acid

  • Positive control antifungal agent (e.g., fluconazole)

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the fungal strain and prepare a standardized inoculum suspension as per CLSI guidelines.

  • Serial Dilutions: Prepare serial twofold dilutions of the (R)-enantiomer, (S)-enantiomer, racemic mixture, and the positive control in the broth medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

  • Data Analysis: Compare the MIC values of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture to determine if there is an enantioselective antifungal effect.

Visualizations

Edoxaban Synthesis Pathway

Edoxaban_Synthesis cluster_0 Synthesis of Edoxaban Racemic_Acid Racemic 3-Cyclohexene-1-carboxylic Acid Chiral_Resolution Chiral Resolution Racemic_Acid->Chiral_Resolution S_Enantiomer (S)-3-Cyclohexene-1-carboxylic Acid Chiral_Resolution->S_Enantiomer Desired R_Enantiomer (R)-3-Cyclohexene-1-carboxylic Acid (Byproduct) Chiral_Resolution->R_Enantiomer Unwanted Multi_Step_Synthesis Multi-Step Synthesis S_Enantiomer->Multi_Step_Synthesis Edoxaban Edoxaban Multi_Step_Synthesis->Edoxaban

Caption: Synthesis of Edoxaban highlighting the critical role of the (S)-enantiomer.

Experimental Workflow for Comparative Biological Activity

Comparative_Workflow cluster_testing Biological Activity Assays Start Start: Racemic 3-Cyclohexene-1-carboxylic Acid Resolution Chiral Resolution Protocol Start->Resolution S_Isomer (S)-Enantiomer Resolution->S_Isomer R_Isomer (R)-Enantiomer Resolution->R_Isomer Antifungal Antifungal Assay (MIC) S_Isomer->Antifungal Herbicidal Herbicidal Assay S_Isomer->Herbicidal Other Other Assays S_Isomer->Other R_Isomer->Antifungal R_Isomer->Herbicidal R_Isomer->Other Analysis Comparative Data Analysis Antifungal->Analysis Herbicidal->Analysis Other->Analysis Conclusion Conclusion on Enantioselective Activity Analysis->Conclusion

Caption: Workflow for comparing the biological activities of the enantiomers.

References

  • PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information.
  • Abd El-All, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
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  • PubChem. (n.d.). (S)-(-)-3-Cyclohexene-1-carboxylic Acid. National Center for Biotechnology Information.
  • Al-Subeh, T. Z. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Metabolites, 13(5), 633.
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  • Zhang, W., et al. (2020). S-3-cyclohexenecarboxylic acid and its purification method.
  • SIELC Technologies. (2018). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester.
  • Wroblewska, A., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(8), 1853.
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A Comparative Economic Analysis of Synthetic Pathways to Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-cyclohexenecarboxylate is a valuable cyclic ester with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. Its versatile structure, featuring a cyclohexene ring and an ester functional group, makes it a desirable building block for the construction of more complex molecular architectures. The economic viability of producing this key intermediate is paramount for its widespread industrial application. This guide provides a detailed comparative analysis of two primary synthetic routes to ethyl 3-cyclohexenecarboxylate: the Diels-Alder reaction and a multi-step pathway commencing with a Dieckmann condensation. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comprehensive economic analysis to guide researchers and process chemists in selecting the most efficient and cost-effective manufacturing strategy.

Pathway 1: The Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[1] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.[1] In the synthesis of ethyl 3-cyclohexenecarboxylate, 1,3-butadiene serves as the diene and ethyl acrylate acts as the dienophile.

Mechanistic Rationale

The concerted mechanism of the Diels-Alder reaction proceeds through a cyclic transition state, leading to the simultaneous formation of two new carbon-carbon sigma bonds and a new pi bond within the cyclohexene ring.[2] The reaction is thermally allowed and often benefits from the use of Lewis acid catalysts, which can lower the activation energy and enhance the reaction rate and selectivity by coordinating to the dienophile.[3][4]

graph "Diels_Alder_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Butadiene [label="1,3-Butadiene", fillcolor="#F1F3F4"]; EthylAcrylate [label="Ethyl Acrylate", fillcolor="#F1F3F4"]; TransitionState [label="Cyclic Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Product [label="Ethyl 3-cyclohexenecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Butadiene -> TransitionState; EthylAcrylate -> TransitionState; TransitionState -> Product [label="[4+2] Cycloaddition"]; }

Caption: Diels-Alder synthesis of ethyl 3-cyclohexenecarboxylate.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is based on established procedures for Lewis acid-catalyzed Diels-Alder reactions involving butadiene and acrylate derivatives.[5][6]

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with a solution of ethyl acrylate (1.0 mol) in dichloromethane (500 mL).

  • Catalyst Addition: The solution is cooled to 0°C, and a Lewis acid catalyst, such as aluminum chloride (0.1 mol), is added portion-wise under an inert atmosphere of nitrogen.

  • Diene Introduction: The reactor is sealed, and liquefied 1,3-butadiene (1.2 mol) is introduced into the reactor.

  • Reaction Conditions: The reaction mixture is heated to 80°C and maintained at a pressure of 10-15 atm for 6 hours with vigorous stirring.

  • Workup: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford ethyl 3-cyclohexenecarboxylate. A typical yield for this reaction is approximately 85%.

Pathway 2: The Dieckmann Condensation Route

An alternative approach to ethyl 3-cyclohexenecarboxylate involves a multi-step synthesis starting from a readily available linear diester, diethyl pimelate. This pathway utilizes a Dieckmann condensation to form the six-membered ring, followed by reduction and dehydration.

Mechanistic Rationale

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][8] In this case, diethyl pimelate is treated with a strong base, such as sodium ethoxide, to generate an enolate that undergoes an intramolecular cyclization to yield ethyl 2-oxocyclohexanecarboxylate.[9][10] The resulting ketoester is then reduced to the corresponding alcohol, which is subsequently dehydrated to introduce the double bond, yielding the final product.

graph "Dieckmann_Condensation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

DiethylPimelate [label="Diethyl Pimelate", fillcolor="#F1F3F4"]; Ketoester [label="Ethyl 2-oxocyclohexanecarboxylate", fillcolor="#FBBC05"]; Hydroxyester [label="Ethyl 2-hydroxycyclohexanecarboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ethyl 3-cyclohexenecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DiethylPimelate -> Ketoester [label="Dieckmann Condensation\n(NaOEt, Toluene)"]; Ketoester -> Hydroxyester [label="Reduction\n(LiAlH4, THF)"]; Hydroxyester -> Product [label="Dehydration\n(p-TsOH, Toluene)"]; }

Caption: Multi-step synthesis via Dieckmann condensation.
Experimental Protocols

Step 1: Dieckmann Condensation of Diethyl Pimelate

This protocol is adapted from established procedures for the Dieckmann condensation of 1,7-diesters.[11]

  • Reaction Setup: A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium ethoxide (1.1 mol) in anhydrous toluene (1 L).

  • Reactant Addition: A solution of diethyl pimelate (1.0 mol) in anhydrous toluene (500 mL) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • Workup: The mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude ethyl 2-oxocyclohexanecarboxylate is purified by vacuum distillation. A typical yield for this step is approximately 75%.[12][13]

Step 2: Reduction of Ethyl 2-oxocyclohexanecarboxylate

This procedure is a standard reduction of a ketone to a secondary alcohol.

  • Reaction Setup: A flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (0.3 mol) in anhydrous tetrahydrofuran (THF) (1 L) at 0°C.

  • Reactant Addition: A solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mol) in anhydrous THF (500 mL) is added dropwise to the stirred suspension at a rate that maintains the temperature below 10°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield crude ethyl 2-hydroxycyclohexanecarboxylate, which is often used in the next step without further purification. The expected yield is typically high, around 90%.

Step 3: Dehydration of Ethyl 2-hydroxycyclohexanecarboxylate

This is a classic acid-catalyzed dehydration of an alcohol to form an alkene.

  • Reaction Setup: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser is charged with ethyl 2-hydroxycyclohexanecarboxylate (1.0 mol), a catalytic amount of p-toluenesulfonic acid (0.05 mol), and toluene (500 mL).

  • Reaction: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, water, and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to afford ethyl 3-cyclohexenecarboxylate. A typical yield for this step is approximately 80%.

Economic Analysis

To provide a clear comparison, the following table summarizes the estimated costs of raw materials for the synthesis of 1 kg of ethyl 3-cyclohexenecarboxylate via each pathway, based on the protocols and yields described above. Prices are based on currently available catalog prices for research-grade chemicals and may vary for bulk industrial procurement.

Pathway Reagent Molar Mass ( g/mol ) Stoichiometry (mol) Required Mass (kg) Price ($/kg) Cost ($) Total Reagent Cost per kg Product ($)
Diels-Alder 1,3-Butadiene54.098.950.481.07[14]0.511.05
Ethyl Acrylate100.127.460.751.080.81
Aluminum Chloride133.340.750.10--
Dieckmann Diethyl Pimelate216.288.631.87650.00[15]1215.501638.25
Sodium Ethoxide68.059.490.65167.00[15]108.55
Lithium Aluminum Hydride37.952.590.101190.00119.00
p-Toluenesulfonic acid190.220.430.0868.50[16]5.48

Note: The cost of solvents, energy, labor, and waste disposal are not included in this analysis but are significant factors in a full-scale industrial process. The cost of aluminum chloride for the Diels-Alder route is considered negligible in this comparison due to the small quantity used catalytically.

Comparison and Conclusion

From a purely economic standpoint based on the cost of starting materials, the Diels-Alder pathway is overwhelmingly more cost-effective than the multi-step Dieckmann condensation route. The primary reason for this significant difference is the high cost of the starting material for the Dieckmann route, diethyl pimelate.

Scientific and Practical Considerations:

  • Atom Economy: The Diels-Alder reaction is a classic example of an atom-economical reaction, where most of the atoms of the reactants are incorporated into the final product. The Dieckmann condensation route, being a multi-step synthesis, is inherently less atom-economical and generates more waste.

  • Process Simplicity: The Diels-Alder pathway is a one-pot synthesis, which is generally simpler to perform and scale up compared to a multi-step synthesis. The Dieckmann route requires multiple reaction and purification steps, increasing the complexity and potential for yield loss at each stage.

  • Safety and Handling: The Diels-Alder reaction as described involves the handling of liquefied butadiene under pressure, which requires specialized equipment and safety precautions. The reagents in the Dieckmann route, particularly lithium aluminum hydride, are also hazardous and require careful handling.

  • Flexibility: The Diels-Alder reaction offers a high degree of flexibility in terms of the dienes and dienophiles that can be used, allowing for the synthesis of a wide variety of substituted cyclohexene derivatives. The Dieckmann condensation is also versatile for the formation of 5- and 6-membered rings.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
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  • Casey, C. P.; Singer, S. W.; Guzei, I. A.; Klein, R. A.; Cui, C. Lewis Acid-Catalyzed Diels-Alder Reactions of 1,3-Butadiene with Methyl Acrylate. Organometallics2002, 21 (8), 1645–1652.
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A Comparative Analysis of Ethyl and Methyl Esters of 3-Cyclohexene-1-carboxylic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ethyl and methyl esters of 3-cyclohexene-1-carboxylic acid, two structurally similar yet distinct reagents, in the context of key chemical transformations. By examining their reactivity, steric and electronic profiles, and performance in specific reactions, this document aims to equip researchers with the knowledge to make informed decisions in experimental design and synthesis.

Introduction: Subtle Differences, Significant Consequences

Methyl 3-cyclohexene-1-carboxylate and ethyl 3-cyclohexene-1-carboxylate are common intermediates in organic synthesis. Both feature a cyclohexene ring, a versatile scaffold for various transformations, and an ester functional group. The seemingly minor difference—a methyl versus an ethyl group—can, however, lead to notable variations in reaction outcomes. These differences primarily stem from the interplay of steric hindrance and electronic effects, which influence reaction rates, yields, and selectivity.

Physicochemical Properties: A Tale of Two Esters

A foundational understanding of the physical properties of these esters is crucial for their practical application in the laboratory.

PropertyMethyl 3-cyclohexene-1-carboxylateEthyl 3-cyclohexene-1-carboxylate
Molecular Formula C₈H₁₂O₂[1]C₉H₁₄O₂
Molecular Weight 140.18 g/mol [1][2]154.21 g/mol
Boiling Point Data not readily availableGenerally higher than the methyl ester due to increased molecular weight[3]
Density Data not readily availableData not readily available
Solubility Soluble in common organic solventsSoluble in common organic solvents

The higher molecular weight of the ethyl ester typically results in a higher boiling point compared to its methyl counterpart, a key consideration for purification via distillation.[3]

Core Reactive Centers and Mechanistic Considerations

The reactivity of both esters is primarily dictated by two functional groups: the carbon-carbon double bond within the cyclohexene ring and the carbonyl group of the ester.

Figure 1: Key reactive centers in 3-cyclohexene-1-carboxylate esters.

Electronic and Steric Effects: The Deciding Factors

The choice between a methyl and an ethyl ester can subtly influence reaction pathways through two primary mechanisms:

  • Inductive Effect: Both methyl and ethyl groups are electron-donating, though the effect is generally considered modest.[3][4] This can slightly influence the electron density of the carbonyl carbon and the double bond.

  • Steric Hindrance: The ethyl group is larger than the methyl group.[3] This increased bulk can hinder the approach of reagents to the carbonyl carbon or the adjacent double bond, potentially slowing down reactions or favoring attack at less hindered positions.[3]

Comparative Performance in Key Reactions

To provide a practical understanding, we will now compare the expected performance of these two esters in several common and important organic reactions.

Diels-Alder Reaction

The 3-cyclohexene-1-carboxylate structure is itself a product of a Diels-Alder reaction between a diene (like 1,3-butadiene) and a dienophile (methyl or ethyl acrylate).[5][6][7] The ester group acts as an electron-withdrawing group, activating the dienophile.

Experimental Protocol: Synthesis of Methyl 3-cyclohexene-1-carboxylate via Diels-Alder Reaction

  • Reactants: 1,3-Butadiene and methyl acrylate.[5]

  • Conditions: The reactants are typically heated together. A Lewis acid catalyst, such as BF₃, can be used to accelerate the reaction and enhance regioselectivity.[6][7][8]

  • Mechanism: The diene reacts with the dienophile in a concerted [4+2] cycloaddition.[9]

  • Work-up and Purification: The reaction mixture is typically subjected to distillation to remove unreacted starting materials and isolate the desired cyclohexene product.

Comparison:

In the context of the Diels-Alder synthesis of these esters, the choice between methyl and ethyl acrylate as the dienophile is often dictated by the desired final product. The difference in reactivity between methyl and ethyl acrylate in this reaction is generally minimal, though some studies suggest that the smaller size of the methyl group might lead to slightly faster reaction rates under identical conditions.

Figure 2: General workflow for the Diels-Alder synthesis.

Hydrolysis

The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.[10]

Experimental Protocol: Alkaline Hydrolysis of an Ester

  • Reagents: The ester (methyl or ethyl 3-cyclohexene-1-carboxylate) and an aqueous solution of a strong base (e.g., sodium hydroxide).[10]

  • Procedure: The ester is heated under reflux with the alkaline solution.[10]

  • Reaction: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the alkoxide (methoxide or ethoxide) to form the carboxylate salt.

  • Work-up: Acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid, which can then be extracted with an organic solvent.

Comparison:

EsterRelative Rate of HydrolysisRationale
Methyl Ester FasterThe smaller methyl group presents less steric hindrance to the attacking nucleophile (hydroxide or water), leading to a faster reaction rate.[11]
Ethyl Ester SlowerThe bulkier ethyl group provides more steric hindrance, slowing down the nucleophilic attack on the carbonyl carbon.

Studies on the alkaline hydrolysis of various methyl and ethyl esters have consistently shown that methyl esters hydrolyze more rapidly than their ethyl counterparts.[12]

Epoxidation

The double bond of the cyclohexene ring is susceptible to epoxidation, a valuable transformation for introducing an epoxide functional group.

Experimental Protocol: Epoxidation using a Peroxy Acid

  • Reagents: The cyclohexene ester and a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane.

  • Procedure: The peroxy acid is typically added to a solution of the ester at a controlled temperature (often 0 °C to room temperature).

  • Mechanism: The peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.

  • Work-up: The reaction is quenched, and the resulting epoxide is purified, often by chromatography.

Comparison:

The electronic nature of the ester group has a minor deactivating effect on the double bond towards electrophilic attack. The difference in reactivity between the methyl and ethyl esters in epoxidation is expected to be negligible, as the primary site of reaction is the double bond, which is relatively remote from the ester group. Steric hindrance from the ester group is unlikely to play a significant role in directing the approach of the epoxidizing agent.

Hydrogenation

The double bond can be reduced to a single bond through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reagents: The cyclohexene ester, a catalyst (e.g., Palladium on carbon), and a source of hydrogen gas.

  • Procedure: The ester is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), the catalyst is added, and the mixture is subjected to a hydrogen atmosphere, often under pressure.

  • Reaction: Hydrogen adds across the double bond on the surface of the catalyst.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated ester.

Comparison:

Similar to epoxidation, the choice between the methyl and ethyl ester is not expected to have a significant impact on the outcome of the catalytic hydrogenation of the double bond. The reaction occurs at a site distant from the ester functionality, and therefore, steric and electronic differences between the methyl and ethyl groups are unlikely to influence the reaction rate or yield substantially. It is worth noting that under more forcing conditions, the ester group itself can be reduced to an alcohol.[13]

Practical Considerations and Applications

The choice between the methyl and ethyl ester of 3-cyclohexene-1-carboxylic acid often comes down to practical considerations and the specific goals of a synthetic sequence.

  • Availability and Cost: Both esters are generally commercially available, with pricing being a potential factor in large-scale applications.

  • Downstream Reactions: If the ester is to be hydrolyzed, the methyl ester will react faster. If the ester is intended to be a stable protecting group, the slightly more robust ethyl ester might be preferred.

  • Analytical Characterization: The two esters will have distinct signals in NMR and mass spectrometry, allowing for straightforward characterization.

Conclusion

While methyl and ethyl 3-cyclohexene-1-carboxylate are closely related compounds, the seemingly minor structural difference between the methyl and ethyl groups can lead to observable differences in reactivity, particularly in reactions involving the ester functionality. The methyl ester, being less sterically hindered, generally exhibits faster rates in reactions such as hydrolysis. For reactions occurring at the double bond, such as epoxidation and hydrogenation, the difference in reactivity is typically negligible. A thorough understanding of these subtle yet significant differences allows for the rational selection of the appropriate reagent, leading to optimized reaction conditions and improved outcomes in chemical synthesis.

References

  • Lange, G. L., et al. "Improved preparation of methyl 3-oxo-1-cyclohexene-1-carboxylate and its use in the synthesis of substituted 1,5-cyclodecadienes." The Journal of Organic Chemistry 46.22 (1981): 4475-4479. [Link]
  • Zinjurte, Kiran, et al. "Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan.
  • Kraka, Elfi, et al. "BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study." Molecules 25.11 (2020): 2645. [Link]
  • Snyder, H. R., and George I. Poos. "1-Cyano-1,3-butadienes. V. The Diels-Alder Adducts of 1-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate." Journal of the American Chemical Society 72.9 (1950): 4104-4106. [Link]
  • Chapman, N. B., J. Shorter, and J. H. M. Hill. "32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of." Journal of the Chemical Society (Resumed) (1964): 157-163. [Link]
  • Clark, Jim. "Hydrolysing Esters." Chemguide, 2015. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a significant challenge. Cyclohexene derivatives, often implicated in drug-induced protein modifications or as targets in environmental monitoring, represent a class of haptens where antibody specificity is paramount for assay validity. Unlike large protein antigens, these small molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1][2][3] This necessity introduces complexity, as the resulting antibodies may recognize not only the hapten but also the linker used for conjugation or epitopes on the carrier protein itself.[4]

This guide provides an in-depth comparison of methodologies to characterize the cross-reactivity of antibodies raised against cyclohexene derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.

The Foundational Challenge: From Hapten to Immunogen

A hapten like a cyclohexene derivative must be covalently linked to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to be recognized by the immune system.[1][4] This process is the first critical step where potential for future cross-reactivity is introduced.

Hapten_Carrier_Conjugation cluster_reactants Reactants cluster_product Product Hapten Cyclohexene Derivative (Hapten) Immunogen Immunogen (Hapten-Carrier Conjugate) Hapten->Immunogen Covalent Bond Formation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Immunogen Linker Cross-linker (e.g., EDC/NHS) Linker->Immunogen facilitates

Caption: Workflow for creating an immunogen from a cyclohexene hapten.

The choice of carrier protein and the conjugation chemistry are critical. An antibody response can be generated against the hapten, the linker, the carrier, or a combination thereof, forming what are known as "neoepitopes".[4] A robust validation strategy must, therefore, be able to distinguish true hapten-specific binding from these off-target interactions.

Defining Antibody Performance: Affinity, Specificity, and Cross-Reactivity

Before comparing methods, it's crucial to understand the terminology:

  • Affinity (KD): The strength of the binding interaction between a single antibody binding site (paratope) and a single epitope on an antigen.[5] A lower KD value indicates a higher affinity.

  • Specificity: The ability of an antibody to distinguish between its target antigen and other molecules.[5][6][7]

  • Cross-Reactivity: The binding of an antibody to antigens that are structurally similar, but not identical, to the one that elicited the immune response.[8][9][10] In immunoassays, this is a significant liability that can lead to false-positive results or inaccurate quantification.[9]

Comparative Methodologies for Assessing Cross-Reactivity

No single assay can definitively validate an antibody for all applications.[11][12][13] Therefore, a multi-pronged approach using orthogonal methods is recommended. We will compare three cornerstone techniques: Competitive ELISA, Western Blot, and Surface Plasmon Resonance (SPR).

Competitive ELISA: A High-Throughput Screening Tool

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for screening antibody cross-reactivity against a panel of structurally related small molecules. Its principle relies on the competition between the free hapten (in solution) and a hapten-protein conjugate (immobilized on the plate) for a limited number of antibody binding sites.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_note Note A 1. Coat Plate: Immobilize Hapten-Protein (e.g., Cyclohexene-BSA) B 2. Block Plate: Use protein solution (e.g., BSA*) to prevent non-specific binding A->B E 5. Add to Plate: Transfer mixture to coated plate. Free analyte competes with immobilized antigen for antibody binding. B->E C 3. Prepare Solutions: - Fixed concentration of primary antibody - Serial dilutions of free analytes (Target & Potential Cross-Reactants) D 4. Compete: Incubate antibody with free analyte C->D D->E F 6. Wash Plate: Remove unbound reagents E->F G 7. Add Secondary Ab: Enzyme-conjugated secondary antibody (e.g., Anti-Rabbit HRP) F->G H 8. Develop & Read: Add substrate (e.g., TMB). Measure absorbance. G->H Note *If BSA is the immunizing carrier, use a non-mammalian protein blocker to avoid cross-reactivity with the blocker.

Caption: Workflow for a competitive ELISA to test cross-reactivity.

Interpretation: A high concentration of a cross-reactive compound in the solution will bind to the antibody, preventing it from binding to the plate. This results in a low signal. The results are typically plotted as a sigmoidal dose-response curve, from which the IC50 (concentration of analyte that causes 50% inhibition) is calculated.

Percentage Cross-Reactivity is calculated as: (%CR) = (IC50 of Target Analyte / IC50 of Test Compound) * 100

  • Antigen Coating:

    • Dilute the cyclohexene-protein conjugate (e.g., Cyclohexene-BSA) to 1-2 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate for 3 hours at room temperature or overnight at 4°C.[14]

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% non-fat dry milk or a commercial protein-free blocker in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of your target cyclohexene derivative and potential cross-reactants in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration, typically the concentration that gives ~80-90% of the maximum signal).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody and free analyte to reach equilibrium.

  • Incubation:

    • Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times.

  • Detection:

    • Add 100 µL/well of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times.

    • Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).[14]

    • Stop the reaction by adding 100 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm.

Western Blot: Assessing Specificity Against Conjugates

While ELISA is excellent for screening against free haptens, Western Blotting (or Immunoblotting) is used to confirm that the antibody specifically recognizes the hapten in the context of a protein conjugate and does not cross-react with the carrier protein alone or other modified proteins.[13][15][16]

  • Sample Preparation & Electrophoresis:

    • Prepare samples: 1) Cyclohexene-KLH (Immunogen), 2) Cyclohexene-BSA (for testing), 3) Unmodified KLH, 4) Unmodified BSA, and 5) other hapten-protein conjugates.

    • Separate ~1 µg of each protein sample via SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). This step is critical to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against the cyclohexene derivative at an optimized dilution in Blocking Buffer, typically overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation & Detection:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 5.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

Interpretation: An ideal antibody will show a strong band only for the lanes containing the cyclohexene-protein conjugates (Lanes 1 and 2) and no signal for the unmodified carrier proteins (Lanes 3 and 4). Any signal in the unmodified carrier lanes indicates undesirable cross-reactivity.

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

SPR is a label-free technology that provides real-time quantitative data on binding events, including association (kₐ or kₒₙ), dissociation (kₔ or kₒբբ), and affinity (KD).[18][19][20] This makes it an exceptionally powerful tool for precisely quantifying the degree of cross-reactivity with a much higher resolution than endpoint assays.[18][21]

SPR_Workflow A 1. Immobilization: Covalently attach the antibody to the sensor chip surface. B 2. Analyte Injection (Association): Flow a solution of the analyte (e.g., Cyclohexene-BSA) over the chip. Measure binding in real-time. A->B C 3. Dissociation: Flow running buffer over the chip. Measure the rate at which the analyte dissociates from the antibody. B->C D 4. Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle. C->D E 5. Data Analysis: Fit sensorgram data to a binding model to calculate ka, kd, and KD. D->E F 6. Repeat: Perform steps 2-5 for a panel of potential cross-reactants. E->F

Caption: General workflow for an SPR cross-reactivity experiment.

  • Ligand Immobilization:

    • Immobilize the anti-cyclohexene antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.

  • Kinetic Analysis Cycle (for each analyte):

    • Association: Inject a series of concentrations of the analyte (e.g., Cyclohexene-BSA) over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the binding phase.

    • Dissociation: Switch to flowing running buffer (e.g., HBS-EP+) over the surface and monitor the dissociation phase for an extended period (e.g., 300-600 seconds).

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the antibody, returning the signal to baseline.

  • Cross-Reactivity Testing:

    • Repeat the kinetic analysis cycle for each potential cross-reacting compound (e.g., structurally similar haptens conjugated to the same carrier protein, or the carrier protein alone).

Interpretation: By comparing the KD values, a precise, quantitative measure of cross-reactivity is obtained. An antibody with high specificity will have a KD for its target that is several orders of magnitude lower (i.e., higher affinity) than its KD for any other tested compound.

Data Presentation: A Comparative Summary

To facilitate objective comparison, all quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical data from a competitive ELISA comparing two different anti-cyclohexene monoclonal antibodies (mAbs).

Compound Structure mAb A (IC50, nM) mAb A (% CR) mAb B (IC50, nM) mAb B (% CR)
Cyclohexene-Amine (Target) Target Structure15 100% 25 100%
Cyclopentene-AmineSimilar Structure 11,5001.0%12520.0%
Benzene-AmineSimilar Structure 2>10,000<0.15%2,5001.0%
Cyclohexane-AmineSimilar Structure 38,5000.18%9002.8%
Linker-AmineLinker Only>10,000<0.15%>10,000<0.25%

Analysis of Hypothetical Data:

  • Antibody A demonstrates excellent specificity. It is highly selective for the target cyclohexene structure, with negligible binding (<1%) to closely related molecules. This would be an ideal candidate for a highly specific quantitative assay.

  • Antibody B shows significant cross-reactivity, particularly with Cyclopentene-Amine (20%). This antibody would be unsuitable for assays where these other compounds might be present, as it would lead to overestimation of the target analyte.[9]

Conclusion: An Integrated Strategy for Trustworthy Results

Validating antibodies against cyclohexene derivatives requires a rigorous, multi-faceted approach. No antibody should be considered validated based on a single experiment.[12] A successful strategy begins with a high-throughput competitive ELISA to screen for promising candidates and rule out poor performers. This is followed by Western blotting to confirm specificity in the context of protein conjugates. Finally, for lead candidates intended for quantitative applications, SPR provides the definitive kinetic data to precisely characterize affinity and specificity. By integrating these methods and understanding the principles behind them, researchers can confidently select and validate antibodies, ensuring the accuracy and reproducibility of their results.

References

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  • Biology LibreTexts. (2024). 42.13: Antibodies - Antibody Functions. Biology LibreTexts. [Link]
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A Researcher's Guide to In-Silico Modeling and Conformational Analysis of Ethyl 3-Cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The conformational landscape of a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of in-silico modeling techniques for the conformational analysis of ethyl 3-cyclohexenecarboxylate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Ethyl 3-cyclohexenecarboxylate possesses a flexible six-membered ring and a rotatable ester group, leading to a complex potential energy surface with multiple local minima. Identifying the most stable conformers and understanding the energy barriers between them is crucial for predicting its reactivity and interactions. This guide will compare two powerful computational chemistry techniques: Molecular Mechanics (MM) and Density Functional Theory (DFT) .

The Dichotomy of Speed and Accuracy: Molecular Mechanics vs. Density Functional Theory

The choice between Molecular Mechanics and Density Functional Theory for conformational analysis represents a classic trade-off in computational chemistry: computational cost versus accuracy.

Molecular Mechanics (MM) methods are based on classical physics, treating atoms as spheres and bonds as springs. The energy of a conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. MM is computationally inexpensive, making it ideal for rapidly screening a large number of possible conformations. However, its accuracy is limited by the quality of the force field parameters, which are empirically derived.

Density Functional Theory (DFT) , on the other hand, is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[1] DFT provides a much more accurate description of the molecular system, accounting for electronic effects that are neglected in MM. This accuracy comes at a significant computational cost, making it less suitable for initial, broad conformational searches of highly flexible molecules.

A common and effective strategy, which we will detail, is to use a hierarchical approach: a broad conformational search using a computationally efficient MM force field, followed by geometry optimization and energy refinement of the low-energy conformers using a more accurate DFT method.[2][3]

Comparative Analysis of In-Silico Methods

To provide a clear comparison, the following table summarizes the key aspects of Molecular Mechanics and Density Functional Theory for the conformational analysis of ethyl 3-cyclohexenecarboxylate.

FeatureMolecular Mechanics (MM)Density Functional Theory (DFT)
Theoretical Basis Classical Mechanics (balls and springs)Quantum Mechanics (electron density)
Computational Cost LowHigh
Accuracy Dependent on force field parameterizationHigh, dependent on functional and basis set
Typical Use Case Initial rapid conformational searchGeometry optimization and energy refinement of low-energy conformers
Strengths Fast, suitable for large molecules and extensive samplingHigh accuracy, captures electronic effects
Weaknesses Limited accuracy, does not describe electronic propertiesComputationally expensive, not ideal for initial broad searches

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the conformational analysis of ethyl 3-cyclohexenecarboxylate using a combined MM and DFT approach.

Part 1: Molecular Mechanics Conformational Search

This initial step aims to efficiently explore the vast conformational space of ethyl 3-cyclohexenecarboxylate to identify a set of low-energy candidate structures.

Workflow for Molecular Mechanics Conformational Search:

MM_Workflow cluster_input Input Preparation cluster_search Conformational Search cluster_analysis Analysis start 1. Build 3D structure of ethyl 3-cyclohexenecarboxylate ff_select 2. Select an appropriate force field (e.g., MMFF94) start->ff_select Define potential energy function conf_search 3. Perform a systematic or Monte Carlo conformational search ff_select->conf_search Set up search parameters energy_min 4. Energy minimize each generated conformer conf_search->energy_min Refine geometries filter 5. Filter and cluster conformers based on energy and RMSD energy_min->filter Identify unique low-energy structures output 6. Output a set of unique low-energy conformers filter->output Prepare for DFT refinement

Caption: Workflow for the Molecular Mechanics conformational search.

Detailed Steps:

  • Structure Generation: A 3D model of ethyl 3-cyclohexenecarboxylate is built using molecular modeling software such as Avogadro or Maestro.

  • Force Field Selection: A suitable molecular mechanics force field is chosen. For organic molecules like ethyl 3-cyclohexenecarboxylate, MMFF94 or OPLS3e are generally good choices due to their robust parameterization for a wide range of organic functionalities.

  • Conformational Search: A conformational search algorithm is employed to explore the potential energy surface. Common methods include systematic searches, where rotatable bonds are incrementally rotated, and stochastic methods like Monte Carlo searches, which randomly alter torsional angles.[4]

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

  • Output: A file containing the coordinates of the unique, low-energy conformers is generated for the next stage of the analysis.

Part 2: DFT Geometry Optimization and Energy Refinement

The low-energy conformers identified by the MM search are now subjected to more accurate DFT calculations to refine their geometries and obtain reliable relative energies.

Workflow for DFT Refinement:

DFT_Workflow cluster_input_dft Input Preparation cluster_calc DFT Calculation cluster_analysis_dft Analysis input_dft 1. Use low-energy conformers from MM search as input method_select 2. Select DFT functional and basis set (e.g., B3LYP/6-31G*) input_dft->method_select Define level of theory geom_opt 3. Perform geometry optimization method_select->geom_opt Set up calculation freq_calc 4. Perform frequency calculation geom_opt->freq_calc At optimized geometry verify_min 5. Verify true minima (no imaginary frequencies) freq_calc->verify_min Check for stability rel_energy 6. Calculate relative energies and Boltzmann populations verify_min->rel_energy For all stable conformers final_output 7. Final conformational landscape rel_energy->final_output

Caption: Workflow for DFT geometry optimization and energy refinement.

Detailed Steps:

  • Input Structures: The coordinates of the low-energy conformers from the MM search are used as the starting geometries for the DFT calculations.

  • Method Selection: A DFT functional and basis set are chosen. A popular and well-benchmarked combination for organic molecules is the B3LYP functional with the 6-31G* basis set. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.

  • Geometry Optimization: A geometry optimization is performed for each conformer to find the minimum energy structure at the chosen level of theory.

  • Frequency Calculation: A frequency calculation is performed at the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Verification of Minima: The output of the frequency calculations is checked to ensure that all conformers are true minima on the potential energy surface.

  • Relative Energy Calculation: The relative energies (including ZPVE corrections) and Gibbs free energies of the stable conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Final Conformational Landscape: The final output provides a detailed picture of the conformational landscape of ethyl 3-cyclohexenecarboxylate, including the geometries of the most stable conformers and their relative energies.

Validation and Benchmarking Against Experimental Data

While direct experimental data for the conformational preferences of ethyl 3-cyclohexenecarboxylate is scarce, the accuracy of the chosen computational methods can be benchmarked against experimental data for closely related molecules. For monosubstituted cyclohexanes, the energy difference between the axial and equatorial conformers has been extensively studied using techniques like NMR spectroscopy.[5][6][7][8]

For instance, the experimentally determined A-value (the energy difference between the axial and equatorial conformers) for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, with the equatorial conformer being more stable.[6] A reliable computational protocol should be able to reproduce this value for methylcyclohexane. By performing the same MM and DFT workflow on a benchmark molecule like methylcyclohexane and comparing the calculated energy difference to the experimental A-value, we can validate the accuracy of our chosen computational approach before applying it to ethyl 3-cyclohexenecarboxylate.

Conclusion

The conformational analysis of flexible molecules like ethyl 3-cyclohexenecarboxylate is a complex task that benefits from a hierarchical computational approach. By combining the speed of Molecular Mechanics for an initial broad search with the accuracy of Density Functional Theory for refinement, researchers can obtain a detailed and reliable understanding of the molecule's conformational landscape. The self-validating nature of this protocol, through benchmarking against known experimental data for analogous systems, ensures the trustworthiness of the obtained results. This in-silico approach provides invaluable insights for predicting molecular properties and reactivity, thereby accelerating research and development in chemical and pharmaceutical sciences.

References

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  • Kurbanova, M., et al. (2022). Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA. Applied Biochemistry and Biotechnology, 194(6), 2639-2656. [Link]
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A Comparative Guide to Biocatalytic and Chemical Synthesis of Chiral Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral intermediates is a cornerstone of modern pharmaceutical science. The therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry, making the choice of synthetic strategy a critical decision point in the development pipeline.[1][2][3] This guide provides an in-depth, objective comparison between two dominant methodologies: biocatalysis and chemical (asymmetric) synthesis. We will move beyond a simple listing of pros and cons to explore the underlying principles, present supporting experimental data, and offer practical protocols to inform your selection process.

The Central Challenge: Chirality in Drug Development

A significant portion of active pharmaceutical ingredients (APIs) are chiral molecules.[4] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[5] This reality has driven the demand for robust, scalable, and efficient methods to produce single-enantiomer compounds.[2][6] The two primary strategies to achieve this are harnessing the inherent stereoselectivity of nature's catalysts—enzymes—or designing sophisticated chemical catalysts to control stereochemical outcomes.[1][7]

Part 1: The Biocatalytic Approach — Leveraging Nature's Precision

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations.[8][9] This approach has matured from a niche technology into a powerful and widely adopted industrial methodology, lauded for its precision and alignment with green chemistry principles.[4][10]

Core Principles & Causality

The remarkable efficacy of biocatalysis stems from the intricate three-dimensional structure of enzymes. The enzyme's active site creates a chiral environment that binds the substrate in a specific orientation, allowing the reaction to proceed with exceptionally high levels of selectivity.

  • Enantioselectivity & Regioselectivity: Enzymes can distinguish between enantiomers or different functional groups on a molecule with a precision that is often difficult to match with chemical catalysts.[1][7][11] This high fidelity minimizes the formation of unwanted byproducts, simplifying downstream purification.[7][11]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions—near ambient temperatures, atmospheric pressure, and neutral pH—often in aqueous media.[1][8][12] This avoids the need for harsh reagents or extreme conditions that could lead to isomerization, racemization, or degradation of sensitive molecules.[1][6]

Key Advantages & Limitations

The primary advantage of biocatalysis lies in its unparalleled selectivity and its environmentally benign profile.[8][11][12][13] Enzymes are biodegradable, derived from renewable resources, and their operation at low temperatures reduces energy consumption.[8][14]

However, biocatalysis is not without its challenges. Enzymes can exhibit a narrow substrate scope, limiting their applicability.[7][11] Furthermore, their stability under demanding industrial process conditions (e.g., high substrate concentrations, presence of organic solvents) can be a concern.[7][11]

To overcome these limitations, the field has embraced directed evolution and protein engineering . These powerful techniques allow scientists to tailor enzymes for specific industrial applications, enhancing their stability, broadening their substrate tolerance, and even inverting their enantioselectivity to produce a desired chiral product.[1][7][11][15][16]

Experimental Workflow: Ketoreductase (KRED) Mediated Synthesis

The asymmetric reduction of a prochiral ketone to a chiral alcohol is a common and critical transformation. Ketoreductases (KREDs) are highly efficient biocatalysts for this purpose.[15][17][18]

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis b_prep Prepare Buffer & Cofactor Solution (e.g., NAD(P)H) b_reactor Bioreactor Setup (pH, Temp Control) b_prep->b_reactor b_enzyme Prepare KRED Solution (Lyophilized powder or whole cells) b_enzyme->b_reactor b_add_sub Add Ketone Substrate & Cofactor Regeneration System (e.g., Isopropanol) b_reactor->b_add_sub b_incubate Incubate & Monitor (e.g., via HPLC) b_add_sub->b_incubate b_quench Quench Reaction / Separate Cells b_incubate->b_quench b_extract Product Extraction (e.g., Ethyl Acetate) b_quench->b_extract b_analyze Analyze Purity & ee (Chiral HPLC/GC) b_extract->b_analyze

Caption: Workflow for a typical KRED-mediated asymmetric ketone reduction.

This protocol provides a general framework for the asymmetric reduction of a prochiral ketone using E. coli cells overexpressing a ketoreductase.[19]

  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium (e.g., LB broth with appropriate antibiotic) with the E. coli strain harboring the KRED expression plasmid.

    • Grow the culture at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-1.0 mM.

    • Continue incubation at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for proper protein folding.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell density.

    • To this cell suspension, add the prochiral ketone substrate (e.g., 10-50 mM). The substrate may need to be dissolved in a co-solvent like DMSO or isopropanol.

    • Add a co-substrate for cofactor regeneration. Isopropanol (IPA) is commonly used (e.g., 5-10% v/v), as it is converted to acetone by the KRED, regenerating the essential NAD(P)H cofactor.[18]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC to determine substrate conversion and product formation.

    • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Extract the chiral alcohol product from the supernatant using an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the chemical yield of the isolated product.

    • Analyze the enantiomeric excess (% ee) of the chiral alcohol using chiral HPLC or chiral GC.

Part 2: The Chemical Synthesis Approach — Precision by Design

Asymmetric chemical catalysis achieves stereoselectivity through the use of a small amount of a chiral catalyst—typically a transition metal complex with a chiral ligand or a small organic molecule (organocatalyst).[5][20] This field is mature and offers a vast, versatile toolbox for organic synthesis.

Core Principles & Causality

The catalyst creates a transient, chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other.

  • Metal-Ligand Bifunctional Mechanism: In the renowned Noyori-type asymmetric hydrogenation of ketones, the catalyst features a central metal (e.g., Ruthenium) coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[21] The reaction does not proceed through direct coordination of the ketone to the metal. Instead, a concerted, outer-sphere mechanism involving a six-membered transition state facilitates the transfer of a hydride from the metal and a proton from the amine ligand to the ketone, yielding the chiral alcohol with high enantioselectivity.[21]

  • Broad Substrate Applicability: A key strength of chemical catalysis is its often broader substrate scope compared to enzymes.[21] A single catalyst system can frequently be applied to a wide range of substrates with minor modifications to the reaction conditions.

Key Advantages & Limitations

Chemical catalysis is a powerful and predictable methodology, offering high activity and excellent yields for numerous transformations.[22][23] The technology is well-established and highly scalable.

The primary drawbacks are associated with reaction conditions and catalyst composition. These processes often require:

  • Harsh Conditions: Elevated pressures of hydrogen gas and non-aqueous, often volatile organic solvents are typical.[6][12]

  • Precious Metal Catalysts: Many of the most effective catalysts rely on expensive and scarce precious metals like ruthenium, rhodium, and iridium.[14][24]

  • Product Contamination: The potential for trace metal contamination in the final API is a significant concern in the pharmaceutical industry, necessitating rigorous and costly purification steps.[14]

Experimental Workflow: Asymmetric Hydrogenation

The asymmetric hydrogenation of a prochiral ketone using a Ru-BINAP/diamine catalyst is a classic example of efficient chemical synthesis.

Chemical_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis c_prep Charge Autoclave Liner: - Ru-Precatalyst - Base (e.g., KOtBu) - Anhydrous, Degassed Solvent c_sub Add Ketone Substrate c_prep->c_sub c_seal Seal Autoclave c_sub->c_seal c_purge Purge with H₂ Gas c_seal->c_purge c_react Pressurize with H₂ (e.g., 8-50 atm) Stir at Temp (e.g., 30°C) c_purge->c_react c_vent Vent & Quench Reaction c_react->c_vent c_filter Filter (e.g., through Silica) c_vent->c_filter c_purify Purify & Concentrate c_filter->c_purify c_analyze Analyze Purity & ee (Chiral HPLC/GC) c_purify->c_analyze

Caption: Workflow for a typical asymmetric hydrogenation of a ketone.

This protocol is a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Noyori-type catalyst.[21]

  • Reactor Preparation (under inert atmosphere, e.g., in a glovebox):

    • To a glass liner for a high-pressure autoclave, add the Ruthenium precatalyst (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen]) at a desired substrate-to-catalyst (S/C) ratio (e.g., 2000:1).

    • Add a base, such as potassium tert-butoxide (KOtBu), typically 2-4 molar equivalents relative to the catalyst.

    • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

    • Add the acetophenone substrate to the liner.

  • Hydrogenation Reaction:

    • Place the glass liner inside the autoclave and seal the reactor securely.

    • Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

    • Carefully purge the reactor 3-5 times with hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 8 atm).

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30°C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction for 4-24 hours. Progress can be tracked by carefully depressurizing, taking a sample, and analyzing via GC or TLC.

    • Once complete, cool the reactor and carefully vent the excess hydrogen pressure.

    • Open the reactor and quench the reaction mixture (e.g., with saturated ammonium chloride solution).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel if necessary.

    • Determine the chemical yield and analyze the enantiomeric excess (% ee) by chiral HPLC or GC.

Part 3: Head-to-Head Comparison — A Data-Driven Analysis

A direct comparison reveals the distinct operational windows and performance characteristics of each approach.

Table 1: Quantitative Performance Metrics Comparison
MetricBiocatalytic Synthesis (KRED)Chemical Synthesis (Asymmetric Hydrogenation)Causality & Rationale
Enantioselectivity Typically >99% ee[1]Often >98% ee[21]Both methods are highly evolved for stereocontrol. Enzymes offer exquisite active-site precision; chemical catalysts use well-defined chiral ligands.
Yield High, often >95%High, often >95%[22]Both are catalytic processes designed for high conversion. Yield can be limited by substrate/product stability or purification losses.
Temperature Mild (20-40°C)[8]Variable, often ambient to moderate (25-65°C)[21][24]Enzymes have a narrow optimal temperature range to maintain structure. Chemical catalysts are generally more robust to temperature changes.
Pressure Atmospheric[1][14]Elevated (8-50 atm H₂)[21][24]Biocatalysis does not require pressurized gas. Asymmetric hydrogenation requires high-pressure H₂ as the reductant.
Catalyst Source Renewable (Fermentation)[14]Finite (Precious Metals)[14]Enzymes are produced by microorganisms. Catalysts like Ru, Rh, Ir are mined and have limited availability.
Solvent Aqueous buffer, sometimes with co-solvents[8]Anhydrous organic solvents (e.g., alcohols, toluene)[21]Enzymes evolved to function in water. Metal catalysts often require specific organic solvents for solubility and reactivity.
Substrate Scope Can be narrow, but expandable via engineering[7][11]Generally broad[21]The lock-and-key nature of enzymes can limit substrates. The more open coordination sphere of metal catalysts allows for greater diversity.
Downstream Processing Product extraction from aqueous media; cell removal.Removal of metal catalyst; solvent exchange.Biocatalysis requires separating the product from a complex aqueous matrix. Chemical synthesis requires rigorous removal of potentially toxic metals.
Sustainability & Green Chemistry Metrics

The environmental impact of a process is a critical consideration. While biocatalysis is often termed "green," a quantitative assessment using established metrics like E-Factor and Process Mass Intensity (PMI) is necessary for a fair comparison.[25]

  • E-Factor: Kilograms of waste produced per kilogram of product. A lower E-Factor is better.[26]

  • Process Mass Intensity (PMI): Total mass of all materials (reactants, solvents, water, etc.) used per kilogram of product. A lower PMI is better. PMI is often preferred in the pharmaceutical industry as it directly reflects resource utilization.[26][27][28]

Table 2: Environmental Footprint Comparison (Illustrative)
MetricBiocatalytic RouteChemical RouteRationale & Considerations
Solvent Use Primarily water. May use organic co-solvents and extraction solvents.Volatile organic compounds (VOCs) are common.The high water usage in biocatalysis can lead to a high PMI if not managed efficiently through process optimization and recycling.[14]
Energy Consumption Low; reactions are near ambient temperature.[12][13]Higher; may require heating/cooling and energy for gas compression.[12]The energy cost of maintaining high pressure and temperature in chemical synthesis is a significant factor.
Waste Profile Biodegradable catalyst (spent cells/enzyme), aqueous waste.Heavy metal waste, used organic solvents, purification solids (silica).[12][13]The waste from chemical synthesis is often more hazardous and requires specialized disposal, whereas biocatalytic waste is generally more benign.
PMI (Illustrative) Can be high due to dilute aqueous streams but can be optimized.Often high due to large volumes of organic solvents for reaction and purification.Both methods require significant optimization to achieve low PMI values. Solvent recycling is critical for both.[26]

Conclusion: Synthesizing a Decision

The choice between biocatalytic and chemical synthesis is not a matter of one being definitively superior to the other; it is a strategic decision based on the specific requirements of the project.

  • Biocatalysis excels when supreme selectivity is required for a specific substrate, and when green chemistry and process safety are paramount. The advent of enzyme engineering has dramatically expanded its scope, making it a first-choice consideration for many industrial processes, especially for producing chiral alcohols and amines.[4][16]

The future of chiral synthesis likely lies in the synergy between these two fields. Chemoenzymatic cascade reactions , which combine enzymatic steps with chemical ones in a single pot, are gaining traction.[29] These approaches leverage the best of both worlds—the precision of enzymes and the versatility of chemical catalysts—to create highly efficient, sustainable, and innovative routes to the complex chiral molecules that form the foundation of next-generation therapeutics.[7][11]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts.
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  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
  • Sustainability Directory. (n.d.). What Are the Main Environmental Benefits of Using Biocatalysis (Enzymes) Instead of Traditional Metal Catalysts?
  • de Gonzalo, G., & Domínguez de María, P. (2016). Is biocatalysis intrinsically green? Frontiers in Microbiology, 7, 83.
  • Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Chemical Science Journal, 15(2).
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  • Rossino, G., Robescu, M. S., Licastro, E., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1434.
  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 1-2.
  • Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones.
  • Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741-764.
  • Dunn, P. J. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. Organic Process Research & Development, 18(3), 342-349.
  • Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 77(9), 1527-1537.
  • Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-119.
  • BOC Sciences. (n.d.). Asymmetric Synthesis: The Critical Role of Chiral Intermediates.
  • ResearchGate. (n.d.). Biocatalytic vs. Chemical Synthesis of Enantiomerically Pure Compounds.
  • Zhao, L., & Zhao, H. (2016). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Journal of Industrial Microbiology & Biotechnology, 43(10), 1339-1352.
  • Dicks, A. P., & Hent, A. (2015). The E Factor and Process Mass Intensity. In Green Chemistry Metrics (pp. 25-49). Springer.
  • Nájera, C., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 26(15-16), 703-746.
  • Grajewski, J., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(16), 4993.
  • Dicks, A. P., & Hent, A. (n.d.). The E Factor and Process Mass Intensity. Request PDF on ResearchGate.
  • Smith, M. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11, 003.
  • Morris, R. H. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 136(8), 2948-2951.
  • Chemistry For Everyone. (2024, February 4). What Is Asymmetric Catalysis? [Video]. YouTube.
  • Rossino, G., Robescu, M. S., Licastro, E., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. ResearchGate.
  • Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.
  • Patel, R. N. (n.d.). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. Request PDF on ResearchGate.
  • Yashima, E., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1184-1192.
  • Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912-917.
  • Bian, B.-J., et al. (2025). Asymmetric photoreactions catalyzed by chiral ketones. Organic & Biomolecular Chemistry. Published online January 30, 2025.
  • Wong, J. W., & Feringa, B. L. (2022). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 13, 4578.
  • Moore, J. C., & Pollard, D. J. (2007). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Accounts of Chemical Research, 40(11), 1412-1419.
  • Deshpande, A., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 17(1), 188.
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  • Pollard, D. J., & Woodley, J. M. (2007). Practical chiral alcohol manufacture using ketoreductases. Trends in Biotechnology, 25(2), 66-72.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS No. 15111-56-5). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to provide clear, actionable steps and the scientific rationale behind them, ensuring that this compound is managed with the necessary care and expertise.

Hazard Characterization and Regulatory Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties and the regulatory framework governing its waste classification is essential.

Intrinsic Hazards

This compound is an organic ester. While many suppliers report that the pure substance does not meet the criteria for classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this does not render it innocuous.[1] A key physical hazard identified in Safety Data Sheets (SDS) is its combustible nature.

The primary concern for disposal is its potential ignitability. According to the U.S. Environmental Protection Agency (EPA), a liquid with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste (EPA waste code D001).[2][3] The TCI Chemicals SDS for this compound classifies it as a "Combustible liquid" and includes the GHS statement H227. This classification typically indicates a flash point between 60°C and 93.3°C. While this may place it outside the strict definition of ignitable hazardous waste, its combustibility necessitates that it be managed as a chemical waste to prevent fire hazards.[2][4]

Regulatory Imperative

Federal, state, and local regulations mandate that chemical wastes, particularly those with potential hazards like combustibility, are not disposed of via the sanitary sewer or as common refuse.[2][5] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave."[6] All laboratories that generate such waste must establish formal procedures for its collection, storage, and transfer to a licensed disposal facility.[7][8]

The following table summarizes the key properties of this compound relevant to its safe disposal.

PropertyValueSignificance for DisposalSource(s)
CAS Number 15111-56-5Unique identifier for accurate labeling and manifest creation.[9]
Molecular Formula C9H14O2Informs on basic chemical nature.[1][10]
Physical State LiquidRequires liquid-tight containers and secondary containment to prevent spills.[11]
GHS Hazard H227: Combustible liquidAlthough not classified as flammable, it can ignite. Must be kept away from heat and ignition sources. Prohibits drain disposal.
Disposal Code Varies by jurisdiction; likely managed as non-hazardous industrial waste or as a combustible liquid.Dictates the specific disposal pathway. The generator is responsible for making the final waste determination, often with EHS guidance.[2][12]

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for collecting and preparing this compound for final disposal. The underlying principle is waste segregation and containment to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The causality is simple: to prevent dermal, ocular, or respiratory exposure. Even if a compound has low acute toxicity, repeated exposure can have unknown chronic effects.

  • Eye Protection : Wear chemical safety goggles as described by OSHA regulation 29 CFR 1910.133.[13][14]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[15]

  • Body Protection : A standard laboratory coat is required to protect against incidental splashes.[14]

Waste Collection and Containment

The objective is to collect the waste in a designated, robust container that prevents leaks and dangerous reactions.

  • Select a Waste Container : Use a clean, dry container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw cap.[5] To avoid cross-contamination, it is best practice to use the original product container if it is in good condition.[7]

  • Segregate the Waste : Do not mix this compound waste with other chemical waste streams.[5][7] Incompatible materials, such as strong oxidizing agents, acids, or bases, can react violently or produce hazardous vapors.[7][16] This ester should be collected in a container designated for non-halogenated organic solvent waste.

  • Label the Container : This is a critical regulatory step. The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .[6][7]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5][7]

    • A clear indication of the hazard: "Combustible Liquid" .

    • The date the container was first used and the date it became full.[5][7]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste before its removal by trained personnel. This is known as a Satellite Accumulation Area (SAA).[6][7]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7] A designated section of a chemical fume hood or a labeled cabinet is a common practice.

  • Containment : Keep the waste container securely capped at all times, except when adding waste.[5] All liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.[5]

  • Inspections : The SAA should be inspected weekly to check for leaks, container degradation, and proper labeling.[7]

Final Disposal Workflow

Once the waste container is full (or has been in the SAA for up to one year), it must be processed for final disposal.[7] This process must never involve drain or trash disposal.[2][5]

  • Request Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]

  • Transfer : EHS personnel will transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste contractor.[6]

  • Manifesting : For tracking purposes, a hazardous waste manifest will be created, documenting the waste's journey to the final treatment, storage, and disposal facility (TSDF).[8]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Process cluster_1 EHS & Final Disposal A Waste Generation (e.g., reaction quench, purification) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always D Is this the first addition of waste? B->D C Select & Label Waste Container - 'Hazardous Waste' - Full Chemical Name - 'Combustible' E Add waste to segregated container for 'Non-Halogenated Organic Waste' C->E D->C Yes D->E No F Store container in designated SAA with secondary containment E->F G Is container full? F->G G->F No, keep sealed in SAA H Contact EHS for Waste Pickup G->H Yes I EHS transfers waste to Central Accumulation Area H->I J Licensed contractor transports waste to TSDF I->J

Caption: A flowchart detailing the procedural steps for safe waste handling in the lab and subsequent transfer for final disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when guided by an understanding of its chemical properties and the applicable regulations. By treating this combustible liquid as a hazardous chemical waste, segregating it from other waste streams, and coordinating with your institution's EHS department, you ensure the safety of yourself, your colleagues, and the environment. This protocol serves as a self-validating system, where each step is designed to mitigate risk and ensure compliance, reinforcing the trust placed in us as responsible scientific professionals.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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  • Laboratory Waste Management: The New Regul
  • MSDS of (R)-3-Cyclohexene-1-carboxylic acid. Capot Chemical. [Link]
  • This compound.
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester. Food and Chemical Toxicology. [Link]
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  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
  • 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
  • 3-Cyclohexene-1-carboxylic acid, 6,6-dimethyl-2-methylene-, ethyl ester. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determin
  • Acid and Caustic Solutions.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • The MSDS HyperGlossary: Carboxylic Acid.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclohexene-1-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-Cyclohexene-1-carboxylic acid, ethyl ester. In the fast-paced environment of research and development, ensuring the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work confidently and securely. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Assessment: A Tale of Two Molecules

An initial review of the available safety data for this compound (CAS No. 15111-56-5) presents an interesting scenario. According to aggregated data from multiple suppliers, this chemical is reported as not meeting the criteria for GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification.[1] This would suggest a low hazard profile.

However, a prudent and experienced scientist always considers the structure and properties of related compounds. The parent compound, 3-Cyclohexene-1-carboxylic acid (CAS No. 4771-80-6), is classified as a hazardous chemical that can cause skin corrosion and serious eye damage.[2][3] While the esterification of the carboxylic acid group to an ethyl ester generally reduces the corrosivity, it is essential to operate under the assumption that some level of hazard may still be present. Therefore, the following recommendations are based on a conservative approach that respects the potential for skin and eye irritation.

Furthermore, one supplier notes that this compound is a combustible liquid.[4] This necessitates precautions against ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous materials.[5][6] A thorough hazard assessment is the first step in selecting the right PPE.[6][7] Based on the potential hazards of this compound, the following PPE is recommended.

Core PPE Requirements
PPE ComponentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[7] However, chemical splash goggles are strongly recommended to provide a better seal around the eyes and protect against potential splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers.
Hand Protection Nitrile or neoprene gloves should be worn.[8] It is crucial to check the manufacturer's glove compatibility chart for the specific chemical being handled. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double gloving .[7]
Body Protection A laboratory coat is mandatory to protect skin and clothing from accidental spills.[7][9] For larger scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection. Ensure that long pants and closed-toe shoes are always worn in the laboratory.[7]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required. However, if you are working in an area with poor ventilation or there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is a cornerstone of laboratory safety. The following workflow outlines the key steps for safely handling this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Conduct Hazard Assessment prep_1->prep_2 Information Gathering prep_3 Don Appropriate PPE prep_2->prep_3 Risk Mitigation handling_1 Work in a Well-Ventilated Area (Fume Hood) prep_3->handling_1 Begin Work handling_2 Keep Away from Ignition Sources handling_1->handling_2 Fire Safety handling_3 Dispense Carefully to Avoid Splashes handling_2->handling_3 Procedural Care cleanup_1 Decontaminate Work Surfaces handling_3->cleanup_1 Post-Handling cleanup_2 Dispose of Waste in a Labeled, Sealed Container cleanup_1->cleanup_2 Waste Management cleanup_3 Remove and Dispose of PPE Properly cleanup_2->cleanup_3 Personal Decontamination cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4 Final Step

Caption: A workflow diagram outlining the key stages of safely handling this compound, from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

  • Waste Collection : Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Container Compatibility : Ensure the waste container is compatible with the chemical. For example, do not store acidic waste in metal containers.[10]

  • Labeling : Clearly label the waste container with its contents.

  • Disposal : Dispose of the chemical waste through your institution's hazardous waste management program.[3] Do not pour this chemical down the drain.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2][3] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.

  • Spill : In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and vigilance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.
  • Safety Data Sheet for 1-Cyclohexene-1-carboxylic acid. Thermo Fisher Scientific.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • MSDS of (R)-3-Cyclohexene-1-carboxylic acid. Capot Chemical.
  • Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org.
  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
  • This compound. Substance Details - SRS | US EPA.
  • Acetic acid - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Procedures for Disposal of Hazardous Waste. Princeton University Environmental Health and Safety.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR.
  • Handling Antineoplastics and Other Hazardous Drugs. University of Colorado Anschutz Medical Campus.

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.